molecular formula C5H8ClN3 B175466 2,5-Diaminopyridine hydrochloride CAS No. 119261-84-6

2,5-Diaminopyridine hydrochloride

Cat. No.: B175466
CAS No.: 119261-84-6
M. Wt: 145.59 g/mol
InChI Key: MHEVJZIFDUIMJO-UHFFFAOYSA-N
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Description

2,5-Diaminopyridine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVJZIFDUIMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26878-35-3
Record name 2,5-Pyridinediamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26878-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Versatility of a Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

2,5-Diaminopyridine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of two reactive amino groups on the pyridine scaffold makes it a versatile building block for synthesizing a wide array of more complex molecules.[1] Specifically, it serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and has applications in biochemical research to study cellular pathways.[1] This guide provides a detailed examination of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization. The focus will be on the dihydrochloride form, which is commonly available commercially.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The following table summarizes the key physical data for 2,5-Diaminopyridine Dihydrochloride.

PropertyValueSource(s)
Chemical Name 2,5-Pyridinediamine, dihydrochloride[1][2]
Synonyms 2,5-Diaminopyridine dihydrochloride[3][4]
CAS Number 26878-35-3[1][3][4]
Molecular Formula C₅H₇N₃ · 2HCl[1][3][4]
Molecular Weight 182.05 g/mol [1][4]
Appearance Purple solid; light pink powder; brown-gray solid[1][2]
Melting Point 264 °C (decomposes) - 271 °C[1][2][3]
Water Solubility 1000 g/L (at 20 °C)[2]

Section 1: Thermal Analysis - Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[5] 2,5-Diaminopyridine dihydrochloride exhibits a high melting point, which is characteristic of ionic salts, and it decomposes upon melting.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for accurately measuring the melting point range using a modern digital melting point apparatus. The underlying principle is the controlled heating of a small, packed sample while observing the precise temperature of phase transition from solid to liquid.[6]

Methodology:

  • Sample Preparation:

    • Ensure the 2,5-Diaminopyridine dihydrochloride sample is completely dry, as residual solvent can act as an impurity.[7]

    • Place a small amount of the crystalline solid onto a clean, dry surface (like a watch glass).

    • Gently tap the open end of a glass capillary tube into the sample to collect a small amount of powder.

    • Invert the tube and tap its sealed bottom on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[8] Dropping the tube through a long, narrow glass tube can aid in efficient packing.[5][7]

  • Apparatus Setup & Measurement:

    • Turn on the melting point apparatus and set the starting temperature to at least 15-20°C below the expected melting point (e.g., start at ~245°C).[7]

    • Set a slow ramp rate of 1-2°C per minute. A slow heating rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Insert the packed capillary tube into the sample holder of the apparatus.[7]

  • Data Recording:

    • Observe the sample through the magnified viewfinder.

    • Record the first temperature (T₁) when the first droplet of liquid becomes visible.[7]

    • Record the second temperature (T₂) when the entire sample has completely melted into a transparent liquid.[7]

    • The melting point is reported as the range T₁ - T₂.

    • Allow the apparatus to cool significantly before running subsequent samples.[7]

Workflow for Melting Point Determination

Melting_Point_Workflow Figure 1: Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the solid sample prep2 Load sample into capillary tube (1-2 mm) prep1->prep2 prep3 Pack solid to bottom of tube prep2->prep3 meas1 Insert capillary into apparatus prep3->meas1 meas2 Set start temp (~20°C below expected MP) meas1->meas2 meas3 Set slow ramp rate (1-2°C/min) meas2->meas3 meas4 Observe sample while heating meas3->meas4 data1 Record T1 at first liquid droplet meas4->data1 data2 Record T2 at complete melting data1->data2 data3 Report melting range (T1 - T2) data2->data3

Caption: Figure 1: A stepwise workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a fundamental thermodynamic property crucial for drug development, dictating bioavailability and formulation strategies. 2,5-Diaminopyridine dihydrochloride is highly soluble in water[2], a property attributed to the polar amino groups and the ionic nature of the hydrochloride salt, which readily interact with polar water molecules.

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Methodology:

  • System Preparation:

    • For each solvent to be tested (e.g., water, ethanol, DMSO), add a pre-weighed excess amount of 2,5-Diaminopyridine dihydrochloride to a sealed vial or flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[10]

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.[11]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Immediately separate the saturated solution from the solid phase. This can be achieved by filtering the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.[11][12]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved 2,5-Diaminopyridine dihydrochloride using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the original solubility in units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended.[11]

Workflow for Solubility Assessment

Solubility_Workflow Figure 2: Shake-Flask Solubility Workflow start Add excess solid to known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) start->equilibrate separate Separate solid and liquid phases (Centrifuge or Filter) equilibrate->separate quantify Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate solubility (mg/mL or M) quantify->calculate

Caption: Figure 2: The standard shake-flask method for equilibrium solubility.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.[13] For 2,5-Diaminopyridine dihydrochloride, both ¹H and ¹³C NMR would provide distinct fingerprints.

  • ¹H NMR: The aromatic protons on the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm).[13][14] Protonation of the ring nitrogen by HCl causes a general downfield shift of all ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen atom.[15] The protons of the two amino groups (-NH₂) would appear as distinct signals, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon atoms of the pyridine ring will show signals in the aromatic region of the spectrum. The carbons directly bonded to the nitrogen atoms will be the most deshielded.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For 2,5-Diaminopyridine dihydrochloride, the following peaks are anticipated:

  • N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3200-3500 cm⁻¹.[16][17] These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ groups.

  • N-H Bending: A primary amine N-H "scissoring" vibration typically appears as a moderately strong band around 1580-1650 cm⁻¹.[17]

  • C-N Stretching: The stretching vibration for aromatic C-N bonds is typically strong and found in the 1250-1335 cm⁻¹ region.[17]

  • Aromatic C-H and C=C Stretching: Vibrations associated with the pyridine ring will also be present in their characteristic regions.

The choice of solvent can influence the exact position of IR absorption bands, particularly those involved in hydrogen bonding like the N-H stretch.[18]

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid 2,5-Diaminopyridine dihydrochloride powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This guide has detailed the essential physical properties of 2,5-Diaminopyridine dihydrochloride, a compound of considerable utility in research and development. The provided data, summarized in a clear tabular format, and the robust, step-by-step protocols for characterization offer a comprehensive resource for scientists. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
  • University of Calgary Department of Chemistry. (n.d.). Melting point determination.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.
  • BTC. (2024, July 14). What is the NMR spectrum of Pyridine Series compounds like?.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
  • SlideShare. (2021, September 19). experiment (1) determination of melting points.
  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Chemistry, University of Wisconsin-Madison. (n.d.). Amine infrared spectra.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).
  • Georganics. (2025, February 18). 2,5-DIAMINOPYRIDINE SAFETY DATA SHEET.
  • SpectraBase. (n.d.). 2,6-DIAMINOPYRIDINE-HYDROCHLORIDE.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II).
  • PubMed. (n.d.). (15)N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases.
  • PubMed. (2015, February 5). Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory.

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Diaminopyridine and its hydrochloride salts are pivotal heterocyclic building blocks in modern medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them essential intermediates in the synthesis of a wide array of functional molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1] This guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and physicochemical properties of 2,5-Diaminopyridine dihydrochloride. We will delve into the spectroscopic techniques used for its characterization, outline a representative synthetic protocol, and discuss its key applications, offering a holistic view for researchers, scientists, and drug development professionals.

Molecular Structure and Conformation

2,5-Diaminopyridine dihydrochloride is an aromatic heterocyclic amine salt. The core of the molecule is a pyridine ring, a six-membered heterocycle containing five carbon atoms and one nitrogen atom. This ring is substituted with two amino (-NH₂) groups at positions 2 and 5. In the dihydrochloride salt form, the molecule is protonated at two of its basic nitrogen sites by two equivalents of hydrochloric acid, forming a salt with the empirical formula C₅H₇N₃ · 2HCl.[2]

The protonation typically occurs at the most basic sites: the pyridine ring nitrogen and one of the exocyclic amino groups, or both amino groups, depending on the crystalline solid-state arrangement. This protonation is critical as it significantly influences the molecule's solubility, stability, and electronic properties. The positive charges are balanced by two chloride (Cl⁻) counter-ions.

Caption: Figure 1: 2D representation of 2,5-Diaminopyridine dihydrochloride.

Electronic Structure and Bonding Analysis

The bonding in 2,5-diaminopyridine dihydrochloride is a combination of covalent and ionic interactions.

  • Covalent Bonding: Within the 2,5-diaminopyridinium cation, atoms are linked by covalent bonds. The pyridine ring is aromatic, characterized by a delocalized π-electron system across the sp²-hybridized carbon and nitrogen atoms. This aromaticity confers significant thermodynamic stability to the core structure. The amino groups attached to the ring can participate in this resonance, donating electron density into the ring, which influences its reactivity.

  • Ionic Bonding: The dihydrochloride salt is formed through the electrostatic attraction between the positively charged diaminopyridinium cation and the negatively charged chloride anions. The protonation of the nitrogen atoms creates formal positive charges, making these sites acidic and capable of forming strong hydrogen bonds.

  • Hydrogen Bonding: In the solid state, extensive hydrogen bonding is expected between the ammonium protons (N⁺-H) and the chloride anions (Cl⁻), as well as between the amino/ammonium groups themselves. This network of hydrogen bonds is a dominant factor in determining the crystal lattice structure and contributes significantly to the compound's melting point and solubility characteristics.

Physicochemical Properties

The hydrochloride salt form enhances the aqueous solubility of the parent diamine, which is a critical attribute for its application in biological systems and as a reagent in aqueous reaction media. Key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₇N₃ · 2HCl[1][3]
Molecular Weight 182.05 g/mol [1][2][4]
Appearance Purple, light pink, or brown-gray solid[1][5]
Melting Point 264 - 271 °C (decomposes)[1][5]
Solubility Soluble in water (1000 g/L at 20 °C)[5]
CAS Number 26878-35-3[1][3][4]

Synthesis and Purification

2,5-Diaminopyridine is typically synthesized via the amination of substituted pyridines. A common laboratory-scale method involves a copper-catalyzed reaction, which offers good yields and selectivity.

G cluster_workflow Figure 2: General Synthesis Workflow start Reactants: - Pyridine Substrate - Ammonia Source - Catalyst & Base reaction Reaction Vessel: - Heat (110-140 °C) - Stir for 8-24h start->reaction workup Aqueous Workup: - Quench with NaCl solution - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry over MgSO₄ - Recrystallization or  Silica Gel Chromatography workup->purification product Final Product: 2,5-Diaminopyridine purification->product

Caption: Figure 2: A generalized workflow for the synthesis and purification of 2,5-diaminopyridine.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from a general procedure for the amination of pyridine derivatives.[6]

  • Reaction Setup: In a sealed reaction tube, combine the pyridine starting material (e.g., 2-bromo-5-nitropyridine, as a precursor) (0.25 mmol), a copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃]) (0.0025 mmol), Cesium Carbonate (Cs₂CO₃) (1 mmol), and Tetrabutylammonium Bromide (TBAB) (0.25 mmol).

  • Add Reagents: Add concentrated aqueous ammonia (0.5 mL) and water (0.5 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture to 110-140 °C with vigorous stirring for 8-24 hours. The initial nitropyridine would be reduced in a separate step to yield the diamine.

  • Workup: After cooling the reaction to room temperature, pour the mixture into a saturated sodium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography on silica gel to yield pure 2,5-diaminopyridine.[6]

  • Salt Formation: To obtain the dihydrochloride salt, the purified diamine is dissolved in a suitable solvent (e.g., isopropanol) and treated with two equivalents of concentrated hydrochloric acid or HCl gas. The resulting precipitate is then filtered and dried.

Structural Characterization and Analysis

The definitive confirmation of the structure and bonding of 2,5-diaminopyridine dihydrochloride requires a suite of analytical techniques. Each method provides complementary information, creating a self-validating system for structural elucidation.

G cluster_workflow Figure 3: Analytical Workflow for Structural Characterization cluster_techniques Spectroscopic & Crystallographic Analysis sample Synthesized Sample: 2,5-Diaminopyridine HCl nmr NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environments - Connectivity sample->nmr ftir FTIR Spectroscopy - Functional Groups - Vibrational Modes sample->ftir xrd X-Ray Diffraction - 3D Atomic Arrangement - Bond Lengths/Angles sample->xrd analysis Data Interpretation & Correlation nmr->analysis ftir->analysis xrd->analysis structure Confirmed Chemical Structure & Bonding Model analysis->structure

Caption: Figure 3: Integrated analytical workflow for confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring, whose chemical shifts and coupling patterns would confirm the 2,5-substitution pattern. Additional, likely broad, signals would correspond to the protons on the nitrogen atoms (N-H). Their chemical shifts can be highly variable and dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the pyridine ring, confirming the molecule's asymmetry. The chemical shifts provide insight into the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

  • N-H Stretching: Strong, broad absorptions are expected in the 3200-3500 cm⁻¹ region, characteristic of the N-H stretching vibrations in the amino and protonated ammonium groups.

  • Aromatic C-H Stretching: Weaker absorptions typically appear just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region are indicative of the aromatic pyridine ring vibrations.[7]

  • N-H Bending: Bending vibrations for the amino groups typically appear in the 1550-1650 cm⁻¹ region.

The FTIR spectrum serves as a rapid and reliable fingerprint for confirming the presence of the key functional moieties.[8][9]

X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the crystalline state.[10] For 2,5-diaminopyridine dihydrochloride, an XRD analysis would:

  • Unambiguously confirm the molecular connectivity.

  • Provide precise bond lengths and angles for all covalent bonds.

  • Determine the exact locations of protonation on the nitrogen atoms.

  • Elucidate the crystal packing arrangement and map the intricate network of hydrogen bonds between the diaminopyridinium cation and the chloride anions.

In the absence of suitable single crystals, X-Ray Powder Diffraction (XRPD) is a powerful alternative for characterizing the crystalline form and is widely used in the pharmaceutical industry.[11]

Applications in Research and Drug Development

The structural features of 2,5-diaminopyridine hydrochloride make it a valuable precursor in several high-value applications.

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[1] Its derivatives are explored for their potential to enhance nerve growth factor (NGF) levels, making them relevant for developing treatments for neurodegenerative diseases like Alzheimer's.[1] The 2-aminopyridine scaffold, in general, is a well-established pharmacophore in drug discovery.[12]

  • Biochemical Research: The compound is used as a tool in neurobiology to study cellular pathways, neuronal survival, and differentiation.[1]

  • Organic and Materials Synthesis: It serves as a ligand in coordination chemistry and as a monomer for specialized polymers. It has been used to synthesize organic-inorganic hybrid compounds with unique properties. Its diamino functionality allows it to be a linker in the construction of more complex molecular architectures.

Safety and Handling

According to its Safety Data Sheet (SDS), 2,5-diaminopyridine and its salts are hazardous materials that require careful handling.[2][13][14]

  • Hazards: The compound is classified as toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[13][14]

  • Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry, and tightly closed container, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a fundamentally important heterocyclic compound whose utility is deeply rooted in its chemical structure. The combination of an aromatic pyridine core, two nucleophilic amino groups, and the enhanced aqueous solubility conferred by hydrochloride salt formation provides a unique set of properties. Its structure, characterized by a network of covalent, ionic, and hydrogen bonds, is readily confirmed through a combination of NMR, FTIR, and X-ray diffraction techniques. This robust structural foundation makes it an indispensable and versatile building block for advancing research in drug discovery, neurobiology, and materials science.

References

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  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5. URL: https://www.researchgate.net/figure/1-H-NMR-and-IR-spectra-of-compounds-2-5_tbl2_282880721
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  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. URL: https://www.researchgate.net/publication/7452620_FTIR_FT-Raman_spectra_and_ab_initio_DFT_vibrational_analysis_of_2-amino-5-chloropyridine
  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. URL: https://www.mdpi.com/1420-3049/27/10/3313
  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted). URL: https://hmdb.ca/spectra/nmr_one_d/245509
  • PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. URL: https://pubmed.ncbi.nlm.nih.gov/16413727/
  • MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. URL: https://www.mdpi.com/2073-4352/13/4/665
  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. URL: https://www.mdpi.com/2304-6740/10/11/169
  • Nature. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. URL: https://www.
  • JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). URL: https://www.jocpr.com/articles/xray-diffraction-studies-of-cu-ii-co-ii-fe-ii-complexes-with-rs--4-7chloro4quinolyl-amino-pentyldiethylamine-diphos.pdf
  • ResearchGate. Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. URL: https://www.researchgate.net/publication/250041432_Synthesis_and_X-Ray_Crystallographic_Analysis_of_Some_16-Dihydro-1245-tetrazines

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2,5-Diaminopyridine hydrochloride CAS number 26878-35-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Diaminopyridine Hydrochloride (CAS: 26878-35-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 26878-35-3), a pivotal chemical intermediate for professionals in research, drug development, and material science. This guide moves beyond a simple recitation of facts to explore the causality behind its applications, providing field-proven insights into its synthesis, reactivity, and utility.

Core Chemical Identity and Physicochemical Profile

This compound is the dihydrochloride salt of pyridine-2,5-diamine.[1] The presence of the hydrochloride salt enhances its water solubility and stability compared to the free base, making it a convenient form for storage and handling in laboratory settings.[1] Its structure, featuring a pyridine core with two amino groups at the C2 and C5 positions, is the foundation of its versatile reactivity.[1] These amino groups serve as key functionalization points for building more complex molecular architectures.[1]

The compound typically appears as a purple, brownish-grey, or white to off-white crystalline solid.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 26878-35-3[2][4]
Molecular Formula C₅H₇N₃·2HCl[1][2][4]
Molecular Weight 182.05 g/mol [2][4]
Appearance Purple / Brownish-grey / Off-white solid[2][3][5]
Melting Point 264 - 271 °C (decomposes)[2][4][6]
Solubility Soluble in water (1000 g/L at 20 °C)[1][3]
InChI Key RWHNUWWUPZKDQP-UHFFFAOYSA-N[1][4]
SMILES NC1=CC=C(N)N=C1.Cl.Cl[1]
EC Number 248-083-4[3][4]

Synthesis and Purification: A Methodological Deep Dive

The synthesis of diaminopyridines is a fundamental process in heterocyclic chemistry. While various routes exist, a common and illustrative method involves the amination of a di-halogenated pyridine precursor. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Workflow: Copper-Catalyzed Amination of 2,5-Dibromopyridine

This protocol outlines a general procedure for the synthesis of 2,5-diaminopyridine, which can then be converted to its hydrochloride salt. The causality for this choice rests on the reliability of copper-catalyzed C-N bond formation for aromatic amines.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Final Product A Load Sealed Tube: - 2,5-Dibromopyridine (Substrate) - Copper Complex (Catalyst) - Cs₂CO₃ (Base) - Aqueous NH₃ (Amine Source) - TBAB (Phase Transfer Catalyst) - Water (Solvent) B Heat & Stir (110-140 °C, 8-24 h) A->B 1. Initiate Reaction C Cool to RT B->C 2. Reaction Completion D Quench with Saturated NaCl C->D 3. Isolate Crude Product E Extract with Ethyl Acetate D->E 3. Isolate Crude Product F Dry over Anhydrous MgSO₄ E->F 3. Isolate Crude Product G Remove Solvent (Rotary Evaporation) F->G 3. Isolate Crude Product H Purify Residue: Recrystallization or Silica Gel Chromatography G->H 4. Purify I Characterize Product (NMR Spectroscopy) H->I 5. Verify Structure J Convert to HCl salt (Treat with HCl in ether/isopropanol) I->J 6. Salt Formation ProtocolWorkflow cluster_mix Reagent Combination cluster_react Cyclocondensation cluster_iso Isolation cluster_pure Purification & Analysis A Combine in Reaction Flask: - 2,5-Diaminopyridine HCl - Substituted Aldehyde - Oxidative Reagent (e.g., Air) - Solvent (e.g., Water or Acetic Acid) B Heat under Reflux A->B 1. Heat C Monitor Reaction (via TLC) B->C 2. Monitor D Cool to RT C->D 3. Completion E Precipitate Product (e.g., by pH adjustment or cooling) D->E 4. Isolate F Filter and Wash Solid E->F 4. Isolate G Recrystallize from Suitable Solvent F->G 5. Purify H Dry Product G->H 6. Analyze I Characterize: NMR, MS, etc. H->I 6. Analyze

Sources

2,5-Diaminopyridine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Diaminopyridine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-Diaminopyridine and its hydrochloride salts, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, synthesis protocols, key applications, and essential safety guidelines, offering field-proven insights into its practical use.

Core Chemical Identity: Distinguishing the Forms

A critical first step when working with 2,5-Diaminopyridine is to distinguish between its free base form and its common salt forms, as their properties, particularly molecular weight and solubility, differ significantly. The dihydrochloride is the most frequently supplied commercial form due to its enhanced stability and solubility in aqueous media.

The fundamental structures are presented below, highlighting the protonation sites.

Caption: Chemical structures of 2,5-Diaminopyridine and its dihydrochloride salt.

Below is a summary of the key identifiers for these compounds.

Property2,5-Diaminopyridine (Free Base)This compound2,5-Diaminopyridine Dihydrochloride
Molecular Formula C₅H₇N₃[1][2]C₅H₈ClN₃[3]C₅H₇N₃·2HCl[4][5][6]
Molecular Weight 109.13 g/mol [1][2]145.59 g/mol [3]182.05 g/mol [4][5][6]
CAS Number 4318-76-7[1][2]119261-84-6[3][7]26878-35-3[4][5][6]
IUPAC Name pyridine-2,5-diaminepyridine-2,5-diamine;hydrochloride[3]pyridine-2,5-diamine;dihydrochloride
PubChem CID 20314[3]22457942[3]117889[4]

Physicochemical & Spectroscopic Profile

The physical properties of these compounds dictate their handling, reaction conditions, and purification strategies. The hydrochloride salts exhibit significantly higher melting points and water solubility compared to the free base, which is a common characteristic of amine salts.

PropertyValueFormSignificance for Researchers
Appearance Yellow to purple crystalline powder[1]; Brown to black solid[1]Free BaseColor variation suggests potential for oxidation; inert atmosphere storage is recommended.
Purple solid[4]; Light pink/brown-gray solid[6]DihydrochlorideIndicates a stable, crystalline solid suitable for accurate weighing.
Melting Point 110.3 °C[1]Free BaseA relatively low melting point allows for melt-phase reactions if necessary.
264-271 °C (decomposes)[4]DihydrochlorideHigh melting point with decomposition indicates strong ionic interactions and thermal stability up to this range.
Boiling Point 180 °C @ 12 mmHg[1][8][9]Free BaseCan be purified by vacuum distillation, though care must be taken to avoid thermal degradation.
Water Solubility 1000 g/L (at 20 °C)[6]DihydrochlorideExcellent solubility makes it ideal for aqueous-phase reactions and simplifies workup procedures.
pKa 6.48 (at 20 °C)[1]Free BaseThis value is crucial for selecting appropriate bases for deprotonation in reactions and for designing buffer systems. The pKa of 2-aminopyridine is similar at 6.86.[10]

Synthesis and Purification

A common and reliable method for synthesizing the 2,5-Diaminopyridine free base is through the catalytic reduction of 2-Amino-5-nitropyridine. This method is favored for its high yield and the relative availability of the starting material.

SynthesisWorkflow Start 2-Amino-5-nitropyridine Reaction Catalytic Hydrogenation (Reduction of Nitro Group) Start->Reaction Reagents 10% Pd/C H₂ (gas) or Hydrazine Ethanol (Solvent) Reagents->Reaction Product 2,5-Diaminopyridine (Free Base) Reaction->Product Purification Solvent Evaporation Recrystallization or Silica Gel Chromatography Product->Purification Final Purified Product Purification->Final

Caption: Workflow for the synthesis of 2,5-Diaminopyridine from 2-Amino-5-nitropyridine.

Experimental Protocol: Synthesis of 2,5-Diaminopyridine

This protocol describes the reduction of 2-Amino-5-nitropyridine using Palladium on carbon (Pd/C) as a catalyst.[1][9]

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve 2-Amino-5-nitropyridine in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups to amines with high efficiency and selectivity.

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (or use a hydrogen balloon). Alternatively, a hydrogen transfer agent like hydrazine or ammonium formate can be used. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet during handling.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid is 2,5-Diaminopyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Applications in Research and Development

The utility of this compound stems from the two reactive amine groups and the pyridine core, making it a versatile precursor for a wide range of complex molecules.

Applications cluster_Pharma Pharmaceuticals cluster_Materials Materials Science cluster_Agro Agrochemicals Precursor 2,5-Diaminopyridine Imidazopyridines Imidazopyridines Precursor->Imidazopyridines Cyclization Neuro_Agents Neurological Agents (NGF enhancers) Precursor->Neuro_Agents Analgesics Analgesics (e.g., Phenazopyridine) Precursor->Analgesics Polyimides High-Performance Polyimides Precursor->Polyimides Polycondensation Growth_Reg Plant Growth Regulators Precursor->Growth_Reg Composites Polyimide-Silica Composites Polyimides->Composites

Caption: Role of 2,5-Diaminopyridine as a versatile precursor in multiple industries.

  • Pharmaceutical Development : This compound is a critical building block for synthesizing various pharmaceuticals.[4] It is a key intermediate in the development of drugs targeting neurological disorders, partly due to its role in molecules that can enhance nerve growth factor (NGF) levels.[4] Furthermore, it is used in the synthesis of imidazopyridines, a class of compounds with diverse biological activities.[9][11]

  • Materials Science : In polymer chemistry, 2,5-Diaminopyridine serves as a monomer for creating organo-soluble polyimides.[1][9] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the electronics and aerospace industries.[12]

  • Organic Synthesis : The presence of two distinct amino groups allows it to be a versatile tool for organic chemists.[12] It can participate in a variety of chemical reactions, serving as a scaffold to build more complex molecular architectures.[4]

  • Agrochemicals : The compound has been explored for its potential use in agrochemicals to improve plant growth and resistance to environmental stress.[4]

Safety, Handling, and Storage

Due to its toxicity profile, strict adherence to safety protocols is mandatory when handling 2,5-Diaminopyridine and its salts.

  • Hazard Identification :

    • Acute Toxicity : Toxic if swallowed or in contact with skin.[13]

    • Irritation : Causes serious eye irritation and skin irritation.[13][14]

    • Respiratory : May cause respiratory tract irritation.[13][14]

  • Handling & Personal Protective Equipment (PPE) :

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[13]

    • Use a dust mask (e.g., N95) when handling the solid powder.

    • Wash hands thoroughly after handling.[13]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and dark place.[1][6]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[13][15]

    • Some suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability.[4]

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its unique molecular structure. Its dihydrochloride salt offers superior handling and solubility properties for aqueous applications. For researchers in drug discovery, organic synthesis, and materials science, a thorough understanding of its distinct forms, physicochemical properties, and safety requirements is paramount to leveraging its full potential as a versatile building block for innovation.

References

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2,5-Diaminopyridine hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,5-Diaminopyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, influencing everything from bioavailability in drug formulations to reaction kinetics in synthesis.[2] This document details the aqueous and organic solvent solubility of this compound, explains the underlying physicochemical principles, and provides a validated experimental protocol for its determination. The intended audience includes researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

2,5-Diaminopyridine and its salt forms are versatile building blocks used in the synthesis of various biologically active molecules, including agents targeting neurological disorders.[1] The hydrochloride salt, specifically the dihydrochloride, is often preferred in laboratory and industrial settings due to its enhanced stability and handling properties compared to the free base.[3]

Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is paramount. Low aqueous solubility is a primary hurdle in drug development, often leading to poor oral bioavailability and challenging formulation development.[2][4] Conversely, in chemical synthesis, solvent selection is dictated by the solubility of reactants and is crucial for achieving optimal reaction rates and yields. This guide serves as a senior application scientist's perspective on the solubility profile of this compound, grounding theoretical knowledge in practical, verifiable methodology.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is the salt of a weak base (2,5-Diaminopyridine) and a strong acid (hydrochloric acid). The commercially available form is typically the dihydrochloride (C₅H₇N₃·2HCl), where both the pyridinic nitrogen and one of the amino groups are protonated.[1][5] This ionic nature is the single most important factor governing its solubility.

Table 1: Physicochemical Properties of 2,5-Diaminopyridine Dihydrochloride

PropertyValueSource(s)
CAS Number 26878-35-3[1][5]
Molecular Formula C₅H₇N₃ · 2HCl[1][5]
Molecular Weight 182.05 g/mol [1][5]
Appearance Light pink, purple, or brown-gray solid[1][6]
Melting Point 264 - 271 °C (with decomposition)[1][6][7]
Water Solubility 1000 g/L (at 20 °C)[6]

Solubility Profile

The "like dissolves like" principle is the cornerstone of solubility prediction. As an ionic salt, 2,5-Diaminopyridine dihydrochloride exhibits high polarity and its solubility is greatest in polar solvents capable of solvating the charged ions.

Aqueous Solubility

2,5-Diaminopyridine dihydrochloride is highly soluble in water.[6] The dissolution process involves the dissociation of the salt into the protonated diaminopyridinium cation and chloride anions, which are readily hydrated by water molecules through strong ion-dipole interactions and hydrogen bonding.

  • Effect of pH: The solubility of amine salts is highly dependent on pH.[3][4][8] In acidic and neutral aqueous media (pH 1.2-6.8), 2,5-Diaminopyridine will exist predominantly in its protonated, ionized form. This ionization is key to its high water solubility.[9] If the pH is raised significantly into the alkaline range, the compound would be deprotonated to the less soluble free base (2,5-Diaminopyridine), which has a reported water solubility of only 39 g/L.[10]

  • Effect of Temperature: For most solid solutes, solubility increases with temperature.[3] This endothermic process means that more this compound can be dissolved in hot water than in cold water.

Solubility in Organic Solvents
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, allowing them to solvate ions effectively. Therefore, 2,5-Diaminopyridine dihydrochloride is expected to have moderate to high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can effectively solvate cations. While they don't have hydrogens for donation, their polarity allows for significant solubility of many salts. For example, the analogous DAPI hydrochloride salt is soluble in DMSO at approximately 3 mg/mL.[12] Therefore, moderate solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low polarity and cannot effectively solvate the charged ions of the salt. The energy of solvation is insufficient to overcome the crystal lattice energy. Consequently, 2,5-Diaminopyridine dihydrochloride is expected to be insoluble or very poorly soluble in non-polar organic solvents.[11]

Table 2: Summary of Predicted Solubility for 2,5-Diaminopyridine Dihydrochloride

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water (pH 1.2-6.8)Very High (1000 g/L)Ionic salt, strong ion-dipole interactions and hydration.[6]
Polar Protic Methanol, EthanolModerate to HighSolvents can solvate ions and participate in hydrogen bonding.
Polar Aprotic DMSO, DMFLow to ModerateHigh polarity allows for cation solvation.[12]
Non-Polar Hexane, TolueneInsoluble / PoorInsufficient polarity to overcome crystal lattice energy.[11]

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific rigor, solubility must be determined experimentally. The saturation "shake-flask" method is the gold standard, recommended by regulatory bodies for its reliability.[8][13] This method measures the thermodynamic equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH-adjusted buffer, organic solvent) in a sealed, inert vial or flask. "Excess" is critical to ensure a saturated solution with undissolved solid remaining at equilibrium.[8]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications) using an orbital shaker or magnetic stirrer.[13] The time required to reach equilibrium should be determined in a preliminary experiment but is typically 24-72 hours.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step; centrifugation (e.g., 15,000 rpm for 30 minutes) is the preferred method to avoid disturbing the equilibrium.[14] Filtration can be used but carries a risk of adsorption to the filter membrane.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is most common as it provides both quantification and stability assessment by separating the parent compound from any potential degradants.[8]

  • Verification: Measure the final pH of the aqueous solution to ensure it has not shifted significantly due to the dissolution of the compound.[8] The presence of residual solid should also be confirmed visually.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis cluster_verify 5. Verification A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 24-72 hours) A->B C Centrifuge to pellet excess solid B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Analyze concentration (e.g., HPLC-UV) E->F G Confirm presence of residual solid F->G Final Checks H Measure final pH of aqueous sample

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Practical Implications

The solubility of 2,5-Diaminopyridine dihydrochloride is dominated by its ionic character. It is an exemplary case of a highly water-soluble salt, making it well-suited for aqueous formulations and as a stock solution for biological assays. Conversely, its poor solubility in non-polar organic solvents is a critical consideration for synthetic chemists. For reactions requiring non-polar conditions, the use of the free base or a different salt form may be necessary. The methodologies and principles outlined in this guide provide a robust framework for researchers to accurately assess and leverage the solubility characteristics of this important chemical intermediate.

References

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An In-depth Technical Guide to the Thermal Transition Points of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal properties of 2,5-Diaminopyridine hydrochloride, a key intermediate in pharmaceutical development and biochemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values to explain the causality behind its thermal behavior. We will demonstrate that this compound exhibits a melting point accompanied by significant decomposition, a critical factor influencing experimental design. Consequently, a conventional boiling point determination is scientifically unsound. This guide establishes Thermogravimetric Analysis (TGA) as the authoritative method for characterizing its thermal stability. Detailed, field-proven protocols for both melting point determination and TGA are provided, ensuring accurate, reproducible, and safe experimental execution.

Chemical Identity and Significance

2,5-Diaminopyridine is a disubstituted pyridine ring system that serves as a versatile building block in the synthesis of biologically active molecules.[1] Its hydrochloride salt is the common form utilized in laboratory settings to improve solubility and stability. It is crucial to clarify a point of potential ambiguity: while often referred to as the "hydrochloride," the most frequently cited and commercially available form corresponds to 2,5-Diaminopyridine dihydrochloride (CAS No. 26878-35-3).[2][3] This form, containing two equivalents of hydrochloric acid, is the primary subject of this guide.

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its established role in promoting neuronal survival and differentiation makes it a valuable molecule in neurobiology research and a cornerstone for drug discovery programs.[1] Understanding its fundamental physicochemical properties is therefore paramount for its effective and safe application.

Summary of Physicochemical Properties

The critical thermal data for 2,5-Diaminopyridine dihydrochloride is summarized below. It is imperative to note the caveats associated with these values, which will be explored in subsequent sections.

PropertyValueSource(s)
Chemical Name Pyridine-2,5-diamine, dihydrochloride[3]
CAS Number 26878-35-3[1][2][3]
Molecular Formula C₅H₇N₃·2HCl[1][3]
Molecular Weight 182.05 g/mol [1][3]
Appearance Light pink, purple, or brown-gray solid[1]
Melting Point 264 - 271 °C (with decomposition)[1]
Boiling Point Not Applicable (Decomposes prior to boiling)N/A

In-Depth Analysis of Thermal Transition Points

Melting Point and Concurrent Decomposition

The melting point of a pure crystalline solid is typically a sharp, well-defined transition. For 2,5-Diaminopyridine dihydrochloride, however, the transition from solid to liquid is accompanied by thermal decomposition. This is consistently noted in literature and supplier specifications with the designation "(dec.)".[4][5]

Causality: The observed melting range of 264-271 °C represents the temperature at which the compound has absorbed sufficient energy to overcome the crystalline lattice forces. However, at this energetic state, the intramolecular bonds within the pyridine derivative become unstable and begin to fracture.[6] This chemical breakdown is visually observed as a darkening of the material, charring, or the evolution of gas.[7] Therefore, the "melting point" is more accurately a "melting and decomposition point." Reporting this as a sharp value is misleading; it is a range over which these two processes occur simultaneously. From a practical standpoint, this means the substance will not yield a clear, transparent liquid upon melting and cannot be re-solidified to its original form.

The Fallacy of a Boiling Point Determination

Boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, allowing it to transition into the gaseous state. This phenomenon relies on the substance remaining chemically intact in the liquid phase as thermal energy increases.[8]

Authoritative Insight: Given that 2,5-Diaminopyridine dihydrochloride begins to decompose at its melting point (~264 °C), it is a scientific impossibility for it to reach a boiling point at standard atmospheric pressure. Any reported boiling point for this compound should be treated as a theoretical, extrapolated value and not an experimentally verifiable property. Attempting to heat the decomposed melt to a higher temperature will only induce further, more vigorous decomposition, creating a complex mixture of degradation products. The thermal energy required to break the intermolecular forces for boiling is far exceeded by the energy that causes the intramolecular bonds to break.[9]

For thermally unstable compounds, the scientifically rigorous approach is not to measure a boiling point but to characterize the thermal stability profile. The premier technique for this is Thermogravimetric Analysis (TGA).[10][11]

Experimental Protocols for Accurate Determination

Trustworthy data is built upon robust and validated protocols. The following methodologies are designed to provide accurate and reproducible results for the thermal analysis of 2,5-Diaminopyridine dihydrochloride.

Protocol: Melting Point Determination (with Decomposition)

This protocol utilizes the capillary method, which is standard for organic compounds. The key modifications address the concurrent decomposition.[12]

Objective: To determine the temperature range over which the compound melts and visibly decomposes.

Methodology:

  • Sample Preparation:

    • Ensure the 2,5-Diaminopyridine dihydrochloride sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting range.[13]

    • Finely grind a small amount of the sample into a powder using a mortar and pestle.

    • Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube firmly on a hard surface.[13]

  • Instrument Setup (Automated Apparatus):

    • Set the start temperature to ~250 °C.

    • Crucially, set the heating rate to 5 °C/min. A slower rate (e.g., 1 °C/min) may cause premature decomposition before the melting transition is reached, while a much faster rate can lead to an erroneously high reading. For substances that decompose, a 5 °C/min rate is recommended.[12]

    • Set the end temperature to ~280 °C.

  • Measurement and Observation:

    • Insert the packed capillary into the heating block.

    • Initiate the heating program.

    • Observe the sample closely through the magnified viewfinder.

    • Record T₁: The temperature at which the first droplet of liquid is observed amongst the solid particles.

    • Record T₂: The temperature at which the last solid particle transitions to the liquid phase.

    • Record Observations: Note any and all visual changes throughout the process, such as color change (e.g., from light pink to dark brown/black), charring, and any evidence of gas evolution (bubbling).[7]

  • Reporting:

    • Report the result as a range (T₁ - T₂).

    • Append the report with the letter "d" to signify decomposition (e.g., 265-269 °C d.).[13]

    • Include all visual observations in the experimental notes.

Diagram: Melting Point Determination Workflow A logical flow for the accurate measurement of a melting point with decomposition.

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_inst 2. Instrument Setup cluster_meas 3. Measurement cluster_rep 4. Reporting p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Pack Capillary (2-3 mm) p2->p3 i1 Set Start Temp (~250°C) p3->i1 i2 Set Heat Rate (5°C/min) i1->i2 i3 Set End Temp (~280°C) i2->i3 m1 Insert Sample & Start i3->m1 m2 Observe Sample m1->m2 m3 Record T1 (First Liquid) m2->m3 m4 Record T2 (Last Solid) m3->m4 m5 Note Visual Decomposition (Color Change, Gas) m4->m5 r1 Report as Range: T1-T2 d. m5->r1

Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for assessing the thermal stability and decomposition profile of the compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][10]

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile of 2,5-Diaminopyridine dihydrochloride.

Methodology:

  • Instrument Calibration & Setup:

    • Perform routine calibration checks for mass and temperature using certified standards as per instrument guidelines.

    • Select an appropriate sample pan (typically platinum or alumina).

    • Tare the balance with the empty sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, powdered 2,5-Diaminopyridine dihydrochloride into the tared sample pan. A smaller sample size minimizes thermal gradients.[14]

  • Experimental Conditions:

    • Purge Gas: Set a high-purity nitrogen (N₂) gas flow at a rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative decomposition and isolates the thermal decomposition pathway.[5]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Data Acquisition: Record mass, time, and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA thermogram.

    • Plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the Onset Temperature (T_onset): Identify the temperature at which significant mass loss begins. This is often calculated by the instrument software as the intersection of the baseline tangent with the tangent at the point of maximum mass loss rate.

    • Quantify the mass loss in distinct stages, if any are observed.

Diagram: TGA Experimental Workflow A standardized workflow for assessing thermal stability using TGA.

TGAWorkflow cluster_setup 1. Instrument Setup cluster_sample 2. Sample Preparation cluster_run 3. Experimental Run cluster_analysis 4. Data Analysis s1 Calibrate Instrument s2 Tare Sample Pan p1 Weigh 5-10 mg of Dried Sample s2->p1 r1 Load Sample into Furnace p1->r1 r2 Purge with N2 (50-100 mL/min) r1->r2 r3 Equilibrate at 30°C r2->r3 r4 Ramp 30°C to 400°C at 10°C/min r3->r4 a1 Plot Mass vs. Temperature (TGA Curve) r4->a1 a2 Plot Derivative of Mass Loss (DTG Curve) a1->a2 a3 Determine T_onset of Decomposition a2->a3 a4 Quantify Mass Loss Stages a3->a4

Factors Influencing Measurement Accuracy

Achieving accurate and reproducible data requires careful control over several experimental variables:

  • Sample Purity: Impurities, particularly residual solvents, can depress the melting range and lower the onset of decomposition.

  • Heating Rate: As discussed, the rate of temperature increase significantly impacts the observed transition temperature. Consistency is key for comparability between experiments.

  • Sample Packing: Inconsistent packing of the capillary tube can lead to poor heat transfer and a broader melting range.[13]

  • Instrument Calibration: Regular calibration of the thermometer in a melting point apparatus and the temperature and balance systems in a TGA is non-negotiable for data integrity.[11]

Safety and Handling Considerations

Based on available Safety Data Sheets (SDS), 2,5-Diaminopyridine dihydrochloride requires careful handling.[2][4][15]

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid dust formation.

  • Storage: Store in a tightly closed container in a cool, dry place.[1]

  • Thermal Decomposition Hazards: As established, heating the compound to high temperatures will cause decomposition. The resulting fumes may be toxic and irritating, containing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. All thermal experiments must be conducted in well-ventilated instruments.

Conclusion

The thermal characterization of 2,5-Diaminopyridine dihydrochloride requires a scientifically nuanced approach. It possesses a melting point in the range of 264-271 °C, which is inextricably linked with its thermal decomposition. This property renders the concept of a boiling point at atmospheric pressure invalid. The authoritative technique for assessing its thermal limits is Thermogravimetric Analysis (TGA), which provides a clear onset of decomposition and a quantitative profile of mass loss upon heating. By employing the detailed, validated protocols within this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and safe thermal data, facilitating the continued development of this important chemical intermediate.

References

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Introduction: The Molecular Blueprint of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Diaminopyridine Hydrochloride

This compound is a significant heterocyclic compound, serving as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with two amino groups, imparts unique chemical and physical properties that are leveraged in drug discovery and materials science.[2] A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed "molecular blueprint," offering invaluable insights into its electronic and structural framework. This guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the spectral data of this compound, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.[3] For this compound, NMR confirms the arrangement of protons and carbons on the pyridine ring and provides insight into the electronic effects of the amino substituents and the protonated ring nitrogen.

The formation of a hydrochloride salt significantly influences the NMR spectrum. The positive charge on the pyridinium nitrogen atom decreases the electron density on the ring carbons, leading to a general downfield shift for all proton and carbon signals compared to the free base.[4] Conversely, the amino groups are electron-donating, which would typically cause an upfield shift. The observed chemical shifts represent a net balance of these opposing electronic effects.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their connectivity. The aromatic protons of the pyridine ring resonate in the characteristic downfield region.[3]

Predicted ¹H NMR Spectral Data for this compound

Proton Label Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 3 ~6.8 - 7.2 Doublet (d)
H-4 4 ~7.5 - 7.8 Doublet of Doublets (dd)
H-6 6 ~8.0 - 8.3 Doublet (d)
-NH₂ 2, 5 ~5.0 - 7.0 Broad Singlet (br s)

| N⁺-H | 1 | ~12.0 - 14.0 | Broad Singlet (br s) |

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The proton at the C6 position is expected to be the most deshielded (furthest downfield) due to its proximity to the electron-withdrawing protonated nitrogen atom.[3] The protons at C3 and C4 will appear at relatively higher fields. Spin-spin coupling between adjacent protons provides connectivity information, with typical ortho coupling constants (³J) around 4-6 Hz.[3]

  • Amine Protons (-NH₂): The protons of the two primary amine groups will typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Pyridinium Proton (N⁺-H): The proton on the positively charged nitrogen will be significantly deshielded and appear as a broad signal at a very low field, often above 12 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹H NMR Structural Assignment Workflow

IR_Workflow start Start: Dry Sample grind Grind with KBr start->grind press Press into Pellet grind->press sample Acquire Sample Spectrum press->sample bkg Acquire Background Spectrum process Process Data (Ratio to Background) bkg->process sample->process end Final IR Spectrum process->end

Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. [6]Aromatic compounds like this compound absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one.

Expected UV-Vis Spectral Data for this compound

Transition Type Typical λₘₐₓ (nm) Molar Absorptivity (ε)
π → π* ~230 - 260 High

| n → π* | ~280 - 320 | Low to Medium |

Interpretation of the UV-Vis Spectrum:

  • π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically result in strong absorption bands at shorter wavelengths. [7]* n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are lower in energy, appearing at longer wavelengths, and are generally less intense than π → π* transitions. [8]The interaction of the amino group lone pairs with the pyridine π-system shifts the absorption to longer wavelengths compared to unsubstituted pyridine. [7]* Solvent and pH Effects: The position and intensity of these absorption bands can be sensitive to the solvent polarity and the pH of the solution. Protonation of the nitrogen atoms can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (a hypsochromic or "blue" shift is common upon protonation of an amino group). [9] Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). Perform serial dilutions to prepare a series of solutions of varying, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Subsequently, rinse and fill the cuvette with each sample solution, starting from the most dilute, and record its absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each transition. If quantitative analysis is desired, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert Law.

Electronic Transitions in Aromatic Amines

UV_Vis_Transitions E Energy pi_star π* (Antibonding) n n (Non-bonding) n->pi_star  n → π (Low Energy, Weak Abs.) pi π (Bonding) pi->pi_star  π → π (High Energy, Strong Abs.)

Caption: Energy diagram of principal electronic transitions for an aromatic amine.

Conclusion

The comprehensive spectral analysis of this compound via NMR, IR, and UV-Vis spectroscopy provides a robust and detailed characterization of its molecular structure. Each technique offers complementary information: NMR elucidates the precise atomic connectivity and chemical environment, IR identifies key functional groups and bonding patterns, and UV-Vis reveals the electronic structure. For researchers in drug development and chemical synthesis, a thorough understanding of this spectral data is not merely academic; it is an essential tool for identity confirmation, purity assessment, and the rational design of new chemical entities.

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An In-depth Technical Guide to 2,5-Diaminopyridine Hydrochloride: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Diaminopyridine hydrochloride, a versatile heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, characterization, and its expanding role in medicinal chemistry and beyond.

Introduction: The Significance of a Diaminated Pyridine Core

This compound is a derivative of pyridine, a fundamental heterocyclic aromatic organic compound. The introduction of two amino groups onto the pyridine ring at the 2 and 5 positions dramatically alters its chemical personality, rendering it a valuable and highly reactive building block in organic synthesis. Its hydrochloride salt form enhances stability and solubility, making it amenable to a wide range of laboratory and industrial applications.

This guide will navigate through the historical milestones that led to the availability of this compound, provide detailed and scientifically grounded protocols for its synthesis and characterization, and explore its multifaceted applications, with a particular focus on its burgeoning importance in the pharmaceutical industry.

PART 1: A Journey Through Time: The Discovery and Historical Development

The late 19th and early 20th centuries saw pioneering work in the amination of pyridines. The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, provided a method for the direct amination of pyridine using sodium amide, a landmark discovery that opened the door to a wide array of aminopyridine derivatives.[1] Early work by Fischer and Chur also contributed to the understanding of pyridine chemistry.[1]

The synthesis of diaminopyridines, including the 2,5-isomer, likely evolved from these foundational reactions. Methods involving the amination of dihalopyridines under high temperature and pressure, often with copper catalysts, were developed to introduce multiple amino groups onto the pyridine ring.[2][3] Patents from the mid-20th century onwards detail various processes for the production of diaminopyridines, driven by their utility as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[3][4]

The specific isolation and characterization of this compound as a stable, usable reagent would have followed these synthetic developments, enabling its broader application in research and development.

PART 2: The Science of Synthesis and Characterization

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the starting materials' availability, desired scale, and purity requirements. Below are two common and reliable methods, presented with the rationale behind the experimental choices.

Method 1: Reduction of 2-Amino-5-nitropyridine

This is one of the most common and straightforward methods for the laboratory-scale synthesis of 2,5-Diaminopyridine. The nitro group is selectively reduced to an amino group.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is crucial as it needs to dissolve the starting material and be compatible with the reducing agent.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups due to its high activity and ease of removal by filtration.

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously. The reaction is typically carried out at room temperature and atmospheric pressure. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Filtration and Concentration: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield crude 2,5-Diaminopyridine.

  • Salt Formation: The crude 2,5-Diaminopyridine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and a stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

This method is favored for its high yields and clean conversion. The use of a heterogeneous catalyst simplifies the work-up procedure. The formation of the hydrochloride salt not only aids in purification by crystallization but also improves the long-term stability of the otherwise air-sensitive diamine.

Synthesis_Method_1 Start 2-Amino-5-nitropyridine Step1 Dissolve in Ethanol Start->Step1 Step2 Add 10% Pd/C catalyst Step1->Step2 Step3 Hydrogenation (H2 atmosphere) Step2->Step3 Step4 Filter to remove catalyst Step3->Step4 Step5 Concentrate filtrate Step4->Step5 Step6 Dissolve in Isopropanol Step5->Step6 Step7 Add conc. HCl Step6->Step7 End This compound Step7->End

Caption: Workflow for the synthesis of this compound via reduction.

Method 2: Copper-Catalyzed Amination of a Dihalopyridine

This method is more aligned with industrial-scale production and involves the displacement of a halide with an amino group using ammonia in the presence of a copper catalyst.

  • Reaction Setup: A high-pressure autoclave is charged with a dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-dichloropyridine), a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), and aqueous ammonia.

  • Reaction Conditions: The autoclave is sealed and heated to a high temperature (typically 150-200°C) for several hours. The high pressure and temperature are necessary to facilitate the nucleophilic aromatic substitution of the halides with ammonia.

  • Work-up: After cooling, the reaction mixture is carefully depressurized. The product is then extracted with an organic solvent.

  • Purification and Salt Formation: The organic extracts are combined, dried, and concentrated. The resulting crude 2,5-Diaminopyridine is then converted to its hydrochloride salt as described in Method 1.

The copper catalyst is essential to activate the aryl halide towards nucleophilic attack by ammonia. This method is robust and can be scaled up, but requires specialized equipment to handle the high pressures and temperatures involved. The choice of halide (bromo or chloro) can affect the reaction conditions, with bromides generally being more reactive.

Characterization of this compound

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

PropertyValueSource(s)
CAS Number 26878-35-3
Molecular Formula C₅H₇N₃ · 2HCl
Molecular Weight 182.05 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 264 °C (decomposes)
Solubility Soluble in water

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts and coupling patterns would be characteristic of the 2,5-disubstitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of this compound would show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be influenced by the presence of the two amino groups and the nitrogen heteroatom.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for this compound would include N-H stretching vibrations for the amino groups (typically in the range of 3200-3400 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C/C=N stretching vibrations. A representative IR spectrum is available in public databases.[5]

PART 3: Applications in Research and Drug Development

This compound is a versatile building block with a growing number of applications, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[6]

A Versatile Synthetic Intermediate

The two amino groups of 2,5-Diaminopyridine exhibit different reactivities, allowing for selective functionalization. This differential reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic systems, including imidazopyridines, which are scaffolds found in numerous biologically active compounds. It is also used in the preparation of organo-soluble polyimides, which are high-performance polymers with applications in materials science.

Role in Drug Discovery and Medicinal Chemistry

The diaminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of 2,5-Diaminopyridine attractive candidates for drug discovery programs.

One of the most promising areas of application for diaminopyridine derivatives is in the treatment of neurological disorders.[6] While much of the clinical research has focused on 3,4-diaminopyridine and 4-aminopyridine, the underlying mechanism of action is relevant to the broader class of diaminopyridines. These compounds are known to be potassium channel blockers.[7] By blocking voltage-gated potassium channels on neurons, they prolong the duration of the action potential, which in turn enhances the influx of calcium ions into the presynaptic terminal. This leads to an increased release of neurotransmitters such as acetylcholine.[7] This mechanism is the basis for their use in treating conditions like Lambert-Eaton myasthenic syndrome and for improving symptoms of multiple sclerosis.

Recent studies have shown that aminopyridines can induce the production of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[8][9] While the exact signaling pathway for 2,5-diaminopyridine is yet to be fully elucidated, the general mechanism for aminopyridines likely involves the modulation of intracellular signaling cascades that lead to the upregulation of NGF gene expression. This can have significant implications for the treatment of neurodegenerative diseases and for promoting nerve regeneration after injury.

NGF_Pathway DAP 2,5-Diaminopyridine Derivative K_Channel Voltage-gated K+ Channel DAP->K_Channel Blocks Cell_Signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) DAP->Cell_Signaling Modulates Action_Potential Prolonged Action Potential K_Channel->Action_Potential Leads to Ca_Influx Increased Ca2+ Influx Action_Potential->Ca_Influx Neurotransmitter Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter Transcription_Factors Activation of Transcription Factors (e.g., CREB) Cell_Signaling->Transcription_Factors NGF_Gene NGF Gene Expression Transcription_Factors->NGF_Gene Upregulates NGF_Protein Increased NGF Synthesis & Secretion NGF_Gene->NGF_Protein Neuronal_Effects Enhanced Neuronal Survival, Growth, and Function NGF_Protein->Neuronal_Effects

Caption: Postulated mechanism for NGF induction by diaminopyridine derivatives.

While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its role as a key intermediate is evident in the patent literature for a variety of investigational compounds targeting a range of diseases, from cancer to infectious agents. Its ability to be readily incorporated into larger, more complex molecules makes it a valuable tool in the medicinal chemist's arsenal.

Conclusion: A Building Block with a Bright Future

This compound, a compound with roots in the foundational discoveries of pyridine chemistry, has evolved into a key player in modern organic synthesis and drug discovery. Its unique chemical properties, combined with an increasing understanding of the biological activities of its derivatives, position it as a compound of significant interest for future research and development. From its historical origins to its potential to unlock new therapeutic avenues for neurological disorders, the story of this compound is a testament to the enduring power of fundamental chemical building blocks in advancing science and medicine.

References

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A Comprehensive Technical Guide to the Synthesis of 2,5-Diaminopyridine Hydrochloride from 2,5-Dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Diaminopyridine serves as a critical building block in the synthesis of a wide range of pharmaceutical compounds and advanced materials. Its preparation via the reduction of the corresponding 2,5-dinitropyridine is a fundamental transformation in heterocyclic chemistry. This guide provides an in-depth analysis of the primary synthetic routes for this conversion, focusing on methodological rationale, detailed experimental protocols, safety imperatives, and robust analytical validation. The two principal methods explored—reduction via tin(II) chloride in hydrochloric acid and catalytic hydrogenation—are presented to offer researchers flexibility based on available equipment, scale, and substrate compatibility. This document is structured to provide not just procedural steps, but the underlying chemical logic, empowering scientists to adapt and troubleshoot these essential synthetic transformations.

Foundational Principles: The Chemistry of Nitro Group Reduction

The conversion of 2,5-dinitropyridine to 2,5-diaminopyridine is a classic reduction reaction. The core transformation involves the transfer of twelve electrons and twelve protons to reduce two aromatic nitro groups (-NO₂) to primary amino groups (-NH₂).

The overall reaction is as follows: C₅H₃N(NO₂)₂ + 12[H] → C₅H₃N(NH₂)₂ + 4H₂O

While numerous reagents can effect this change, the choice of method is dictated by factors such as chemoselectivity, cost, scalability, and the ease of product isolation.

  • Metal-Acid Systems (e.g., SnCl₂/HCl): This is a historic yet highly effective method. Tin(II) chloride acts as a single-electron donor in the presence of a strong acid like HCl, which serves as the proton source.[1] This method is robust and tolerant of many functional groups but can involve a challenging workup to remove tin byproducts.[2][3]

  • Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is a cleaner, more atom-economical approach widely used in both academic and industrial settings.[4] A heterogeneous catalyst, typically a noble metal like palladium on a carbon support, facilitates the reaction between the substrate and molecular hydrogen (H₂).[5] This method avoids stoichiometric metallic waste but requires specialized pressure equipment and careful handling of the pyrophoric catalyst.[6][7][8]

The final step of the synthesis involves protonation with hydrochloric acid to isolate the more stable and often more crystalline dihydrochloride or monohydrochloride salt.

Reaction_Scheme Start 2,5-Dinitropyridine Intermediate 2,5-Diaminopyridine (Free Base) Start->Intermediate Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Product 2,5-Diaminopyridine Hydrochloride Intermediate->Product Protonation (HCl)

Caption: General synthesis pathway from starting material to final product.

Detailed Experimental Protocols

The following sections provide self-validating, step-by-step protocols for the two primary synthetic routes.

Method A: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is valued for its reliability and does not require specialized hydrogenation equipment. The exothermicity of the reaction requires careful management.

3.1.1 Materials and Reagents

Reagent/MaterialMolar Eq.Notes
2,5-Dinitropyridine1.0Starting material.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)6.0 - 8.0The primary reducing agent. An excess is used to drive the reaction.
Concentrated Hydrochloric Acid (HCl)SolventActs as both solvent and proton source.
Sodium Hydroxide (NaOH), 50% aq. soln.As neededFor basification during workup.
Ethyl Acetate (EtOAc)SolventFor extraction of the free base product.
Anhydrous Sodium Sulfate (Na₂SO₄)N/ADrying agent.
HCl in Diethyl Ether or Isopropanol~2.0For precipitation of the final hydrochloride salt.

3.1.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dinitropyridine (1.0 eq) in concentrated hydrochloric acid. Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add tin(II) chloride dihydrate (6.0-8.0 eq) portion-wise to the stirred suspension. Monitor the internal temperature and control the addition rate to prevent an excessive exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically around 90-100 °C) for 2-4 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup - Tin Removal: Cool the reaction mixture to room temperature and then place it in an ice bath. Very slowly and carefully, add 50% aqueous NaOH solution to the acidic mixture to neutralize the acid and precipitate tin salts as tin(II) and tin(IV) hydroxides. The mixture will become a thick, white slurry. Continue adding base until the pH is >10 to ensure the diamine is in its free base form.[3]

  • Extraction: Add a sufficient volume of ethyl acetate to the slurry and stir vigorously for 30 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate.[9]

  • Isolation of Free Base: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-diaminopyridine as a solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or methanol. Slowly add a solution of HCl in diethyl ether or isopropanol (~2.0 eq) with stirring. The 2,5-diaminopyridine hydrochloride salt will precipitate.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Method B: Catalytic Hydrogenation

This method is preferred for its clean reaction profile and high efficiency, provided the necessary equipment is available.[10]

3.2.1 Materials and Reagents

Reagent/MaterialMolar Eq. / LoadingNotes
2,5-Dinitropyridine1.0Starting material.
Palladium on Carbon (10% Pd/C), wet5-10 mol%Heterogeneous catalyst. Handle with care as it can be pyrophoric.[6][11]
Ethanol (EtOH) or Methanol (MeOH)SolventReaction solvent.
Hydrogen Gas (H₂)ExcessThe reducing agent.
Celite®N/AFiltration aid.
HCl in Diethyl Ether or Isopropanol~2.0For precipitation of the final hydrochloride salt.

3.2.2 Step-by-Step Procedure

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add the 2,5-dinitropyridine (1.0 eq) and the solvent (e.g., Ethanol).

  • Inerting: Carefully add the wet 10% Pd/C catalyst (5-10 mol%) to the vessel under a stream of nitrogen or argon gas. Safety Critical: Never add dry catalyst to a flammable solvent in the presence of air.[6]

  • Hydrogenation: Seal the reaction vessel. Purge the system several times by evacuating and backfilling with nitrogen, followed by evacuating and backfilling with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) with hydrogen.

  • Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases.[4] The reaction progress can be monitored by TLC or LC-MS if samples can be safely taken.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel multiple times with nitrogen. Open the vessel in a well-ventilated hood. Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Safety Critical: Do not allow the filter cake to dry completely, as it is saturated with hydrogen and can ignite upon exposure to air.[6] Immediately quench the filter cake with water after filtration.[4]

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diaminopyridine free base.

  • Salt Formation & Isolation: Proceed as described in Method A, steps 7 and 8, to precipitate and isolate the final hydrochloride salt.

Quantitative Data and Method Comparison

ParameterMethod A: SnCl₂ / HClMethod B: Catalytic Hydrogenation
Primary Reagent Tin(II) chloride dihydrateHydrogen gas, Palladium on Carbon (catalyst)
Solvent Conc. HCl, EthanolEthanol, Methanol, Ethyl Acetate
Temperature Reflux (90-100 °C)Room Temperature to ~40 °C
Pressure AtmosphericElevated (e.g., 50-100 psi)
Typical Yield 70-85%85-95%
Key Advantages No specialized pressure equipment needed; robust.[2]High yield; clean reaction; catalyst is recyclable.[4]
Key Disadvantages/Risks Stoichiometric tin waste; challenging workup.[1][3]Requires pressure reactor; catalyst is pyrophoric.[6][11]

Safety, Handling, and Trustworthiness

Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 2,5-Dinitropyridine (Starting Material): Nitroaromatic compounds are potentially explosive and toxic.[12][13][14] Avoid shock, friction, and excessive heat. Handle with non-metallic spatulas. It is harmful if swallowed and can cause skin irritation.[15]

  • Tin(II) Chloride and HCl: Highly corrosive. The workup procedure involving strong base is highly exothermic and requires careful, slow addition. Tin waste must be disposed of according to institutional hazardous waste guidelines.[1]

  • Catalytic Hydrogenation: The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially after the reaction.[11][16] The catalyst must always be handled wet and under an inert atmosphere when possible.[6]

  • 2,5-Diaminopyridine (Product): This compound is classified as a toxic solid.[17] It is toxic if swallowed, in contact with skin, or inhaled.[17] Handle with appropriate PPE.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential.

  • ¹H NMR Spectroscopy: In a suitable solvent (e.g., DMSO-d₆), the spectrum of the hydrochloride salt will show distinct signals for the three aromatic protons on the pyridine ring. The broad signals corresponding to the -NH₃⁺ protons will also be present, and their integration should correspond to the expected number of protons.

  • ¹³C NMR Spectroscopy: The spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly different from the starting material due to the electronic effect of converting nitro groups to amino groups.[18][19][20]

  • Mass Spectrometry (MS): Analysis of the free base will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,5-diaminopyridine (109.13 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the transformation. Key changes include:

    • Disappearance: Strong asymmetric and symmetric stretching bands of the nitro group (-NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹.

    • Appearance: N-H stretching bands of the primary amine (-NH₂) in the region of 3200-3400 cm⁻¹.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Start Weigh 2,5-Dinitropyridine & Reagents Reaction Perform Reduction (Method A or B) Start->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Quench Quench & Neutralize (If Method A) Monitor->Quench Reaction Complete Filter Filter Catalyst / Tin Salts Monitor->Filter Quench->Filter Extract Extract Free Base (EtOAc) Filter->Extract Dry Dry & Concentrate Extract->Dry Salt Form Hydrochloride Salt Dry->Salt Isolate Filter & Dry Product Salt->Isolate Analyze Characterize Product (NMR, MS, IR) Isolate->Analyze

Caption: A comprehensive workflow from reaction setup to final product analysis.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).
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  • ChemRxiv. Cobalt-Catalyzed Hydrogenation Reactions Enabled by Ligand-Based Storage of Dihydrogen. URL: [Link]
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Basic reactivity of 2,5-Diaminopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactivity of 2,5-Diaminopyridine Hydrochloride

Abstract

This compound is a pivotal building block in modern organic synthesis, with profound implications in pharmaceutical and materials science. Its reactivity is a nuanced interplay between the electron-deficient pyridine core and the electron-donating amino substituents. The hydrochloride form presents an additional layer of complexity, rendering the molecule stable but requiring specific activation for synthetic utility. This guide provides a comprehensive exploration of the fundamental reactivity of this compound, offering field-proven insights into its handling, reaction mechanisms, and application. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: A Molecule of Dichotomous Reactivity

2,5-Diaminopyridine is a disubstituted pyridine featuring two amino groups, which imbue the otherwise electron-poor aromatic ring with nucleophilic character. This duality makes it a versatile precursor for a wide array of complex molecules, particularly in the synthesis of bioactive heterocycles like imidazopyridines and azaindoles.[1] Commercially available as its dihydrochloride salt, the compound offers enhanced stability and shelf-life.[2] However, this salt form passivates the nucleophilic amino groups through protonation. Consequently, the first and most critical step in harnessing its synthetic potential is a controlled basification to liberate the reactive free base. Its role as a key intermediate in the development of pharmaceuticals, especially those for neurological disorders, underscores the importance of understanding its core chemical behavior.[2]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. The hydrochloride salt's characteristics differ significantly from its free base form, particularly in solubility and melting point.

PropertyValueSource(s)
Molecular Formula C₅H₇N₃ · 2HCl[2][3][4]
Molecular Weight 182.05 g/mol [2][3][4]
Appearance Purple, Brown to Black, or off-white solid[2][5]
Melting Point 264-271 °C (decomposes)[2][3]
pKa 6.48 (for the free base)[5]
CAS Number 26878-35-3[2][3]

Core Reactivity: A Tale of Two Moieties

The reactivity of 2,5-diaminopyridine is governed by the electronic properties of the pyridine ring and the two amino groups. The hydrochloride form must first be neutralized to unmask the reactivity of the amine functionalities.

G cluster_start Initial State cluster_activation Activation Step cluster_reactive Reactive Species cluster_reactions Reaction Pathways start 2,5-Diaminopyridine Dihydrochloride (-NH3+ Cl-) activation Addition of Base (e.g., Na2CO3, Et3N) start->activation Prerequisite freebase 2,5-Diaminopyridine (Free Base) (-NH2) activation->freebase nucleophilic Nucleophilic Attack (at Amino Groups) freebase->nucleophilic Acylation, Alkylation coupling Metal-Catalyzed Cross-Coupling freebase->coupling Buchwald-Hartwig, Ullmann eas Electrophilic Substitution (on Pyridine Ring) freebase->eas Difficult but possible (e.g., Halogenation)

Caption: Fundamental activation and reactivity pathways of 2,5-Diaminopyridine.

Basicity and Generation of the Free Amine

The hydrochloride salt is stable but unreactive for most applications. The protonated aminopyridinium species is highly electron-deficient, deactivating both the amino groups and the aromatic ring. Neutralization with a suitable base (e.g., sodium carbonate, triethylamine, or sodium hydroxide) is a mandatory first step to generate the 2,5-diaminopyridine free base in situ or as an isolated solid. The choice of base is critical and depends on the tolerance of subsequent reaction steps to water and salt byproducts.

Nucleophilic Reactivity of the Amino Groups

Once deprotonated, the two amino groups are potent nucleophiles and represent the primary sites of reactivity.

  • Acylation and Sulfonylation: The amino groups react readily with acylating agents (acid chlorides, anhydrides) and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reaction can be used to protect the amino groups or to synthesize derivatives with specific biological activities.

  • Diazotization: As primary aromatic amines, the amino groups can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salts are versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens) through Sandmeyer or related reactions. This opens a pathway to functionalities that are not accessible through direct substitution.[6]

  • Metal-Catalyzed Cross-Coupling: The amino groups are excellent nucleophiles for palladium-, copper-, and other transition-metal-catalyzed C-N cross-coupling reactions.[1][7] This has become a cornerstone of modern medicinal chemistry for constructing complex aryl- and heteroarylamines. Reactions like the Buchwald-Hartwig amination allow for the coupling of 2,5-diaminopyridine with aryl halides or triflates, providing direct access to N-arylated products.[8][9] The presence of two amino groups allows for mono- or di-arylation, which can be controlled by stoichiometry and reaction conditions.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack.[10] While the two amino groups are strongly activating, ortho-, para-directing substituents, their effect is counteracted by the deactivating nature of the ring nitrogen. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogen and amino groups become protonated, further deactivating the system.[10]

Consequently, electrophilic substitution on 2,5-diaminopyridine is challenging and requires forcing conditions.[10] When it does occur, the regiochemical outcome is a complex result of the competing directing effects.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions relative to the ring nitrogen.[11][12] However, for NAS to occur, a good leaving group (like a halide) must be present at an activated position. Therefore, 2,5-diaminopyridine itself does not typically undergo NAS, but its halogenated derivatives are valuable substrates for synthesizing more complex, substituted diaminopyridines.[9]

Key Synthetic Applications & Protocols

The dual functionality of 2,5-diaminopyridine makes it a premier building block for constructing complex heterocyclic scaffolds.

Application: Synthesis of Fused Heterocycles

2,5-Diaminopyridine is a common starting material for synthesizing imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of the diaminopyridine with an α-haloketone, where the more nucleophilic amino group at the 2-position attacks first, followed by cyclization.

Protocol 1: In Situ Generation of 2,5-Diaminopyridine Free Base

This protocol is a self-validating prerequisite for nearly all subsequent reactions. The success of the primary reaction is contingent on the successful execution of this neutralization.

Objective: To generate the reactive free base from the hydrochloride salt for immediate use in a subsequent reaction.

Methodology:

  • Vessel Preparation: To a dry, inert-atmosphere reaction flask, add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., Dioxane, Toluene, or DMF), ensuring the salt is well-suspended.

  • Base Addition: Add a suitable anhydrous base. For many cross-coupling reactions, a moderately strong base like cesium carbonate (Cs₂CO₃, 2.5 eq) or sodium tert-butoxide (NaOtBu, 2.2 eq) is effective.[13] For simple acylations, a liquid organic base like triethylamine (Et₃N, 2.2 eq) can be used.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. A visual change from a slurry to a more homogeneous solution may be observed as the free base, which often has better solubility in organic solvents, is formed.

  • Confirmation (Optional): For process validation, a small aliquot can be withdrawn, quenched with D₂O, and analyzed by ¹H NMR to confirm the disappearance of the broad -NH₃⁺ signals and the appearance of the sharper -NH₂ signals.

  • Proceed: The resulting mixture containing the free base is now ready for the addition of other reagents.

Protocol 2: Palladium-Catalyzed Mono-N-Arylation (Buchwald-Hartwig Amination)

Objective: To selectively couple one amino group of 2,5-diaminopyridine with an aryl bromide.

G setup 1. Reaction Setup - Flask under Argon - Add Pd Catalyst, Ligand, Base reagents 2. Add Reagents - 2,5-DAP HCl - Aryl Bromide - Anhydrous Solvent setup->reagents reaction 3. Reaction - Heat to 80-110 °C - Stir for 12-24h reagents->reaction workup 4. Workup - Cool to RT - Filter through Celite - Aqueous Extraction reaction->workup purify 5. Purification - Concentrate in vacuo - Column Chromatography workup->purify product Product: N-Aryl-2,5-diaminopyridine purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig C-N coupling.

Methodology:

  • Catalyst Pre-formation/Addition: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos or BrettPhos, 4-5 mol%), and the base (e.g., LiHMDS or Sodium tert-butoxide, 2.2 eq).[9] The choice of ligand is critical and often requires screening for optimal results.[9]

  • Reagent Addition: Add this compound (1.2 eq) and the aryl bromide (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula.

  • Reaction: Seal the flask and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Safety and Handling

2,5-Diaminopyridine and its hydrochloride salt are classified as hazardous chemicals and must be handled with appropriate precautions.

  • Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[14]

  • Irritation: It is known to cause skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[15]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][17]

Conclusion

This compound is a deceptively simple molecule whose reactivity is a masterclass in the principles of physical organic chemistry. Its utility is unlocked through a mandatory deprotonation, revealing potent nucleophilic centers that are amenable to a host of modern synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. While its aromatic core is generally resistant to electrophilic attack, this apparent limitation can be strategically exploited to direct reactivity towards the amine functionalities. For the research scientist and drug development professional, a deep, mechanistic understanding of this compound's behavior is not merely academic—it is a prerequisite for innovation.

References

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. NOVA Research Portal. [Link]
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  • 2,5-DIAMINOPYRIDINE Safety D
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
  • Nucleophilic substitution reactions.
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  • Process for the synthesis of diaminopyridine and related compounds.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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  • Electrophilic substitution reactions - pyridine. YouTube. [Link]
  • Electrophilic substitution reactions. Slideshare. [Link]
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega. [Link]
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
  • 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Chemistry LibreTexts. [Link]
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

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An In-Depth Technical Guide to the Safe Handling of 2,5-Diaminopyridine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on 2,5-Diaminopyridine Hydrochloride

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing two nucleophilic amino groups on a pyridine scaffold, makes it a key intermediate in the development of novel pharmaceutical agents and agrochemicals.[1] Specifically, it is utilized in the synthesis of compounds targeting neurological disorders.[1] However, its utility in synthetic chemistry is matched by a hazardous profile that demands rigorous safety protocols. As with many aromatic amines and pyridine derivatives, this compound presents significant health risks upon exposure.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven understanding of why specific precautions are necessary. The core principle of this guide is that true laboratory safety stems from a comprehensive understanding of a reagent's chemical properties, its reactivity, and the significant gaps in its toxicological data. For this compound, the notable absence of comprehensive toxicity data is a critical safety consideration that elevates the need for cautious handling.[2]

Part 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of any safe experimental protocol. For this compound, this assessment must be predicated on its known hazards and, crucially, on the unknown aspects of its long-term toxicology.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) provides a clear, albeit incomplete, picture of the immediate hazards associated with this compound.

Property Value Source
Molecular Formula C₅H₇N₃ · xHClPubChem[3]
Molecular Weight 145.59 g/mol (hydrochloride)PubChem[3]
Appearance Brown to purple solid/powderGeorganics[2], Thermo Fisher[4]
Melting Point ~264 °C (decomposition)Thermo Fisher[4]
Solubility Soluble in water.Fisher Scientific
Hygroscopic Yes (Sensitivity noted)Thermo Fisher[5]

GHS Hazard Profile (Consolidated from Supplier SDS):

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6]

Note: Classifications can vary slightly between suppliers. Always consult the specific SDS for the material in hand.

The Critical Data Gap: Toxicology

A consistent finding across multiple safety data sheets for 2,5-diaminopyridine and its salts is the lack of comprehensive toxicological data.[2] Statements such as "Acute toxicity - No data available" and "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated" are common.[2]

Why this matters for the researcher: The absence of LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) data does not imply safety. It signifies an unquantified risk. Therefore, a conservative approach is mandatory. The compound must be treated as highly toxic until proven otherwise. This guiding principle, known as the precautionary principle, is the cornerstone of safe handling for novel or poorly characterized substances. While data for some related pyridine derivatives show oral LD50 values in rats ranging from 21 mg/kg to 2500 mg/kg, the toxicity of substituted pyridines can vary dramatically based on the nature and position of the substituents.[7]

Reactivity Hazards

Beyond its biological hazards, this compound possesses chemical reactivity that must be managed.

  • Incompatibility: It is incompatible with strong oxidizing agents and strong acids.[8] Reactions with these materials can be exothermic and violent.

  • Thermal Decomposition: During a fire or at high temperatures, it can decompose to release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2]

  • Hygroscopic Nature: The material's tendency to absorb moisture from the air can affect its physical properties and reactivity.[5] Proper storage is crucial to maintain its integrity.

Part 2: The Hierarchy of Controls - A Self-Validating System for Safety

To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls for 2,5-Diaminopyridine HCl Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedures & Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of Controls.
Engineering Controls: The Primary Barrier

Your physical environment is your first and most important line of defense.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound powder must be conducted inside a certified chemical fume hood.[9] This is non-negotiable. The hood contains airborne particles and vapors, protecting the user's breathing zone.

  • Ventilated Storage: Store the compound in a dedicated, well-ventilated cabinet for toxic chemicals, away from incompatible materials.[9]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) and tested regularly.[9]

Administrative Controls: Safe Work Practices

These are the procedures and training that govern how you interact with the hazard.

  • Designated Area: Establish a "designated area" within the fume hood for handling this compound.[9] This area should be clearly marked and have surfaces covered with disposable bench paper to contain spills.[3]

  • Standard Operating Procedure (SOP): A written SOP specific to the handling of this compound must be developed and reviewed by all personnel before work begins. This SOP should detail every step from material retrieval to waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound, the location and use of safety equipment, and the emergency procedures outlined in the SOP.

Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the primary means of protection. Its effectiveness depends on proper selection, fit, and use.

Protection Specification Rationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne powder, which can cause serious eye irritation.[8]
Hand Protection Nitrile or neoprene gloves. Avoid latex.Provides a chemical barrier against skin contact. Double-gloving is recommended when handling the pure solid.[10]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing and skin.[9]
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) may be required.This is necessary if there is a risk of generating dust outside of a fume hood, such as during a large spill cleanup. Use requires enrollment in a respiratory protection program.[8]

Part 3: Experimental Protocols - From Benchtop to Waste Stream

The following protocols are designed to be self-validating systems, minimizing risk at each stage of the experimental workflow.

Safe Handling and Weighing of the Solid

This compound is a powder, making it prone to aerosolization.[3]

  • Preparation: Don all required PPE before entering the designated area in the fume hood. Place a disposable weigh boat on an analytical balance inside the hood.

  • Transfer: Keep the stock container as close to the weigh boat as possible to minimize the distance the powder travels. Use a dedicated spatula to transfer the solid. Avoid pouring directly from the bottle, which can generate dust.[3]

  • Containment: Transfer small aliquots rather than one large scoop.[3] Immediately cap the stock container after removing the desired amount.

  • Dissolution: If the next step is dissolution, add the solvent to the weigh boat or reaction vessel containing the powder inside the fume hood. This prevents the dry powder from being transported through the lab.

In-Reaction and Work-up Considerations

The compound's use as a nucleophile often involves heating, which can increase vapor pressure and the risk of exposure.

  • Reaction Setup: All reactions, especially those heated, must be conducted in a closed system (e.g., a flask with a condenser) within the fume hood.

  • Work-up: Aqueous work-ups involving extractions should be performed carefully to avoid spills. The resulting aqueous layers will be contaminated and must be disposed of as hazardous waste.

Spill Response Protocol

Immediate and correct response to a spill is critical. The procedure differs based on the spill's magnitude.

cluster_small Small Spill (<1g, Contained in Hood) cluster_large Large Spill (>1g or Outside Hood) Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Small_Alert Alert others in the immediate area. Assess->Small_Alert Small Large_Evacuate Evacuate the area immediately. Alert supervisor. Assess->Large_Evacuate Large Small_Absorb Cover with inert absorbent (e.g., sand, vermiculite). Small_Alert->Small_Absorb Small_Collect Carefully collect into a sealed waste container using non-sparking tools. Small_Absorb->Small_Collect Small_Decon Decontaminate area with soap and water. Small_Collect->Small_Decon Small_Dispose Label as hazardous waste and dispose via EHS. Small_Decon->Small_Dispose Large_Isolate Isolate the area. Close doors. Prevent entry. Large_Evacuate->Large_Isolate Large_Call Call Emergency Services / EHS. Large_Isolate->Large_Call Large_Wait Wait for trained responders. Provide SDS. Large_Call->Large_Wait

Caption: Spill Response Workflow.
Waste Disposal Protocol

Improper disposal is a serious compliance and safety violation. All materials contaminated with this compound are considered hazardous waste.[7]

  • Segregation:

    • Solid Waste: Collect unused powder, contaminated weigh boats, gloves, and bench paper in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect all reaction solutions and contaminated aqueous/organic layers in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon adding the first drop of waste. The label must include the full chemical name: "this compound."[9]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never pour this chemical down the drain. [11] High-temperature incineration is the typical disposal method for pyridine-based wastes.[7]

Conclusion: A Culture of Vigilance

This compound is a potent tool for chemical innovation, but its safe use hinges on a culture of vigilance and respect for its hazards—both known and unknown. The lack of comprehensive toxicological data for this compound is not a license for leniency but a mandate for enhanced caution. By implementing a robust hierarchy of controls, adhering to detailed protocols, and preparing for emergencies, researchers can leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from WSU Environmental Health & Safety website.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Diaminopyridine dihydrochloride.
  • BenchChem. (2025). Essential Safety and Operational Guide for 2,6-Diaminopyridine.
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1998). Journal of the Chemical Society, Perkin Transactions 2.
  • Georganics. (2025). 2,5-DIAMINOPYRIDINE Safety Data Sheet.
  • Jubilant Ingrevia. (2012). 2,6-Diaminopyridine Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: 2,6-Diaminopyridine in Pharma Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • U.S. Food and Drug Administration (FDA). (2016). Pharmacology/Toxicology NDA/BLA Review and Evaluation for ZEPATIER™.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules.
  • Chem-Impex. (n.d.). 2,5-Diaminopyridine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22457942, this compound.
  • Thermo Fisher Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride, 97%.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals.
  • Acros Organics. (2025). Safety Data Sheet: 2,5-Diaminopyridine.

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A Toxicological Deep-Dive on 2,5-Diaminopyridine Hydrochloride: From Acute Hazards to Chronic Data Gaps

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,5-Diaminopyridine and its hydrochloride salt are heterocyclic aromatic amines with potential applications as intermediates in pharmaceutical synthesis. As with any reactive chemical entity intended for broader use, a comprehensive understanding of its toxicological profile is paramount for ensuring the safety of researchers and the integrity of developmental programs. This guide synthesizes the currently available toxicological data, contextualizes it within the broader class of aminopyridines, and provides a clear framework for addressing critical knowledge gaps. We move beyond a simple recitation of safety data sheet information to explain the scientific rationale behind toxicological testing, offering detailed protocols and a proposed mechanism of action to guide future research. The significant lack of data on genotoxicity, carcinogenicity, and reproductive toxicity for this specific isomer necessitates a cautious approach and underscores the urgent need for further investigation.

Chemical Identity and Physicochemical Context

2,5-Diaminopyridine hydrochloride is the salt form of the free base, 2,5-Diaminopyridine. The hydrochloride form generally enhances water solubility and stability.

Identifier 2,5-Diaminopyridine (Free Base) 2,5-Diaminopyridine Dihydrochloride Citation
CAS Number 4318-76-726878-35-3[1]
Molecular Formula C₅H₇N₃C₅H₇N₃·(HCl)₂
Molecular Weight 109.13 g/mol 182.05 g/mol
Appearance SolidSolid[2]
Boiling Point 180 °C @ 12 mmHgData not available
Melting Point 114 - 116 °C264 °C[2]

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[1] The related compound, 2-aminopyridine, is known to be readily absorbed through the skin, a property that should be assumed for 2,5-diaminopyridine until proven otherwise.[3]

Acute Toxicity Profile: A Clear and Present Hazard

The available data, primarily from safety data sheets for the free base, classifies 2,5-Diaminopyridine as a significant acute toxicant.

Endpoint GHS Classification Description Citation
Oral Toxicity Category 3Toxic if swallowed.[1]
Dermal Toxicity Category 4Harmful in contact with skin.[1]
Inhalation Toxicity Category 4Harmful if inhaled (dusts/mists).[1]
Skin Irritation Category 2Causes skin irritation.[1][4]
Eye Irritation Category 2Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4]
Workflow for Acute Oral Toxicity Assessment (Limit Test)

A limit test is the first essential step to confirm the GHS Category 3 classification. It is a humane and efficient alternative to a full LD₅₀ study when the primary goal is hazard classification.

GHS_Acute_Oral_Toxicity_Limit_Test cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_endpoint Phase 3: Endpoint & Analysis A Select healthy, young adult rats (e.g., Sprague-Dawley) B Acclimate animals (minimum 5 days) A->B C Fast animals overnight (food, not water) B->C D Prepare 2,5-DAP HCl formulation in appropriate vehicle (e.g., water) C->D E Administer single oral gavage dose (e.g., 300 mg/kg, per GHS Cat. 3) D->E F Observe animals continuously for first 4 hours E->F G Record clinical signs of toxicity: convulsions, tremors, lethargy, etc. F->G H Monitor daily for 14 days (body weight, clinical signs) G->H I Perform gross necropsy on all animals at Day 14 H->I J Analyze mortality data and clinical observations I->J K Conclude GHS classification based on outcome J->K

Caption: Workflow for an OECD 420-style acute oral toxicity limit test.

Experimental Protocol: Acute Oral Toxicity Limit Test
  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), 8-12 weeks old.

  • Housing & Acclimation: House animals in standard conditions with a 12-hour light/dark cycle for at least 5 days prior to the study.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the target dose in a volume not exceeding 10 mL/kg.

  • Procedure:

    • Fast animals overnight (with access to water).

    • Record pre-dose body weights.

    • Administer a single oral dose of 300 mg/kg by gavage to a group of 3 animals.

    • Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors and convulsions) continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • Record body weights on Days 7 and 14 (or at death).

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. A finding of mortality or clear toxicity in this initial group confirms the acute toxicity hazard and obviates the need for further lethality testing. All surviving animals are humanely euthanized and subjected to a gross necropsy.

Genotoxicity: An Unanswered Question

There is no available data on the mutagenicity or genotoxicity of this compound. This represents a critical gap in the toxicological profile. Data from other isomers is conflicting and highlights the necessity of specific testing. For instance, 2-aminopyridine was generally found to be non-mutagenic in Salmonella typhimurium assays.[3] In contrast, 3-aminopyridine was reported to be mutagenic in S. typhimurium strain TA98, but only in the presence of a metabolic activation system (S9 mix) and a comutagenic agent, norharman.[3][5] This suggests that metabolic activation may produce reactive species and that the position of the amino groups on the pyridine ring is critical to its mutagenic potential.

Workflow for Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the universally accepted first-line screen for identifying point mutation-inducing chemicals.

Ames_Test_Workflow cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) A Prepare dose range of 2,5-DAP HCl C1 Mix bacteria, test compound, and small amount of histidine A->C1 C2 Mix bacteria, test compound, S9 liver homogenate, and cofactors A->C2 B Select histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) B->C1 B->C2 D1 Pour mixture onto minimal glucose agar plates E1 Incubate for 48-72 hours F Count revertant colonies (colonies that can now grow) E1->F D2 Pour mixture onto minimal glucose agar plates E2 Incubate for 48-72 hours E2->F G Compare counts to vehicle control. A significant, dose-dependent increase indicates mutagenicity. F->G

Caption: Standard workflow for the Ames bacterial reverse mutation test.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect various types of point mutations.

  • Conditions: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

  • Dose Selection: Perform an initial range-finding study to determine the cytotoxic concentration of this compound to the bacterial strains. The main experiment should use at least five analyzable concentrations, with the highest concentration showing some evidence of toxicity.

  • Procedure (Plate Incorporation Method):

    • In triplicate, add the test substance, the bacterial culture, and either vehicle or S9 mix to molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least twofold over the solvent control value for at least one strain, in either the presence or absence of S9.

Long-Term Toxicity: A Critical Data Vacuum

There is a complete absence of public data regarding the sub-chronic, chronic, and carcinogenic effects of this compound. The U.S. Environmental Protection Agency has previously identified the entire class of monoaminopyridines as having a significant data gap concerning their chronic toxicity and carcinogenic activity.[3]

The concern is heightened by data on phenazopyridine hydrochloride, a related azo dye that contains a diaminopyridine moiety. Phenazopyridine hydrochloride is "reasonably anticipated to be a human carcinogen" based on studies showing it caused liver tumors in female mice and colorectal tumors in rats of both sexes.[6] This finding provides a strong, structure-based rationale for investigating the carcinogenic potential of 2,5-diaminopyridine. A 90-day repeated-dose oral toxicity study in rodents is the logical next step to characterize target organs and establish dose levels for a subsequent two-year carcinogenicity bioassay.

Proposed Mechanism of Toxicity

While not specifically studied for the 2,5-isomer, the acute neurotoxic effects of aminopyridines are well-characterized. The most studied isomer, 4-aminopyridine, is a potent blocker of voltage-gated potassium (K⁺) channels.[7]

By inhibiting these channels, aminopyridines delay the repolarization phase of the action potential in neurons. This prolongation of the action potential leads to an increased influx of calcium (Ca²⁺) through voltage-gated calcium channels at the presynaptic terminal. The elevated intracellular Ca²⁺ concentration enhances the release of neurotransmitters into the synaptic cleft, leading to neuronal hyperexcitability. This mechanism underlies both the therapeutic effects of 4-aminopyridine in certain neurological conditions and the toxic effects, such as tremors, hyperexcitability, and convulsions, seen in overdose or acute poisoning scenarios.[3][7]

Toxicity_Pathway substance 2,5-Diaminopyridine HCl channel Blocks Voltage-Gated Potassium (K+) Channels in Neurons substance->channel ap Prolongs Action Potential Repolarization channel->ap ca_influx Increases Ca2+ Influx at Presynaptic Terminal ap->ca_influx nt_release Enhances Neurotransmitter Release (e.g., Acetylcholine) ca_influx->nt_release outcome CNS Hyperexcitability: Tremors, Convulsions, Seizures nt_release->outcome

Caption: Proposed neurotoxic mechanism of action for 2,5-Diaminopyridine.

Analytical Framework for Toxicological Assessment

Reliable toxicological studies depend on the accurate preparation and verification of dose formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available method suitable for this purpose.

Protocol Outline: HPLC Method for Dose Formulation Analysis
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A buffered aqueous solution with an organic modifier. A starting point could be an isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or potassium phosphate) with an ion-pairing agent like sodium octanesulfonate to improve peak shape, adjusted to an acidic pH.[8][9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength of maximum absorbance for 2,5-diaminopyridine (requires determination via UV scan, but a starting point could be ~290 nm based on related compounds).[8]

  • Quantification: Develop a calibration curve using certified reference standards of this compound. The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion and Path Forward

The existing data for this compound clearly identifies it as a substance with significant acute toxicity, capable of causing harm if swallowed, inhaled, or on contact with skin. It is also a skin and eye irritant.[1][4] The proposed mechanism of neurotoxicity via potassium channel blockade provides a plausible explanation for the expected signs of systemic toxicity.

However, the complete lack of data in the critical areas of genotoxicity, carcinogenicity, and reproductive toxicity is a major impediment to a full risk assessment. Based on the available information, the following toxicological studies are recommended in order of priority:

  • Bacterial Reverse Mutation Assay (Ames Test): A fundamental screen for mutagenic potential is essential.

  • In Vitro Mammalian Cell Micronucleus Test: To assess the potential for chromosomal damage.

  • 90-Day Repeated-Dose Oral Toxicity Study in Rodents: To identify target organs for chronic toxicity and establish dose levels for future studies.

  • Two-Year Carcinogenicity Bioassay: Warranted based on the structural alert from phenazopyridine and the data gaps identified for the aminopyridine class.[3][6]

Until such data is generated, this compound must be handled with stringent safety precautions, including the use of appropriate personal protective equipment (gloves, eye protection, respiratory protection for dusts), and containment strategies to prevent exposure.

References

  • Georganics. (2025, February 18). Safety Data Sheet: 2,5-Diaminopyridine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2,6-diaminopyridine.
  • Sdfine. (n.d.). Chemwatch GHS SDS: 2,5-Diaminopyridine.
  • Sugimura, T., Nagao, M., & Wakabayashi, K. (1982).
  • Semantic Scholar. (n.d.). Research Progress in Acute Oral Toxicity Testing Methods.
  • Klee, M. R., et al. (1999). Poisoning with 4-Aminopyridine: Report of Three Cases. Journal of Toxicology: Clinical Toxicology, 37(6), 749-753.
  • U.S. Environmental Protection Agency (EPA). (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
  • U.S. Food and Drug Administration (FDA). (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • National Toxicology Program (NTP). (n.d.). RoC Profile: Phenazopyridine Hydrochloride.
  • Wang, J., et al. (2019). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 24(12), 2289.
  • Semaille, C., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • Harshalatha, M., et al. (2020). A new stability indicating RP-HPLC method development and validation for the estimation of amifampridine in bulk and tablet dosage form. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7203-7210.

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An In-depth Technical Guide to 2,5-Diaminopyridine Hydrochloride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of modern medicinal chemistry and materials science.[1][2] Among these, 2,5-Diaminopyridine stands out as a deceptively simple yet powerful building block, offering a synthetically tractable scaffold for creating complex molecular architectures.[3] This guide provides an in-depth technical overview of 2,5-Diaminopyridine hydrochloride, detailing its physicochemical properties, synthesis, core reactivity, and pivotal applications. We will explore its role in the development of cutting-edge pharmaceuticals, particularly kinase inhibitors, and its utility in the synthesis of advanced polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Core Physicochemical & Structural Characteristics

2,5-Diaminopyridine is most commonly supplied and used as its dihydrochloride salt to improve stability and handling.[4][5] The salt form enhances water solubility, though it necessitates a neutralization step in many reaction protocols. The compound is a disubstituted pyridine, featuring two nucleophilic amino groups at positions that allow for regioselective functionalization, a key attribute for its utility as a building block.

Table 1: Physicochemical Properties of this compound/Dihydrochloride

PropertyValueSource(s)
CAS Number 26878-35-3[4][5][6]
Molecular Formula C₅H₇N₃ · 2HCl[4][5][6]
Molecular Weight 182.05 g/mol [4][5][6]
Appearance Purple, Brown, or Off-white solid/powder[4][7]
Melting Point 264 - 271 °C (decomposes)[4][5]
Purity Typically ≥97%[4][5][6]
InChI Key RWHNUWWUPZKDQP-UHFFFAOYSA-N[5][6][8]

Note: The compound is often cited as both the hydrochloride and dihydrochloride salt. The properties listed are for the dihydrochloride form, which is common commercially.

Synthesis & Core Reactivity

Synthetic Pathways

The most prevalent laboratory and industrial synthesis of 2,5-Diaminopyridine involves the reduction of an appropriate nitro-substituted precursor. The causality behind this choice is the ready availability of the starting material and the high efficiency of catalytic hydrogenation or metal-acid reduction methods.

A standard, reliable route is the reduction of 2-Amino-5-nitropyridine.[9] This method is favored for its clean conversion and manageable purification.

G cluster_main Synthetic Pathway to 2,5-Diaminopyridine Start 2-Amino-5-nitropyridine Reagents Reduction Reagents (e.g., H₂, 10% Pd/C or Fe/HCl) Start->Reagents Product 2,5-Diaminopyridine Reagents->Product Reduction of Nitro Group

Caption: General synthesis of 2,5-Diaminopyridine via reduction.

Exemplary Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the starting material is fully consumed before proceeding to workup.

  • Vessel Preparation: To a suitable hydrogenation vessel, add 2-Amino-5-nitropyridine (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Solvent: Add a suitable solvent, such as Ethanol or Methanol, to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the yellow starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,5-Diaminopyridine. The free base can be purified by chromatography or converted directly to the hydrochloride salt for storage by treatment with HCl in a suitable solvent like ether or isopropanol.

Fundamental Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three nitrogen atoms. The two exocyclic amino groups are primary nucleophiles, while the endocyclic pyridine nitrogen is a weaker nucleophile and a base. Generally, the amino group at the 2-position is more nucleophilic than the one at the 5-position due to the electronic influence of the ring nitrogen. This subtle difference can be exploited for regioselective reactions under carefully controlled conditions.

G cluster_main Reactivity Map of 2,5-Diaminopyridine mol 2,5-Diaminopyridine Structure N2_amine C2-NH₂ (More Nucleophilic) Acylation Acylation N2_amine->Acylation Alkylation Alkylation N2_amine->Alkylation Coupling Cross-Coupling (e.g., Buchwald-Hartwig) N2_amine->Coupling Condensation Condensation N2_amine->Condensation N5_amine C5-NH₂ (Less Nucleophilic) N5_amine->Acylation N5_amine->Alkylation N5_amine->Coupling N5_amine->Condensation N_ring Pyridine N (Basic Site) G cluster_workflow Drug Discovery Workflow with 2,5-Diaminopyridine Start 2,5-Diaminopyridine Hydrochloride Step1 Reaction 1: Functionalize C5-NH₂ (e.g., Buchwald-Hartwig Coupling) Start->Step1 Intermediate C5-Arylated Intermediate Step1->Intermediate Step2 Reaction 2: Functionalize C2-NH₂ (e.g., Acylation, Reductive Amination) Intermediate->Step2 Final Final Kinase Inhibitor Candidate Step2->Final Screening Biological Screening (Potency & Selectivity Assays) Final->Screening

Caption: General workflow for elaborating the core into a drug candidate.

Protocol: Synthesis of a C5-Arylated 2-Aminopyridine Intermediate

This protocol outlines a Buchwald-Hartwig amination, a robust and widely used cross-coupling reaction in medicinal chemistry for forming C-N bonds.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2,5-Diaminopyridine (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Base and Solvent: Add a suitable base (e.g., Cs₂CO₃, 2.0 eq) and an anhydrous solvent (e.g., Dioxane or Toluene).

  • Reaction: Heat the mixture to 80-110 °C and stir for 6-24 hours. Monitor reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like Ethyl Acetate and filter through Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-(pyridin-2-yl)-5-arylamine intermediate, ready for further functionalization at the C2-amino position.

Materials Science: Monomer for High-Performance Polyimides

In materials science, the diamine structure is ideal for step-growth polymerization. 2,5-Diaminopyridine serves as a monomer for the synthesis of organo-soluble polyimides. [9] Causality for Use in Polymers:

  • Monomer Functionality: The two amino groups can react with dianhydrides or diacyl chlorides to form a repeating polymer backbone.

  • Properties Conferred by the Pyridine Ring: The incorporation of the rigid, heterocyclic pyridine ring into the polymer backbone can enhance thermal stability, mechanical strength, and introduce unique electronic properties, making these materials suitable for applications like conductive polymers or advanced composites. [4][9]

Safety, Handling, and Storage

2,5-Diaminopyridine and its salts are hazardous chemicals and must be handled with appropriate precautions. [10]The primary routes of exposure are inhalation, ingestion, and skin contact. [10] Table 2: GHS Hazard Information

Hazard ClassStatementH-Code
Acute Toxicity, Oral Toxic if swallowedH301
Acute Toxicity, Dermal Toxic in contact with skinH311
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT, Single Exposure May cause respiratory irritationH335

Source: Consolidated from multiple Safety Data Sheets.[10][11][12]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. [10]Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield. [10] * Lab Coat: A flame-resistant lab coat is mandatory.

    • Respiratory: If handling large quantities or if dust cannot be controlled, use a NIOSH/MSHA approved respirator. [10]* Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. [10]Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [7][10]Store locked up and away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

Conclusion

This compound is a cornerstone heterocyclic building block whose value is defined by its structural simplicity and profound synthetic versatility. Its strategically placed amino groups provide a reliable platform for constructing complex molecules with precise control. From anchoring potent inhibitors in the active sites of kinases to forming the backbone of thermally stable polymers, this compound continues to empower innovation across the chemical sciences. For the medicinal chemist, it is a privileged scaffold for tackling challenging disease targets; for the materials scientist, it is a key to unlocking novel high-performance materials. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to exploit its full potential.

References

  • Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).
  • PubChem. (n.d.). This compound.
  • Georganics. (2025). 2,5-DIAMINOPYRIDINE Safety Data Sheet.
  • Lum, C., et al. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578-81.
  • Pan, Z., et al. (2023). Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. European Journal of Medicinal Chemistry, 256, 115460.
  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • ChemRxiv. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
  • SRD Organics Ltd. (n.d.). Heterocyclic Building Blocks.
  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.

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Unlocking the Potential of 2,5-Diaminopyridine Hydrochloride: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Diaminopyridine hydrochloride, a versatile heterocyclic building block, is poised at the forefront of significant research and development endeavors. Its unique electronic properties and dual functional groups offer a rich scaffold for innovation across medicinal chemistry, materials science, and coordination chemistry. This guide provides an in-depth exploration of burgeoning research avenues for this compound, moving beyond established applications to illuminate untapped potential. We will delve into the design of next-generation kinase inhibitors and neuroprotective agents, the engineering of advanced functional polymers with superior thermal and mechanical properties, and the largely uncharted territory of its coordination chemistry, including catalytic and luminescent applications. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also actionable experimental insights to accelerate discovery.

Introduction: The Strategic Importance of the 2,5-Diaminopyridine Scaffold

This compound presents a compelling molecular architecture for scientific exploration. The pyridine ring, a privileged scaffold in medicinal chemistry, imparts a degree of rigidity and specific electronic characteristics. The two amino groups, positioned at the 2 and 5 positions, offer distinct reactivity profiles, enabling selective functionalization and the creation of a diverse array of derivatives. The hydrochloride salt form enhances solubility in aqueous media, a practical advantage in many experimental settings.

While its utility as a precursor in organic synthesis is recognized, this guide will focus on three core areas where this compound can be leveraged to address contemporary scientific challenges:

  • Medicinal Chemistry: As a scaffold for targeted therapeutics.

  • Materials Science: As a monomer for high-performance polymers.

  • Coordination Chemistry: As a versatile ligand for novel metal complexes.

This document will provide a detailed analysis of each area, highlighting knowledge gaps and proposing specific research trajectories.

Medicinal Chemistry: Scaffolding Next-Generation Therapeutics

The inherent bioactivity of the pyridine nucleus, combined with the synthetic versatility of its diamino-substitution, makes 2,5-diaminopyridine a valuable starting point for the discovery of novel therapeutic agents.

Kinase Inhibitors: Beyond the Known Targets

The aminopyridine and diaminopyrimidine cores are prevalent in a multitude of approved and investigational kinase inhibitors.[1] This is due to their ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. Research has demonstrated the potential of 2,5-diaminopyrimidine derivatives as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) and as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[2][3]

Potential Research Areas:

  • Exploration of Novel Kinase Targets: A systematic approach to screen 2,5-diaminopyridine-based libraries against a broad panel of kinases could unveil inhibitors for less-explored targets implicated in cancer and inflammatory diseases.

  • Development of Allosteric Inhibitors: Moving beyond the ATP-competitive binding mode, the 2,5-diaminopyridine scaffold can be elaborated to target allosteric sites, potentially offering greater selectivity and novel mechanisms of action.

  • Targeted Covalent Inhibitors: The nucleophilicity of the amino groups can be exploited to design targeted covalent inhibitors that form a permanent bond with a specific cysteine residue in the target kinase, leading to enhanced potency and duration of action.

Experimental Protocol: Synthesis of a Model 2,5-Diaminopyridine-Based Kinase Inhibitor Library

A representative workflow for the synthesis of a focused library of N-substituted 2,5-diaminopyridine derivatives for kinase screening.

G cluster_0 Step 1: Selective N-Acylation cluster_1 Step 2: Suzuki Coupling DAP 2,5-Diaminopyridine HCl Intermediate1 Mono-acylated Intermediate DAP->Intermediate1 AcylChloride Acyl Chloride (R1-COCl) AcylChloride->Intermediate1 Base1 Base (e.g., Pyridine) Base1->Intermediate1 Solvent1 Solvent (e.g., DCM) Solvent1->Intermediate1 Intermediate1_ref Mono-acylated Intermediate FinalProduct Final Product Library Intermediate1_ref->FinalProduct BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->FinalProduct Catalyst Pd Catalyst Catalyst->FinalProduct Base2 Base (e.g., K2CO3) Base2->FinalProduct Solvent2 Solvent (e.g., Dioxane/H2O) Solvent2->FinalProduct

Caption: Synthetic workflow for a 2,5-diaminopyridine-based inhibitor library.

Neurodegenerative Diseases: A Scaffold for Neuroprotection

There is a growing interest in developing novel compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5][6][7] 2,5-Diaminopyridine dihydrochloride has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, with some derivatives showing potential to enhance nerve growth factor (NGF) levels.[8]

Potential Research Areas:

  • Inhibition of Protein Aggregation: The scaffold can be functionalized to design molecules that interfere with the aggregation of amyloid-beta and tau proteins in Alzheimer's disease, or alpha-synuclein in Parkinson's disease.

  • Modulation of Neuroinflammation: Derivatives can be synthesized and screened for their ability to modulate microglial activation and the production of pro-inflammatory cytokines in the central nervous system.

  • Multi-target-Directed Ligands (MTDLs): The 2,5-diaminopyridine core can be used to develop MTDLs that simultaneously address multiple pathological pathways in neurodegenerative diseases, such as cholinesterase inhibition, antioxidant activity, and metal chelation.

Antimicrobial Agents: Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Aminopyridine derivatives have shown promise as antibacterial and antifungal agents.[9][10][11]

Potential Research Areas:

  • Inhibition of Novel Bacterial Targets: Libraries of 2,5-diaminopyridine derivatives can be screened against essential bacterial enzymes that are not targeted by current antibiotics.

  • Biofilm Disruption: The scaffold can be modified to create compounds that inhibit the formation of bacterial biofilms or disrupt existing ones, rendering bacteria more susceptible to conventional antibiotics.

  • Antifungal Drug Development: Exploration of derivatives for their efficacy against pathogenic fungi, particularly those resistant to existing azole and echinocandin drugs.

Materials Science: Building Blocks for High-Performance Polymers

The rigid structure and reactive amino groups of 2,5-diaminopyridine make it an excellent monomer for the synthesis of advanced polymers with desirable properties.

High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][8][9][10][12] Polyimides derived from diamines containing 2,5-disubstituted pyridine units have demonstrated excellent thermal stability with 10% weight loss temperatures in the range of 548–598°C and high glass transition temperatures.[9][12]

Potential Research Areas:

  • Low Dielectric Constant Polyimides: By incorporating fluorine-containing moieties or bulky side groups onto the 2,5-diaminopyridine backbone, it may be possible to create polyimides with lower dielectric constants for applications in microelectronics.

  • Processable Polyimides: Research into the synthesis of co-polyimides incorporating flexible linkages alongside the rigid 2,5-diaminopyridine unit could lead to materials with improved solubility and processability without significantly compromising their thermal properties.

  • Polyimide-Based Nanocomposites: The pyridine nitrogen offers a site for interaction with nanoparticles, suggesting a pathway to novel polyimide-silica or other nanocomposites with enhanced mechanical or barrier properties.[13]

Table 1: Properties of Polyimides Derived from Pyridine-Containing Diamines

Polymer BackboneGlass Transition Temp. (°C)10% Weight Loss Temp. (°C)Tensile Modulus (GPa)Elongation at Break (%)
PMDA-based395–438548–5983.42–6.391.2–69
BPDA-based268–353 and 395–418548–5983.42–6.391.2–69

Data synthesized from multiple sources.[9][12]

Functional Polymers with Tunable Properties

Beyond polyimides, the 2,5-diaminopyridine motif can be incorporated into other polymer backbones to impart specific functionalities.

Potential Research Areas:

  • Stimuli-Responsive Polymers: Polymers containing the 2,5-diaminopyridine unit could exhibit responsiveness to pH or metal ions, leading to applications in sensors, drug delivery, and smart materials.

  • Shape Memory Polymers: The incorporation of this rigid heterocyclic unit into polyurethane or other elastomeric networks could enhance the shape memory effect, leading to materials with tunable thermal and water-responsive properties.[14]

Coordination Chemistry: A Frontier of Opportunity

The coordination chemistry of 2,5-diaminopyridine is a largely underexplored field compared to its 2,6-diaminopyridine isomer. The unsymmetrical nature of the 2,5-isomer offers unique possibilities for the design of metal complexes with interesting geometries and properties.

Catalysis

Metal complexes of aminopyridine ligands have been investigated as catalysts for a variety of organic transformations, including polymerization and cross-coupling reactions.[4][15][16]

Potential Research Areas:

  • Asymmetric Catalysis: Chiral derivatives of 2,5-diaminopyridine can be synthesized and used as ligands for transition metals to catalyze asymmetric reactions, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.

  • Oxidation Catalysis: The development of robust metal complexes of 2,5-diaminopyridine that can act as catalysts for selective oxidation reactions is a promising area of research.

  • Polymerization Catalysis: Iron and other base metal complexes with aminopyridine ligands have shown activity in atom transfer radical polymerization (ATRP).[4][15] Investigating 2,5-diaminopyridine-based catalysts could lead to new systems with improved control over polymer architecture.

Experimental Protocol: Synthesis and Characterization of a 2,5-Diaminopyridine Metal Complex

A general procedure for the synthesis of a transition metal complex with 2,5-diaminopyridine.

G cluster_0 Step 1: Ligand and Metal Salt Dissolution cluster_1 Step 2: Complexation and Isolation cluster_2 Step 3: Characterization DAP_ligand 2,5-Diaminopyridine Solution Reaction Mixture DAP_ligand->Solution MetalSalt Metal Salt (e.g., MCl2) MetalSalt->Solution Solvent Solvent (e.g., Methanol) Solvent->Solution Reaction Stirring/Reflux Solution->Reaction Precipitate Precipitated Complex Reaction->Precipitate Filtration Filtration and Washing Precipitate->Filtration Drying Drying Filtration->Drying FinalComplex Crystalline Complex Drying->FinalComplex Characterization FT-IR, UV-Vis, X-ray Crystallography FinalComplex->Characterization

Caption: General workflow for the synthesis and characterization of a 2,5-diaminopyridine metal complex.

Luminescent Materials and Sensors

Transition metal complexes with polypyridyl ligands are well-known for their rich photophysical properties and applications in sensing and imaging.[7]

Potential Research Areas:

  • Luminescent Sensors: The amino groups of 2,5-diaminopyridine can be functionalized with receptor units for specific analytes. Coordination to a luminescent metal center, such as Ru(II) or Ir(III), could lead to sensors where the emission is modulated by analyte binding.

  • OLED Materials: The development of emissive metal complexes using 2,5-diaminopyridine-based ligands could lead to new materials for organic light-emitting diodes (OLEDs).

  • Bioimaging Probes: Luminescent complexes that can be taken up by cells and localize in specific organelles are of great interest for bioimaging applications.

Conclusion and Future Outlook

This compound is a molecule of significant untapped potential. While its role as a synthetic intermediate is established, its future lies in its application as a core scaffold for innovation in key scientific domains. In medicinal chemistry, it offers a versatile platform for the design of highly selective and potent therapeutics. In materials science, it is a key building block for a new generation of high-performance polymers with tailored properties. Finally, the nascent field of its coordination chemistry promises a wealth of opportunities for the development of novel catalysts, sensors, and functional materials. It is our hope that this guide will inspire and equip researchers to explore these exciting frontiers, ultimately unlocking the full scientific and technological value of this remarkable compound.

References

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2,5-Diaminopyridine hydrochloride theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,5-Diaminopyridine Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of interest in pharmaceutical and materials science. This document outlines a synergistic approach, combining experimental spectroscopic data with quantum chemical calculations to elucidate the molecule's structural, vibrational, and electronic properties. We will delve into the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of NMR and UV-Vis spectra. Furthermore, this guide will explore advanced computational insights derived from Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the evaluation of nonlinear optical (NLO) properties. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the comprehensive characterization of this compound and related compounds.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone in the development of therapeutic agents and functional materials. Among these, 2,5-Diaminopyridine and its salts serve as crucial building blocks in medicinal chemistry, often imparting unique electronic and hydrogen-bonding characteristics to larger molecules. The hydrochloride salt form is particularly relevant in pharmaceutical applications, as it can enhance solubility and bioavailability. A thorough understanding of the molecule's fundamental properties at the quantum level is paramount for rational drug design and the engineering of novel materials.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool, offering profound insights that complement and guide experimental research. By simulating molecular behavior, we can predict spectroscopic signatures, probe electronic structure, and identify sites of reactivity, thereby accelerating the research and development cycle. This guide will walk through a validated workflow for the theoretical and computational characterization of this compound.

Experimental Foundations: Spectroscopic Characterization

A robust computational study is anchored in high-quality experimental data. The primary experimental techniques for characterizing the vibrational and electronic properties of this compound are FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy provides a fingerprint of the molecule's functional groups and overall structure.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy
  • Sample Preparation: For FT-IR analysis, the this compound sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the crystalline powder is used directly.

  • Data Acquisition:

    • FT-IR: Spectra are recorded in the 4000–400 cm⁻¹ range.

    • FT-Raman: Spectra are excited using a Nd:YAG laser and recorded in the 4000–100 cm⁻¹ range.

  • Data Analysis: The observed vibrational bands are assigned to specific functional group vibrations (e.g., N-H stretch, C-N stretch, ring breathing modes).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule, providing critical information for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol or methanol.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200–800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified.

Computational Deep Dive: A Quantum Chemical Approach

The synergy between experimental data and theoretical calculations provides a powerful paradigm for molecular characterization. This section details the computational workflow for investigating this compound.

Computational Methodology

The choice of computational method and basis set is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) with the B3LYP functional is a widely used and well-validated approach for studying the properties of organic molecules.[1] The 6-311++G(d,p) basis set is recommended as it provides a good balance between computational cost and accuracy for molecules of this type.[2] All calculations should be performed using a quantum chemistry software package such as Gaussian.

Step-by-Step Computational Protocol
  • Geometry Optimization: The first step is to determine the most stable 3D structure of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The optimized geometry corresponds to a minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. These scaled frequencies can then be compared directly with the experimental FT-IR and FT-Raman data.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum. This calculation provides information about the vertical excitation energies and oscillator strengths of the electronic transitions, which can be correlated with the experimental UV-Vis spectrum.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational analysis.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation start Initial Molecular Structure (2,5-Diaminopyridine HCl) geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc tddft_calc UV-Vis (TD-DFT) Calculation geom_opt->tddft_calc further_analysis Further Quantum Chemical Analysis geom_opt->further_analysis vibrational_analysis Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vibrational_analysis nmr_analysis NMR Spectra (¹H, ¹³C) nmr_calc->nmr_analysis uv_analysis Electronic Spectra (UV-Vis) tddft_calc->uv_analysis

Caption: Computational workflow for 2,5-Diaminopyridine HCl analysis.

Structural and Vibrational Analysis

The optimized geometric parameters (bond lengths and angles) provide the foundational understanding of the molecule's structure. These can be compared with crystallographic data if available.

The calculated and scaled vibrational frequencies are then correlated with the experimental FT-IR and FT-Raman spectra. A detailed assignment of the vibrational modes can be achieved using Potential Energy Distribution (PED) analysis.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Experimental (FT-IR)Experimental (FT-Raman)Calculated (Scaled)Assignment (PED)
DataDataDataN-H stretch
DataDataDataC-H stretch
DataDataDataC=N stretch
DataDataDataRing breathing
DataDataDataN-H bend
............

(Note: This table is a template; actual data would be populated from experimental and computational results.)

Advanced Computational Insights

Beyond spectroscopic predictions, quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of this compound.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual representation of the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[2]

  • Red regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack.

  • Green regions: Represent neutral potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the quantification of bond strengths. The second-order perturbation analysis within NBO theory can reveal stabilizing interactions between donor and acceptor orbitals.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are of interest for applications in nonlinear optics. The first-order hyperpolarizability (β) can be calculated to assess the NLO potential of this compound.

Visualizing the Interplay of Electronic Properties

The following diagram illustrates the relationship between the key electronic properties derived from computational analysis.

ElectronicProperties cluster_electronic Electronic Property Analysis cluster_insights Derived Insights FMO Frontier Molecular Orbitals (HOMO-LUMO) Reactivity Chemical Reactivity & Stability FMO->Reactivity MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO Natural Bond Orbital (NBO) Analysis NBO->Interactions Bonding Bonding & Charge Transfer NBO->Bonding NLO Nonlinear Optical (NLO) Properties Applications Potential Applications (e.g., NLO) NLO->Applications

Caption: Interrelation of key electronic property analyses.

Conclusion

The integrated approach of experimental spectroscopy and quantum chemical calculations provides a powerful and self-validating framework for the in-depth characterization of this compound. This guide has outlined a comprehensive workflow, from experimental data acquisition to advanced computational analysis, enabling a thorough understanding of the molecule's structural, vibrational, and electronic properties. The insights gained from such studies are crucial for the rational design of new pharmaceuticals and functional materials based on the pyridine scaffold.

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.
  • Hariharan, P. C., & Pople, J. A. (1973). The influence of polarization functions on molecular orbital hydrogenation energies. Theoretica Chimica Acta, 28(3), 213-222.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
  • Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224.
  • Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO Version 3.1.
  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Singh, R., & Singh, J. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 631-638.
  • Sundaraganesan, N., Ilangovan, S., & Mohan, S. (2006). Analysis of Vibrational Spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine Based on Density Functional Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.
  • Varghese, B., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online.

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Methodological & Application

Application Note & Protocols: Synthesis and Evaluation of Pyridine-Based CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of pyridine-based antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The protocols and methodologies detailed herein are grounded in established medicinal chemistry principles and aim to provide a robust framework for the development of novel therapeutics targeting the CXCR4/CXCL12 signaling axis. While this guide focuses on a representative synthesis of pyridine-based scaffolds, the principles and assays are broadly applicable to other classes of small molecule CXCR4 inhibitors.

Introduction: The Therapeutic Significance of Targeting CXCR4

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its exclusive ligand, CXCL12, are integral to a multitude of physiological processes, including cell migration, proliferation, and survival.[1] The dysregulation of the CXCR4/CXCL12 signaling pathway is a well-established driver in the progression of numerous diseases, most notably cancer metastasis, HIV-1 proliferation, autoimmune disorders, and inflammatory conditions.[2][3] This central role in pathology has made CXCR4 a prime therapeutic target for drug development.[2]

Small molecule antagonists that inhibit the interaction between CXCR4 and CXCL12 have shown considerable promise as therapeutic agents.[3] Among the various chemical scaffolds explored, pyridine and pyrimidine derivatives have emerged as particularly fruitful starting points for the design of potent and specific CXCR4 inhibitors.[2][4] These heterocyclic cores serve as versatile platforms for chemical modification, allowing for the optimization of binding affinity, selectivity, and pharmacokinetic properties.[4] This application note details a representative synthetic protocol for a class of pyridine-based CXCR4 antagonists and outlines the essential in vitro assays for their biological characterization.

The CXCR4 Signaling Pathway

Understanding the downstream consequences of CXCR4 activation is crucial for designing effective functional assays. The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent signaling cascades, primarily through the Gαi subunit. This cascade plays a key role in metastasis and inflammation.[5][6] Key downstream events include:

  • Ca2+ Mobilization: A rapid and transient increase in intracellular calcium concentration.

  • MAPK/ERK Pathway Activation: Leading to cell proliferation and survival.

  • PI3K/AKT Pathway Activation: Promoting cell survival and growth.

  • Chemotaxis: Directed cell migration towards the CXCL12 gradient.

A simplified representation of this pathway is provided below.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_Protein Gαi/βγ CXCR4->G_Protein Activation CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binding PLC PLC G_Protein->PLC Activates PI3K PI3K/AKT Pathway G_Protein->PI3K MAPK MAPK/ERK Pathway G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces Chemotaxis Chemotaxis, Proliferation, Survival, Gene Transcription Ca_Mobilization->Chemotaxis PI3K->Chemotaxis MAPK->Chemotaxis

Caption: Simplified CXCR4 Signaling Cascade.

Synthesis of Pyridine-Based CXCR4 Antagonists

The following protocol describes a general and robust method for the synthesis of a library of pyridine-based CXCR4 antagonists through reductive amination. This approach allows for the facile introduction of diverse side chains, enabling extensive structure-activity relationship (SAR) studies.[7]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from a suitable pyridine dicarbaldehyde, which is then coupled with various anilines via reductive amination.

Synthesis_Workflow Start Pyridine-2,5-dicarbaldehyde Reaction Reductive Amination (e.g., NaBH(OAc)₃) Start->Reaction Aniline Substituted Anilines (R-NH₂) Aniline->Reaction Product 2,5-bis((arylamino)methyl)pyridine Derivatives Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Final CXCR4 Antagonist Purification->Final_Product

Caption: General Synthetic Workflow for Pyridine-Based Antagonists.

Detailed Synthesis Protocol: 2,5-bis((arylamino)methyl)pyridine Derivatives

This protocol is adapted from methodologies reported for the synthesis of pyridine-based CXCR4 inhibitors.[7][8]

Materials and Reagents:

  • Pyridine-2,5-dicarbaldehyde

  • Substituted anilines (various)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of pyridine-2,5-dicarbaldehyde (1.0 equivalent) in dichloroethane, add the desired substituted aniline (2.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for the reduction of imines in the presence of aldehydes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,5-bis((arylamino)methyl)pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectral data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).[2]

Biological Evaluation of Synthesized Compounds

A tiered approach is recommended for the biological evaluation of newly synthesized CXCR4 antagonists. This typically involves an initial binding affinity assay followed by one or more functional assays to confirm antagonism.[2]

CXCR4 Binding Affinity Assay

This assay determines the ability of the synthesized compounds to displace a known ligand from the CXCR4 receptor, providing a measure of their binding affinity (e.g., EC₅₀ or IC₅₀).[2] A common method is a competitive binding assay using a fluorescently labeled peptidic antagonist.[2]

Protocol Overview:

  • Cell Culture: Culture a human cell line endogenously expressing CXCR4, such as the MDA-MB-231 breast cancer cell line.[2]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the synthesized compounds (e.g., from 1 nM to 1000 nM).[2]

  • Competitive Ligand Addition: Add a constant concentration of a biotinylated CXCR4 peptidic antagonist (e.g., TN14003) conjugated to a fluorescent dye like rhodamine.[2]

  • Incubation and Washing: Incubate to allow competitive binding to reach equilibrium, then wash the cells to remove unbound ligands.

  • Signal Detection: Measure the fluorescence intensity using a microplate reader or flow cytometer. A decrease in fluorescence signal relative to the control (no compound) indicates displacement of the labeled ligand and binding of the test compound to CXCR4.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Matrigel Invasion Assay (Chemotaxis)

This functional assay assesses the ability of the antagonists to inhibit CXCL12-induced cell migration, a key biological function mediated by CXCR4.[2][5]

Protocol Overview:

  • Chamber Setup: Use Matrigel-coated invasion chambers (e.g., from BD Biosciences). Rehydrate the chambers according to the manufacturer's instructions.

  • Chemoattractant: Add media containing CXCL12 to the lower chamber.

  • Cell Preparation: Suspend CXCR4-expressing cells (e.g., MDA-MB-231) in serum-free media. Pre-treat the cells with various concentrations of the synthesized antagonists or a vehicle control.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the chambers for a sufficient period (e.g., 22 hours) to allow for cell invasion through the Matrigel matrix.

  • Cell Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.

  • Quantification: Count the number of invading cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of invasion inhibition for each compound concentration relative to the vehicle control.

Data Presentation

The results from the synthesis and biological assays should be summarized in a clear and concise format.

Table 1: Synthesis Yields and Biological Activity of Representative Compounds

Compound IDR-Group (Aniline)Yield (%)Binding Affinity EC₅₀ (nM)Invasion Inhibition (%) @ 100 nM
2a 4-Fluoro658545%
2b 3-Methoxy725068%
2j 4-Trifluoromethyl58< 100> 50%
WZ811 (Reference)-~10> 75%
AMD3100 (Reference)-~1000~62%

Note: The data presented in this table is illustrative and based on representative values from the literature for pyridine-based CXCR4 antagonists.[2][8]

Conclusion

The synthetic and analytical protocols detailed in this application note provide a robust framework for the discovery and preclinical evaluation of novel pyridine-based CXCR4 antagonists. The reductive amination strategy offers a versatile and efficient means to generate compound libraries for SAR exploration. The combination of competitive binding assays and functional chemotaxis assays allows for the comprehensive characterization of compound potency and efficacy. Researchers employing these methods will be well-equipped to identify and advance promising lead candidates for the treatment of diseases driven by the CXCR4/CXCL12 axis.

References

  • Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity. PubMed Central.
  • Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity. PubMed.
  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. SpringerLink.
  • Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. PubMed.
  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. ResearchGate.
  • Design, synthesis, and structure-activity-relationship of a novel series of CXCR4 antagonists. PubMed.
  • Structural optimization of aminopyrimidine-based CXCR4 antagonists. PubMed.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. ACS Publications.
  • Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PubMed Central.
  • Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. MDPI.
  • Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. National Institutes of Health.
  • Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. PubMed.
  • Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. Georgia State University ScholarWorks.
  • Structural optimization of aminopyrimidine-based CXCR4 antagonists. ResearchGate.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health.
  • Structure-based development of antagonists for chemokine receptor CXCR4. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

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Application Notes & Protocols: The Strategic Role of 2,5-Diaminopyridine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Diaminopyridine, particularly as its hydrochloride salt for enhanced stability and solubility, stands as a cornerstone building block in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the pyridine scaffold functionalized with two nucleophilic amino groups, make it an exceptionally versatile precursor for a diverse range of heterocyclic compounds. This guide provides an in-depth exploration of its application in the synthesis of high-value pharmaceutical intermediates. We will dissect the causality behind synthetic strategies, provide detailed, field-tested protocols, and offer insights into the broader potential of this indispensable reagent. The primary focus will be on its pivotal role in the synthesis of precursors for cyclopyrrolone-class drugs, such as Zopiclone.

Introduction: The Synthetic Value of 2,5-Diaminopyridine

In the landscape of pharmaceutical development, the pyridine ring is a privileged scaffold due to its presence in numerous bioactive molecules and its ability to engage in hydrogen bonding and metal coordination. 2,5-Diaminopyridine (2,5-DAP) emerges as a particularly valuable derivative. The two amino groups, positioned at the C2 and C5 positions, possess differential reactivity, allowing for selective functionalization and the construction of complex molecular architectures.

The hydrochloride salt is often the preferred form for laboratory use, improving the compound's shelf-life and handling characteristics. As a versatile chemical, it serves as a crucial starting material in the synthesis of various biologically active molecules, including treatments for neurological disorders.[1][2] Its utility also extends to agrochemicals and organic synthesis reagents.[1]

This document will illuminate the strategic application of 2,5-DAP derivatives in the synthesis of a key intermediate for Zopiclone, a widely used non-benzodiazepine hypnotic agent for treating insomnia.

Core Application: Synthesis of Zopiclone Precursors

The synthesis of Zopiclone and its active enantiomer, Eszopiclone, provides a classic example of the strategic use of a diaminopyridine-derived scaffold. While 2,5-DAP itself is the parent compound, a common starting material for this pathway is the readily available 2-amino-5-chloropyridine , which can be synthesized from 2,5-DAP. This chlorinated derivative is crucial for the final drug's activity and provides a reactive site for subsequent synthetic steps.

The core of the synthesis involves the construction of a pyrrolo[3,4-b]pyrazine ring system, which is then coupled with a piperazine moiety.

Synthetic Pathway Overview

The key transformation involves the reaction of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride. This reaction builds the foundational tricyclic core of Zopiclone.

G A 2-Amino-5-chloropyridine (from 2,5-Diaminopyridine) C 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid A->C Acetonitrile, Reflux (Acylation) B Pyrazine-2,3-dicarboxylic acid anhydride B->C D 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6- dihydropyrrolo[3,4-b]pyrazine C->D SOCl₂, Reflux (Cyclization) E 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6- dihydropyrrolo[3,4-b]pyrazin-5-one (Key Intermediate) D->E KBH₄ (Selective Reduction) F Zopiclone E->F 1-(4-methylpiperazinyl) carbonyl chloride (Coupling)

Caption: Synthetic pathway to Zopiclone from a 2,5-DAP derivative.

Mechanistic Insights and Causality
  • Step 1: Acylation: The reaction between 2-amino-5-chloropyridine and pyrazine-2,3-dicarboxylic acid anhydride is an acylation reaction. The more nucleophilic amino group of the pyridine attacks the electrophilic carbonyl carbon of the anhydride, leading to ring-opening and the formation of a carbamoyl carboxylic acid intermediate.[3] Acetonitrile is a suitable polar aprotic solvent for this transformation, and refluxing provides the necessary energy to overcome the activation barrier.

  • Step 2: Cyclization: Thionyl chloride (SOCl₂) is a powerful dehydrating and chlorinating agent. It reacts with the carboxylic acid to form an acyl chloride, which is highly electrophilic. This facilitates an intramolecular nucleophilic attack from the pyrazine nitrogen, leading to cyclization and the formation of the imide ring system. This step creates the core pyrrolo[3,4-b]pyrazine structure.[3]

  • Step 3: Selective Reduction: The use of potassium borohydride (KBH₄) is a critical choice. It is a mild reducing agent capable of selectively reducing one of the two imide carbonyl groups to a hydroxyl group without affecting the other carbonyl or the aromatic rings.[3] This chemo-selectivity is crucial for creating the specific hydroxyl intermediate needed for the final coupling step.

This sequence of reactions demonstrates how the inherent reactivity of the 2-amino-5-chloropyridine scaffold is expertly manipulated to construct a complex heterocyclic system, forming a key intermediate for a major pharmaceutical product.[4]

Detailed Experimental Protocol: Synthesis of the Key Zopiclone Intermediate

This protocol details the synthesis of 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one, a pivotal intermediate in Zopiclone production.[4]

Workflow Overview

G cluster_0 One-Pot Synthesis cluster_1 Work-up & Purification A Charge Reactor: Pyrazine-2,3-dicarboxylic acid anhydride & Acetic Anhydride B Add 2-amino-5-chloropyridine A->B C Heat to 110-140°C (Formation of Dioxo-intermediate) B->C D Cool and Add Reducing Agent (e.g., KBH₄) C->D E Reaction Quench & Product Precipitation D->E F Filtration E->F G Washing (e.g., with Water/Solvent) F->G H Drying under Vacuum G->H I Characterization (HPLC, NMR, MS) H->I

Caption: Experimental workflow for the one-pot synthesis of the hydroxyl intermediate.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
2,3-Pyrazinedicarboxylic acid anhydride4744-50-7150.09 g/mol 10.0 g (1.0 eq)Reactant
2-Amino-5-chloropyridine1072-98-6128.56 g/mol 8.5 g (~0.99 eq)Reactant
Acetic Anhydride108-24-7102.09 g/mol 50 mLSolvent
Potassium Borohydride (KBH₄)13762-51-153.94 g/mol 3.6 g (~1.0 eq)Reducing Agent
Water (Deionized)7732-18-518.02 g/mol As neededFor quench and washing
Methanol67-56-132.04 g/mol As neededFor washing
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3-pyrazinedicarboxylic acid anhydride (10.0 g) and acetic anhydride (50 mL).

  • Addition of Reactant: While stirring, add 2-amino-5-chloro pyridine (8.5 g) to the mixture.

  • Heating (Step 1 - Imide Formation): Gradually heat the reaction mixture to 110-140 °C. Maintain this temperature with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After completion of the initial reaction, cool the mixture to approximately 10-15 °C using an ice bath.

  • Reduction (Step 2 - Hydroxyl Formation): Slowly add potassium borohydride (3.6 g) in portions to the cooled reaction mixture, ensuring the internal temperature does not exceed 20 °C.

  • Stirring: Continue to stir the mixture at 10-15 °C for an additional 1-2 hours post-addition of the reducing agent.

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid product will precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 50 mL) and cold methanol (1 x 30 mL) to remove impurities.

  • Drying: Dry the obtained solid under vacuum at 50-60 °C until a constant weight is achieved. The expected product is 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one.

  • Characterization: Confirm the identity and purity of the final product using HPLC, ¹H-NMR, and Mass Spectrometry. The expected yield is typically in the range of 60-70%.

Safety and Handling of 2,5-Diaminopyridine Hydrochloride

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,5-Diaminopyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.[5][6]

  • Hazard Identification:

    • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]

    • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7]

    • Stability: Stable under normal conditions, but incompatible with strong oxidizing agents.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.

    • Respiratory Protection: Use only under a chemical fume hood.[5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8]

  • First-Aid Measures:

    • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7][8]

    • In case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[5][7]

    • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[5][6]

    • In case of Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[5]

  • Storage and Disposal:

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Store locked up.[5]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Broader Applications and Future Scope

While the synthesis of Zopiclone precursors is a prominent application, the utility of 2,5-diaminopyridine is far-reaching. Its unique structure makes it a valuable intermediate for:

  • Neurological Therapeutics: The core structure is being investigated for developing treatments for conditions like Alzheimer's disease due to its potential to enhance nerve growth factor (NGF) levels.[1]

  • Antimicrobial Agents: The diaminopyridine scaffold can be used to synthesize novel imidazopyridine derivatives that have shown promising antibacterial and antifungal activities.[9]

  • Material Science: Diaminopyridines can be used as monomers in the synthesis of high-performance polymers and oligomers.[10]

  • Coordination Chemistry: The nitrogen atoms in the ring and on the amino groups can act as ligands, forming stable complexes with various metal ions, which has applications in catalysis and material science.[11]

The continued exploration of diaminopyridine chemistry is expected to yield novel chemical entities (NCEs) with diverse therapeutic applications, solidifying its status as an indispensable tool for medicinal chemists.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
  • 2,5-DIAMINOPYRIDINE | Georganics. [Link]
  • The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Process for the synthesis of diaminopyridine and related compounds - Google P
  • Process for the preparation of zopiclone - Google P
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. [Link]
  • An Improved Process For The Preparation Of Zopiclone Intermedi
  • WO/2008/002629 PROCESS FOR THE PREPARATION OF ZOPICLONE - WIPO P
  • Why Is 2,6-Diaminopyridine an Essential Compound in Chemical Synthesis? - News. [Link]

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Application Notes and Protocols for the Use of 2,5-Diaminopyridine Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2,5-Diaminopyridine in Modern Synthesis

2,5-Diaminopyridine, particularly as its hydrochloride salt, is a versatile and highly valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds.[1] Its unique electronic properties and the presence of two nucleophilic amino groups make it an important synthon in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,5-Diaminopyridine hydrochloride in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The presence of two amino groups and the pyridine nitrogen can present unique challenges in cross-coupling reactions, primarily through potential catalyst inhibition.[3] This guide will address these challenges and provide detailed, field-proven protocols to enable successful and efficient coupling reactions.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26878-35-3[1][2]
Molecular Formula C₅H₇N₃ · 2HCl[2]
Molecular Weight 182.05 g/mol [2]
Appearance Purple to brown-gray solid[2]
Melting Point 269-271 °C (decomposes)[2]
Solubility Soluble in water. Solubility in organic solvents like DMF and DMSO is expected to be moderate, while it is likely poorly soluble in non-polar solvents.[4]

Safety and Handling

2,5-Diaminopyridine and its hydrochloride salt are classified as hazardous materials.[5][6][7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5][6] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[5][6][7]

The Catalytic Cycles: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[8][9][10] The three reactions discussed herein share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.

General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-M PdR1R2 R¹-Pd(II)L_n-R² Trans->PdR1R2 RedEl Reductive Elimination PdR1R2->RedEl RedEl->Pd0 Regeneration Product R¹-R² RedEl->Product Suzuki Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 2,5-Diaminopyridine HCl, Arylboronic Acid, Base, Pd Catalyst, and Ligand Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product Isolated Product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [3]

Typical Suzuki-Miyaura Reaction Parameters
Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Chloro-3-aminopyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane10012-2460-80
3-Bromo-2-aminopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O100870-90
5-Bromo-2-aminopyrazine2-Methoxy-5-pyridylboronic acidPdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2.0)DioxaneReflux869

*Yields are representative for similar aminopyridine substrates and may require optimization for this compound.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl-2,5-diaminopyridines. Similar to the Suzuki coupling, catalyst selection is critical to overcome potential inhibition. The use of the hydrochloride salt of the starting material necessitates the use of a sufficient excess of base.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, 2,5-Diaminopyridine HCl, Base, Pd Pre-catalyst, and Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat and Stir (e.g., 100-110 °C) Solvent->Heat Workup Quench and Extract Heat->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product Isolated Product

Figure 3: A typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Detailed Protocol
  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu or LHMDS, 2.5-3.0 equiv. to neutralize the hydrochloride and deprotonate the amine) to a dry Schlenk tube.

  • Substrate Addition: In a separate flask, add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.). Evacuate and backfill the flask with inert gas.

  • Reaction Assembly: Add the degassed, anhydrous solvent (e.g., toluene or dioxane) to the catalyst mixture and stir for 10 minutes to form the active catalyst. Transfer this catalyst solution to the flask containing the substrates.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel. [11]

Typical Buchwald-Hartwig Reaction Parameters
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDS (2.4)Dioxane801671
3-Bromo-2-aminopyridineAnilineBrettPhos-precatalyst (5)-LiHMDS (2.4)Dioxane801666
2-Amino-5-bromopyridineArylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2460-85*

*Yields are representative for similar aminopyridine substrates and may require optimization for this compound.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.

Experimental Workflow for Sonogashira Coupling

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 2,5-Diaminopyridine HCl, Terminal Alkyne, Base, and Pd Catalyst Solvent Add Degassed Solvent Reagents->Solvent Heat Stir at RT or Heat Solvent->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product Isolated Product

Figure 4: A typical experimental workflow for the Sonogashira coupling of this compound.

Detailed Protocol (Copper-Free)
  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a suitable base (e.g., Cs₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Solvent Addition: Add a degassed solvent (e.g., DMF or THF) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Typical Sonogashira Reaction Parameters
Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePd/HAPNoneK₂CO₃DMSO901>99
Aryl IodideTerminal AlkynePd(PPh₃)₄ (2-5)CuI (1-5)Et₃NTHF/DMFRT-602-1270-95
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (1-5)PiperidineDMF80-1006-2460-90

*Yields are representative for general Sonogashira reactions and will require optimization for this compound.

Troubleshooting and Optimization

Low yields or failed reactions with this compound can often be attributed to catalyst inhibition. [3]Consider the following optimization strategies:

  • Ligand Screening: For Suzuki and Buchwald-Hartwig reactions, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos. [11]* Base Selection: The choice of base is critical. For the hydrochloride salt, ensure at least two additional equivalents of base are used. Stronger bases like NaOt-Bu or LHMDS may be required for Buchwald-Hartwig aminations, while carbonates or phosphates are often suitable for Suzuki couplings. [3]* Solvent: Anhydrous, degassed solvents are crucial for reproducibility. Toluene, dioxane, THF, and DMF are common choices.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature range should be determined experimentally.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligand, and base, and by following the detailed protocols outlined in this application note, researchers can successfully synthesize a wide array of functionalized diaminopyridine derivatives. The ability to overcome the inherent challenges of working with this electron-rich, coordinating substrate opens up new avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). This compound.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
  • Georganics. (2025, February 18). 2,5-DIAMINOPYRIDINE Safety Data Sheet.
  • Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Alonso, F., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11447-11465. [Link]
  • Kashani, S. K., et al. (2019).
  • Buchwald, S. L., & Bolshan, Y. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(32), 5886–5889. [Link]
  • Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(8), 1085. [Link]
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Request PDF. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination.
  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3818. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Avanthay, M., et al. (2021). Identifying palladium culprits in amine catalysis.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Rico, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3499. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling.
  • Song, M., et al. (2023). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Organic & Biomolecular Chemistry, 21(20), 4225-4229. [Link]
  • Denhart, D. J., et al. (2006). Diaminopyrimidine and diaminopyridine 5-HT7 ligands. Bioorganic & Medicinal Chemistry Letters, 16(21), 5603–5607. [Link]

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Application Note: 2,5-Diaminopyridine as a Versatile Scaffold for the Synthesis of Novel Peptide Architectures and Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Senior Application Scientist Note: Initial inquiries into the role of 2,5-Diaminopyridine hydrochloride in peptide synthesis revealed a common misconception. It is not typically employed as a direct coupling reagent or catalyst for amide bond formation in the same vein as well-known agents like HBTU or DCC. Instead, its true value lies in its application as a structural building block —a rigid, programmable scaffold for constructing advanced peptidomimetics and complex peptide derivatives. This guide elucidates this sophisticated application, providing the foundational principles and actionable protocols for leveraging the unique chemistry of diaminopyridine in drug discovery and peptide engineering.

Introduction: Beyond the Linear Chain

Natural peptides, while central to biological processes, often face significant limitations as therapeutic agents, including poor metabolic stability, low bioavailability, and high conformational flexibility. To overcome these hurdles, medicinal chemists turn to peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1] A key strategy in this field is the use of rigid scaffolds to constrain the peptide backbone into a bioactive conformation, thereby increasing receptor affinity, selectivity, and resistance to proteolysis.

2,5-Diaminopyridine is an exemplary scaffold for this purpose. Its rigid aromatic ring presents two amino groups at defined vectors, offering a predictable anchor for initiating peptide chain growth. By replacing a segment of a flexible peptide chain with this constrained unit, researchers can enforce specific secondary structures, such as β-turns, or create novel molecular architectures with unique therapeutic potential.[2]

The Diaminopyridine Scaffold: Properties and Rationale

The utility of 2,5-Diaminopyridine as a scaffold stems from its distinct chemical and structural properties:

  • Defined Geometry: The amino groups at the C2 and C5 positions are held in a fixed spatial relationship by the pyridine ring. This rigidity translates to the attached peptide chains, reducing the entropic penalty upon binding to a biological target.

  • Hydrogen Bonding Capabilities: The pyridine ring nitrogen can act as a hydrogen bond acceptor, while the N-H of a coupled amide can act as a donor, allowing the scaffold to participate in the intricate hydrogen-bonding networks that govern molecular recognition.[3]

  • Chemical Handles for Diversification: The two primary amino groups serve as independent points for peptide elongation or functionalization. This allows for the synthesis of branched, cyclic, or other complex topologies that are inaccessible with linear peptide synthesis alone.

Diagram: Conceptual Role of 2,5-Diaminopyridine as a Peptide Scaffold

This diagram illustrates how a flexible peptide sequence can be constrained by replacing a turn region with a rigid 2,5-Diaminopyridine core, enforcing a more defined conformation.

G cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptidomimetic A AA1 B AA2 A->B C AA3 B->C D AA4 C->D Rel Replaces Turn Region E AA5 D->E F AA6 E->F A1 AA1 B1 AA2 A1->B1 Scaffold 2,5-DAP B1->Scaffold Chain 1 E1 AA5 Scaffold->E1 Chain 2 F1 AA6 E1->F1

Caption: 2,5-Diaminopyridine (2,5-DAP) as a rigid scaffold.

Synthetic Protocols for Incorporating the 2,5-Diaminopyridine Scaffold

The incorporation of a 2,5-Diaminopyridine (2,5-DAP) core requires a strategic approach that deviates from standard linear solid-phase peptide synthesis (SPPS). The primary challenge lies in the selective protection and deprotection of the two amino groups to allow for differential elongation of peptide chains.

Below is a representative protocol based on a solid-phase approach, which leverages the advantages of resin-based chemistry for purification and handling. This protocol assumes the use of standard Fmoc/tBu chemistry.

Protocol: Solid-Phase Synthesis of a Branched Peptide on a 2,5-Diaminopyridine Scaffold

This workflow describes the synthesis of two different peptide chains attached to the 2- and 5-amino positions of the pyridine core. The key is the use of orthogonal protecting groups for the two amines.

Workflow Overview

Caption: SPPS workflow for branched peptide synthesis on a DAP core.

Materials and Reagents

ReagentPurposeTypical Supplier
2-Chlorotrityl chloride resinSolid supportSigma-Aldrich
N2-Boc-N5-Fmoc-2,5-diaminopyridine Core Scaffold Building Block Custom Synthesis
Dichloromethane (DCM), AnhydrousSolventFisher Scientific
N,N-Dimethylformamide (DMF), Peptide GradeSolventFisher Scientific
N,N-Diisopropylethylamine (DIPEA)BaseSigma-Aldrich
PiperidineFmoc deprotection reagentSigma-Aldrich
Fmoc-protected Amino AcidsMonomers for SPPSBachem, Novabiochem
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling ReagentSigma-Aldrich
Trifluoroacetic acid (TFA)Cleavage reagent / Boc deprotectionSigma-Aldrich
Triisopropylsilane (TIS)ScavengerSigma-Aldrich
Hydrazine monohydrateDde/ivDde deprotection (Alternative)Sigma-Aldrich

Note: The orthogonally protected 2,5-diaminopyridine building block is not commercially standard and may require custom synthesis. A common strategy involves protecting one amine as a Boc group and the other as an Fmoc group.

Step-by-Step Methodology

PART 1: Immobilization and First Chain Elongation

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 100 mg, 1.6 mmol/g loading) in anhydrous DCM (2 mL) for 30 minutes in a peptide synthesis vessel.

  • Scaffold Immobilization:

    • Dissolve N2-Boc-N5-Fmoc-2,5-diaminopyridine (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

    • Cap any remaining active sites on the resin by adding a solution of DCM/MeOH/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Selective N5-Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF (2 mL) for 10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts.

  • Synthesis of Peptide Chain 1 (at N5):

    • Perform standard Fmoc-SPPS cycles to build the first peptide sequence. For each coupling:

      • Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Add the activation mixture to the resin and agitate for 45-60 minutes.

      • Confirm coupling completion with a Kaiser test.

      • Wash with DMF (3x).

      • Perform Fmoc deprotection as in step 3.

      • Repeat for all amino acids in the first chain.

PART 2: Second Chain Elongation and Cleavage

  • Selective N2-Boc Deprotection:

    • Wash the peptide-resin with DCM (5x).

    • Treat the resin with a solution of 30% (v/v) TFA in DCM for 30 minutes. Causality Note: Using a higher concentration of TFA is necessary to cleave the Boc group but must be done carefully to avoid premature cleavage from the highly acid-labile 2-chlorotrityl resin.

    • Wash the resin immediately and thoroughly with DCM (5x) followed by DMF (5x). Neutralize with 10% DIPEA in DMF.

  • Synthesis of Peptide Chain 2 (at N2):

    • Repeat the standard Fmoc-SPPS cycles as described in step 4 to build the second peptide chain on the newly exposed N2-amine.

  • Final Cleavage and Deprotection:

    • After completing the second chain, wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry thoroughly under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., Acetonitrile/Water) and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Advanced Applications: Macrocyclization and Side-Chain Modification

The diaminopyridine scaffold is not limited to branched peptides. It is an excellent platform for generating macrocyclic peptidomimetics. By synthesizing peptide chains off both amines and incorporating residues with reactive side chains (e.g., Asp/Glu and Lys/Orn), an intramolecular, side-chain to side-chain cyclization can be performed to create a constrained cyclic structure.[4]

Furthermore, the principles of using pyridine derivatives in peptide chemistry extend to post-synthesis modifications. For instance, the side chain of lysine can be chemically transformed to create a pyridinium ring, a process known as N-pyridination.[5][6] This "annulative editing" fundamentally alters the chemical properties of the peptide by introducing a charged, aromatic moiety.

Conclusion

While not a conventional peptide synthesis reagent, this compound is a powerful and versatile building block for the rational design of sophisticated peptidomimetics and peptide derivatives. Its rigid structure provides a means to control conformation, a critical factor in enhancing the therapeutic profile of peptide-based drugs. The synthetic strategies outlined in this guide provide a framework for researchers to incorporate this scaffold into their discovery programs, enabling the exploration of novel chemical space and the development of next-generation peptide therapeutics.

References

  • Bode, J. W. (2017). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Angewandte Chemie International Edition, 56(43), 13134-13136.
  • Wang, P., et al. (2021). Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. Journal of the American Chemical Society, 143(23), 8646–8652.
  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(1), 944-964.
  • Bourriquen, F., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry – A European Journal, 25(38), 9006-9011.
  • Li, S., et al. (2023). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. Chemical Science, 14(3), 674-682.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.
  • Wang, P., et al. (2021). Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. ResearchGate.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
  • Blomberg, D. (2007). Synthesis of β-Turn and Pyridine Based Peptidomimetics. Diva-portal.org.
  • D'Souza, C., & Gilon, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(10), 1836-1854.

Sources

Application Note: 2,5-Diaminopyridine Hydrochloride as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

2,5-Diaminopyridine (2,5-DAP) is a fascinating ligand in coordination chemistry due to its multiple potential donor sites: the endocyclic pyridine nitrogen and the two exocyclic amino groups. This structural feature allows it to function as a monodentate, bidentate, or bridging ligand, leading to a diverse range of coordination complexes with varied geometries and properties. The use of its hydrochloride salt provides enhanced stability and solubility in polar solvents, making it a convenient precursor for synthesis. This document provides a comprehensive guide to the application of 2,5-diaminopyridine hydrochloride in the synthesis and characterization of transition metal complexes. It includes detailed protocols, explanations of experimental rationale, and data interpretation guidelines for researchers in inorganic chemistry, materials science, and drug development.

Introduction: The Ligand's Potential

Pyridine and its derivatives are mainstays in coordination chemistry. 2,5-Diaminopyridine, specifically, presents a unique electronic and steric profile. The two amino groups at the 2- and 5-positions modify the electron density of the pyridine ring, influencing its coordination properties. Unlike its more symmetrical isomer, 2,6-diaminopyridine, the asymmetric substitution in 2,5-DAP can lead to complexes with lower symmetry and interesting reactivity.[1]

The presence of three nitrogen donor atoms allows for several coordination modes.[2] It can coordinate as a simple monodentate ligand through the sterically accessible and electronically favorable pyridine nitrogen. Alternatively, it can form a chelate ring by coordinating through the pyridine nitrogen and the amino group at the 2-position, a common mode for aminopyridine ligands.[3] The amino group at the 5-position is also available for coordination, potentially leading to bridging behavior that can form polynuclear complexes or coordination polymers.[4]

Using the hydrochloride salt (C₅H₇N₃·HCl) is often a practical choice. It enhances the compound's shelf-life and improves its solubility in protic solvents like water or ethanol. However, this necessitates a crucial experimental step: the in situ deprotonation of the ligand, typically with a mild base, to make the nitrogen lone pairs available for coordination to a metal center.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₈ClN₃ [5]
Molecular Weight 145.59 g/mol [5]
CAS Number 26878-35-3 [5]
Appearance Off-white to light brown crystalline powder N/A

| Parent Compound | 2,5-Pyridinediamine (CID: 20314) |[5] |

Designing the Synthesis: A Step-by-Step Protocol

The synthesis of metal complexes with 2,5-diaminopyridine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal, counter-ion, solvent, and stoichiometry are critical variables that dictate the final product's structure and properties.[6]

Core Principle: The Reaction

The general reaction scheme involves the displacement of weakly coordinating solvent molecules or anions from the metal's coordination sphere by the 2,5-diaminopyridine ligand.

M(X)n + y(2,5-DAP) → [M(2,5-DAP)y]Xn

Where M is a transition metal, X is an anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻), and y is the stoichiometric coefficient of the ligand.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_iso Isolation & Purification P1 Dissolve Metal Salt (e.g., CuCl₂) in Solvent A (e.g., Ethanol) R1 Combine Solutions Slowly with Stirring P1->R1 P2 Dissolve 2,5-DAP·HCl & Stoichiometric Base (e.g., Triethylamine) in Solvent B (e.g., Ethanol) P2->R1 R2 Heat under Reflux (e.g., 60-80°C for 4-8 hours) R1->R2 I1 Cool to Room Temperature to Induce Precipitation R2->I1 I2 Collect Precipitate via Vacuum Filtration I1->I2 I3 Wash with Cold Solvent I2->I3 I4 Dry in Vacuo I3->I4 I5 Recrystallize from Suitable Solvent for Pure Crystals I4->I5

Caption: General workflow for synthesizing metal complexes using 2,5-DAP·HCl.

Detailed Experimental Protocol: Synthesis of a Generic [M(2,5-DAP)₂Cl₂] Complex

This protocol provides a generalized method that can be adapted for various divalent transition metals like Cu(II), Co(II), or Ni(II).

Materials:

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)

  • This compound (2,5-DAP·HCl)

  • Triethylamine (Et₃N) or another suitable non-coordinating base

  • Absolute Ethanol

  • Diethyl ether

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Precursor Solution A (Metal): In a 100 mL round-bottom flask, dissolve 1.0 mmol of the metal(II) chloride salt in 20 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle heating may be applied if necessary.

    • Rationale: Ethanol is a common solvent for both the metal salt and the ligand, facilitating a homogeneous reaction medium. Using the hydrated salt is acceptable as water can be driven off during the reaction or acts as a ligand in some cases.[7]

  • Precursor Solution B (Ligand): In a separate 50 mL beaker, dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol. Add 2.0 mmol of triethylamine dropwise while stirring.

    • Rationale: A 1:2 metal-to-ligand molar ratio is targeted for an [M(L)₂Cl₂] type complex. Triethylamine is added stoichiometrically to neutralize the HCl salt, deprotonating the pyridinium ion to yield the free 2,5-diaminopyridine ligand, which is a much stronger nucleophile for coordination.

  • Reaction: Slowly add the ligand solution (Solution B) to the stirring metal salt solution (Solution A) at room temperature. A color change and/or the formation of a precipitate (triethylammonium chloride) may be observed.

  • Reflux: Equip the round-bottom flask with a condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4-8 hours.

    • Rationale: Heating provides the activation energy needed to overcome the kinetic barrier for ligand exchange, ensuring the reaction goes to completion. The reflux time is optimized to ensure maximum yield without decomposing the product.[8]

  • Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. Many complexes will precipitate upon cooling. The process can be further encouraged by placing the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate first with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to remove soluble organic impurities and to aid in drying.

  • Drying and Storage: Dry the resulting solid product in a vacuum desiccator overnight. Store in a sealed vial.

  • Purification (Optional): For obtaining X-ray quality single crystals, the crude product can be recrystallized. This is typically achieved by dissolving the solid in a minimum amount of a hot solvent (e.g., methanol, DMF) and allowing it to cool slowly and undisturbed.

Characterization: Unveiling the Structure and Properties

A multi-technique approach is essential to fully characterize the newly synthesized complex.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_spec Spectroscopic Analysis cluster_phys Physical & Structural Analysis Start Synthesized Complex FTIR FTIR Spectroscopy (Confirms Coordination) Start->FTIR UVVIS UV-Vis Spectroscopy (Electronic Structure & Geometry) Start->UVVIS TGA Thermal Analysis (TGA/DSC) (Stability & Solvation) FTIR->TGA NMR NMR (¹H, ¹³C) (For Diamagnetic Complexes) UVVIS->NMR EA Elemental Analysis (Empirical Formula) TGA->EA XRD Single Crystal X-Ray Diffraction (Definitive 3D Structure) COND Molar Conductivity (Electrolytic Nature) EA->COND COND->XRD If crystals are obtained

Caption: A logical workflow for the comprehensive characterization of a new complex.

Key Characterization Techniques and Data Interpretation

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first line of analysis to confirm that the ligand has coordinated to the metal ion. This is observed by shifts in the vibrational frequencies of the ligand's functional groups.

  • Protocol: Acquire a spectrum of the pure 2,5-DAP·HCl ligand and the synthesized complex using a KBr pellet or an ATR accessory.

  • Interpretation: Compare the two spectra. Coordination is indicated by:

    • Shift in ν(C=N) and Ring Vibrations: The pyridine ring stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, will shift to higher or lower frequencies upon coordination of the ring nitrogen.[9]

    • Shift in ν(N-H): The N-H stretching vibrations of the amino groups (typically 3200-3400 cm⁻¹) will shift, usually to a lower wavenumber, if they are involved in coordination or hydrogen bonding within the crystal lattice.[1][8]

    • New Low-Frequency Bands: The formation of new bonds between the metal and the nitrogen atoms of the ligand gives rise to new, weak bands in the far-IR region (typically 400-600 cm⁻¹), corresponding to ν(M-N) vibrations.[9]

Table 2: Typical FTIR Frequency Shifts Upon Coordination

Vibrational Mode Free Ligand (Approx. cm⁻¹) Coordinated Ligand (Approx. cm⁻¹) Implication
ν(N-H) stretch 3350, 3170 3320, 3150 (or broader) Amino group is involved in coordination or H-bonding.[9]
δ(NH₂) scissoring ~1620 ~1610 Shift confirms change in electronic environment of NH₂.
Pyridine Ring ν(C=N) ~1590 ~1605 Shift to higher frequency suggests coordination via pyridine N.[8]

| ν(M-N) | N/A | 400 - 600 | Direct evidence of metal-ligand bond formation.[9] |

B. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the complex and the presence of lattice or coordinated solvent molecules.

  • Protocol: Heat a small sample (5-10 mg) of the complex under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to ~800 °C.[10]

  • Interpretation:

    • Initial Weight Loss (<150°C): This step usually corresponds to the loss of lattice water or other volatile solvent molecules.[10]

    • Intermediate Weight Loss (150-300°C): This can indicate the loss of coordinated water molecules or the decomposition of anions like nitrate.

    • Major Decomposition (>300°C): The subsequent, often sharp, weight loss steps correspond to the decomposition of the organic ligand.[11]

    • Final Residue: The mass of the residue at the end of the experiment should correspond to the expected metal oxide or pure metal, which helps confirm the complex's stoichiometry.

C. Single Crystal X-Ray Diffraction

This is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline complex.

  • Protocol: Grow single crystals of the complex via slow evaporation, vapor diffusion, or solvent layering techniques. Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Interpretation: The solved crystal structure provides precise information on:

    • Coordination Number and Geometry: Is the metal center tetrahedral, square planar, or octahedral?[6][12][13]

    • Coordination Mode: Which of the three nitrogen atoms of the 2,5-DAP ligand are bonded to the metal? Is it acting as a monodentate, bidentate, or bridging ligand?[2]

    • Bond Lengths and Angles: Provides insight into the strength and nature of the metal-ligand bonds.

    • Supramolecular Interactions: Reveals how the complex molecules are arranged in the crystal lattice through hydrogen bonding or π-π stacking.[14]

Potential Applications

The metal complexes derived from 2,5-diaminopyridine are of interest in several fields:

  • Catalysis: The complexes can serve as catalysts or pre-catalysts for various organic transformations, such as oxidation or coupling reactions. The specific coordination environment can tune the metal center's reactivity.[15][16]

  • Biological Activity: Many coordination compounds exhibit enhanced biological activity (e.g., antimicrobial, anticancer) compared to the free ligand. The complexation can improve cellular uptake and interaction with biological targets.[3][17][18]

  • Materials Science: As a bridging ligand, 2,5-DAP can be used to construct metal-organic frameworks (MOFs) or coordination polymers with potentially interesting magnetic, optical, or porous properties.[14][19]

Conclusion

This compound is a readily available and highly versatile ligand precursor for coordination chemistry. Its multiple donor sites allow for the synthesis of a rich variety of metal complexes with diverse structures and potential applications. By carefully controlling reaction conditions and employing a systematic suite of characterization techniques, researchers can synthesize and understand novel coordination compounds. The protocols and interpretive guidelines presented in this note serve as a robust starting point for exploring the fascinating coordination chemistry of this ligand.

References

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  • SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. (2012). N. S. S. R's VASANTDADA PATIL ARTS, COMMERCE & SCIENCE COLLEGE, PATODA. DIST. BEED. MAHARASHTRA.
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  • Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand. (2022). Iraqi Academic Scientific Journals.
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  • Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. (2021). ResearchGate.
  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis Online.
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  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (2021). TÜBİTAK Academic Journals.
  • Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride. (2011). PubMed.
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  • Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (2020). MDPI.
  • Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry. (2011). PubMed.
  • A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. (n.d.). RSC Publishing.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,5-Diaminopyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Diaminopyridine and its hydrochloride derivatives are pivotal building blocks in the landscape of pharmaceutical and materials science research.[1] Their unique chemical architecture, featuring two reactive amino groups on a pyridine scaffold, allows for the construction of complex, biologically active molecules.[1] These compounds serve as crucial intermediates in the synthesis of a range of therapeutic agents, particularly those targeting neurological disorders.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of 2,5-diaminopyridine hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles to ensure reproducibility and high-purity outcomes.

Chemical Reaction Pathway

The synthesis of 2,5-diaminopyridine typically involves the reduction of a nitro-substituted pyridine precursor. A common and effective strategy commences with 2-amino-5-nitropyridine. The nitro group at the 5-position is selectively reduced to an amino group, yielding the desired 2,5-diaminopyridine. The subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which enhances the compound's stability and solubility in aqueous media.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2,5-Diaminopyridine 2,5-Diaminopyridine 2-Amino-5-nitropyridine->2,5-Diaminopyridine Reducing Agent (e.g., Fe/HCl) 2,5-Diaminopyridine_Hydrochloride This compound 2,5-Diaminopyridine->2,5-Diaminopyridine_Hydrochloride HCl

Sources

Application Note: A Guide to the Synthesis and Characterization of Conductive Poly(2,5-diaminopyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Conductive polymers (CPs) represent a unique class of materials that merge the electrical properties of metals with the processability and mechanical flexibility of traditional polymers.[1] This application note provides a comprehensive guide for researchers on the synthesis and characterization of a promising, nitrogen-rich conductive polymer derived from 2,5-Diaminopyridine hydrochloride. We present detailed, field-tested protocols for both chemical and electrochemical polymerization, explain the underlying scientific principles for key experimental choices, and outline a systematic workflow for polymer characterization. This document is intended to equip researchers, chemists, and materials scientists with the foundational knowledge and practical methodologies to explore this versatile polymer for applications in sensing, energy storage, and advanced electronics.

Introduction: The Case for Poly(2,5-diaminopyridine)

The field of conductive polymers is dominated by well-studied materials like polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT), which have found use in biosensors, flexible electronics, and energy storage devices.[2][3][4][5] The synthesis of these polymers typically involves the oxidative polymerization of aromatic monomers.[4][6]

2,5-Diaminopyridine is an intriguing monomer for creating novel conductive polymers for several reasons:

  • Structural Analogy: It is a structural analog of o-phenylenediamine, a monomer known to form electroactive and conductive polymers.

  • Rich Functionality: The presence of two amine groups provides sites for oxidative coupling to form a conjugated polymer backbone.

  • Integrated Pyridine Moiety: The pyridine nitrogen atom within the aromatic ring can influence the polymer's electronic properties, solubility, and potential for metal ion coordination, making it a prime candidate for chemiresistive sensors.[7][8]

The use of This compound (or dihydrochloride) is particularly advantageous.[9][10] The salt form enhances the monomer's solubility in aqueous media, a greener and often more practical solvent system than organic alternatives. The acidic environment generated by the hydrochloride also helps to stabilize the propagating radical cations formed during oxidative polymerization, facilitating higher molecular weight and more ordered polymer chains.

This guide provides two robust protocols for the synthesis of poly(2,5-diaminopyridine) (P2,5DAP).

Polymerization Mechanisms and Workflows

The conversion of 2,5-diaminopyridine monomers into a conductive polymer proceeds via an oxidative coupling mechanism. This can be initiated either chemically, using a strong oxidizing agent, or electrochemically, by applying an anodic potential.

Mechanism Rationale: The process begins with the oxidation of the amine group to form a radical cation. This reactive species then couples with another monomer or a growing polymer chain. Subsequent oxidation and deprotonation steps extend the conjugated system, leading to the formation of the final polymer. The pyridine ring remains as an integral part of the polymer backbone, influencing its final electronic and physical properties.

G cluster_chem Chemical Polymerization Workflow cluster_electrochem Electrochemical Polymerization Workflow Monomer_C Dissolve 2,5-Diaminopyridine HCl in Acidic Solution Mix Slowly Add Oxidant to Monomer Solution @ 0-5°C Monomer_C->Mix Oxidant Prepare Oxidant Solution (e.g., Ammonium Persulfate) Oxidant->Mix Polymerize Polymerization Reaction (Stir for 2-24h) Mix->Polymerize Isolate Isolate Polymer (Filtration/Centrifugation) Polymerize->Isolate Wash Wash with Water/Methanol to Remove Oligomers & Oxidant Isolate->Wash Dry Dry Polymer under Vacuum Wash->Dry Product_C Poly(2,5-diaminopyridine) Powder Dry->Product_C Monomer_E Prepare Electrolyte: 2,5-Diaminopyridine HCl + Supporting Electrolyte Cell Assemble 3-Electrode Cell (WE, CE, RE) Monomer_E->Cell Deposition Apply Anodic Potential (Cyclic Voltammetry or Potentiostatic) Cell->Deposition Growth Monitor Film Growth (Increase in Redox Peaks) Deposition->Growth Rinse Gently Rinse Electrode with Solvent Growth->Rinse Product_E P2,5DAP Film on Electrode Rinse->Product_E

Figure 1: General experimental workflows for chemical and electrochemical synthesis of Poly(2,5-diaminopyridine).

Experimental Protocols

Protocol 1: Chemical Oxidative Synthesis of Poly(2,5-diaminopyridine)

This protocol describes the bulk synthesis of P2,5DAP powder using a chemical oxidant. The procedure is adapted from standard methods for polyaniline synthesis.[4]

Rationale: Ammonium persulfate (APS) is a strong oxidant capable of initiating the polymerization. Conducting the reaction in an acidic medium (HCl) is crucial; it ensures the monomer is protonated, enhances solubility, and stabilizes the reactive intermediates, leading to a more uniform polymer. The low temperature (0-5 °C) helps to control the reaction rate, preventing over-oxidation and promoting the formation of longer, more regular polymer chains.

Materials:

  • 2,5-Diaminopyridine dihydrochloride (C₅H₇N₃·2HCl)[9]

  • Ammonium persulfate (APS), (NH₄)₂S₂O₈

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized (DI) water

  • Magnetic stirrer with cooling bath (ice-water)

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution: In a 250 mL beaker, dissolve 1.82 g (0.01 mol) of 2,5-Diaminopyridine dihydrochloride in 100 mL of 1 M HCl. Place the beaker in the cooling bath on the magnetic stirrer and stir until the monomer is fully dissolved. Cool the solution to 0-5 °C.

  • Oxidant Solution: In a separate 100 mL beaker, dissolve 2.5 g (0.011 mol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Initiation of Polymerization: While vigorously stirring the monomer solution, add the oxidant solution dropwise over a period of 20-30 minutes. A color change should be observed as the polymerization begins.

  • Polymerization: Leave the reaction mixture stirring in the cooling bath for 2 hours. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 22 hours.

  • Isolation: After 24 hours, a dark precipitate of the polymer will have formed. Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer powder sequentially with 100 mL of 1 M HCl, 200 mL of DI water, and finally 100 mL of methanol. This washing process is critical to remove unreacted monomer, residual oxidant, and low-molecular-weight oligomers.

  • Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours. Store the dark P2,5DAP powder in a desiccator.

Protocol 2: Electrochemical Synthesis of a Poly(2,5-diaminopyridine) Film

This protocol details the formation of a thin, adherent film of P2,5DAP directly onto an electrode surface. This method is ideal for applications in sensors, electrochromic devices, and catalysis.[6]

Rationale: Cyclic Voltammetry (CV) is used to both initiate polymerization and monitor film growth.[6] On the anodic (positive) scan, the monomer at the electrode surface is oxidized, forming radical cations that couple and deposit onto the electrode. The subsequent cathodic scan reduces the newly formed polymer. With each cycle, the current associated with the polymer's redox peaks increases, indicating successful film deposition and growth.

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum

  • Counter Electrode (CE): Platinum wire or graphite rod

  • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

  • 2,5-Diaminopyridine dihydrochloride

  • Supporting Electrolyte: e.g., Lithium perchlorate (LiClO₄) or HCl

  • Solvent: Acetonitrile or 0.5 M HCl solution

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode. For ITO or glassy carbon, sonicate in acetone, then isopropanol, and finally DI water, each for 10 minutes. Dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 100 mL solution containing 0.1 M 2,5-Diaminopyridine dihydrochloride and 0.5 M HCl in DI water. (Alternatively, use 0.1 M LiClO₄ in acetonitrile).

  • Cell Assembly: Assemble the three-electrode cell with the cleaned WE, CE, and RE. Add the prepared electrolyte solution.

  • Electropolymerization: Connect the electrodes to the potentiostat. Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.

  • Observation: A colored film should become visible on the working electrode surface. The cyclic voltammogram should show a progressive increase in the peak currents of the redox waves with each cycle, confirming the deposition of an electroactive polymer film.

  • Post-Treatment: After polymerization, remove the polymer-coated electrode from the cell. Gently rinse it with the pure solvent (DI water or acetonitrile) to remove any unreacted monomer from the surface. The electrode is now ready for characterization or application.

Characterization Workflow and Expected Results

Proper characterization is essential to confirm the successful synthesis of P2,5DAP and to understand its properties.

G cluster_structural Structural & Optical Verification cluster_electrochemical Electrochemical & Electrical Properties Start Synthesized P2,5DAP (Powder or Film) FTIR FT-IR Spectroscopy Start->FTIR Confirm Polymerization CV Cyclic Voltammetry (in monomer-free electrolyte) Start->CV Evaluate Redox Activity UVVIS UV-Vis Spectroscopy FTIR->UVVIS Assess Conjugation Conclusion Verified Conductive Polymer UVVIS->Conclusion Conductivity Four-Point Probe Conductivity Measurement CV->Conductivity Measure Conductivity Conductivity->Conclusion

Figure 2: Logical workflow for the characterization of synthesized Poly(2,5-diaminopyridine).

Summary of Characterization Data

The following table summarizes the key characterization techniques and the expected observations for successfully synthesized P2,5DAP.

Technique Sample Type Purpose Expected Key Results
FT-IR Spectroscopy Powder (KBr pellet) or FilmStructural verification; confirmation of polymerization.- Broad peak ~3200-3400 cm⁻¹ (N-H stretching).- Peaks ~1580-1620 cm⁻¹ (C=C and C=N stretching in aromatic rings).- Disappearance or significant reduction of monomer-specific peaks.
UV-Vis Spectroscopy Solution (dissolved in solvent) or FilmTo study electronic transitions and confirm conjugation.- Absorption band ~300-350 nm (π-π* transition of the pyridine rings).- A second, broader absorption band at longer wavelengths (>450 nm) corresponding to the extended conjugation of the polymer backbone.
Cyclic Voltammetry (CV) Film on ElectrodeTo assess redox activity and electrochemical stability.- Well-defined, reversible or quasi-reversible redox peaks in a monomer-free electrolyte, indicating the polymer can be reversibly doped and de-doped.
Four-Point Probe Powder (pressed pellet) or FilmTo measure bulk electrical conductivity.- Conductivity values are expected to be in the semi-conducting range (10⁻⁶ to 10¹ S/cm), highly dependent on the synthesis conditions and doping level.

Conclusion and Outlook

The protocols detailed in this application note provide a reliable foundation for the synthesis of poly(2,5-diaminopyridine), a conductive polymer with significant potential. By leveraging the unique chemical structure of the 2,5-diaminopyridine monomer, researchers can develop novel materials for a range of applications. The inherent pyridine unit in the backbone offers a site for post-polymerization modification, protonation, or metal complexation, opening avenues for creating highly specific sensors, new catalytic materials, and advanced energy storage systems. Further investigation into optimizing synthesis parameters and exploring copolymerization with other monomers will undoubtedly expand the utility of this promising conductive polymer.

References

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  • Syntheses and properties of polyimides derived from diamines containing 2,5‐disubstituted pyridine group. (2006).
  • The Electropolymerization of 2,6‐Diaminopyridine and Its Application as Mercury Ion Selective Electrode. (n.d.).
  • A new polymorph of 2,6-diaminopyridine. (n.d.).
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Wiley Online Library. [Link]
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Wiley Online Library. [Link]
  • Conducting polymers. V. Electrical conductivity of polymer complexes of bis-2,6-diaminopyridinesulphoxide-copper halides. (1991).
  • Nanostructured conductive polymers: synthesis and application in biomedicine. (n.d.). Royal Society of Chemistry. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 2,6-Diaminopyridine-imprinted polymer and its potency to hair-dye assay using graphene/ionic liquid electrochemical sensor. (2015). PubMed. [Link]
  • Electrochemical polymerization and depolymerization of 2,5-dimercapto-1,3,4-thiadiazole. QCM and spectroscopic analysis. (1997).
  • Thin Functional Polymer Films by Electropolymeriz
  • Comparative Study of Different Polymeric Binders in Electrochemical CO Reduction. (2024). PMC. [Link]
  • Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. (2007).
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. (2020).

Sources

Application Note: Analytical Methods for the Quantification of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the principal analytical methodologies for the accurate and reliable quantification of 2,5-Diaminopyridine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We present detailed, field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Potentiometric Titration. The causality behind experimental choices, self-validating protocol design, and adherence to regulatory validation principles are emphasized to ensure data integrity for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Overview

2,5-Diaminopyridine is a disubstituted pyridine that serves as a versatile chemical building block, notably in the preparation of organo-soluble polyimides and various biologically active molecules.[1] In the pharmaceutical industry, its derivatives are explored for therapeutic applications, making the precise quantification of the starting material, typically supplied as a hydrochloride salt to improve stability and handling, a critical aspect of quality control and process development. The compound is often supplied as 2,5-Diaminopyridine dihydrochloride.[1][2][3]

Accurate analytical methods are imperative for verifying the purity of raw materials, monitoring reaction kinetics, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide details three robust methods, each suited for different analytical objectives, from high-specificity impurity profiling to high-throughput screening and absolute purity assessment.

Table 1: Physicochemical Properties of this compound/Dihydrochloride

PropertyValueSource(s)
Chemical Namepyridine-2,5-diamine;hydrochloride[4]
Common FormDihydrochloride[1][2]
CAS Number26878-35-3[1][2][4]
Molecular FormulaC₅H₇N₃ · 2HCl (dihydrochloride)[1][2][3]
Molecular Weight182.05 g/mol (dihydrochloride)[1][2][3]
AppearancePurple solid / Yellow to purple crystalline powder[1]
Melting Point~264 - 271 °C (decomposes)[1][2]

Method Selection: A Comparative Rationale

The choice of an analytical technique is governed by the specific requirements of the analysis, such as the need for specificity, sensitivity, throughput, and the nature of the sample matrix.

  • RP-HPLC: This is the method of choice for specificity. It excels at separating the main analyte from process-related impurities and degradation products, making it indispensable for stability studies and final product release testing.

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective technique ideal for high-throughput analysis where the sample matrix is clean and free of interfering UV-absorbing substances. It is highly suitable for in-process monitoring or raw material identification.

  • Titrimetry: As a primary or absolute method, titration provides a direct measure of the molar quantity of the analyte without reliance on a calibrated reference standard of the same material. It is the gold standard for assigning the purity of bulk drug substances.[5]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Methodological Causality

RP-HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. 2,5-Diaminopyridine, with its aromatic ring, possesses sufficient hydrophobicity to be retained on a C18 column. The dual amine groups make its retention sensitive to the pH of the mobile phase.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its robust hydrophobic interaction with the pyridine ring.[6][7]

  • Mobile Phase: A buffered aqueous phase is critical. A phosphate or acetate buffer at a pH between 3 and 7 ensures the consistent protonation state of the amine groups (pKa of 2,5-diaminopyridine is ~6.5), leading to stable retention times and symmetrical peak shapes. An organic modifier (acetonitrile or methanol) is used to modulate the elution strength.

  • Detector: A UV detector is used because the pyridine ring contains a chromophore that strongly absorbs UV radiation. The detection wavelength is set at the absorbance maximum (λmax) to achieve the highest sensitivity.

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[6]

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, nylon or PVDF).

B. Reagent Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water, adjust pH to 6.0 with dilute potassium hydroxide, and filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

C. Standard & Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the Diluent.

  • Sample Preparation (Assay): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.

D. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Isocratic Elution: 90% Mobile Phase A, 10% Mobile Phase B.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined λmax (e.g., 280 nm).[7]

  • Run Time: 10 minutes.

E. System Suitability and Data Analysis

  • System Suitability Test (SST): Before sample analysis, inject a working standard (e.g., 50 µg/mL) five times. The results must meet the pre-defined criteria to ensure system performance.

  • Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression. Quantify the sample concentration using the regression equation.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T)0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic interactions.
Theoretical Plates (N)> 2000Measures column efficiency and separation power.
%RSD of Peak Area≤ 2.0%Demonstrates the precision of the injector and detector.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions P1->P2 P3 Filter Samples (0.45 µm) P2->P3 A1 Equilibrate HPLC System P3->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Standards (Calibration Curve) A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Calculate Concentration of Analyte D2->D3

Caption: Workflow for the quantification of 2,5-Diaminopyridine HCl by RP-HPLC.

Method 2: UV-Visible Spectrophotometry

Principle and Methodological Causality

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Causality of Experimental Choices:

  • Solvent: A dilute acidic solution (e.g., 0.1 M HCl) is chosen as the solvent. This ensures that the diaminopyridine is fully protonated and solubilized, leading to a stable and reproducible UV absorption spectrum.

  • Wavelength (λmax): The analysis is performed at the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity and to minimize deviations from Beer's law. This λmax must be experimentally determined by scanning a solution of the analyte across the UV range (e.g., 200-400 nm).[8]

  • Instrument Qualification: The spectrophotometer's wavelength and absorbance scales must be calibrated according to pharmacopeial standards (e.g., USP <857>) to ensure the trustworthiness of the measurements.[9]

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • Calibrated UV-Vis spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Analytical balance, volumetric flasks, pipettes.

B. Reagent Preparation

  • Solvent/Blank: 0.1 M Hydrochloric Acid (HCl).

C. Standard & Sample Preparation

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a set of at least five standards by diluting the stock solution with 0.1 M HCl to cover the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve in 0.1 M HCl, and dilute to a final concentration that falls within the established linear range.

D. Analytical Procedure

  • Determine λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against the 0.1 M HCl blank to find the wavelength of maximum absorbance.

  • Generate Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of the blank and each calibration standard.

  • Measure Sample: Measure the absorbance of the prepared sample solution.

  • Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of the sample.

UV-Vis Workflow and Data Presentation

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation P1 Prepare 0.1 M HCl (Solvent/Blank) P2 Prepare Standard & Sample Solutions P1->P2 A1 Determine λmax (Wavelength Scan) P2->A1 A2 Measure Absorbance of Standards A1->A2 A3 Measure Absorbance of Sample A2->A3 D1 Plot Calibration Curve (Abs vs. Conc) A2->D1 A3->D1 D2 Perform Linear Regression D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: General workflow for quantification by UV-Vis Spectrophotometry.

Table 3: Example Calibration Data

Concentration (µg/mL)Absorbance at λmax
2.00.105
5.00.252
10.00.501
15.00.748
20.00.995
Regression Results y = 0.0498x - 0.0005; R² = 0.9999

Method 3: Non-Aqueous Potentiometric Titration

Principle and Methodological Causality

This method quantifies the basic amine groups of 2,5-Diaminopyridine. To overcome the weak basicity of aromatic amines in water, the titration is performed in a non-aqueous solvent.

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is used as the solvent. It is a very weak base and does not compete with the analyte for the titrant. Its acidic nature also enhances the basicity of the weak amine analyte (leveling effect), resulting in a sharper, more defined titration endpoint.[10]

  • Titrant: Perchloric acid (HClO₄) dissolved in glacial acetic acid is a very strong acid in this medium, ensuring a complete and stoichiometric reaction with the weak base.

  • Endpoint Detection: A potentiometric endpoint, using a pH electrode suitable for non-aqueous media, provides a more objective and accurate determination of the equivalence point compared to a visual indicator.

Detailed Experimental Protocol

A. Instrumentation and Reagents

  • Automatic potentiometric titrator with a combination glass electrode.

  • Analytical balance, burette, beakers.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Standard: Potassium hydrogen phthalate (KHP), primary standard grade, dried at 120 °C for 2 hours.

B. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh approximately 150 mg of dried KHP into a beaker.

  • Add 50 mL of glacial acetic acid and gently warm to dissolve.

  • Cool and titrate with the 0.1 M perchloric acid solution, recording the volume at the potentiometric endpoint (the point of maximum inflection in the mV vs. volume curve).

  • Calculate the molarity of the perchloric acid titrant.

C. Sample Analysis

  • Accurately weigh an amount of this compound sample equivalent to approximately 100-150 mg of the free base into a beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with the standardized 0.1 M perchloric acid, recording the volume at the potentiometric endpoint. Since it is a diamine, two equivalence points may be observed. The total volume to the second endpoint corresponds to the titration of both amine groups.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

D. Calculation of Purity The purity of 2,5-Diaminopyridine (as the free base, C₅H₇N₃, MW = 109.13 g/mol ) is calculated as:

Purity (%) = (V_sample - V_blank) × M_HClO₄ × (MW_analyte / (2 × W_sample)) × 100

Where:

  • V_sample = Volume of titrant for the sample (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • M_HClO₄ = Molarity of standardized perchloric acid (mol/L)

  • MW_analyte = Molecular weight of 2,5-Diaminopyridine (109.13 g/mol )

  • W_sample = Weight of the sample (mg)

  • The factor of 2 in the denominator accounts for the two basic nitrogen atoms reacting.

Titration Workflow Diagram

Titration_Workflow cluster_prep Titrant Standardization cluster_analysis Sample Analysis cluster_data Calculation P1 Prepare 0.1M HClO₄ in Acetic Acid P2 Weigh primary standard (KHP) P1->P2 P3 Titrate KHP with HClO₄ P2->P3 P4 Calculate Molarity of HClO₄ P3->P4 A3 Titrate with standardized HClO₄ P4->A3 A1 Weigh Sample A2 Dissolve in Glacial Acetic Acid A1->A2 A2->A3 A4 Determine Endpoint (Potentiometric) A3->A4 D2 Calculate Purity (%) A4->D2 D1 Perform Blank Titration D1->D2

Caption: Workflow for purity determination by non-aqueous potentiometric titration.

Summary and Method Comparison

Table 4: Comparison of Analytical Methods

ParameterRP-HPLCUV-Vis SpectrophotometryNon-Aqueous Titration
Specificity High (separates impurities)Low (measures all absorbers)Moderate (titrates all bases)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Low (mg quantities needed)
Throughput ModerateHighLow
Primary Use Purity/Impurity, AssayHigh-throughput screening, AssayPurity of bulk substance
Cost/Complexity HighLowLow to Moderate

Conclusion

The three analytical methods detailed in this guide provide a robust toolkit for the comprehensive quality assessment of this compound. The RP-HPLC method offers unparalleled specificity for purity and stability testing. UV-Vis spectrophotometry serves as a rapid and efficient tool for routine quantification in controlled matrices. Finally, non-aqueous titration stands as the definitive method for establishing the absolute purity of the bulk material. The selection of the appropriate method should be guided by the specific analytical objective, required data quality, and the stage of the drug development process.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22457942, this compound.
  • Kim, M., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals.
  • ResearchGate. (n.d.). Summary of Validation Results for the Generic Amine Method.
  • Kim, K. H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry.
  • Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Chinese Journal of Pharmaceuticals. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ultraviolet and Visible Absorption Spectrophotometry.
  • International Journal of Pharmaceutical Research and Applications. (2021). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.
  • Do, B., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia.
  • ResearchGate. (n.d.). Different ultraviolet spectroscopic methods: a retrospective study on its application from the viewpoint of analytical chemistry.
  • Journal of Pharmaceutical Research. (2021). A Comprehensive Review on Analytical Method Development and Validation.
  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25).
  • Scribd. (n.d.). Chapter 5: Titration.
  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods.

Sources

Application Notes and Protocols: Advanced HPLC Methodologies for the Analysis of Aminopyridines and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating 2,5-Diaminopyridine Hydrochloride in Analytical Chemistry

This compound is a heterocyclic aromatic amine with established utility as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] While it serves as a crucial component in organic synthesis, a thorough review of scientific literature indicates that it is not employed as a standard pre- or post-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) analysis.

This guide, therefore, addresses the broader and more practical analytical challenge for researchers: the accurate quantification of aminopyridines and related polar compounds. Aminopyridines are frequently monitored as starting materials, impurities, or metabolites in drug development and manufacturing.[2] Their inherent chemical properties—high polarity and often weak UV chromophores—present significant challenges for traditional reversed-phase HPLC methods.

Herein, we provide detailed protocols and expert insights into two robust HPLC strategies for the analysis of such compounds:

  • Direct Analysis using Mixed-Mode Chromatography: A modern approach that circumvents the need for derivatization by using advanced column chemistry to achieve adequate retention and separation.

  • Pre-Column Derivatization for Enhanced Detection: A fundamental technique for instances where detection sensitivity is paramount, using a representative reagent to illustrate the principles applicable to primary aromatic amines.

These methodologies provide a comprehensive framework for developing reliable and reproducible analytical methods for this important class of compounds.

Part 1: The Analytical Challenge of Polar Aromatic Amines

Traditional C18 reversed-phase columns rely on hydrophobic interactions to retain analytes. Highly polar compounds, such as aminopyridines, have limited interaction with the stationary phase and thus elute very early, often at or near the void volume. This leads to several analytical problems:

  • Poor Retention: Inability to achieve sufficient separation from other polar sample components or solvent front interferences.

  • Low Sensitivity: Co-elution with matrix components can cause ion suppression in mass spectrometry or obscure the peak in UV detection.

  • Inadequate Resolution: Difficulty in separating structurally similar isomers.[2]

To overcome these issues, analysts can either modify the analyte through chemical derivatization to make it more hydrophobic and detectable or utilize alternative chromatographic modes that offer different retention mechanisms.

Part 2: Direct Analysis via Mixed-Mode Chromatography

Mixed-mode chromatography is a powerful technique that utilizes stationary phases with both hydrophobic and ion-exchange functionalities. This allows for multiple, tunable retention mechanisms to be exploited simultaneously, providing superior retention and selectivity for polar, ionizable compounds like aminopyridines.[3][4]

Application Note: Direct Quantification of Aminopyridine Isomers

This protocol describes a method for the direct analysis of aminopyridine isomers without derivatization, leveraging a mixed-mode stationary phase that offers both reversed-phase and cation-exchange interactions.

Causality and Experimental Choices:

  • Stationary Phase: A mixed-mode column with cation-exchange groups is chosen to retain the basic aminopyridine analytes via electrostatic interaction.[4]

  • Mobile Phase pH: The mobile phase is buffered to a pH of around 3.0. At this pH, the aminopyridines (with a typical pKa around 5-7) will be protonated, enabling strong interaction with the cation-exchange sites on the stationary phase.

  • Buffer Concentration: The concentration of the buffer (e.g., ammonium formate) is a critical parameter. A higher buffer concentration will increase the ionic strength of the mobile phase, leading to faster elution of the analytes by competing for the ion-exchange sites. This allows for fine-tuning of retention times.[3]

Experimental Workflow: Direct Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh 2,5-Diaminopyridine HCl or other aminopyridines s2 Dissolve in Diluent (e.g., 10:90 Acetonitrile:Water) s1->s2 s3 Prepare calibration standards via serial dilution s2->s3 h2 Inject Sample/Standard (e.g., 2-5 µL) s3->h2 h1 Equilibrate Mixed-Mode Column with Mobile Phase h1->h2 h3 Run Isocratic or Gradient Elution h2->h3 h4 Detect via UV (e.g., 250-280 nm) h3->h4 d1 Integrate Peak Areas h4->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Unknown Sample d2->d3 cluster_prep Derivatization Reaction cluster_hplc HPLC Analysis cluster_data Data Processing p1 Pipette sample/standard into reaction vial p2 Add Alkaline Buffer (e.g., Sodium Bicarbonate) p1->p2 p3 Add Dansyl Chloride solution in ACN p2->p3 p4 Incubate at elevated temp (e.g., 60°C for 30 min) p3->p4 p5 Quench reaction if necessary (e.g., with a primary amine like glycine) p4->p5 h2 Inject Derivatized Sample p5->h2 h1 Equilibrate C18 Column h1->h2 h3 Run Gradient Elution (ACN/Water) h2->h3 h4 Detect via Fluorescence (Ex: ~340 nm, Em: ~525 nm) h3->h4 d1 Integrate Peak Areas h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Unknown Sample d2->d3

Sources

Application Notes and Protocols for 2,5-Diaminopyridine Hydrochloride in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated. Chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1][2] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting a pressing need for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.[3]

Pyridine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Their synthetic tractability and ability to form diverse interactions with biological targets have made them a fertile ground for the discovery of new therapeutic agents, including those with anti-inflammatory properties. This document provides a detailed technical guide for researchers on the exploration of 2,5-Diaminopyridine hydrochloride as a core structure for the development of novel anti-inflammatory agents. While research into this specific isomer is nascent, preliminary studies on its derivatives suggest a potential, albeit modest, role in modulating inflammatory responses, warranting further investigation.

Proposed Mechanism of Action: Targeting the CXCL12/CXCR4 Axis

Recent evidence points towards the C-X-C chemokine receptor type 4 (CXCR4) as a promising, albeit complex, target for anti-inflammatory therapies.[2][5] The interaction of CXCR4 with its unique ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), is a critical signaling axis that governs immune cell trafficking.[6] In inflammatory states, this axis mediates the recruitment of leukocytes to sites of injury, perpetuating the inflammatory cascade.[1][5][6] Therefore, antagonism of the CXCR4 receptor presents a logical strategy to disrupt this cellular influx and dampen inflammation.

A study on a series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives identified them as potential CXCR4 antagonists.[7] Although the parent 2,5-diaminopyridine structure was not the primary focus, this finding provides a mechanistic hypothesis for its potential anti-inflammatory effects. By blocking the binding of CXCL12 to CXCR4, these compounds may inhibit the downstream signaling pathways that promote inflammation.

Key downstream effects of CXCR4 activation include the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8][9][10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[11][12] Therefore, by antagonizing CXCR4, 2,5-diaminopyridine derivatives may exert their anti-inflammatory effects by preventing the activation of these critical pro-inflammatory transcription factors and enzymes.[9][11][13]

Diagram: Hypothesized Anti-Inflammatory Mechanism of 2,5-Diaminopyridine Derivatives

G cluster_0 Cell Membrane cluster_2 Nuclear Transcription CXCL12 CXCL12 (Inflammatory Chemokine) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding DAP 2,5-Diaminopyridine Derivative DAP->CXCR4 Antagonism (Inhibition) MAPK MAPK Pathway (p38, ERK) CXCR4->MAPK Activation NFkB NF-κB Pathway (p65 phosphorylation) CXCR4->NFkB Activation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes Induction Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation

Caption: Hypothesized mechanism of 2,5-diaminopyridine derivatives as CXCR4 antagonists.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The investigation by Mooring et al. (2019) provides initial, yet valuable, insights into the SAR of the 2,5-diaminopyridine scaffold as a CXCR4 antagonist.[7][14][15][16][17] The study synthesized and tested a series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives. While the anti-inflammatory effect observed in the carrageenan paw edema model was described as "minimal," specific compounds did show some activity, providing a starting point for lead optimization.

Key Observations from Mooring et al. (2019):

  • Core Scaffold: The 2,5-disubstituted pyridine core was the foundational element for CXCR4 binding.

  • Active Compounds: Derivatives designated as 3l, 7f, 7j, and 7p showed a measurable, albeit minimal, reduction in inflammation.[7]

  • Binding Affinity: Thirteen compounds in their series demonstrated effective concentrations (EC₅₀) of 100 nM or less in a CXCR4 binding affinity assay.[7]

For researchers looking to develop this scaffold, the following strategies for lead optimization are recommended:

  • Systematic Modification of Substituents: Explore a wider range of substitutions at the 2 and 5 positions of the pyridine ring. This includes varying the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding potential of the substituents.

  • Bioisosteric Replacement: Replace the pyridine core with other nitrogen-containing heterocycles to probe the importance of the pyridine nitrogen for activity and to potentially improve pharmacokinetic properties.

  • Conformational Restriction: Introduce cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation, potentially increasing affinity for the CXCR4 binding pocket.

  • Computational Modeling: Utilize the structures of the known active compounds (3l, 7f, 7j, 7p) to build a pharmacophore model. This model can then be used for virtual screening of compound libraries to identify new analogues with a higher probability of activity.

Table 1: CXCR4 Binding Affinity of Selected 2,5-Disubstituted Pyridine Derivatives

(Note: This table is representative and based on the findings of Mooring et al. Specific EC₅₀ values should be consulted from the primary literature.)

Compound IDCore StructureSubstituents at 2,5-positionsCXCR4 Binding Affinity (EC₅₀)In Vivo Anti-inflammatory Activity
Series 3 2,5-Diamino PyridineVaried Anilinomethyl GroupsSeveral compounds ≤ 100 nMCompound 3l showed minimal activity
Series 7 2,5-Diamino PyridineVaried Anilinomethyl GroupsSeveral compounds ≤ 100 nMCompounds 7f, 7j, 7p showed minimal activity
AMD3100 BicyclamN/A (Reference Compound)~45 nMEstablished Antagonist

Experimental Protocols

The following protocols are standardized methods for evaluating the anti-inflammatory potential of test compounds like this compound and its derivatives.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the ability of a test compound to inhibit the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • This compound (and/or derivatives)

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM high glucose medium, 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent Kit for Nitrite determination

  • Mouse TNF-α and IL-6 ELISA Kits

  • MTT or similar viability assay kit

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete DMEM at 37°C, 5% CO₂.

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in culture medium.

    • Pre-treat the adhered cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control group.

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Sample Collection and Analysis:

    • Nitric Oxide (NO) Assay:

      • Carefully collect 50 µL of the cell culture supernatant from each well.

      • Determine the nitrite concentration (a stable product of NO) using the Griess Reagent Kit according to the manufacturer's instructions. Measure absorbance at 540 nm.

    • Cytokine Measurement (ELISA):

      • Collect the remaining supernatant and store at -80°C until use.

      • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

    • Cell Viability Assay (MTT):

      • After removing the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).

Diagram: In Vitro Anti-Inflammatory Screening Workflow

G cluster_assays Parallel Assays start Start: RAW 264.7 Macrophages plate Seed cells in 96-well plate start->plate adhere Incubate overnight (Adhesion) plate->adhere treat Pre-treat with Test Compound (e.g., 2,5-DAP HCl) adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate24 Incubate 24 hours stimulate->incubate24 collect Collect Supernatant incubate24->collect mtt MTT Assay (Cell Viability) incubate24->mtt After supernatant collection griess Griess Assay (Nitric Oxide) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa analyze Data Analysis: Calculate % Inhibition Determine IC₅₀ griess->analyze elisa->analyze mtt->analyze end End: Compound Potency & Toxicity Profile analyze->end

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

Protocol 2: In Vivo Assessment using Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model. This protocol is based on the model used by Mooring et al. (2019) to test 2,5-diaminopyridine derivatives.[7][18]

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

Materials:

  • This compound (and/or derivatives)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Diclofenac Sodium (Positive Control)

  • Vehicle (e.g., 0.9% saline, or saline with 0.5% Tween 80)

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment (gavage needles, syringes)

Step-by-Step Methodology:

  • Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast animals overnight before the experiment with free access to water.

    • Randomly divide animals into groups (n=5-6 per group):

      • Group I: Vehicle Control (receives vehicle only)

      • Group II: Carrageenan Control (receives vehicle + carrageenan)

      • Group III: Positive Control (receives Indomethacin + carrageenan)

      • Group IV, V, etc.: Test Groups (receive different doses of the test compound + carrageenan)

  • Initial Paw Volume Measurement:

    • Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Dosing:

    • Administer the test compound (e.g., 10, 30, 100 mg/kg), positive control (e.g., 10 mg/kg Indomethacin), or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group (which receives a saline injection).

  • Paw Volume Measurement Over Time:

    • Measure the paw volume (Vt) of the injected paw at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is often observed around 3-4 hours.[19]

  • Data Analysis:

    • Calculate the edema volume (inflammation) for each animal at each time point: Edema (mL) = Vt - V₀ .

    • Calculate the percentage inhibition of edema for the treated groups compared to the Carrageenan Control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.

Table 2: Representative Data from Carrageenan-Induced Paw Edema Assay
Treatment Group (Dose)Mean Paw Edema at 3 hr (mL) ± SEMPercentage Inhibition (%)
Carrageenan Control 0.85 ± 0.050%
Positive Control (Indomethacin 10 mg/kg) 0.38 ± 0.0355.3%
Test Compound A (30 mg/kg) 0.72 ± 0.0615.3%
Test Compound B (30 mg/kg) 0.61 ± 0.0428.2%
*p < 0.05 compared to Carrageenan Control

Conclusion and Future Directions

The exploration of this compound and its derivatives as anti-inflammatory agents is in its early stages. Preliminary evidence suggests a potential mechanism of action through the antagonism of the CXCR4 receptor, a key regulator of immune cell trafficking. While the observed in vivo effects of initial derivatives have been modest, the scaffold presents a viable starting point for a targeted drug discovery program.

Future research should focus on several key areas:

  • Comprehensive Screening of the Parent Compound: A thorough evaluation of the parent this compound in a panel of in vitro and in vivo assays is necessary to establish a baseline of activity.

  • Mechanism Deconvolution: Further studies are required to confirm CXCR4 as the primary target and to elucidate the precise downstream effects on signaling pathways like NF-κB and the expression of inflammatory mediators such as COX-2, TNF-α, and various interleukins.

  • Rational Drug Design: A focused medicinal chemistry effort, guided by SAR and computational modeling, is needed to optimize the scaffold for improved potency and better pharmacokinetic properties.

By systematically applying the protocols and strategies outlined in these notes, researchers can effectively probe the potential of the 2,5-diaminopyridine scaffold and contribute to the development of the next generation of targeted anti-inflammatory therapeutics.

References

  • Patsnap Synapse. (2024). What are CXCR4 antagonists and how do they work?[Link]
  • Lagane, B., et al. (2021).
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
  • Lu, Y., et al. (2024). CXCR4/CXCL12 axis: "old" pathway as "novel" target for anti-inflammatory drug discovery. Medicinal Research Reviews. [Link]
  • Li, M., et al. (2021). Emerging Importance of Chemokine Receptor CXCR4 and Its Ligand in Liver Disease. Frontiers in Immunology. [Link]
  • Mooring, S., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Creative Diagnostics. (n.d.).
  • Teixidó, J., et al. (2009). Regulation of CXCR4 Signaling. Seminars in Cancer Biology. [Link]
  • Sun, X., et al. (2019).
  • Ehrentraut, H., et al. (2020). Inhibition of CXCR4 and CXCR7 Is Protective in Acute Peritoneal Inflammation. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists | Request PDF. [Link]
  • Chen, K., et al. (2015). Involvement of the nuclear factor-κB signaling pathway in the regulation of CXC chemokine receptor-4 expression in neuroblastoma cells induced by tumor necrosis factor-α. Experimental and Therapeutic Medicine. [Link]
  • Schols, D., et al. (2022). CXCR4 as a novel target in immunology: moving away from typical antagonists. Expert Opinion on Therapeutic Targets. [Link]
  • Taylor & Francis Online. (2022).
  • ProQuest. (2019). CXCR4 knockdown prevents inflammatory cytokine expression in macrophages by suppressing activation of MAPK and NF-κB signaling. [Link]
  • Zhang, Y., et al. (2015). NF-κB Signaling Pathway Confers Neuroblastoma Cells Migration and Invasion Ability via the Regulation of CXCR4.
  • ResearchGate. (2019). Synthesis and Evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists | Request PDF. [Link]
  • ResearchGate. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. [Link]
  • Wikipedia. (n.d.). Azithromycin. [Link]
  • Mooring, S. R., et al. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • ResearchGate. (2024).
  • Sehitoglu, M. H., et al. (2015). CXCR-4 and COX-2 expression in basal cell carcinomas and well-differentiated squamous cell carcinomas of the skin; their relationship with tumor invasiveness and histological subtype.
  • Rajarathnam, K., et al. (2011). The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics.
  • Kumar, V., et al. (2015).
  • Liekens, S., et al. (2010). The CXCL12-CXCR4 axis in angiogenesis, metastasis and stem cell mobilization. Current Pharmaceutical Design. [Link]
  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation.
  • Yang, L., et al. (2020). The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer. Frontiers in Pharmacology. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • Verma, S. C., et al. (2016). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. [Link]
  • Yang, X., et al. (2024). Identification of Comprehensive Landscape of Peripheral Immunity and Chemokine-Related Genes in Amyotrophic Lateral Sclerosis.

Sources

Application Notes and Protocols for 2,5-Diaminopyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,5-Diaminopyridine Scaffold in Agrochemical Design

2,5-Diaminopyridine hydrochloride is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique arrangement of amino groups on the pyridine ring offers distinct reactivity and structural possibilities compared to its other isomers. The pyridine core is a well-established toxophore in numerous commercial pesticides, including fungicides, herbicides, and insecticides, owing to its ability to interact with various biological targets in pests and weeds. The two amino groups on the 2,5-diaminopyridine scaffold serve as reactive handles for constructing a diverse array of heterocyclic systems and for introducing substituents that can modulate the biological activity, selectivity, and physicochemical properties of the final molecule.

This guide provides an in-depth exploration of the synthetic utility of this compound in creating molecular frameworks of interest for agrochemical research and development. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the synthesis of key agrochemical scaffolds.

Core Synthetic Applications: Building Agrochemical Scaffolds

The strategic placement of the amino groups in 2,5-diaminopyridine allows for a range of chemical transformations to build complex molecular architectures. The 2-amino group, being adjacent to the ring nitrogen, exhibits distinct electronic properties and reactivity compared to the 5-amino group. This differentiation can be exploited for regioselective reactions.

Synthesis of Imidazo[4,5-b]pyridine Derivatives: Potential Fungicides and Herbicides

The imidazo[4,5-b]pyridine core is structurally analogous to purines, making it a privileged scaffold for interacting with a wide range of biological targets, including enzymes and receptors.[1] Derivatives of this heterocyclic system have shown promise as fungicides and herbicides. The synthesis of the imidazo[4,5-b]pyridine scaffold from 2,5-diaminopyridine can be achieved through cyclocondensation reactions with various electrophiles.

DAP 2,5-Diaminopyridine Hydrochloride Cyclocondensation Cyclocondensation DAP->Cyclocondensation Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Cyclocondensation Oxidant Oxidizing Agent (e.g., Na2S2O5) Oxidant->Cyclocondensation Imidazopyridine 2-Aryl-1H-imidazo[4,5-b]pyridine Derivative Cyclocondensation->Imidazopyridine

Caption: Synthesis of Imidazo[4,5-b]pyridines.

This protocol details the synthesis of a model 2-aryl-1H-imidazo[4,5-b]pyridine derivative. The choice of an aromatic aldehyde allows for the introduction of a key substituent that can be further modified to optimize biological activity.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.46 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and sodium metabisulfite (1.05 g, 5.5 mmol) in DMSO (20 mL).

  • Reaction: Heat the mixture with stirring to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 2-phenyl-1H-imidazo[4,5-b]pyridine.

Self-Validation and Causality:

  • Sodium metabisulfite: This reagent acts as a mild oxidizing agent to facilitate the cyclization and aromatization to the imidazopyridine ring system.

  • DMSO as solvent: Its high boiling point is suitable for this condensation reaction, and it effectively solubilizes the reactants.

  • Aqueous work-up and extraction: This procedure removes the DMSO and other water-soluble byproducts. The bicarbonate wash neutralizes any acidic impurities.

  • TLC monitoring: This is a critical step to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.

Synthesis of Pyridine-Based Bis-ureas and Bis-amides: Exploring Insecticidal and Herbicidal Potential

The formation of urea and amide linkages is a cornerstone of medicinal and agrochemical synthesis. These functional groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The dual amino groups of 2,5-diaminopyridine allow for the synthesis of bis-urea and bis-amide derivatives, creating molecules with the potential for bidentate binding to target enzymes or receptors.

DAP 2,5-Diaminopyridine Hydrochloride Reaction Acylation/Urea Formation DAP->Reaction Reagent Isocyanate or Acyl Chloride (2 eq.) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product Bis-urea or Bis-amide Derivative Reaction->Product

Caption: Synthesis of Bis-ureas and Bis-amides.

This protocol describes the synthesis of a symmetrical bis-urea from 2,5-diaminopyridine and an aryl isocyanate. Such compounds are of interest as potential inhibitors of enzymes like acetyl-CoA carboxylase (ACCase) in herbicides or as modulators of insect receptors.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend this compound (1.46 g, 10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add triethylamine (2.22 g, 22 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

  • Isocyanate Addition: Slowly add a solution of 4-chlorophenyl isocyanate (3.07 g, 20 mmol) in anhydrous DCM (10 mL) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: A precipitate will form. Filter the solid and wash with cold DCM to remove unreacted starting materials.

  • Purification: The filtered solid can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the desired bis-urea product.

Self-Validation and Causality:

  • Triethylamine: This base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction, allowing the nucleophilic amino groups to react with the isocyanate. An excess is used to ensure complete neutralization.

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, so anhydrous solvents are necessary to prevent the formation of unwanted urea byproducts.

  • Slow Addition at 0 °C: This helps to control the exothermic reaction and prevent the formation of side products.

  • Precipitation of Product: The formation of a precipitate often indicates a successful reaction and simplifies the initial purification.

Quantitative Data Summary

ScaffoldStarting MaterialReagent(s)Typical Yield Range (%)
2-Aryl-1H-imidazo[4,5-b]pyridine2,5-Diaminopyridine HClAromatic Aldehyde, Sodium Metabisulfite40-60
Symmetrical Bis-urea2,5-Diaminopyridine HClAryl Isocyanate, Triethylamine70-90
Symmetrical Bis-amide2,5-Diaminopyridine HClAcyl Chloride, Triethylamine65-85

Conclusion and Future Perspectives

This compound represents a valuable, yet perhaps underutilized, starting material in the quest for novel agrochemicals. The protocols outlined in this guide demonstrate its utility in constructing key heterocyclic scaffolds and functionalized derivatives that are prevalent in modern crop protection agents. The imidazo[4,5-b]pyridine core offers a promising framework for the development of new fungicides and herbicides, while the synthesis of bis-ureas and bis-amides provides a direct route to compounds with potential insecticidal or herbicidal activity.

Researchers are encouraged to explore the derivatization of these core scaffolds further. For instance, the imidazo[4,5-b]pyridine ring system can be functionalized at various positions to fine-tune its biological activity. Similarly, the aryl groups of the bis-urea and bis-amide derivatives can be modified to probe structure-activity relationships. The strategic application of this compound in discovery chemistry programs holds the potential to unlock new classes of effective and selective agrochemicals.

References

Sources

Using 2,5-Diaminopyridine hydrochloride to study cellular processes in neurobiology

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Framework for 2,5-Diaminopyridine Hydrochloride in Neurobiological Research: Application Notes and Protocols

Introduction: Uncovering the Potential of a Novel Aminopyridine

The aminopyridine family of compounds, particularly 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are well-established as potent blockers of voltage-gated potassium (Kv) channels. Their mechanism of action is central to their therapeutic effects; by inhibiting Kv channels, they prolong the repolarization phase of the action potential. This extended depolarization increases the open time of voltage-gated calcium channels, leading to enhanced calcium influx at the presynaptic terminal and a subsequent increase in neurotransmitter release. This activity has made them valuable tools for treating conditions characterized by compromised neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS).

This guide focuses on a lesser-studied isomer, This compound . While its specific neurobiological effects are not extensively documented in peer-reviewed literature, its structural similarity to 3,4-DAP and 4-AP provides a strong rationale for its investigation as a potential modulator of neuronal activity. It is plausible that it shares the family's characteristic Kv channel-blocking activity, or it may possess a unique pharmacological profile with novel applications.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven framework for the systematic characterization of this compound. We present a series of detailed protocols, from fundamental safety and solution preparation to advanced cellular assays, designed to elucidate its mechanism of action and potential utility in neurobiology. This document is structured not as a summary of known applications, but as a practical guide to discovery.

Section 1: Compound Profile, Safety, and Preparation

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

Physicochemical Properties

A summary of key properties for 2,5-Diaminopyridine and its hydrochloride salts is provided below. Researchers should always refer to the Certificate of Analysis for their specific lot.

PropertyValueSource
Chemical Name Pyridine-2,5-diamine hydrochloride
Molecular Formula C₅H₈ClN₃ (monohydrochloride)
Molecular Weight 145.59 g/mol (monohydrochloride)
Appearance Brown to Purple Solid
Melting Point ~264-271 °C (decomposes)
Solubility (Water) 39 g/L (for free base)
Critical Safety and Handling

2,5-Diaminopyridine and its salts are hazardous compounds that must be handled with appropriate precautions in a laboratory setting.

  • Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: It is known to cause serious skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles. When handling the solid powder, use a certified respirator or work in a chemical fume hood to avoid inhalation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Protocol 1.1: Preparation of Stock Solutions

Accurate and stable stock solutions are the foundation of reproducible experiments.

Rationale: A concentrated stock solution, typically in a solvent like sterile water or DMSO, allows for accurate dilution into aqueous cell culture media while minimizing the final solvent concentration. The hydrochloride salt form generally confers better aqueous solubility than the free base. A preliminary stability test in the final experimental medium is recommended.

Materials:

  • This compound powder

  • Sterile, deionized water or DMSO

  • Sterile conical tubes (1.5 mL, 15 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM or 100 mM). The hydrochloride salt should readily dissolve in water.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell culture applications.

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store stock solutions at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C may be acceptable, but stability should be verified.

Section 2: Hypothesized Mechanism of Action

Our investigative framework is built upon the primary hypothesis that 2,5-DAP, like its isomers, functions as a blocker of voltage-gated potassium channels.

The canonical pathway for aminopyridines like 3,4-DAP involves the physical occlusion of the Kv channel pore, which impedes the outward flow of K+ ions that normally repolarizes the membrane following depolarization. This leads to a cascade of events at the presynaptic terminal, ultimately augmenting neurotransmitter release.

Hypothesized_Mechanism cluster_membrane Presynaptic Terminal cluster_events Sequence of Events DAP 2,5-Diaminopyridine (Hypothesized) Kv Voltage-Gated Potassium Channel (Kv) DAP->Kv Blocks Membrane Action Potential Kv->Membrane Repolarizes (Shortens AP) prolong Action Potential Prolongation Kv->prolong Inhibition leads to CaV Voltage-Gated Calcium Channel (CaV) Vesicle Synaptic Vesicle (Neurotransmitter) CaV->Vesicle Triggers Fusion Membrane->Kv Opens Membrane->CaV Opens ca_influx Increased Ca²⁺ Influx prolong->ca_influx release Enhanced Neurotransmitter Release ca_influx->release

Caption: Hypothesized mechanism of 2,5-Diaminopyridine based on related aminopyridines.

It is crucial, however, to acknowledge alternative possibilities. Recent studies have challenged the purely Kv-centric view of aminopyridines, suggesting some may also directly modulate voltage-gated calcium channels or other ion channels like ASICs. Therefore, the following protocols are designed not only to validate the primary hypothesis but also to remain open to discovering novel mechanisms of action for the 2,5-isomer.

Section 3: Core Experimental Protocols for Pharmacological Characterization

This section provides the essential, step-by-step protocols to begin characterizing the neurobiological effects of this compound.

Protocol 3.1: Neuronal Viability and Cytotoxicity Assay

Rationale: The first step in characterizing any new compound is to determine its therapeutic window. A cytotoxicity assay identifies the concentration range that is non-toxic to cells, ensuring that any observed functional effects in subsequent experiments are not simply artifacts of cell death. The MTT assay is a common colorimetric method that measures metabolic activity as an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y cell line or primary cortical neurons)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette and plate reader (570 nm)

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-20,000 cells/well) and allow them to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to screen is 100 nM to 1 mM.

  • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 4 hours at room temperature or overnight, protected from light.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Concentration (µM)Absorbance (570 nm)% Viability (vs. Control)
0 (Control)(Value)100%
0.1(Value)(Value)
1(Value)(Value)
10(Value)(Value)
100(Value)(Value)
1000(Value)(Value)
Protocol 3.2: Electrophysiological Screening for Ion Channel Activity

Rationale: The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel function. This protocol allows for the precise measurement of potassium currents in a neuron before and after the application of 2,5-DAP, providing definitive evidence for or against its role as a Kv channel blocker.

Materials:

  • Cultured neurons or a cell line expressing specific Kv channels (e.g., HEK293 cells transfected with Kv3.1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (e.g., Tyrode's solution)

  • Internal solution (K⁺-based, for recording K⁺ currents)

  • This compound

  • Positive control (e.g., 3,4-DAP or Tetraethylammonium)

  • Perfusion system

Procedure:

  • Preparation: Prepare fresh external and internal solutions. Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Selection: Place a dish of cells on the microscope stage and identify a healthy, isolated cell for recording.

  • Seal Formation: Approach the cell with the glass pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell.

  • Baseline Recording: Using a voltage-clamp protocol, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing steps (e.g., from -60 mV to +60 mV) to elicit outward potassium currents. Record several stable baseline sweeps.

  • Compound Application: Using the perfusion system, apply a non-cytotoxic concentration of this compound (determined from Protocol 3.1) to the cell.

  • Test Recording: Repeat the same voltage-step protocol during and after compound application. Observe any changes in the current amplitude, activation, or inactivation kinetics.

  • Washout: Perfuse the cell with the external solution lacking the compound to see if the effect is reversible.

  • Analysis: Measure the peak outward current at each voltage step before, during, and after drug application. A reduction in current indicates a blocking effect. Plot I-V (current-voltage) curves to visualize the effect.

Patch_Clamp_Workflow start Prepare Solutions & Pull Pipette select_cell Select Healthy Neuron start->select_cell giga_seal Form Giga-Seal (>1 GΩ) select_cell->giga_seal whole_cell Rupture Membrane (Go Whole-Cell) giga_seal->whole_cell baseline Record Baseline K⁺ Currents whole_cell->baseline apply_drug Perfuse with 2,5-DAP baseline->apply_drug test_record Record K⁺ Currents with Drug apply_drug->test_record washout Washout Drug test_record->washout analyze Analyze Data (I-V Curves, % Block) washout->analyze end Conclusion on Kv Activity analyze->end

Application Notes and Protocols: 2,5-Diaminopyridine Hydrochloride in Material Science for Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 2,5-Diaminopyridine in Advanced Electronic Materials

2,5-Diaminopyridine hydrochloride, and its free base form, 2,5-diaminopyridine, are versatile pyridine derivatives poised for significant contributions to the field of material science, particularly in the development of next-generation electronic devices. The unique electronic structure of the pyridine ring, combined with the reactive amine functionalities at the 2 and 5 positions, offers a compelling platform for the synthesis of novel polymers and functional materials. The electron-deficient nature of the pyridine ring can impart desirable electron-transporting properties, while the amino groups serve as key building blocks for polymerization and for interfacial engineering in multilayered device architectures.

These inherent characteristics suggest a broad range of potential applications, including the creation of high-performance polyimides for flexible electronics, the development of novel conductive polymers, the enhancement of perovskite solar cell efficiency and stability through defect passivation, and the synthesis of bespoke hole-transporting materials for organic light-emitting diodes (OLEDs). This document provides a comprehensive guide for researchers, scientists, and material development professionals on the application of this compound in these cutting-edge areas, complete with detailed experimental protocols and an exploration of the underlying scientific principles.

I. High-Performance Polyimides for Flexible Electronics from 2,5-Diaminopyridine Derivatives

The demand for flexible and transparent substrates with exceptional thermal and mechanical stability is a driving force in the evolution of flexible displays and wearable electronics. Polyimides are a class of polymers renowned for their outstanding performance in these areas. The incorporation of a 2,5-disubstituted pyridine unit into the polyimide backbone, for instance through the use of monomers like 2,5-bis(4-aminophenyl)pyridine, has been shown to yield materials with superior properties.[1][2] These polyimides exhibit high glass transition temperatures, excellent thermal stability, and robust mechanical strength, making them prime candidates for substrates in flexible OLED displays.[1][2]

Causality of Enhanced Properties

The integration of the pyridine moiety into the polymer chain introduces a higher degree of rigidity and intermolecular interactions compared to more conventional flexible diamines. This structural feature is a key contributor to the observed increase in thermal stability and mechanical robustness. Furthermore, the polarity of the pyridine ring can influence the polymer's solubility and film-forming characteristics.

Experimental Protocol: Synthesis of Polyimide Films from a 2,5-Diaminopyridine Derivative

This protocol outlines the synthesis of a high-performance polyimide film using 2,5-bis(4-aminophenyl)pyridine and a commercial dianhydride, such as pyromellitic dianhydride (PMDA), via a conventional two-step thermal imidization method.[1]

Part 1: Synthesis of Poly(amic acid) Precursor

  • Monomer Preparation: Begin with the synthesis of the diamine monomer, 2,5-bis(4-aminophenyl)pyridine, following established literature procedures.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of 2,5-bis(4-aminophenyl)pyridine in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere.

  • Dianhydride Addition: To the stirred solution, gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder in small portions to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to allow for the formation of the poly(amic acid) precursor. The viscosity of the solution will increase significantly as the polymerization progresses.

Part 2: Polyimide Film Fabrication and Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade or spin coater to achieve a uniform film thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a moderate temperature (e.g., 80°C) for several hours to slowly remove the solvent.

  • Thermal Curing (Imidization): Thermally cure the dried poly(amic acid) film by placing it in a programmable oven under a nitrogen atmosphere. The curing process involves a step-wise increase in temperature, for example:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 350°C for 30 minutes

  • Film Delamination: After cooling to room temperature, carefully immerse the glass substrate in deionized water to delaminate the flexible polyimide film.

  • Final Drying: Dry the freestanding polyimide film in a vacuum oven to remove any residual moisture.

Expected Outcome: A flexible, transparent, and mechanically robust polyimide film with high thermal stability.

Characterization of the Polyimide Film

A comprehensive characterization of the synthesized polyimide film is essential to validate its properties and suitability for electronic applications.

Property Characterization Technique Expected Results
Chemical StructureFourier-Transform Infrared (FTIR) SpectroscopyAppearance of characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹) and disappearance of amic acid bands.
Thermal StabilityThermogravimetric Analysis (TGA)High decomposition temperature (Td) and char yield, indicating excellent thermal stability.[3]
Glass TransitionDifferential Scanning Calorimetry (DSC)High glass transition temperature (Tg), signifying a rigid polymer backbone.[4]
Mechanical PropertiesTensile TestingHigh tensile strength and modulus, with good elongation at break, demonstrating a strong and flexible material.[1]
CrystallinityX-ray Diffraction (XRD)Broad amorphous halo, typical for many high-performance polyimides, which is often desirable for flexible substrates.
Visualization of the Polyimide Synthesis Workflow

G cluster_0 Part 1: Poly(amic acid) Synthesis cluster_1 Part 2: Film Fabrication & Imidization Monomer Dissolution Dissolve 2,5-bis(4-aminophenyl)pyridine in DMAc Dianhydride Addition Add PMDA Monomer Dissolution->Dianhydride Addition Equimolar amount Polymerization Stir at RT for 24h Dianhydride Addition->Polymerization Film Casting Cast on glass substrate Polymerization->Film Casting Solvent Evaporation Vacuum oven at 80°C Film Casting->Solvent Evaporation Thermal Curing Stepwise heating to 350°C Solvent Evaporation->Thermal Curing Delamination Immerse in water Thermal Curing->Delamination Final Polyimide Film Final Polyimide Film Delamination->Final Polyimide Film

Caption: Workflow for the synthesis of a polyimide film from a 2,5-diaminopyridine derivative.

II. Potential Application in Conductive Polymers

The conjugated structure of the pyridine ring suggests that poly(2,5-diaminopyridine) could exhibit conductive properties upon doping. The nitrogen atom in the pyridine ring and the amino substituents can influence the electronic properties of the polymer backbone. While detailed studies on the conductive properties of poly(2,5-diaminopyridine) are not extensively reported, related diaminopyridine-based polymer complexes have been investigated for their electrical conductivity.[5]

Hypothetical Protocol: Electrochemical Synthesis of Poly(2,5-diaminopyridine)

This protocol describes a hypothetical electrochemical polymerization of 2,5-diaminopyridine to form a conductive polymer film on an electrode surface.

  • Electrolyte Preparation: Prepare an electrolyte solution by dissolving this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., lithium perchlorate).

  • Electrochemical Cell Setup: Use a three-electrode electrochemical cell with a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: Apply a potential sweep or a constant potential to the working electrode to initiate the oxidative polymerization of the 2,5-diaminopyridine monomer. A polymer film should deposit on the surface of the working electrode.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte. The conductivity of the polymer film can then be measured using techniques like four-point probe measurements.

Visualization of the Electropolymerization Process

G Monomer Solution 2,5-Diaminopyridine HCl in Electrolyte Electrochemical Cell Three-electrode setup (ITO, Pt, Ag/AgCl) Monomer Solution->Electrochemical Cell Potential Application Apply oxidizing potential Electrochemical Cell->Potential Application Polymer Film Deposition Poly(2,5-diaminopyridine) film forms on ITO Potential Application->Polymer Film Deposition Characterization Conductivity Measurement Polymer Film Deposition->Characterization

Caption: Conceptual workflow for the electrochemical synthesis of poly(2,5-diaminopyridine).

III. 2,5-Diaminopyridine as a Functional Additive in Perovskite Solar Cells

The performance and stability of perovskite solar cells are often limited by defects at the perovskite surface and grain boundaries. Passivation of these defects using molecules with Lewis base functionalities has proven to be an effective strategy to enhance device efficiency and longevity. The two amino groups and the pyridine nitrogen in 2,5-diaminopyridine make it an excellent candidate for a defect passivating agent.[3][6] The lone pair of electrons on the nitrogen atoms can coordinate with undercoordinated lead ions (Pb²⁺) in the perovskite lattice, thereby neutralizing charge traps.

Protocol: Incorporation of this compound as a Perovskite Additive

This protocol describes the incorporation of this compound as an additive into the perovskite precursor solution for the fabrication of perovskite solar cells.

  • Perovskite Precursor Solution Preparation: Prepare a standard perovskite precursor solution (e.g., by dissolving FAPbI₃ and MAPbBr₃ in a mixture of DMF and DMSO).

  • Additive Incorporation: Prepare a stock solution of this compound in a suitable solvent. Add a small amount of this stock solution to the perovskite precursor solution to achieve the desired additive concentration (e.g., 0.1-1.0 mol% relative to the lead halide).

  • Thin Film Deposition: Deposit the perovskite precursor solution (with the additive) onto a suitable substrate (e.g., ITO/SnO₂) using spin-coating.

  • Annealing: Anneal the substrate at a specific temperature (e.g., 100-150°C) to promote the crystallization of the perovskite film.

  • Device Completion: Complete the solar cell fabrication by depositing the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact (e.g., gold or silver) via thermal evaporation.

  • Characterization: Characterize the photovoltaic performance of the resulting device under simulated solar illumination.

Visualization of the Defect Passivation Mechanism

G cluster_0 Perovskite Surface Perovskite Perovskite Crystal Lattice Defect Undercoordinated Pb²⁺ Defect Passivation Coordination of Amino Groups to Pb²⁺ Defect->Passivation DAP 2,5-Diaminopyridine DAP->Passivation Passivated Perovskite Surface Passivated Perovskite Surface Passivation->Passivated Perovskite Surface Reduced Defects Enhanced Stability

Caption: Proposed mechanism of perovskite defect passivation by 2,5-diaminopyridine.

IV. 2,5-Diaminopyridine as a Building Block for Hole-Transporting Materials in OLEDs

The development of efficient and stable hole-transporting materials (HTMs) is crucial for the performance of organic light-emitting diodes (OLEDs). Pyridine-containing molecules are attractive candidates for HTMs due to their electronic properties and thermal stability.[7][8] 2,5-Diaminopyridine can serve as a core building block for the synthesis of novel HTMs by functionalizing the amino groups with hole-transporting moieties like triarylamines.

Hypothetical Synthetic Route and Device Fabrication

A plausible synthetic route would involve the N-arylation of 2,5-diaminopyridine with suitable aryl halides to introduce hole-transporting groups. The resulting material could then be incorporated into an OLED device as the hole-transport layer.

Device Fabrication Protocol (General)

  • Substrate Preparation: Clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: Deposit a hole injection layer (e.g., PEDOT:PSS) onto the ITO substrate by spin-coating.

  • Hole Transport Layer (HTL) Deposition: Dissolve the synthesized 2,5-diaminopyridine-based HTM in a suitable organic solvent and deposit it onto the HIL by spin-coating.

  • Emissive Layer (EML) Deposition: Deposit the emissive layer by spin-coating or thermal evaporation.

  • Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit the electron transport layer and the metal cathode (e.g., LiF/Al) via thermal evaporation in a high-vacuum chamber.

  • Encapsulation: Encapsulate the device to protect it from moisture and oxygen.

V. Conclusion and Future Outlook

This compound is a promising and versatile building block for the development of advanced materials for electronic devices. Its application in high-performance polyimides for flexible electronics is particularly well-documented, offering a clear pathway to creating robust and thermally stable substrates. While its potential in conductive polymers, perovskite solar cells, and OLEDs is still emerging, the foundational chemistry of the diaminopyridine moiety strongly suggests that further research in these areas will be fruitful. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to explore and unlock the full potential of this intriguing molecule in the ever-evolving landscape of material science and electronics.

VI. References

  • Syntheses and properties of polyimides derived from diamines containing 2,5-disubstituted pyridine group. (2006). Journal of Applied Polymer Science, 102(2), 1844-1851.

  • Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. (2023). Molecules, 28(13), 4889.

  • Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations. (2024). Polymers, 16(19), 2686.

  • Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. (2016). RSC Advances, 6(10), 8345-8354.

  • From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. (2024). Polymers, 16(16), 2217.

  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. (2012). Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3076-3087.

  • Synthesis and characterization of polyimides containing pyridine ring. (2021). Journal of Physics: Conference Series, 1732, 012126.

  • Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. (2021). The Journal of Physical Chemistry Letters, 12(11), 2868-2874.

  • Effect of acid additive on the colloid in the precursor solution.... (n.d.). ResearchGate.

  • Synthesis and properties of polyimides derived from 9, 9-bis (4-aminophenyl) fluorene. (2016). Journal of Functional Materials, 47(7), 07198-07203.

  • Precision synthesis of thermally crosslinkable hole-transporting block copolymers via living anionic polymerization for solution-processable organic light-emitting diodes. (2018). Polymer Chemistry, 9(3), 289-298.

  • Researchers use novel additive to develop efficient tin halide perovskite solar cell. (2024). pv magazine International.

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). ACS Applied Materials & Interfaces, 13(2), 2919-2928.

  • Amidinium additives for high-performance perovskite solar cells. (n.d.). Semantic Scholar.

  • Conducting polymers. V. Electrical conductivity of polymer complexes of bis-2,6-diaminopyridinesulphoxide-copper halides. (1991). Journal of Physics D: Applied Physics, 24(3), 369.

  • Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. (2018). Journal of Materials Chemistry C, 6(15), 4055-4063.

  • Room-temperature photodeposited amorphous VOx hole-transport layers for organic devices. (n.d.). ChemRxiv.

  • Electrochemical polymerization and depolymerization of 2,5-dimercapto-1,3,4-thiadiazole. QCM and spectroscopic analysis. (1997). The Journal of Physical Chemistry B, 101(38), 7556-7562.

  • 2,6-Diaminopyridine-imprinted polymer and its potency to hair-dye assay using graphene/ionic liquid electrochemical sensor. (2015). Biosensors and Bioelectronics, 64, 53-59.

  • Multifunctional hole transport layer enhances high-performance pure-red perovskite quantum-dot light-emitting diodes. (2023). Nature Communications, 14(1), 6469.

  • Direct electrochemical co-polymerization of EDOT and hydroquinone. (2020). Journal of Materials Chemistry A, 8(4), 1693-1701.

  • Conducting Electronic Polymers by Non-Redox Processes. (1994). Defense Technical Information Center.

Sources

Laboratory procedures for handling 2,5-Diaminopyridine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2,5-Diaminopyridine Hydrochloride Solutions

Abstract

This document provides a comprehensive guide for the safe and effective handling of this compound (CAS No: 26878-35-3), a critical intermediate in pharmaceutical synthesis and a valuable compound in biochemical research. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, procedural integrity, and solution stability. The causality behind each step is explained to ensure both adherence and a deeper understanding of the experimental system.

Section 1: Foundational Principles & Safety Mandates

This compound and its parent compound, 2,5-Diaminopyridine, are classified as hazardous substances. The hydrochloride salt is typically a purple or brown to black solid.[1][2] Acute toxicity, skin irritation, serious eye irritation, and respiratory irritation are the primary hazards.[3][4][5] Therefore, all handling procedures must be predicated on a thorough understanding of the associated risks and mitigation strategies.

1.1. Hazard Identification & Causality

The reactivity of the amino groups and the pyridine ring system contributes to the compound's biological and chemical activity, but also to its hazard profile. Contact with skin or eyes can lead to irritation due to the compound's chemical nature.[4][6] Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[6][7]

1.2. Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions. This prevents systemic exposure via inhalation.[3][7][8]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required.[3][8]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[6][7] Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH/MSHA-approved N95 or P1 dust mask is necessary.[6][8]

The following diagram outlines the essential safety workflow when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS b Don PPE (Goggles, Gloves, Lab Coat) a->b c Verify Chemical Fume Hood Certification b->c d Weigh Solid Compound Inside Fume Hood c->d Proceed if Safe e Prepare Solution Inside Fume Hood d->e f Label Container Clearly e->f g Decontaminate Workspace f->g Experiment Complete h Dispose of Waste in Designated Hazardous Waste Container g->h i Remove PPE & Wash Hands h->i

Caption: Safety workflow for handling 2,5-Diaminopyridine HCl.

Section 2: Physicochemical Properties & Solution Preparation

Understanding the compound's properties is crucial for accurate solution preparation and storage.

2.1. Key Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₅H₇N₃ · 2HCl[1][5][9]
Molecular Weight 182.05 g/mol [1][5][9]
Appearance Purple, brown, or black solid/crystalline powder[1][2]
Melting Point 264-271 °C (decomposes)[1][5]
Solubility (free base) 39 g/L in water (25 °C)[6]
Storage Temperature 0-8 °C recommended for long-term stability[1]

2.2. Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and mass as required.

Materials:

  • This compound (MW: 182.05 g/mol )

  • High-purity water (e.g., Milli-Q® or 18.2 MΩ·cm)

  • 15 mL polypropylene conical tube or a volumetric flask

  • Calibrated analytical balance

  • Spatula and weigh boat

  • Vortex mixer

Procedure:

  • Causality Check: Ensure all work is performed within a certified chemical fume hood to prevent inhalation of the powdered compound.

  • Mass Calculation: Calculate the required mass of the solid.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 182.05 g/mol = 1.8205 mg

  • Weighing: Carefully weigh approximately 1.82 mg of this compound onto a weigh boat using a calibrated analytical balance. Record the exact mass.

  • Dissolution: Transfer the weighed solid into the 15 mL tube or volumetric flask. Add approximately 8 mL of high-purity water.

  • Solubilization: Cap the tube securely and vortex thoroughly until all solid is dissolved. The hydrochloride salt form enhances water solubility. If using a flask, stir with a magnetic stir bar.

  • Final Volume Adjustment: Once fully dissolved, add water to reach a final volume of 10.0 mL.

  • Labeling & Storage: Clearly label the container with the compound name, concentration (10 mM), solvent (water), preparation date, and your initials. For long-term storage, store the solution at 0-8°C, protected from light.[1] While the solid is stable under normal conditions, storing solutions refrigerated is a best practice to minimize potential degradation.[3][7]

Section 3: Applications in Research & Development

This compound is a versatile building block, primarily leveraged in pharmaceutical and material science contexts.[1]

3.1. Role in Pharmaceutical Synthesis

The compound is a key precursor in synthesizing molecules targeting neurological disorders. Its structure is valuable for developing agents that may enhance nerve growth factor (NGF) levels or modulate neuronal pathways.[1] It is also used in the synthesis of organic-inorganic hybrid compounds and coordination complexes.[5]

The diagram below illustrates a conceptual pathway for its use in drug discovery.

A 2,5-Diaminopyridine HCl (Starting Material) B Chemical Synthesis (e.g., Acylation, Cyclization) A->B C Library of Novel Pyridine Derivatives B->C D High-Throughput Screening (e.g., Neuronal Cell Assays) C->D E Lead Compound Identification D->E F Preclinical Development (ADME/Tox, In Vivo Models) E->F

Caption: Conceptual workflow in drug discovery.

3.2. Protocol: General Amination Reaction

This protocol is adapted from established chemical synthesis procedures and serves as a representative example of its use as a reagent.[10]

Objective: To demonstrate a typical amination reaction where 2,5-Diaminopyridine acts as the amine source. This is a generalized procedure; specific substrates and conditions will require optimization.

Materials:

  • Aryl halide (e.g., 2,5-Dibromopyridine as a hypothetical substrate)

  • This compound

  • Copper catalyst system (e.g., a Cu(I) source)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Solvent (e.g., Ethylene Glycol or Water)

  • Sealed reaction tube

  • Stir plate with heating

Procedure:

  • Reactor Setup: In a chemical fume hood, add the aryl halide (0.25 mmol), a copper catalyst (e.g., 1-5 mol%), and Cs₂CO₃ (1 mmol) to a sealable reaction tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound. Note: The hydrochloride may need to be neutralized by the base in situ, or the free base can be used directly.

  • Solvent Addition: Add the solvent (e.g., 0.5 mL of ethylene glycol).

  • Sealing and Reaction: Securely seal the reaction tube. Place it on the stir plate and heat to the target temperature (e.g., 110-140 °C). Stir for the designated time (e.g., 8-24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate) and washed with saturated sodium chloride solution to remove the inorganic salts and high-boiling solvent.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel.

Section 4: Spill Management, Waste Disposal, & First Aid

4.1. Accidental Release Measures

  • Small Spills (Solid): Wearing full PPE, gently sweep up the material, avoiding dust generation.[6] Place into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[4][6]

  • Solution Spills: Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[4][11] Collect the absorbed material into a labeled hazardous waste container.

4.2. Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][4] Do not dispose of it down the drain or with municipal waste.[4] Follow all local, state, and national regulations for hazardous waste disposal.

4.3. First Aid Procedures

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][6] If feeling unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and call a poison center or doctor immediately.[3][8]

References

  • 2,5-DIAMINOPYRIDINE Safety D
  • 104530 - 2,6-Diaminopyridine Safety D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Diaminopyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. We will delve into the causality behind experimental choices, providing you with field-proven insights to ensure the successful synthesis and purification of this important chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly prepared via a two-step process: the nitration of 2-aminopyridine to 2-amino-5-nitropyridine, followed by the reduction of the nitro group.

Question 1: My overall yield of 2,5-Diaminopyridine is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low overall yield is a frequent issue that can often be traced back to suboptimal conditions in either the nitration or reduction step. Let's break down the potential causes and their solutions.

  • Inefficient Nitration: The nitration of 2-aminopyridine is a critical step where yield can be compromised. The primary issue is often the formation of undesired isomers.

    • Cause: The nitration of 2-aminopyridine can yield both the desired 2-amino-5-nitropyridine and the isomeric impurity 2-amino-3-nitropyridine.[1][2] The reaction proceeds through a 2-nitraminopyridine intermediate, which then rearranges.[1] The ratio of the 5-nitro to the 3-nitro isomer is highly dependent on the reaction conditions.

    • Solution: To favor the formation of the 5-nitro isomer, it is crucial to maintain strict control over the reaction temperature, typically keeping it low during the addition of the nitrating agent.[3] A common procedure involves the slow, dropwise addition of a mixed acid (concentrated sulfuric and nitric acid) to a solution of 2-aminopyridine, ensuring the temperature does not rise excessively.[3]

  • Incomplete Reduction: The reduction of 2-amino-5-nitropyridine to 2,5-diaminopyridine is the final step, and its efficiency is paramount for a good yield.

    • Cause: Incomplete reduction can leave unreacted 2-amino-5-nitropyridine in your product. The choice of reducing agent and catalyst activity are key factors. Common methods include catalytic hydrogenation (e.g., with Pd/C) or metal/acid reduction (e.g., Fe/HCl).[4] A deactivated catalyst or insufficient reducing agent will result in an incomplete reaction.[5]

    • Solution:

      • Catalyst Quality: When using catalytic hydrogenation, ensure your catalyst (e.g., 10% Pd/C) is fresh and active.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • Optimizing Conditions: For metal/acid reductions, ensure a sufficient excess of the metal is used and that the reaction is allowed to proceed to completion.[4]

  • Product Loss During Work-up and Purification:

    • Cause: 2,5-Diaminopyridine is water-soluble, especially in its protonated form.[6] Significant product loss can occur during aqueous work-up and extraction steps.

    • Solution: After the reaction is complete and neutralized, it is advisable to perform multiple extractions with an appropriate organic solvent (like ethyl acetate) to maximize the recovery of the product from the aqueous layer.[7] Subsequent purification by recrystallization or column chromatography should be performed carefully to minimize losses.[7]

Question 2: My final this compound product is discolored (e.g., pink, brown, or black). What causes this and how can I obtain a clean, off-white product?

Answer:

Discoloration in the final product is a common sign of impurities, often arising from side reactions during the reduction step or air oxidation.

  • Cause 1: Formation of Azoxy, Azo, and other Colored Byproducts:

    • The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[8] Under certain conditions, these highly reactive intermediates can condense to form colored impurities such as azoxy, azo, and hydrazo compounds.[8][9] The formation of these byproducts is often favored by basic conditions or localized areas of high pH during the work-up.[8]

    • Solution:

      • Control of pH: During the work-up of the reduction reaction, especially when neutralizing acidic solutions, it is important to do so in a controlled manner, preferably at low temperatures, to avoid localized pH spikes that can promote the formation of these colored byproducts.

      • Thorough Reduction: Ensure the reduction reaction goes to completion to minimize the concentration of the nitroso and hydroxylamine intermediates.

  • Cause 2: Air Oxidation:

    • Diaminopyridines, like many aromatic amines, are susceptible to air oxidation, which can lead to the formation of colored, polymerized materials. This is often exacerbated by the presence of trace metal impurities.

    • Solution:

      • Inert Atmosphere: Whenever possible, perform the reaction work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

      • Storage: Store the final product in a tightly sealed container, protected from light and air.

  • Purification Strategy:

    • If your product is already discolored, purification can often resolve the issue. Recrystallization from a suitable solvent system is a common and effective method. For more persistent color, treatment with activated carbon during recrystallization can help adsorb the colored impurities. Column chromatography is another effective, albeit more resource-intensive, purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis, and how can I detect them?

A1: The most common impurities can be categorized based on their origin in the synthetic process.

Impurity Type Specific Examples Origin Recommended Analytical Technique
Isomeric Impurities 2-Amino-3-nitropyridine (in the intermediate step), 2,3-Diaminopyridine (in the final product)Non-regioselective nitration of 2-aminopyridine.[1]HPLC, GC-MS, NMR
Starting Materials Unreacted 2-aminopyridine, Unreacted 2-amino-5-nitropyridineIncomplete nitration or reduction reaction.HPLC, TLC
Reduction Intermediates 2-Amino-5-nitrosopyridine, N-(2-amino-pyridin-5-yl)hydroxylamineIncomplete reduction of the nitro group.[8]HPLC-MS (these are often unstable)
Condensation Byproducts Azoxy, Azo, and Hydrazo dimersCondensation of reduction intermediates.[9]HPLC, LC-MS

Analytical Approach: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for identifying and quantifying these impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point.[10][11] Detection by UV-Vis spectrophotometry is standard, and coupling to a mass spectrometer (LC-MS) can provide definitive identification of the impurities.[12]

Q2: Can you provide a starting point for an HPLC method to analyze the purity of my 2,5-Diaminopyridine?

A2: Certainly. While the optimal conditions will depend on your specific HPLC system and column, here is a general-purpose method that can serve as a starting point for separating 2,5-diaminopyridine from its common impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

This gradient method should provide good separation of the non-polar impurities (like azoxy compounds) from the more polar diaminopyridines and the nitro-intermediates.

Q3: What is the role of the hydrochloride salt in the final product?

A3: Converting 2,5-diaminopyridine to its dihydrochloride salt serves several important purposes. The free base is less stable and more susceptible to air oxidation.[5] The dihydrochloride salt is generally a more stable, crystalline solid that is easier to handle and has a longer shelf life. Additionally, the salt form can have different solubility properties which can be advantageous for certain downstream applications or formulations.

Visualizing the Process: Impurity Formation Pathway

The following diagram illustrates the synthetic route from 2-aminopyridine and highlights where the key impurities are formed.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-Aminopyridine 2-Aminopyridine 2-Nitraminopyridine 2-Nitraminopyridine 2-Aminopyridine->2-Nitraminopyridine HNO3/H2SO4 (low temp) 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Nitraminopyridine->2-Amino-5-nitropyridine Rearrangement (Major Product) 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Nitraminopyridine->2-Amino-3-nitropyridine Rearrangement (Isomeric Impurity) Nitroso_Intermediate Nitroso_Intermediate 2-Amino-5-nitropyridine->Nitroso_Intermediate Reduction (e.g., Pd/C, H2) Hydroxylamine_Intermediate Hydroxylamine_Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Azoxy_Azo_Impurities Azoxy_Azo_Impurities Nitroso_Intermediate->Azoxy_Azo_Impurities Condensation 2,5-Diaminopyridine 2,5-Diaminopyridine Hydroxylamine_Intermediate->2,5-Diaminopyridine Hydroxylamine_Intermediate->Azoxy_Azo_Impurities Condensation 2,5-Diaminopyridine_HCl 2,5-Diaminopyridine_HCl 2,5-Diaminopyridine->2,5-Diaminopyridine_HCl HCl

Caption: Synthetic pathway and impurity formation.

References

  • Poelarends, G. J., et al. (2021). Unspecific peroxygenase enabled formation of azoxy compounds.
  • Francke, R., & Schille, B. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • Scholz, N., & Kempe, R. (2020). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • Sánchez-Viesca, F., & Gómez, R. (2018).
  • Li, Z., et al. (2020).
  • Lund, H. (1991). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. In Organic Electrochemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem. (2025). Overcoming low reaction efficiency in 2,3-Diamino-5-bromopyridine synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Diamino-Bipyridines. BenchChem.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • BenchChem. (2025). Improving the yield of 2,5-Dimethylpyrazine biosynthesis. BenchChem.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
  • Digital Commons @ NJIT. (1960). A study of the mixed acid nitration of 2-amino-5-chloropyridine. NJIT Digital Commons.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • The Pharmaceutical and Chemical Journal. (2025). Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC–MS. The Pharmaceutical and Chemical Journal.
  • UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. (2021).
  • Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). CNKI.
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine. BenchChem.
  • ResearchGate. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • Google Patents. (2015). Synthesis method of 2,5-dibromopyridine.
  • PMC - NIH. (2010).
  • ResearchGate. (2019).
  • PubChem. (n.d.). 2-Amino-5-nitropyridine. PubChem.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
  • Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Pipzine Chemicals.
  • Georganics. (n.d.). 2,5-DIAMINOPYRIDINE. Georganics.

Sources

Technical Support Center: Purification of Crude 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,5-Diaminopyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound. The methodologies and advice presented herein are grounded in established principles of organic chemistry and validated through practical application.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My crude this compound appears as a dark, tarry, or oily substance. How should I proceed with purification?

A1: The physical appearance of your crude product provides vital clues about the impurity profile. A dark, oily, or tarry consistency often indicates the presence of polymeric materials, residual starting materials from the synthesis (such as 2-amino-5-nitropyridine), or byproducts from the reduction and subsequent acidification steps.[1]

  • Initial Approach: Trituration Before attempting a full recrystallization, trituration can be an effective first step to remove highly non-polar and some colored impurities. Suspend the crude material in a solvent in which the hydrochloride salt has very low solubility, such as diethyl ether, ethyl acetate, or dichloromethane. Stir or sonicate the suspension vigorously. The desired salt should remain as a solid, while many impurities will dissolve. Filter the solid and wash with fresh, cold solvent. This process often transforms an oil into a manageable solid powder.

  • Causality: The high polarity of the hydrochloride salt makes it insoluble in many common organic solvents, whereas organic impurities are typically more soluble. This differential solubility is the basis for effective trituration.

Q2: I am struggling to find a suitable single solvent for recrystallization. The product is either too soluble, even in the cold, or poorly soluble, even when hot.

A2: This is a common challenge with polar salts like amine hydrochlorides. A two-solvent (or mixed-solvent) system is often the most effective strategy. The principle is to use a "good" solvent in which the compound is soluble when hot, and a "poor" solvent (or "anti-solvent") in which the compound is insoluble.

  • Recommended Solvent Systems:

    • Methanol/Ethyl Acetate or Methanol/Diethyl Ether: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol. To this hot solution, add ethyl acetate or diethyl ether dropwise until a faint, persistent cloudiness (turbidity) appears. If necessary, add a drop or two of hot methanol to redissolve the precipitate and then allow the solution to cool slowly.

    • Ethanol/Water: For highly polar impurities, an ethanol/water mixture can be effective. Dissolve the crude salt in a minimal amount of hot water, where it is highly soluble.[2] Then, slowly add ethanol as the anti-solvent. Be aware that the solubility in water is very high, so use water sparingly to avoid low recovery.[2]

    • Isopropanol/Water: Similar to the ethanol/water system, this can also be an effective choice.

  • Expert Tip: The key to successful mixed-solvent recrystallization is slow cooling. Rapid cooling or adding the anti-solvent too quickly can cause the product to "oil out" or precipitate as a fine, impure powder.[3]

Q3: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can it be resolved?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is cooled too rapidly or when the concentration of the solute is too high, causing its solubility to be exceeded at a temperature above its melting point (or the melting point of the impure mixture).[3][4]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the flask containing the oil and solution until the oil redissolves completely. Add a small amount (5-10% more) of the "good" solvent to decrease the overall concentration.[3]

    • Slow Cooling: This is the most critical parameter. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface with a few paper towels. Do not immediately place it in an ice bath. Slow cooling allows for the orderly formation of a crystal lattice.

    • Scratching: If crystals are slow to form, gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude this compound?

A: Common impurities can include:

  • Unreacted Starting Materials: For instance, if prepared by the reduction of 2-amino-5-nitropyridine, some of this starting material may remain.[1]

  • Partially Reduced Intermediates: Depending on the reduction method, partially reduced species could be present.

  • Byproducts of the Amination Reaction: If synthesized via amination of a di-substituted pyridine, isomers or over-aminated products might form.[5]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any excess acid used for salt formation.

Q: Can I use column chromatography to purify this compound?

A: Direct purification of the highly polar hydrochloride salt on standard silica gel is challenging due to its strong adsorption and poor solubility in typical eluents. It is generally more effective to purify the free base (2,5-Diaminopyridine) and then convert the pure base to the hydrochloride salt.

If you must chromatograph a basic compound on silica, consider the following:

  • Mobile Phase Modifier: Add a small amount (e.g., 0.5-2%) of a competing base like triethylamine or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol).[6][7] This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and tailing of the amine.

  • Alternative Stationary Phases: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[8]

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point range close to the literature value (269-271 °C for the dihydrochloride) is a good indicator of purity.[9]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative assessment of purity. A typical system might use a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer to ensure good peak shape.[9]

Experimental Protocols

Protocol 1: Standard Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add a minimal amount of hot deionized water (start with 2-3 mL) with stirring on a hot plate until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your crude product). Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper). Filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the charcoal. Rinse the flask and filter paper with a small amount of hot water.

  • Crystallization: To the hot, clear filtrate, slowly add 95% ethanol dropwise while swirling. Continue adding ethanol until the solution becomes faintly and persistently cloudy. Add a few drops of hot water to redissolve the cloudiness.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven.

Data & Visualization

Table 1: Solubility of Diaminopyridine Derivatives in Common Solvents
CompoundSolventSolubilityTemperature (°C)Reference
2,5-DiaminopyridineWater39 g/L25[10]
2,5-Diaminopyridine DihydrochlorideWater~1000 g/L20[2]
2,6-DiaminopyridineEthanolSolubleNot Specified[11]
2,6-DiaminopyridineMethanolSolubleNot Specified[11]
2,6-DiaminopyridineTolueneSparingly SolubleNot Specified[11]

Note: Data for the 2,6-isomer is provided as a proxy to guide solvent selection due to structural similarity.

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Crude 2,5-Diaminopyridine HCl trituration Triturate with EtOAc or Et2O start->trituration check_solid Is it a manageable solid? trituration->check_solid recrystallize Attempt Recrystallization (e.g., EtOH/Water) check_solid->recrystallize Yes check_solid->recrystallize No, still oily (Proceed with caution) check_crystals Did crystals form? recrystallize->check_crystals oiled_out Product 'Oiled Out' check_crystals->oiled_out No, oiled out no_crystals No Crystals Formed check_crystals->no_crystals No, clear solution success Pure Crystals Obtained check_crystals->success Yes reheat Re-heat & Add More 'Good' Solvent oiled_out->reheat scratch Scratch Flask / Add Seed Crystal no_crystals->scratch slow_cool Ensure Slow Cooling reheat->slow_cool slow_cool->recrystallize Retry scratch->recrystallize Retry

Caption: A troubleshooting workflow for the recrystallization of this compound.

References

  • Org Prep Daily. (2006, October 5). Purifying amines on silica.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • ResearchGate. (2025, April 16). How to recrystallize an oily compound?
  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 92-98.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Alkali Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride, 1 X 25 g (193755-25G).
  • Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).
  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. doi:10.15227/orgsyn.030.0003
  • El-Sayed, A. M., et al. (2021).
  • ResearchGate. (2007). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions.
  • PubChem. (n.d.). This compound.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201.
  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

Sources

Optimizing reaction conditions for 2,5-Diaminopyridine hydrochloride coupling

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Conditions for 2,5-Diaminopyridine Hydrochloride Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this compound. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve desired outcomes.

Introduction to the Challenges

2,5-Diaminopyridine presents a unique set of challenges in cross-coupling reactions. The presence of two amino groups and a pyridine nitrogen atom can lead to multiple side reactions, catalyst inhibition, and difficulties in achieving regioselectivity. The use of the hydrochloride salt form, while improving stability and handling, introduces further considerations regarding solubility and the need for an appropriate base to liberate the free amine for reaction. Understanding these nuances is critical for successful coupling.

Frequently Asked Questions (FAQs)

Q1: My this compound is not fully dissolving in the reaction solvent. What should I do?

A1: Incomplete dissolution is a common issue. This compound has limited solubility in many common organic solvents like toluene and dioxane.

  • Solvent Screening: Consider more polar aprotic solvents such as DMF or DMSO. However, be aware that these can sometimes complicate product isolation.

  • Base-Assisted Dissolution: The addition of the base can help by converting the hydrochloride salt to the more soluble free amine. Add the base and stir for a period before adding the catalyst and coupling partner.

  • Heating: Gently warming the mixture can improve solubility. Ensure the temperature is compatible with the stability of your reagents.

Q2: Why is my coupling reaction showing low to no conversion?

A2: Low conversion can stem from several factors, particularly related to catalyst activity and the nature of the substrate.

  • Inactive Catalyst: Ensure your palladium source is active. Using a pre-formed palladium-ligand complex (precatalyst) can often provide more reproducible results than generating the catalyst in situ.[1]

  • Insufficient Base: The hydrochloride salt requires at least two equivalents of base to neutralize the HCl and deprotonate the amine for the reaction. An additional equivalent is often needed to facilitate the catalytic cycle.

Q3: I'm observing significant amounts of side products. What are the likely culprits and how can I minimize them?

A3: Common side reactions include homocoupling of the coupling partner and hydrodehalogenation of the aryl halide.

  • Homocoupling: This is often caused by the presence of oxygen.[1] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1] Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes reduce homocoupling.[1]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled.[1] This can be caused by moisture, so ensure all reagents and solvents are anhydrous. The choice of base can also influence this side reaction; screening different bases may be necessary.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting common problems encountered during the coupling of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps & Explanation
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands are often necessary to prevent catalyst inhibition by the pyridine nitrogen.[1] Recommendation: Screen a panel of Buchwald or other specialized ligands (e.g., XPhos, SPhos, RuPhos). Using a pre-catalyst can also improve consistency.[1]
Inappropriate Base Selection The base plays a crucial role in neutralizing the hydrochloride salt and participating in the catalytic cycle.[3][4] A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions. Recommendation: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1]
Suboptimal Solvent Choice Solvent polarity can significantly impact reaction rates and solubility of reagents. Toluene and 1,4-dioxane are frequently used for Buchwald-Hartwig reactions.[6] Recommendation: If solubility of the hydrochloride salt is an issue, consider a more polar solvent like DMF, but be mindful of potential difficulties in product purification.
Presence of Water or Oxygen Moisture can lead to hydrodehalogenation and protodeboronation (in Suzuki reactions), while oxygen can cause homocoupling and catalyst decomposition.[1] Recommendation: Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.
Problem 2: Formation of Multiple Products (Regioselectivity Issues)

When coupling with a molecule that has multiple reactive sites, such as an aryl dihalide, controlling regioselectivity is key.

Potential Cause Troubleshooting Steps & Explanation
Similar Reactivity of Coupling Sites The electronic and steric environment of the two amino groups in 2,5-Diaminopyridine are different, but under harsh conditions, double coupling can occur.
Steric Hindrance Recommendation: To favor mono-coupling, you can often use a bulky ligand on the palladium catalyst. This will sterically favor reaction at the less hindered amino group.
Reaction Temperature Recommendation: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Stoichiometry Recommendation: Using a slight excess of this compound relative to the coupling partner can help to minimize double addition.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear indication of catalyst decomposition.[1]

Potential Cause Troubleshooting Steps & Explanation
High Reaction Temperature Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of solution.[1] Recommendation: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Ligand Degradation The phosphine ligand may not be stable under the reaction conditions. Recommendation: Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, which can offer greater stability at high temperatures.[1]
Poor Solubility If the catalyst or reagents are not well-dissolved, localized high concentrations can lead to decomposition. Recommendation: Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help to stabilize the palladium catalyst and improve solubility.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 3.0 equiv.).

  • Solvent Addition: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Visualizing the Process

Decision Workflow for Base Selection

Base_Selection_Workflow Start Start: Base Selection for Coupling with 2,5-Diaminopyridine HCl Reaction_Type What is the coupling reaction type? Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Suzuki Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald Buchwald-Hartwig Inorganic_Base Consider inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄ Suzuki->Inorganic_Base Organic_Base Consider strong, non-nucleophilic organic bases: NaOtBu, LHMDS, KHMDS Buchwald->Organic_Base Solubility_Check Are reagents soluble? Inorganic_Base->Solubility_Check Anhydrous_Conditions Use anhydrous base and solvent Organic_Base->Anhydrous_Conditions Aqueous_Base Use aqueous base solution (e.g., 2M K₂CO₃) Solubility_Check->Aqueous_Base Yes Solubility_Check->Anhydrous_Conditions No Optimize Optimize base equivalents (start with 3 eq.) Aqueous_Base->Optimize Anhydrous_Conditions->Optimize

Caption: Decision tree for selecting an appropriate base.

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ PdII R-Pd(II)-X Lₙ Pd0->PdII R-X OxAdd Oxidative Addition PdII_Nu R-Pd(II)-Nu Lₙ PdII->PdII_Nu Nu-M or Nu-H + Base Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_Nu->Pd0 Product R-Nu PdII_Nu->Product RedElim Reductive Elimination

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

  • Vertex AI Search. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination....
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.

Sources

Technical Support Center: Optimizing the Synthesis of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Diaminopyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile chemical intermediate. 2,5-Diaminopyridine and its hydrochloride salt are crucial building blocks in the synthesis of various biologically active molecules, particularly in pharmaceutical development.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.

I. Overview of Synthetic Strategies

The synthesis of 2,5-Diaminopyridine typically involves the reduction of a nitro-substituted pyridine or the amination of a di-substituted pyridine. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. The most common and scalable approach involves the reduction of 2-amino-5-nitropyridine. This can be achieved through various methods, with catalytic hydrogenation being a prevalent choice due to its efficiency and cleaner reaction profiles.[2]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction: The reduction of the nitro group may be sluggish.

    • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.

      • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.

    • Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to incomplete reduction.

      • Solution: Ensure your reaction vessel is properly sealed and pressurized to the recommended level for your specific setup (typically 2-3 atm).[3]

    • Poor Mass Transfer: Inefficient stirring can limit the contact between the reactants, catalyst, and hydrogen.

      • Solution: Employ vigorous stirring to ensure the catalyst is well-suspended in the reaction mixture.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Over-reduction: While less common for nitro group reduction to an amine, harsh conditions can potentially lead to undesired products.

      • Solution: Optimize the reaction temperature and pressure. Start with milder conditions and gradually increase them if the reaction is not proceeding.

    • Impurity-Driven Side Reactions: Impurities in the starting material, 2-amino-5-nitropyridine, can lead to the formation of colored byproducts.

      • Solution: Ensure the purity of your starting material. Recrystallize if necessary before use.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and crystallization steps.

    • Incomplete Extraction: Due to the polar nature of the diamine, it may have some solubility in the aqueous phase.

      • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate.[4]

    • Suboptimal Crystallization: Improper solvent choice or cooling rate can lead to poor crystal formation and loss of product in the mother liquor.

      • Solution: For the free base, a mixture of solvents might be necessary for efficient crystallization. For the hydrochloride salt, precipitation from an alcoholic solution with HCl is generally effective.

Q2: The color of my final product is off-white or brownish instead of the expected white to light purple solid. What causes this discoloration and how can I prevent it?

Potential Causes & Solutions:

  • Oxidation of the Diamine: 2,5-Diaminopyridine is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of colored impurities.[5]

    • Solution:

      • Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

      • Store the final product in a tightly sealed, amber-colored vial to protect it from light and air.[6]

      • During workup, minimize the exposure of the reaction mixture to air, especially at elevated temperatures.

  • Residual Metal Catalyst: Traces of the palladium catalyst can contaminate the final product, giving it a grayish or black tint.

    • Solution:

      • Ensure complete removal of the catalyst by filtration through a pad of Celite® or a similar filter aid after the reaction.

      • Perform the filtration while the product is dissolved in a suitable solvent to prevent co-precipitation with the catalyst.

  • Formation of Azo Byproducts: In some reduction methods, incomplete reduction or side reactions can lead to the formation of colored azo compounds.

    • Solution:

      • Ensure complete reduction by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

      • If azo impurities are suspected, they can sometimes be reduced to the desired diamine by extending the reaction time or using a more active catalyst.

Q3: I am having difficulty purifying the 2,5-Diaminopyridine free base before converting it to the hydrochloride salt. What are the recommended purification methods?

Recommended Purification Methods:

  • Recrystallization: This is a common and effective method for purifying the free base.

    • Solvent Selection: A suitable solvent system is crucial. Due to the polarity of the diamine, a single solvent may not be ideal. A mixed solvent system, such as ethanol/water or toluene/ethanol, can be effective. The goal is to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.[4]

    • Eluent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used. The optimal eluent composition should be determined by TLC analysis.

  • Activated Carbon Treatment: If the product is discolored due to minor impurities, treatment with activated carbon can be effective.

    • Procedure: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon. The purified product can then be recovered by crystallization.

III. Experimental Protocols

Protocol 1: Synthesis of 2,5-Diaminopyridine via Catalytic Hydrogenation

This protocol details the reduction of 2-amino-5-nitropyridine using palladium on carbon as a catalyst.

Materials:

  • 2-Amino-5-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 2-amino-5-nitropyridine in a suitable solvent (e.g., ethanol or methanol).

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas. The amount of catalyst is typically 5-10 mol% relative to the starting material.

  • Seal the vessel and purge it with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake or by TLC/HPLC analysis of aliquots. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • The filtrate containing the 2,5-Diaminopyridine can be used directly for the hydrochloride salt formation or concentrated under reduced pressure to obtain the free base.

Protocol 2: Preparation of this compound

This protocol describes the conversion of the 2,5-Diaminopyridine free base to its hydrochloride salt.

Materials:

  • 2,5-Diaminopyridine (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Isopropanol

Procedure:

  • Dissolve the crude or purified 2,5-Diaminopyridine in a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the cooled solution with stirring. The hydrochloride salt will precipitate out of the solution.

  • Continue adding HCl until the precipitation is complete. The pH of the solution should be acidic.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold alcohol and then with diethyl ether.

  • Dry the this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

IV. Data Presentation

ParameterRecommended Range/ValueNotes
Catalyst Loading (Pd/C) 5 - 10 mol%Higher loading may increase reaction rate but also cost.
Hydrogen Pressure 30 - 60 psiHigher pressure can accelerate the reaction.
Reaction Temperature Room TemperatureExothermic reaction; cooling may be necessary for large scale.
Solvent Ethanol, MethanolGood solubility for starting material and product.
Purification Method Recrystallization, Column ChromatographyChoice depends on the purity of the crude product.
HCl for Salt Formation 1.1 - 1.2 equivalentsA slight excess ensures complete protonation.

V. Visualization of Key Processes

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_salt_formation Salt Formation A 2-Amino-5-nitropyridine B Catalytic Hydrogenation (Pd/C, H2) A->B C Crude 2,5-Diaminopyridine B->C D Recrystallization or Column Chromatography C->D F Addition of HCl C->F Direct from crude E Purified 2,5-Diaminopyridine D->E E->F G 2,5-Diaminopyridine Hydrochloride F->G

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Is the reaction complete? (Check TLC/HPLC) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q5 Product loss during workup? a1_yes->q5 q2 Check catalyst activity a1_no->q2 q3 Increase H2 pressure a1_no->q3 q4 Improve stirring a1_no->q4 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No s1 Optimize extraction procedure a5_yes->s1 s2 Refine crystallization conditions a5_yes->s2 s3 Consider side reactions a5_no->s3

Sources

Technical Support Center: Troubleshooting Low Solubility of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Diaminopyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when using this versatile reagent. We provide in-depth, field-tested insights and protocols to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my organic solvent (e.g., THF, Dichloromethane)?

A: This is the most common issue and stems from a fundamental concept: "like dissolves like." this compound is a salt. The presence of the hydrochloride makes the molecule ionic and highly polar.[1][2] Common organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are nonpolar or weakly polar and are therefore poor solvents for salts. The strong ionic interactions within the crystal lattice of the hydrochloride salt are not easily overcome by these solvents.

Q2: What are the best solvents for dissolving this compound?

A: Polar, protic solvents are generally the best choice. Water is an excellent solvent due to its high polarity and ability to solvate both the chloride anion and the protonated pyridine cation.[3] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be effective, although solubility may be lower than in water. Alcohols such as methanol and ethanol can dissolve the compound, often aided by gentle heating.[4][5]

Q3: I'm observing partial solubility in methanol/ethanol. What can I do?

A: Partial solubility in alcohols is common. Consider these options:

  • Heating: Gently warming the mixture can significantly increase solubility. Most dissolution processes are endothermic, meaning solubility increases with temperature.[6]

  • Co-solvent System: Adding a small amount of water to the alcohol can dramatically improve solubility by creating a more polar solvent system.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.

Q4: How does pH affect the solubility of this compound?

A: The pH of the solution is a critical factor.[6] As a hydrochloride salt, the compound exists in its protonated, water-soluble form in acidic to neutral aqueous solutions.[2] If the pH is raised by adding a base, the protonated diamine is converted to its neutral (free base) form. This significantly reduces its polarity and, consequently, its solubility in water, but increases its solubility in less polar organic solvents like DCM or THF.[2]

In-Depth Troubleshooting Guide

This section provides scenario-based solutions to more complex solubility challenges encountered during chemical reactions.

Scenario 1: Insolubility During a Reaction in an Aprotic Solvent (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

Many cross-coupling reactions require aprotic solvents where this compound is poorly soluble.[7][8][9] Attempting the reaction as a heterogeneous slurry often leads to low conversion and reproducibility issues.

Root Cause Analysis:

The core issue is the use of the polar salt form of the amine in a nonpolar or weakly polar solvent system required by the reaction's catalytic cycle. The amine must be in solution to effectively participate in the reaction.

Solution 1: In-Situ Free-Basing (Recommended)

The most robust solution is to convert the hydrochloride salt to its more soluble free base form directly within the reaction vessel just before adding other sensitive reagents like the catalyst.

graph TD { A[Start: Slurry of 2,5-Diaminopyridine HCl in Reaction Solvent] --> B{Add a non-nucleophilic base (e.g., Na2CO3, K2CO3, or Et3N)}; B --> C{Stir mixture at room temp or slightly elevated temp (e.g., 40 °C)}; C --> D{Observe visual change: slurry becomes finer, may change color}; D --> E{Reaction mixture is now ready for addition of catalyst, ligand, and coupling partner}; E --> F[Proceed with Reaction Protocol];

}

Caption: Equilibrium between hydrochloride salt and free base.

References
  • Chemistry Stack Exchange. (2016).
  • University of Colorado Boulder, Department of Chemistry.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
  • PubChem. 2-Aminopyridine.
  • Journal of Chemical & Engineering Data. (2007). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. [Link]
  • Amerigo Scientific. 2,5-Diaminopyridine dihydrochloride (97%). [Link]
  • PubChem. 2,3-Diaminopyridine.
  • ACS Publications, Journal of Chemical & Engineering Data. (2022).
  • Georganics.
  • PubChem. This compound.
  • PMC, National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Technical Support Center: Recrystallization of 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Diaminopyridine hydrochloride via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered during this critical purification step.

A Note on Nomenclature: Mono- vs. Dihydrochloride

Before proceeding, it is crucial to identify the specific salt form of your compound. Commercially, 2,5-Diaminopyridine is most often available as the dihydrochloride (C₅H₇N₃ · 2HCl).[1][2] The presence of two hydrochloride equivalents significantly increases the compound's polarity and dramatically alters its solubility profile compared to the monohydrochloride. This guide will focus primarily on the dihydrochloride salt, as it is the most commonly encountered form.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,5-Diaminopyridine dihydrochloride is described as a purple or brown solid. How can I remove these colored impurities?

This is a common issue, as aminopyridines can be susceptible to oxidation, leading to colored byproducts.[3] The most effective method for removing color is treatment with activated charcoal (decolorizing carbon).

Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules, which are often the source of color. The target compound, being smaller and more polar, remains preferentially in the solution.

Protocol Insight:

  • Dissolve your crude 2,5-Diaminopyridine dihydrochloride in the minimum amount of a suitable hot solvent (see Q2).

  • Crucially, remove the flask from the heat source and allow the boiling to subside slightly. Adding charcoal to a boiling solution will cause violent bumping.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

  • Gently swirl and heat the mixture for 5-10 minutes to ensure maximum adsorption of impurities.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The filtrate should be significantly lighter in color or colorless. Proceed immediately with cooling to induce crystallization.[4]

Q2: What is the best solvent system for recrystallizing 2,5-Diaminopyridine dihydrochloride? It seems highly soluble in everything.

Your observation is correct. 2,5-Diaminopyridine dihydrochloride is extremely soluble in water (approx. 1000 g/L at 20 °C) and also very soluble in lower alcohols like methanol and ethanol.[5] This makes finding a single solvent that meets the ideal criteria—high solubility when hot, low solubility when cold—very challenging.

Expert Recommendation: The Solvent/Anti-Solvent Approach

The most reliable strategy is to use a solvent/anti-solvent pair.[6] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, followed by the careful addition of a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.

Table 1: Recommended Solvent Systems for 2,5-Diaminopyridine Dihydrochloride Recrystallization

Solvent System (Good/Anti-Solvent)Rationale & Key Considerations
Water / Isopropanol (Primary Recommendation) Water is an excellent initial solvent for the salt. Isopropanol is fully miscible with water but is a much poorer solvent for the highly polar dihydrochloride, making it an effective anti-solvent. This system provides a wide polarity range and good control over crystallization.
Methanol / Acetonitrile Methanol effectively dissolves the compound. Acetonitrile is a polar aprotic solvent that is generally a poor solvent for salts and can serve as an effective anti-solvent.[7]
Ethanol / Ethyl Acetate A classic pairing for moderately polar compounds. Dissolve in hot ethanol and add ethyl acetate until turbidity persists. This may be less effective for the highly polar dihydrochloride but is a viable secondary option.[8]
Q3: I've prepared a hot, clear solution, but upon cooling, the compound has "oiled out" into a gooey liquid instead of forming crystals. What should I do?

"Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it can organize into a crystal lattice. This is common when the solution is too concentrated or cools too quickly.

Troubleshooting Steps:

  • Re-heat the entire mixture: Add more of the primary ("good") solvent until the oil completely redissolves. You have now created a less concentrated solution.

  • Ensure Slow Cooling: This is the most critical parameter. Allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask (e.g., with glass wool) can further slow the cooling rate. Slow cooling gives the molecules time to orient themselves correctly into a crystal lattice.

  • Vigorous Agitation (If Necessary): If oiling persists, re-heating and then cooling with very rapid stirring can sometimes promote nucleation over oiling.

  • Consider a Different Solvent System: If the problem is persistent, the boiling point of your chosen solvent may be too high relative to the melting point of the solute-solvent mixture. Try a lower-boiling system from Table 1.

Q4: My solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

This indicates you have a stable, supersaturated solution. The system requires an energy input to overcome the nucleation barrier.

Troubleshooting Workflow for Inducing Crystallization

G start Supersaturated Solution (Clear, Cooled) scratch Scratch inner surface of flask with glass rod start->scratch seed Add a seed crystal (if available) scratch->seed No success crystals Crystals Form! scratch->crystals Success ice_bath Cool in an ice bath seed->ice_bath No success seed->crystals Success reduce_vol Reduce solvent volume (gentle heating) & re-cool ice_bath->reduce_vol No success ice_bath->crystals Success reduce_vol->crystals Success

Caption: Workflow for troubleshooting a failure to crystallize.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.

  • Ice Bath: Further reducing the temperature in an ice-water bath will decrease solubility and can promote nucleation. Do this only after attempting to cool slowly to room temperature.

  • Concentrate the Solution: If all else fails, gently heat the solution to boil off a small amount of the solvent, thereby increasing the concentration, and then repeat the slow cooling process.

Experimental Protocol: Recrystallization of 2,5-Diaminopyridine Dihydrochloride

This protocol utilizes the recommended Water/Isopropanol system.

Materials:

  • Crude 2,5-Diaminopyridine dihydrochloride

  • Deionized Water

  • Isopropanol (IPA)

  • Activated Charcoal (if needed)

  • Erlenmeyer flask, Hotplate/stirrer, Büchner funnel, Filter flask

Recrystallization Workflow Diagram

G cluster_purification Purification Steps cluster_isolation Isolation Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Water charcoal 2. (Optional) Add Charcoal, Heat, Hot Filter dissolve->charcoal if colored precipitate 3. Add Hot Isopropanol (Anti-Solvent) to Cloud Point dissolve->precipitate if colorless charcoal->precipitate cool 4. Cool Slowly to RT, then Ice Bath precipitate->cool vac_filter 5. Isolate Crystals (Vacuum Filtration) cool->vac_filter wash 6. Wash with Cold Isopropanol vac_filter->wash dry 7. Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Step-by-step process flow for purification.

Methodology:

  • Dissolution: Place the crude 2,5-Diaminopyridine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Aim for the least amount of water necessary to achieve full dissolution at boiling.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add activated charcoal, and perform a hot filtration as described in Q1.

  • Induce Supersaturation: To the hot, clear solution, slowly add isopropanol dropwise with swirling. Continue adding isopropanol until you observe a faint, persistent cloudiness (turbidity). This is the "cloud point," indicating the solution is now saturated. Add a few more drops of hot water to just redissolve the turbidity, ensuring the solution is perfectly saturated at that temperature.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product. The melting point should be sharp and within the literature range (e.g., 269-271 °C).[9]

Summary of Physical Data

Table 2: Key Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₅H₇N₃ · 2HCl[1][2]
Molecular Weight 182.05 g/mol [1][9]
Appearance Purple or brown solid (crude), White/off-white (pure)[3][9]
Melting Point 269-271 °C; 264 °C (dec.)[1][9]
Water Solubility ~1000 g/L (20 °C)[5]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

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Preventing oxidation of 2,5-Diaminopyridine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,5-Diaminopyridine hydrochloride (2,5-DAP HCl). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this reagent to prevent oxidative degradation. As an aromatic amine, 2,5-DAP HCl is susceptible to environmental factors that can compromise its integrity, leading to failed experiments and questionable results. This guide is structured to help you understand the root causes of degradation and implement field-proven preventative protocols.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound, which was originally an off-white or light tan powder, has turned dark brown or purple. What happened?

This color change is the most common indicator of oxidative degradation. Aromatic amines as a class are highly susceptible to air oxidation, a process often accelerated by light and moisture.[1][2] The formation of highly conjugated, colored impurities is a typical result of this degradation cascade. While the dihydrochloride salt is generally more stable than the free base, prolonged or improper storage will inevitably lead to oxidation.[3][4] The appearance of a dark color strongly suggests that the reagent's purity has been compromised and it may not be suitable for sensitive applications without re-purification and analysis.

Q2: What are the primary environmental factors that cause this compound to degrade?

The degradation of 2,5-DAP HCl is primarily driven by a combination of three factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent. The amine functional groups on the pyridine ring are electron-rich and can be readily oxidized.[5] This process can lead to the formation of complex polymeric structures or azo compounds, which are often highly colored.[6]

  • Light: Exposure to light, particularly in the UV spectrum, provides the activation energy needed to initiate and accelerate oxidative reactions. Storing the material in clear glass or plastic containers on a lab bench is a common cause of rapid degradation.

  • Moisture: Water can facilitate oxidation reactions and may also lead to hydrolysis or changes in the solid-state properties of the hydrochloride salt. Manufacturer safety data sheets consistently recommend keeping the material dry.[2][7]

Below is a diagram illustrating the logical pathway from environmental triggers to product degradation.

cluster_triggers Environmental Triggers cluster_process Degradation Process cluster_results Observable Results O2 Atmospheric Oxygen Oxidation Chemical Oxidation O2->Oxidation Primary Oxidant Light Light (UV Exposure) Light->Oxidation Accelerates Reaction H2O Moisture H2O->Oxidation Facilitates Reaction Color Color Change (Brown/Purple) Oxidation->Color Impurities Formation of Oxidative Impurities Oxidation->Impurities

Caption: Degradation pathway for this compound.

Q3: What are the definitive, manufacturer-recommended storage conditions for this compound?

To ensure the long-term stability of 2,5-DAP HCl, it is critical to mitigate the environmental factors discussed above. The ideal storage protocol is a synthesis of manufacturer guidelines and best practices for handling air-sensitive reagents.[7][8][9]

ParameterIdeal ConditionAcceptable (Short-Term)Unacceptable Condition
Atmosphere Inert Gas (Argon or Nitrogen)Tightly sealed container with minimal headspaceLoosely capped; frequent opening in ambient air
Temperature Refrigerated (2-8°C)Cool, controlled room temperatureHigh-temperature storage; near heat sources
Light In an amber or opaque container, inside a dark cabinetIn an amber vial on a shelfIn a clear vial on an open lab bench
Moisture Stored within a desiccator containing active desiccantTightly sealed container in a climate-controlled roomIn a humid, non-climate-controlled environment
Q4: How can I confirm the purity of my this compound if I suspect degradation?

While a visual color change is a strong indicator, quantitative confirmation is essential for cGMP or other high-stakes applications.

  • Visual Inspection: Compare the powder to a new, unopened lot if available. Any significant deviation from a consistent, light color is cause for concern.

  • Melting Point: The melting point of the pure substance is sharp (e.g., 269-271°C for the dihydrochloride).[10] A wide or depressed melting range indicates the presence of impurities.

  • Stability-Indicating HPLC: The most reliable method is to use a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11][12] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[13][14] An appropriate method would typically use a C18 column with a UV detector, as both the parent and its conjugated impurities are chromophoric.[11]

Troubleshooting Guide: Common Issues & Solutions

Observed ProblemProbable Cause(s)Recommended Action(s)
Powder has darkened significantly since opening. Chronic exposure to air and/or light during previous uses. The container may not have been properly sealed or purged.1. Qualify the material for your application (is minor impurity acceptable?).2. For sensitive work, discard the material and open a new bottle.3. Implement the inert atmosphere handling protocol for the new bottle.
Inconsistent results or new peaks in analytical chromatogram. Degradation of the starting material is introducing unknown variables into the experiment.1. Immediately cease use of the suspect reagent.2. Confirm degradation using a validated analytical method (e.g., HPLC).[14]3. Procure a new lot of the reagent and store it under ideal conditions.
Reagent appears clumpy or sticky. Moisture absorption. The container was not stored in a desiccator or was left open in a humid environment.1. Dry the material under a high vacuum (use caution; ensure thermal stability).2. Store the dried material in a desiccator under an inert atmosphere.3. If stickiness persists, it may indicate significant degradation, and the lot should be discarded.

Detailed Experimental Protocols

Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of 2,5-DAP HCl.

  • Container Selection: Upon receipt, ensure the compound is in an amber glass bottle with a tightly sealing cap. If it arrives in a clear container, immediately transfer it to an amber one.

  • Inert Atmosphere: Place the manufacturer's bottle inside a larger, sealable container such as a desiccator or a specialized storage vessel.

  • Desiccation: Ensure the desiccator contains a fresh, active desiccant (e.g., Drierite or silica gel with a moisture indicator).

  • Purging: Evacuate the desiccator with a vacuum pump and backfill with a dry, inert gas like Argon or Nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing and Storage: Seal the desiccator tightly. Place the entire desiccator in a refrigerator (2-8°C) away from light sources.

Protocol 2: Handling and Dispensing Workflow

This protocol minimizes atmospheric exposure when weighing and using the reagent. The preferred method is to use a glove box. If one is not available, the following "gas-purging" technique is a viable alternative.

cluster_prep Preparation cluster_purge Purging cluster_dispense Dispensing cluster_reseal Resealing A 1. Prepare Tools (Spatulas, Weigh Paper) B 2. Connect Inert Gas (Argon/Nitrogen) A->B C 3. Flush Reagent Bottle with Inert Gas B->C D 4. Work Quickly to Remove Material C->D E 5. Weigh Desired Amount D->E F 6. Re-purge Headspace of Reagent Bottle E->F G 7. Seal Tightly & Wrap with Parafilm F->G H 8. Return to Storage G->H

Caption: Workflow for handling 2,5-DAP HCl under an inert atmosphere.

Step-by-Step Procedure:

  • Preparation: Allow the storage container to warm to room temperature before opening to prevent condensation.

  • Inert Gas Setup: Have a gentle stream of inert gas (Argon or Nitrogen) ready to flow into the bottle. A needle connected to a gas line and vented through another needle is a standard setup.[15][16]

  • Opening: Briefly remove the cap and immediately insert the gas inlet needle into the bottle's headspace.

  • Dispensing: While maintaining a positive pressure of inert gas, quickly remove the desired amount of powder using a clean spatula. Place it onto your weigh paper or into your receiving vessel.

  • Closing: Remove the spatula, re-purge the headspace of the reagent bottle with inert gas for 10-15 seconds, and then quickly replace and tighten the cap.

  • Final Seal: For extra protection, wrap the cap and neck of the bottle with Parafilm to create a secondary seal.

  • Return to Storage: Promptly return the sealed bottle to the recommended storage conditions (Protocol 1).

By adhering to these guidelines, you can significantly extend the viable shelf-life of this compound and ensure the integrity and reproducibility of your experimental results.

References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.[Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group.[Link]
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.[Link]
  • This compound. (n.d.). PubChem.[Link]
  • Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. (2023).
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI.[Link]
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). International Journal of Pharmaceutical Compounding.[Link]
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.[Link]
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. (2010).
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006).
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021).
  • A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. (n.d.). PubMed.[Link]
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.[Link]
  • Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. (2014). TSI Journals.[Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2,5-Diaminopyridine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Diaminopyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the complex challenges encountered when transitioning from the laboratory bench to pilot or production scale. We will explore the causality behind common issues and provide robust, field-tested solutions to ensure your scale-up process is efficient, safe, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful scale-up campaign.

Q1: What are the primary synthesis routes for 2,5-Diaminopyridine, and what are their scale-up implications?

A1: The synthesis of the 2,5-diaminopyridine core typically involves nucleophilic aromatic substitution (SNAr) on a substituted pyridine ring. Key industrial routes include:

  • Amination of Dihalopyridines: Reacting a starting material like 2,5-dibromopyridine or 2-amino-5-chloropyridine with an ammonia source (e.g., aqueous ammonia, ammonia gas) is a common pathway.[1][2] On a large scale, this requires precise control over temperature and pressure, especially when using gaseous ammonia. The choice of catalyst (e.g., copper-based systems) is critical for achieving good yields and minimizing side reactions.[1]

  • Reduction of a Nitro Group: Another route involves the reduction of 2-amino-5-nitropyridine. While effective, scaling up catalytic hydrogenation (e.g., using H₂/Pd-C) introduces significant safety and engineering challenges, including handling flammable hydrogen gas and pyrophoric catalysts. Chemical reductants can be used but often result in more complex waste streams.

  • Chichibabin Amination: While a classic method for aminating pyridines, the Chichibabin reaction often uses sodium amide (NaNH₂) at high temperatures, posing significant safety risks on a large scale.[3] It is generally less favored in modern industrial processes due to its harsh conditions and potential for low regioselectivity.

For scale-up, the amination of a dihalopyridine often presents the best balance of raw material accessibility, reaction control, and safety, provided that thermal management and catalyst performance are well-characterized.

Q2: How is the final hydrochloride salt formed, and what are the critical parameters during isolation?

A2: The free base, 2,5-diaminopyridine, is typically isolated and then converted to the dihydrochloride salt to improve stability, handling, and solubility for pharmaceutical applications.[4][5] The process involves dissolving the free base in a suitable solvent (e.g., isopropanol, ethanol) and adding hydrochloric acid (either as a gas or a concentrated aqueous/alcoholic solution).

Critical parameters for crystallization are:

  • Solvent Selection: The solvent must effectively dissolve the free base but provide low solubility for the resulting hydrochloride salt to ensure high recovery.

  • Temperature Profile: A controlled cooling profile is essential. Crash cooling can lead to the inclusion of impurities and the formation of fine, difficult-to-filter particles.

  • Stoichiometry of HCl: Precise addition of HCl is crucial. An excess can lead to an overly acidic mother liquor and potential corrosion issues, while a deficit will result in incomplete conversion and lower yield.

  • Agitation: Proper mixing ensures uniform HCl distribution and prevents localized supersaturation, which can cause oiling out or poor crystal formation.

Q3: What are the most critical safety precautions when handling 2,5-Diaminopyridine and its precursors?

A3: Safety is paramount. 2,5-Diaminopyridine and its hydrochloride salt are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Precursors like dihalopyridines and reagents like ammonia carry their own significant hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[8][9] When handling powders, a respirator (e.g., N95 dust mask) is necessary to avoid inhalation.[10]

  • Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to minimize exposure to vapors and dust.[8]

  • Handling: Avoid generating dust.[11] Use appropriate tools and techniques for transferring solids. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[6]

  • Incompatibilities: Keep the material away from strong oxidizing agents.[10]

  • Emergency Procedures: Ensure safety showers and eye wash stations are readily accessible. In case of contact, wash skin immediately with plenty of soap and water; for eye contact, rinse cautiously with water for several minutes.[6][8]

Q4: What analytical methods are recommended for in-process control (IPC) and final product quality control (QC)?

A4: A robust analytical strategy is the cornerstone of a reproducible process.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase HPLC method can be used to monitor the disappearance of starting materials, the formation of the product, and the generation of any byproducts or isomers.[12] It is also the primary method for determining the purity and assay of the final product.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks of reaction completion at the bench or in the plant, TLC is an invaluable tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities if unknown peaks appear in the chromatogram.[1]

  • Melting Point: A sharp melting point range is a good indicator of purity for the final crystalline solid.[4][7]

Section 2: Troubleshooting Guide for Scale-Up

This guide uses a question-and-answer format to address specific problems you may encounter during the scale-up process.

Reaction Stage

Q: My reaction yield is high at the 10g scale, but drops significantly at the 1kg scale. What are the likely causes?

A: This is a classic scale-up challenge rooted in the non-linear scaling of physical parameters. The primary culprits are usually related to mixing and heat transfer.

  • Causality: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This means that heat generated by an exothermic reaction cannot be dissipated as efficiently as in a small flask. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition of reactants, products, or reagents, and promoting side reactions. Similarly, achieving homogenous mixing of reactants in a large vessel is far more difficult. Inefficient mixing can create localized areas of high or low reactant concentration, leading to incomplete conversion and byproduct formation.

  • Troubleshooting Steps:

    • Review Thermal Safety Data: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's thermal profile, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

    • Control Reagent Addition: Instead of adding a reagent all at once, use a controlled feed strategy via a dosing pump. This allows the reactor's cooling system to keep pace with the heat being generated.

    • Optimize Agitation: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the vessel geometry and reaction mass viscosity. The goal is to ensure good top-to-bottom turnover without excessive shear, which could degrade certain molecules.

    • Monitor for Byproducts: Use HPLC to compare the impurity profile of the low-yield batch to your lab-scale reference. The identity of the new impurities can provide clues as to the mechanism of yield loss (e.g., decomposition, dimerization).

Q: I am observing significant amounts of an isomeric byproduct that was not present in my lab-scale runs. Why is this happening?

A: The appearance of new isomers during scale-up often points to a change in the reaction's kinetic versus thermodynamic control, typically driven by temperature or concentration effects. For instance, in the amination of a substituted pyridine, different positions on the ring may become more susceptible to attack under different conditions.[13][14]

  • Causality: As discussed above, poor heat transfer can lead to higher effective reaction temperatures. Many reactions have multiple competing pathways with different activation energies. A pathway leading to an undesired isomer may have a higher activation energy and thus be insignificant at the well-controlled temperature of a lab flask. However, at the higher, non-uniform temperatures in a large reactor, this pathway can become significant.

  • Troubleshooting Flowchart:

    Caption: Troubleshooting logic for isomeric impurity formation.

Work-up and Isolation Stage

Q: During the aqueous work-up and phase separation, I'm struggling with a persistent emulsion. How can I break it?

A: Emulsions are common during the work-up of reactions involving amine compounds, which can act as surfactants, especially when transitioning between acidic and basic conditions.

  • Causality: Emulsions are stabilized by materials that accumulate at the interface between the organic and aqueous layers, reducing the interfacial tension and preventing coalescence of the dispersed droplets. The partially soluble amine free base or its salt can act as such a stabilizer. High-shear mixing during the work-up can also contribute to stable emulsion formation.

  • Solutions:

    • Add Salt: Add a saturated brine (NaCl solution) to the mixture. This increases the ionic strength of the aqueous phase, making it more polar. This forces the organic components out of the aqueous phase and helps destabilize the emulsion.

    • Change pH: Adjusting the pH further away from the pKa of the product can sometimes help. For an amine, making the aqueous phase more basic (e.g., pH > 10) can fully deprotonate the amine, potentially improving its phase separation characteristics.

    • Filtration: Sometimes, filtering the entire emulsion through a pad of a filter aid like Celite® can break the emulsion by coalescing the droplets on the filter aid surface.

    • Minimize Agitation: During extraction, use gentle agitation (e.g., slow stirring or rocking the reactor) instead of vigorous mixing to prevent emulsion formation in the first place.

Q: My product fails to crystallize during the hydrochloride salt formation and instead "oils out." What should I do?

A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solvated solid.

  • Causality: The presence of impurities can suppress the freezing point of the product, making it more prone to oiling out. A rapid change in solvent polarity (e.g., adding HCl too quickly) or temperature can generate a level of supersaturation that the system cannot relieve through the orderly process of crystallization, resulting in a phase separation into a product-rich liquid.

  • Troubleshooting Steps:

    • Slow Down: Add the hydrochloric acid solution more slowly and at a slightly higher temperature to maintain the product in solution.

    • Add Seeds: Introduce a small quantity of pure, crystalline this compound (seed crystals) to the solution once it is slightly supersaturated. These seeds provide a template for crystal growth to occur, bypassing the energy barrier for nucleation.

    • Solvent System: Ensure your solvent system is optimal. If using a single solvent, consider adding a co-solvent (an "anti-solvent") in which the product is less soluble. This can often promote crystallization over oiling. For example, if the product is soluble in ethanol, the slow addition of a less polar solvent like methyl tert-butyl ether (MTBE) could induce crystallization.

    • Purity Check: Ensure the purity of the free base is high before attempting salt formation. If significant impurities are present, an additional purification step (e.g., carbon treatment, flash chromatography on a small scale, or recrystallization of the free base) may be necessary.

Section 3: Key Protocols and Methodologies

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound. It should be validated for your specific application.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min

Source: Adapted from general principles for analyzing aromatic amines by HPLC.[12]

Protocol 2: Recrystallization of this compound

Objective: To purify the crude hydrochloride salt by removing process impurities and improving the crystal habit.

  • Solvent Selection: In a small-scale trial, determine the optimal solvent or solvent system. A common choice is a mixture of an alcohol (e.g., isopropanol, ethanol) and water.

  • Dissolution: Charge the crude, dry this compound to a clean, appropriately sized reactor. Add the minimum amount of the hot solvent system required to fully dissolve the solid with agitation.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it. This step must be done quickly to avoid premature crystallization.

  • Controlled Cooling: Cool the solution slowly and with gentle agitation according to a pre-defined cooling profile (e.g., 10-20 °C per hour). Rapid cooling can trap impurities.

  • Seeding: If necessary, seed the solution with pure crystals once it has reached a state of slight supersaturation to ensure controlled crystallization.

  • Hold Period: Once the target crystallization temperature (e.g., 0-5 °C) is reached, hold the slurry under agitation for several hours to allow crystallization to complete and maximize yield.

  • Filtration and Washing: Filter the slurry. Wash the resulting filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization: General Synthesis and Salting Workflow

Synthesis_Workflow cluster_reaction Step 1: Amination Reaction cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification Start 2,5-Dihalopyridine + Ammonia Source Reaction Reaction in Reactor (Temp & Pressure Control) Start->Reaction IPC1 IPC Check (HPLC/TLC) for Conversion Reaction->IPC1 Quench Reaction Quench IPC1->Quench Extraction Phase Separation (Organic/Aqueous) Quench->Extraction SolventSwap Solvent Swap to Crystallization Solvent Extraction->SolventSwap SaltFormation HCl Addition & Crystallization SolventSwap->SaltFormation Filtration Filtration & Cake Wash SaltFormation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Final Product: 2,5-Diaminopyridine HCl Drying->FinalProduct

Caption: A generalized workflow for the production of 2,5-Diaminopyridine HCl.

This guide provides a framework for addressing the multifaceted challenges of chemical scale-up. By understanding the underlying scientific principles and employing a systematic, data-driven approach to troubleshooting, you can successfully navigate the transition from lab-scale discovery to robust, large-scale production.

References

  • Georganics. (2025). 2,5-DIAMINOPYRIDINE SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet.
  • Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
  • NIH National Library of Medicine. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
  • WordPress. (n.d.). Safety Issues with Pyridine Ring Construction.
  • NIH National Library of Medicine. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Google Patents. (n.d.). Production of 2,6-diamino-pyridine.
  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.

Sources

Technical Support Center: Navigating Byproduct Formation in 2,5-Diaminopyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Diaminopyridine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges related to byproduct formation in your reactions. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your synthesis and accelerate your research.

I. Understanding the Reactivity of 2,5-Diaminopyridine

2,5-Diaminopyridine is a versatile building block, but its rich functionality can also be a source of undesired side reactions. The two amino groups and the pyridine nitrogen possess distinct nucleophilic and basic properties, which can be exploited for synthesis but also lead to impurities if not carefully controlled. The hydrochloride salt form enhances stability and solubility but requires consideration of the free base generation in situ for many reactions.

This guide will address the most frequently encountered byproducts, their identification, and strategies for their mitigation in a practical question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a byproduct with a mass of +16 Da compared to my starting material or product. What is it and how can I prevent its formation?

A1: This is a classic sign of N-oxide formation. The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures.[1]

Mechanism of N-Oxide Formation:

The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide. This is a common side reaction for many pyridine-containing compounds.

Troubleshooting Strategies:

StrategyRationale
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidation from atmospheric oxygen.[1]
Solvent Purity Use freshly distilled or high-purity anhydrous solvents to minimize the presence of oxidizing impurities like peroxides.
Temperature Control Avoid excessively high reaction temperatures, as this can accelerate oxidation.
Antioxidants In some cases, adding a small amount of an antioxidant can be beneficial. However, this should be tested on a small scale to ensure it doesn't interfere with the desired reaction.[1]

Characterization of N-Oxides:

  • Mass Spectrometry (MS): A mass increase of +16 Da is the primary indicator.

  • NMR Spectroscopy:

    • ¹H NMR: Protons on the pyridine ring, particularly those alpha to the nitrogen (H6), will typically shift downfield upon N-oxidation.

    • ¹³C NMR: The carbon atoms adjacent to the nitrogen (C2 and C6) will also experience a downfield shift. For example, in pyridine N-oxide, the C2/C6 carbons shift to ~138.5 ppm.[2]

Q2: My mass spectrum shows a peak at roughly double the mass of my starting material. What could be causing this?

A2: This suggests the formation of a dimeric byproduct. Dimerization can occur through intermolecular reactions, especially under conditions that favor self-condensation or in coupling reactions where the diaminopyridine can react with itself.[1]

Potential Dimerization Pathways:

  • In coupling reactions (e.g., Buchwald-Hartwig): A molecule of 2,5-diaminopyridine can act as a nucleophile and displace a leaving group on another molecule, especially if the catalyst is not sufficiently active or if stoichiometry is not well-controlled.

  • Oxidative Coupling: Under certain conditions, oxidative coupling can lead to the formation of bipyridyl species.

Troubleshooting Dimerization:

StrategyRationale
Lower Concentration Running the reaction at a lower concentration will disfavor intermolecular reactions.[1]
Slow Addition Adding the key reagent (e.g., coupling partner, catalyst) slowly to the reaction mixture maintains a low instantaneous concentration, minimizing self-reaction.[1]
Protecting Groups If one of the amino groups is not intended to react, consider using a suitable protecting group (e.g., Boc) to prevent its participation in side reactions.
Stoichiometry Control Precise control of the stoichiometry of your reactants is crucial, especially in coupling reactions.

Characterization of Dimers:

  • MS: The molecular ion peak will correspond to approximately twice the mass of the starting material or a key intermediate.

  • NMR: The NMR spectrum will be more complex, but should still show signals characteristic of the diaminopyridine core. Diffusion-Ordered NMR Spectroscopy (DOSY) can be a powerful tool to identify species with different molecular weights in a mixture.[3]

Q3: I'm performing a reaction with an alkylating or acylating agent and seeing multiple products. What's happening?

A3: You are likely observing over-alkylation or over-acylation. Both amino groups in 2,5-diaminopyridine are nucleophilic and can react with electrophiles. The relative reactivity of the 2- and 5-amino groups can be influenced by steric and electronic factors, but poly-substitution is a common issue.

Troubleshooting Over-Alkylation/Acylation:

StrategyRationale
Stoichiometry Use a stoichiometric amount or only a slight excess of the alkylating/acylating agent.[1]
Lower Temperature Conduct the reaction at a lower temperature to better control the reaction rate and improve selectivity.[1]
Slow Addition Add the electrophile slowly to the reaction mixture.[1]
Protecting Groups For mono-functionalization, protecting one of the amino groups is the most robust strategy.

Characterization of Over-Alkylated/Acylated Products:

  • MS: Look for mass increases corresponding to the addition of multiple alkyl or acyl groups.

  • NMR:

    • ¹H NMR: The appearance of new signals corresponding to the added groups and changes in the integration of the NH₂ protons.

    • ¹³C NMR: The appearance of new signals from the carbons of the added groups.

Q4: My reaction in DMF at high temperature is giving an unexpected byproduct with a mass increase of +43 Da. What is this?

A4: This is likely a byproduct from solvent participation. At elevated temperatures, Dimethylformamide (DMF) can decompose to generate dimethylamine and formaldehyde. The resulting dimethylamine can act as a nucleophile and react with your starting materials or intermediates, leading to a dimethylamino-substituted byproduct.[1]

Troubleshooting Solvent Participation:

StrategyRationale
Alternative Solvents If high temperatures are necessary, consider using a more stable solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
Lower Temperature If possible, lower the reaction temperature to minimize DMF decomposition.

III. Analytical Workflows for Byproduct Identification

A systematic approach to identifying and characterizing byproducts is essential for effective troubleshooting.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Reaction Mixture with Suspected Byproducts tlc_hplc Initial Analysis by TLC/HPLC-UV start->tlc_hplc lcms LC-MS Analysis tlc_hplc->lcms If unknown spots/peaks are observed ms_data Analyze MS Data - Molecular Weight - Isotopic Pattern lcms->ms_data nmr Isolation and NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) ms_data->nmr Based on plausible molecular formula structure Structure Elucidation of Byproduct nmr->structure troubleshoot Implement Troubleshooting Strategies structure->troubleshoot

Sources

How to monitor the progress of reactions involving 2,5-Diaminopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 2,5-Diaminopyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a disubstituted pyridine, this compound presents unique characteristics due to its two basic amino groups and the pyridine ring, which influence its reactivity and analytical behavior.[1] This document provides in-depth, field-proven insights into selecting the appropriate analytical techniques, executing protocols, and troubleshooting common issues to ensure robust and reliable reaction monitoring.

Choosing the Right Monitoring Technique

Selecting the optimal analytical method is critical for accurately tracking the consumption of starting materials and the formation of products. The choice depends on several factors, including the reaction scale, the need for quantitative versus qualitative data, and the chemical properties of the reactants and products.

Decision Workflow for Technique Selection

This diagram outlines a logical approach to selecting the most appropriate analytical technique for your specific needs.

G cluster_0 Start: Define Monitoring Needs cluster_1 Qualitative Analysis cluster_2 Quantitative & Purity Analysis cluster_3 Structural Confirmation start What is the primary goal of monitoring? qualitative Need a quick, qualitative check of reaction progress? (e.g., presence/absence of starting material) start->qualitative Quick Check quantitative Need quantitative data? (e.g., conversion %, purity) start->quantitative Precise Measurement structure Need to confirm product structure or identify byproducts? start->structure Structural Info tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc hplc Use High-Performance Liquid Chromatography (HPLC) quantitative->hplc lcms Use Liquid Chromatography-Mass Spectrometry (LC-MS) hplc->lcms For Mass Confirmation nmr Use Nuclear Magnetic Resonance (NMR) structure->nmr structure->lcms

Caption: Decision tree for selecting an analytical monitoring technique.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.[2] It's ideal for quickly determining if the starting material is being consumed and for visualizing the formation of new products.

Causality Behind TLC Choices for Aminopyridines

2,5-Diaminopyridine is a polar and basic compound. This dictates the choice of stationary and mobile phases.

  • Stationary Phase: Standard silica gel plates are typically effective. Silica is acidic, which can lead to strong interactions with basic compounds, sometimes causing spots to streak.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is common. To counteract the acidic nature of the silica and improve spot shape, it is often necessary to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[3] This suppresses the ionization of the amine groups, reducing their interaction with the silica surface and resulting in sharper, more symmetrical spots.

Step-by-Step TLC Protocol
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., methanol, dichloromethane). Prepare separate solutions of your starting material and, if available, your product to use as standards.

  • Spotting: Use a capillary tube to spot a small amount of the reaction mixture and the standards onto the origin line. Keep the spots small and well-separated.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Since pyridine derivatives are often UV-active, the primary method is a UV lamp (254 nm). Staining with reagents like permanganate or cinnamaldehyde can also be effective for visualizing amines.[4][5][6]

  • Interpretation: Compare the spot(s) from the reaction mixture lane to the standard lanes. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.

Troubleshooting & FAQs for TLC
Problem Probable Cause(s) Solution(s)
Spots are streaking The compound is highly polar or basic, interacting too strongly with the acidic silica gel. The sample is too concentrated.Add 0.5-1% triethylamine or ammonia to your mobile phase. Dilute your sample before spotting.
All spots remain at the origin (Rf=0) The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
All spots run with the solvent front (Rf=1) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of dichloromethane).
No spots are visible under UV light The compounds are not UV-active or are present at very low concentrations.Use a chemical stain (e.g., potassium permanganate dip) to visualize the spots. Try concentrating the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis, providing precise data on reaction conversion, product purity, and the formation of byproducts.[7] For aminopyridines, reverse-phase HPLC (RP-HPLC) is the most common mode.

Causality Behind HPLC Choices for Aminopyridines

The basic nature of 2,5-Diaminopyridine is a critical factor in HPLC method development. The pKa of the amine groups is approximately 6.5.[1]

  • Peak Tailing: At a mid-range pH (e.g., pH 4-8), the amine groups can be partially protonated. These positively charged species can interact with residual, negatively charged silanol groups on the surface of standard silica-based C18 columns. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[8]

  • Mobile Phase pH Control: To achieve sharp, symmetrical (Gaussian) peaks, it is crucial to control the ionization state of the analyte. This is best achieved by adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like 2,5-diaminopyridine, a low pH (e.g., pH 2.5-3.0) is often used.[3] At this pH, the amine is fully protonated, and the silanol groups are suppressed, minimizing secondary interactions.[3] Using a buffer (e.g., phosphate, formate, or acetate) is essential to maintain a stable pH.[8]

Step-by-Step HPLC Protocol
  • System & Column: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH to ~3.0).[9][10]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).[11]

    • Elution: Start with an isocratic method (e.g., 90% A / 10% B) or a shallow gradient to determine the retention times of your components.

  • Analysis: Inject a standard of the starting material to determine its retention time. Monitor the chromatogram of the reaction mixture over time. Calculate the percent conversion by comparing the peak area of the starting material at different time points relative to t=0.

HPLC Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common HPLC issues, particularly peak tailing for basic compounds.

G start Start: Poor Peak Shape Observed (Tailing) check_ph Is Mobile Phase pH buffered and at least 2 units away from analyte pKa (~6.5)? start->check_ph adjust_ph Adjust pH to ~2.5-3.0 using an acid buffer (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush column with strong solvent. If no improvement, replace column. check_column->flush_column Yes check_overload Is the sample concentration too high? check_column->check_overload No flush_column->check_overload dilute_sample Dilute the sample and re-inject. check_overload->dilute_sample Yes end End: Peak Shape Improved check_overload->end No dilute_sample->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for monitoring reactions when structural information is needed.[12] It allows for the unambiguous identification of reactants, products, and intermediates by observing the chemical environment of specific nuclei (most commonly ¹H).

Causality Behind NMR Monitoring

Reaction monitoring by NMR relies on identifying unique signals for the starting material and product that do not overlap.[13] By integrating these signals, one can determine the relative concentrations of the species in the reaction mixture and thus calculate the reaction conversion. For 2,5-Diaminopyridine, the aromatic protons are excellent reporters.

  • ¹H NMR of 2,5-Diaminopyridine: The starting material will show distinct signals in the aromatic region. Upon reaction (e.g., acylation or alkylation of an amino group), the electronic environment of these protons changes, causing their signals to shift. Monitoring the decrease in the intensity of a starting material's proton signal relative to the increase in a product's proton signal provides a direct measure of the reaction's progress.

Step-by-Step NMR Protocol
  • Reference Spectra: Acquire a high-quality ¹H NMR spectrum of the pure this compound starting material in the deuterated solvent you will use for the reaction. If possible, do the same for the expected product.

  • Sample Preparation: At desired time points, withdraw an aliquot from the reaction mixture. If the reaction is fast, quench it immediately. Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Record the ¹H NMR spectrum. It is crucial to ensure the relaxation delay (d1) is sufficient (typically 5 times the longest T1) for accurate quantification.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Interpretation:

    • Identify a well-resolved peak for the starting material and a well-resolved peak for the product.

    • Integrate both peaks.

    • The percentage conversion can be calculated as: % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100

Troubleshooting & FAQs for NMR
Problem Probable Cause(s) Solution(s)
Peaks are broad The sample may contain paramagnetic impurities. The solution may be too concentrated, causing viscosity issues.Filter the NMR sample through a small plug of celite or silica. Dilute the sample.
Quantitative results are inaccurate The relaxation delay (d1) is too short, leading to incomplete relaxation of nuclei and inaccurate integrals.Increase the d1 delay time in the acquisition parameters. A value of 30 seconds is generally safe for quantitative ¹H NMR.
Starting material and product peaks overlap The chemical shifts are too similar for resolution in a 1D spectrum.Consider using a higher field strength NMR. If unavailable, monitor the reaction using an alternative technique like HPLC or LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is exceptionally useful for confirming the molecular weight of the desired product and identifying unknown byproducts, especially when authentic standards are not available.[10][14]

Causality Behind LC-MS Choices

For a molecule like 2,5-Diaminopyridine, Electrospray Ionization (ESI) in positive ion mode is the ideal ionization technique. The basic nitrogen atoms on the pyridine ring and the amino groups are readily protonated to form a positive ion (e.g., [M+H]⁺), which can be easily detected by the mass spectrometer.[10]

Protocol & Interpretation

The protocol for LC-MS is similar to HPLC, but with a mass spectrometer as the detector.

  • Key Consideration: Ensure your mobile phase is compatible with the MS detector. Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile buffers like sodium or potassium phosphate, which can contaminate the ion source.

  • Interpretation: During the reaction, monitor the extracted ion chromatogram (EIC) for the m/z (mass-to-charge ratio) corresponding to the protonated starting material (C₅H₇N₃, MW=109.13; [M+H]⁺ = 110.1). Simultaneously, monitor the EIC for the expected m/z of the protonated product. A decrease in the peak area for the starting material's m/z and an increase for the product's m/z confirms the reaction is proceeding as expected.

Troubleshooting & FAQs for LC-MS
Problem Probable Cause(s) Solution(s)
No signal for the compound of interest The compound is not ionizing efficiently. The mobile phase is suppressing ionization.Confirm you are in the correct ionization mode (positive mode for aminopyridines). Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid).
Signal is weak or inconsistent The concentration is too low. The ion source is dirty.Concentrate the sample. Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Observed m/z does not match [M+H]⁺ Adduct formation is occurring (e.g., with sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺).This is common. Look for multiple adducts to confirm the molecular weight. Try to minimize sources of sodium contamination.

References

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(7), 959-962. [Link]
  • Guo, K., & Chen, Y. (2010).
  • Mohammad, A., & Tiwari, S. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society.
  • Guo, K., & Chen, Y. (2010).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
  • Chrom Tech, Inc. (n.d.).
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
  • Schwartz, N. (2014, March 11).[1]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • Chemistry LibreTexts. (2022, August 23).
  • Al-Sabti, B., & Harbali, J. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]
  • Soorkia, S., et al. (2010). Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • PubChem. (n.d.). 2-Aminopyridine. [Link]
  • Yadav, K. K., & Mandal, S. (2024). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. International Journal of Pharmaceutical Erudition, 14(3), 26-33. [Link]
  • ResearchGate. (n.d.).
  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
  • ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. [Link]
  • PubChem. (n.d.). 2,3-Diaminopyridine. [Link]
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509). [Link]
  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]
  • National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
  • Georganics. (2025, February 18).
  • ACS Publications. (2020, June 3). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. [Link]
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]
  • Ogata, M., Iwamoto, T., & Taguchi, T. (1991). Urinary 2,5-hexanedione assay involving its conversion to 2,5-dimethylpyrrole. International Archives of Occupational and Environmental Health, 62(8), 561-568. [Link]

Sources

Overcoming poor reactivity of 2,5-Diaminopyridine hydrochloride in specific transformations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Diaminopyridine Hydrochloride

Welcome to the technical support center for this compound (2,5-DAP·HCl). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common reactivity challenges in a direct question-and-answer format, providing not just protocols but the underlying chemical principles to empower your synthetic strategy.

Part 1: Foundational Troubleshooting

This section addresses the most fundamental issues stemming from the use of the hydrochloride salt form.

Q1: My reaction with this compound has failed or shows very low conversion. What are the first things I should check?

A1: This is the most common issue users face. The poor reactivity almost always stems from two interrelated properties of the hydrochloride salt:

  • Poor Solubility: 2,5-DAP·HCl is a salt. Its solubility in common non-polar and moderately polar organic solvents like toluene, THF, and dichloromethane (DCM) is extremely low.[1] If your reagent doesn't dissolve, it cannot react effectively in a homogeneous solution.

  • Protonated Amino Groups: The "hydrochloride" signifies that the basic nitrogen atoms—primarily the two amino groups and to a lesser extent the pyridine ring nitrogen—are protonated. These resulting ammonium (-NH3+) groups are not nucleophilic . They will not participate in acylations, cross-couplings, or other desired transformations until they are deprotonated to the free amine (-NH2).

Troubleshooting Workflow: Your first step is always to address these two points by ensuring the material is solubilized and fully neutralized to the free base form.

start Start: Reaction Failure with 2,5-DAP·HCl solubility Is the starting material fully dissolved? start->solubility neutralization Are the amino groups fully deprotonated? solubility->neutralization Yes solvent Action: Change to a polar aprotic solvent (e.g., DMF, DMSO). solubility->solvent No base Action: Add sufficient base to neutralize HCl AND drive the reaction. neutralization->base No reassess Re-evaluate reaction conditions (catalyst, temp, etc.) neutralization->reassess Yes solvent->neutralization base->reassess

Caption: Initial troubleshooting decision tree for 2,5-DAP·HCl reactions.

Q2: How do I properly neutralize this compound to its free base form for a reaction?

A2: You have two primary strategies: in situ neutralization or isolation of the free base.

Strategy 1: In Situ Neutralization (Most Common)

This involves adding a base directly to the reaction mixture. The key is choosing the right base and using the correct stoichiometry.

  • Stoichiometry: You need at least one equivalent of base to neutralize the HCl salt. For reactions that require a base as part of the mechanism (e.g., Buchwald-Hartwig amination, many acylations), this equivalent is in addition to what the reaction itself consumes. It is often prudent to use a slight excess.

  • Base Selection: The choice of base is critical and depends on the specific reaction's sensitivity and solvent.

Base TypeExamplespKa (Conjugate Acid)Recommended ForConsiderations
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)~10-11General purpose, acylationsThe resulting ammonium salt (e.g., TEA·HCl) may be poorly soluble in some solvents, but is often sufficient.
Inorganic Carbonates K₂CO₃, Cs₂CO₃~10.3 (for HCO₃⁻)Cross-coupling reactions (Suzuki, Buchwald-Hartwig)Generally require more polar solvents (DMF, dioxane) or phase-transfer catalysts to be effective.[2]
Strong Bases Sodium tert-butoxide (NaOtBu), LHMDS~19 (for tBuOH)Buchwald-Hartwig aminationEssential for deprotonating the amine for Pd-catalyzed coupling.[2] Must be added carefully as they are highly reactive.

Protocol: In Situ Neutralization for a General Reaction

  • To a reaction vessel, add this compound and the chosen solvent (e.g., DMF, THF).

  • Add the required base (e.g., 1.1 equivalents of DIPEA for simple neutralization, or 2-3 equivalents of K₂CO₃ for a cross-coupling).

  • Stir the mixture at room temperature for 15-30 minutes. You may observe the solid dissolving as the more soluble free base is formed.

  • Proceed with the addition of other reagents (e.g., electrophile, catalyst).

Strategy 2: Isolation of the Free Base This is recommended if your reaction is highly sensitive to the presence of inorganic salts.

  • Dissolve 2,5-DAP·HCl in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of a strong base (e.g., 1 M NaOH) dropwise until the pH is >10.

  • The free base will precipitate. If it doesn't, extract the aqueous solution multiple times with an organic solvent like ethyl acetate or DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the free 2,5-Diaminopyridine. Use it immediately as it can be less stable than the salt form.

Part 2: Transformation-Specific FAQs

Amide Bond Formation
Q3: I'm trying to form an amide bond with 2,5-DAP·HCl using standard coupling reagents (HATU, EDC/HOBt), but the reaction is sluggish or fails. Why?

A3: This is a classic problem. Beyond the fundamental need for neutralization (Q2), the low reactivity is due to the electronic nature of the substrate. The pyridine ring is electron-withdrawing, which reduces the nucleophilicity of both amino groups compared to a simple aniline. When standard coupling protocols fail, a more robust approach is required.[3][4]

Troubleshooting Steps & Protocol:

  • Ensure Complete Neutralization: Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. One equivalent neutralizes the HCl, and the excess ensures the amine remains free during the reaction.

  • Activate the Carboxylic Acid First: Do not mix all reagents at once. Pre-activating the carboxylic acid to form the active ester or acid chloride before introducing the nucleophile can significantly improve yields.

  • Switch to a More Powerful Acylating Agent: If coupling reagents fail, converting the carboxylic acid to an acid chloride is a more forceful approach.

Protocol: Acylation via Acid Chloride

  • Acid Chloride Formation: In a separate flask, dissolve your carboxylic acid (1.0 eq) in anhydrous DCM or toluene. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop) at 0 °C. Stir for 1-2 hours at room temperature. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Amide Coupling: In the main reaction flask, prepare a solution of 2,5-DAP free base (generated in situ from the HCl salt with 2.5 eq of pyridine or DIPEA in THF or DCM).

  • Cool the amine solution to 0 °C.

  • Slowly add a solution of the crude acid chloride (1.0-1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

A Note on Selectivity: The C2-amino group is generally considered more sterically hindered by the adjacent pyridine nitrogen. Therefore, acylation often occurs preferentially at the C5-amino position under kinetic control. Achieving perfect selectivity can be challenging, and you may need to consider protecting group strategies (see Q6).

Cross-Coupling Reactions (Buchwald-Hartwig & Suzuki)
Q4: My Buchwald-Hartwig amination using 2,5-DAP·HCl as the nucleophile is giving low yields. How can I optimize it?

A4: The Buchwald-Hartwig reaction is highly sensitive to the choice of ligand, base, and catalyst.[5] The pyridine nitrogen in your substrate is a major complicating factor, as it can coordinate to the palladium catalyst and inhibit its activity.

Key Optimization Parameters:

  • Base is Non-Negotiable: A strong, non-nucleophilic base is required to deprotonate the amine to the amide, which is the active nucleophile in the catalytic cycle.[2][6] Use at least 2 equivalents of a base like NaOtBu or K₃PO₄ (one to neutralize HCl, one for the reaction).

  • Catalyst and Ligand Selection: This is the most critical parameter. The ligand must stabilize the palladium center and facilitate reductive elimination without being poisoned by the pyridine nitrogen.

    • Bulky Biarylphosphine Ligands: These are the gold standard. Ligands like XPhos, SPhos, or RuPhos are designed to promote the coupling of challenging substrates.[7][8] They create a sterically hindered environment around the palladium that can disfavor pyridine coordination.

    • Catalyst Precursor: Use a modern, air-stable precatalyst (e.g., an XPhos-palladacycle) for better reproducibility.[9]

Optimized Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), Pd precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the XPhos ligand (1.5-3 mol%).

  • Add this compound (1.2 eq) and the base (e.g., NaOtBu, 2.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction to 80-110 °C, monitoring by LC-MS until the starting material is consumed.

Q5: Can I use 2,5-Diaminopyridine as a substrate in a Suzuki coupling? I am trying to couple a boronic acid to a halogenated diaminopyridine.

A5: Yes, but this is challenging for the same reason as the Buchwald-Hartwig reaction: potential catalyst inhibition by the basic nitrogens. The success of the Suzuki coupling of halo-pyridines is critically dependent on ligand selection.[7][10]

Optimization Strategy:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling with electron-deficient and heteroaromatic halides.[7]

  • Base and Solvent: A combination of K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water is a good starting point.

  • Protect the Amines: If yields remain low, the most robust solution is to temporarily protect the amino groups (see Q6). This completely removes the issue of catalyst inhibition and dramatically improves reaction outcomes.

Part 3: Advanced Strategies

Q6: I need to functionalize only one of the two amino groups on 2,5-Diaminopyridine. How can I achieve this selectivity?

A6: Achieving mono-functionalization requires a protecting group strategy. The goal is to "mask" one or both amino groups, perform the desired transformation, and then remove the protecting group(s).[11]

Orthogonal Protection Strategy: You can use two different protecting groups that can be removed under different conditions. This allows for sequential functionalization of both amines. For example, protecting one amine with Boc (acid-labile) and the other with Fmoc (base-labile) is a common orthogonal strategy.[12][13]

A Superior Protecting Group for Amine Basicity Issues: A significant challenge is that many common protecting groups (like Boc or Cbz) still leave an acidic N-H proton, which can interfere with reactions involving strong bases (e.g., organolithiums). In these cases, the 2,5-dimethylpyrrole group is an excellent choice.[14]

  • Advantages: It doubly protects the primary amine, leaving no acidic proton.[12] It is stable to strong bases and nucleophiles.

  • Installation: Reaction with acetonylacetone, often aided by microwave irradiation to reduce reaction times.[12]

  • Removal: Cleaved with hydroxylamine hydrochloride under neutral or slightly acidic conditions, which offers orthogonality to many other groups.[12][14]

cluster_0 Selective Functionalization Workflow DAP 2,5-Diaminopyridine Protect1 Protect one amine (e.g., with Boc₂O) DAP->Protect1 MonoProtected Mono-Boc-2,5-DAP Protect1->MonoProtected React1 Reaction 1 (e.g., Suzuki Coupling) MonoProtected->React1 Intermediate1 Functionalized Intermediate React1->Intermediate1 Deprotect1 Remove Boc (e.g., with TFA) Intermediate1->Deprotect1 Protect2 Protect second amine (e.g., with Fmoc-Cl) Intermediate1->Protect2 Optional FinalProduct Mono-Functionalized Product Deprotect1->FinalProduct React2 Reaction 2 (e.g., Acylation) Protect2->React2 Deprotect2 Remove Fmoc (e.g., with Piperidine) React2->Deprotect2

Caption: Workflow for selective mono-functionalization using a protecting group.

Q7: I need to perform a diazotization on 2,5-Diaminopyridine. What are the expected challenges?

A7: Diazotization of aminopyridines is possible but notoriously difficult. The resulting pyridine diazonium salts are often highly unstable and prone to rapid hydrolysis back to the corresponding hydroxypyridine, especially in dilute acid.[15]

Key Challenges & Solutions:

  • Instability: The electron-withdrawing nature of the protonated pyridine ring destabilizes the diazonium salt.

    • Solution: Operate at very low temperatures (e.g., -10 to 0 °C) using an ice-salt bath. Use the generated diazonium salt solution immediately in the subsequent step without attempting isolation.

  • Poor Solubility: The substrate may not be fully soluble in the acidic media required for diazotization.

    • Solution: Instead of just dilute HCl, consider using concentrated acids or a mixture of acids like acetic acid and HCl to improve solubility.[16]

  • Side Reactions: With two amino groups, you risk di-diazotization or other side reactions. Selectivity can be poor.

    • Solution: This is another case where protecting one of the amino groups is the most reliable strategy to ensure a clean reaction at the desired site.

References

  • Buchwald–Hartwig amin
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Klug-McLeod, B., et al. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.NIH Public Access, Beilstein J Org Chem. 5: 3. [Link]
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Al-Hiari, Y. M., et al. (2018).
  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-rolidin-2(R)-yl)methyllindole. (n.d.). [Link]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
  • Simple and Efficient Method for Mono‐ and Di‐Amination of Polypyridine N‐Oxides. (n.d.). Wiley Online Library. [Link]
  • Tips and tricks for difficult amide bond form
  • Process for the synthesis of diaminopyridine and related compounds. (n.d.).
  • Can anybody help with the following problem regarding formation of the Diazonium salt? (2014).
  • Scott, P. J. H., et al. (2010). Quinuclidine and DABCO Enhance the Radiofluorinations of 5-Substituted 2-Halopyridines.NIH Public Access, Chem Commun (Camb). 46(31): 5779–5781. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • A-M. C. et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.Polymers (Basel). 12(11): 2717. [Link]
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (n.d.). MDPI. [Link]
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (n.d.).
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1966). Royal Society of Chemistry. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Semantic Scholar. [Link]
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. (2020). ACS Omega. [Link]
  • 2,6-diaminopyridine does not soluble in alcohol, Tell me how i soluble that material in what solvent? (2016).
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024). PubMed. [Link]
  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). Wiley Online Library. [Link]
  • NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN ANNULATED DIAZINES UNDER THE ACTION OF 7-AMINOCOUMARINS. (n.d.). [Link]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
  • Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. (2007).
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). Wiley Online Library. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. [Link]
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH Public Access. [Link]
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). Wiley Online Library. [Link]000021)

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Stability issues of 2,5-Diaminopyridine hydrochloride in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Diaminopyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in various solvent systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction to this compound Stability

This compound is a valuable building block in pharmaceutical and chemical synthesis.[1] Understanding its stability in solution is critical for reproducible experimental outcomes, whether in screening assays, synthetic reactions, or formulation development. The solid form of this compound is generally stable under normal storage conditions, kept in a cool, dry, and well-ventilated place.[2] However, in solution, its stability can be influenced by a variety of factors including the solvent system, pH, temperature, and exposure to light and oxygen.

This guide will walk you through common stability-related questions and troubleshooting scenarios, providing both theoretical understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For the solid material, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For solutions, the storage conditions will depend on the solvent. In general, for stock solutions, it is advisable to store them at -20°C or -80°C, protected from light. For aqueous solutions, the pH should be considered, with acidic to neutral pH being generally preferred for aminopyridines to maintain protonation of the ring nitrogen, which can enhance stability.

Q2: What are the known incompatibilities of this compound?

A2: 2,5-Diaminopyridine and its salts are incompatible with strong oxidizing agents.[2][3] Contact with strong oxidizers can lead to vigorous reactions and degradation of the compound.

Q3: What are the likely degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways from studies on the closely related isomer, 3,4-diaminopyridine. The primary routes of degradation are likely to be:

  • Oxidation: The amino groups and the pyridine ring are susceptible to oxidation. This can lead to the formation of nitro-substituted pyridines and pyridine-N-oxides.[4] Studies on 3,4-diaminopyridine have shown that the salt form is more resistant to oxidation than the free base.[4]

  • Photodegradation: Aromatic amines can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation. The specific photoproducts would need to be determined experimentally.

  • pH-dependent Hydrolysis: While aminopyridines are generally stable against hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation.

Q4: Which solvents are recommended for preparing stock solutions of this compound?

A4: For creating stock solutions for biological assays, dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most experimental setups. Many compounds exhibit good long-term stability in DMSO when stored at low temperatures (-20°C or -80°C).[5][6] However, it's important to use anhydrous DMSO as water content can sometimes facilitate degradation.[5] For chemical synthesis, other aprotic solvents like N,N-dimethylformamide (DMF) may also be suitable. For aqueous applications, preparing fresh solutions is often the best practice. If an aqueous stock is necessary, using a buffered solution (pH < 7) is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause: Degradation of your this compound stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution from the solid material as a primary troubleshooting step. This will help you determine if your stored stock solution is the source of the issue.

    • Assess Stock Solution Stability: If fresh stock resolves the issue, your previous stock has likely degraded. To prevent this in the future:

      • Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

      • Use high-quality, anhydrous DMSO.

      • Protect stock solutions from light by using amber vials or wrapping them in foil.

    • Evaluate Stability in Assay Medium: The compound might be unstable in your specific assay buffer, especially at physiological pH (around 7.4) and 37°C over the course of the experiment.

      • Experiment: Incubate the compound in your assay medium for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the sample using a stability-indicating HPLC method (see protocol below) to quantify the amount of remaining parent compound.

      • Solution: If instability is observed, you may need to shorten the incubation time, prepare the compound solution immediately before addition to the assay, or investigate if a different buffer system can be used.

Issue 2: Appearance of unknown peaks in HPLC analysis of a reaction mixture.
  • Potential Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • Run a Control Reaction: Perform a control experiment with this compound in the reaction solvent at the reaction temperature, but without other reagents. Analyze the mixture over time to see if the unknown peaks appear.

    • Consider Reaction Conditions:

      • Temperature: High temperatures can accelerate thermal degradation. If possible, attempt the reaction at a lower temperature.

      • pH: If the reaction medium is strongly acidic or basic, it could be causing degradation.

      • Atmosphere: Aminopyridines can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may prevent the formation of oxidative degradation products.

Data Presentation

Solvent SystemExpected StabilityKey Considerations
Solid State HighStore in a cool, dry, dark place in a tightly sealed container.
Anhydrous DMSO Good to HighStore at -20°C or -80°C, protect from light. Minimize freeze-thaw cycles.
Aqueous (Acidic, pH < 6) Moderate to GoodProtonation of the pyridine ring can increase stability. Prepare fresh or store for short periods at 2-8°C.
Aqueous (Neutral, pH ~7) ModeratePotential for slow oxidation. Best to prepare fresh for experiments.
Aqueous (Basic, pH > 8) Low to ModerateIncreased susceptibility to oxidation of the free base. Avoid long-term storage.
Protic Solvents (e.g., Ethanol) ModeratePotential for solvent-mediated reactions, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to determine the stability of this compound in a specific solvent system. This is crucial for developing a stability-indicating analytical method.

Objective: To generate potential degradation products and evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, DMSO, Ethanol, Acetonitrile:Water mixture)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with UV or DAD detector

  • Suitable HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%.

    • Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil to protect it from light.

  • Incubation and Sampling:

    • Incubate the stressed samples. For hydrolytic, oxidative, and thermal stress, collect samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

    • For photostability, analyze the sample and the dark control after the exposure period.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acid and base hydrolysis samples.

    • Analyze all samples using a suitable HPLC method (see Protocol 2 for a starting point).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control (time 0) sample.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • A good stability-indicating method will show baseline separation between the parent peak and all degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be used as a starting point for stability analysis. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (determine by running a UV scan of the compound, likely around 254 nm or 280 nm).

  • System Suitability: Ensure good peak shape, resolution between the parent compound and any degradants, and reproducibility of injections.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Investigation & Analysis cluster_3 Resolution start Inconsistent Experimental Results fresh_stock Prepare Fresh Stock Solution start->fresh_stock check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions forced_degradation Perform Forced Degradation Study (Protocol 1) fresh_stock->forced_degradation If fresh stock works check_conditions->forced_degradation hplc_analysis Analyze with Stability-Indicating HPLC (Protocol 2) forced_degradation->hplc_analysis optimize_storage Optimize Stock Solution Storage (Aliquoting, Temp, Light) hplc_analysis->optimize_storage If stock is unstable modify_protocol Modify Experimental Protocol (e.g., shorter incubation) hplc_analysis->modify_protocol If unstable in assay

Caption: A logical workflow for troubleshooting stability issues with this compound.

Factors Influencing Solution Stability

G Compound 2,5-Diaminopyridine HCl in Solution Solvent Solvent System (Aqueous, Organic) Compound->Solvent pH pH Compound->pH Temperature Temperature Compound->Temperature Light Light Exposure Compound->Light Oxygen Oxygen Compound->Oxygen Stable Stable Solution Degradation Degradation Solvent->Degradation pH->Degradation Temperature->Degradation Light->Degradation Oxygen->Degradation

Caption: Key environmental factors that can influence the stability of this compound in solution.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-303. [Link]
  • Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate.
  • Gaudin, K., et al. (2008). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 394-401. [Link]
  • Georganics. (n.d.). 2,5-DIAMINOPYRIDINE Safety Data Sheet.
  • Gaudin, K., et al. (2008). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 394-401. [Link]
  • Gaudin, K., et al. (2007). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.

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Validation & Comparative

A Tale of Two Isomers: A Senior Application Scientist's Guide to 3,4-Diaminopyridine and the Enigmatic 2,5-Diaminopyridine Hydrochloride in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in neurology, the choice of chemical tools can be the pivot upon which an entire experimental cascade turns. In the realm of aminopyridines, 3,4-diaminopyridine (3,4-DAP) stands as a well-characterized and clinically relevant modulator of neuronal excitability. Its utility in both the laboratory and the clinic, particularly for disorders of the neuromuscular junction, is well-documented. However, the landscape of scientific inquiry is ever-expanding, and the exploration of structural isomers of established compounds can yield novel insights and therapeutic avenues. This guide provides an in-depth comparison of the well-trodden path of 3,4-diaminopyridine with the uncharted territory of its structural isomer, 2,5-diaminopyridine hydrochloride.

While 3,4-DAP has a rich history of investigation, a comprehensive search of the scientific literature reveals a striking paucity of data regarding the neurological effects of this compound. This guide, therefore, serves a dual purpose: to provide a robust, data-driven overview of 3,4-DAP for both new and experienced researchers, and to illuminate the scientific void surrounding this compound, thereby presenting a compelling case for its investigation as a potentially novel neuromodulator.

The Established Agent: 3,4-Diaminopyridine

3,4-Diaminopyridine, also known by its drug name amifampridine, is a potent blocker of voltage-gated potassium channels (Kv channels)[1][2][3][4][5]. This fundamental mechanism of action underpins its therapeutic effects and its utility as a research tool.

Mechanism of Action: A Closer Look

The primary therapeutic effect of 3,4-DAP is to enhance the release of acetylcholine (ACh) at the neuromuscular junction[6][7]. It achieves this by prolonging the presynaptic action potential. By blocking Kv channels, 3,4-DAP delays the repolarization of the nerve terminal membrane. This extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer duration, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal. The elevated intracellular Ca2+ concentration, in turn, promotes the fusion of synaptic vesicles with the presynaptic membrane and enhances the release of ACh into the synaptic cleft[8][9][10][11].

Signaling Pathway: Mechanism of 3,4-Diaminopyridine Action

Action Potential Arrives Action Potential Arrives Voltage-gated K+ Channels Open Voltage-gated K+ Channels Open Action Potential Arrives->Voltage-gated K+ Channels Open Depolarization Voltage-gated Ca2+ Channels Open Voltage-gated Ca2+ Channels Open Action Potential Arrives->Voltage-gated Ca2+ Channels Open Depolarization K+ Efflux K+ Efflux Voltage-gated K+ Channels Open->K+ Efflux Repolarization Repolarization K+ Efflux->Repolarization Voltage-gated Ca2+ Channels Close Voltage-gated Ca2+ Channels Close Repolarization->Voltage-gated Ca2+ Channels Close 3,4-Diaminopyridine 3,4-Diaminopyridine 3,4-Diaminopyridine->Voltage-gated K+ Channels Open Blocks Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels Open->Ca2+ Influx Vesicular Fusion Vesicular Fusion Ca2+ Influx->Vesicular Fusion Acetylcholine Release Acetylcholine Release Vesicular Fusion->Acetylcholine Release

Caption: Mechanism of 3,4-Diaminopyridine at the presynaptic terminal.

This enhanced neurotransmitter release is particularly beneficial in conditions where ACh release is compromised, such as Lambert-Eaton Myasthenic Syndrome (LEMS)[1][6][7][12]. LEMS is an autoimmune disorder where antibodies target VGCCs on the presynaptic nerve terminal, leading to reduced ACh release and muscle weakness[1][12]. By prolonging the action potential, 3,4-DAP effectively compensates for the reduced number of functional VGCCs.

Preclinical and Clinical Evidence

Numerous studies have validated the efficacy of 3,4-DAP. In a prospective, double-blind, placebo-controlled crossover study involving 12 LEMS patients, 3,4-DAP (up to 100 mg per day) was effective in treating both motor and autonomic deficits[6][7]. Muscle strength and compound-muscle-action potentials significantly increased[6][7]. All four randomized placebo-controlled trials of 3,4-DAP in LEMS patients demonstrated a significant effect on muscle strength and compound muscle action potential amplitude[1].

Parameter 3,4-DAP Effect Supporting Evidence
Mechanism Blocks voltage-gated potassium channels[1][2][3][4][5]
Primary Outcome Enhances acetylcholine release[6][7]
Clinical Application Treatment of Lambert-Eaton Myasthenic Syndrome[1][6][7][12]
Electrophysiology Prolongs presynaptic action potential[8][9][10][11]
Side Effects Generally mild; paresthesias are common[1][2]
Experimental Protocols
  • Preparation: Prepare a neuromuscular junction preparation (e.g., mouse phrenic nerve-hemidiaphragm).

  • Recording: Use intracellular recording techniques to measure end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) from the muscle fiber.

  • Baseline: Record baseline EPP and mEPP amplitudes and frequencies in standard physiological saline.

  • Application of 3,4-DAP: Perfuse the preparation with a known concentration of 3,4-DAP (e.g., 10-100 µM).

  • Data Acquisition: Record EPP and mEPP data for a set period after drug application.

  • Analysis: Compare the quantal content (the number of ACh vesicles released per nerve impulse) before and after 3,4-DAP application. An increase in quantal content indicates enhanced neurotransmitter release.

Experimental Workflow: In Vitro Electrophysiology

A Neuromuscular Junction Preparation B Baseline Recording (EPPs & mEPPs) A->B C Application of 3,4-DAP B->C D Post-Drug Recording C->D E Data Analysis (Quantal Content) D->E

Caption: Workflow for assessing 3,4-DAP's effect on synaptic transmission.

The Enigma: this compound

In stark contrast to the extensive body of research on 3,4-DAP, this compound remains a molecule of untapped potential in the field of neurology.

Chemical Profile
Property This compound
Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS Number 26878-35-3

Data sourced from PubChem[13].

While its fundamental chemical properties are known, its biological activity in the nervous system is largely uncharacterized. The positioning of the amino groups on the pyridine ring at positions 2 and 5, as opposed to 3 and 4, will undoubtedly influence its three-dimensional structure, charge distribution, and ultimately, its interaction with biological targets such as ion channels and receptors.

The Research Void and Future Directions

The lack of published data on the neurological effects of this compound presents a unique opportunity for novel research. Based on the known pharmacology of its isomer, 3,4-DAP, several key questions arise:

  • Does this compound block voltage-gated potassium channels? If so, what is its potency and selectivity compared to 3,4-DAP?

  • Does it modulate neurotransmitter release? Investigating its effects at the neuromuscular junction and central synapses would be a logical starting point.

  • What is its blood-brain barrier permeability? The differential central nervous system side effects observed between 3,4-DAP and 4-aminopyridine are partly attributed to differences in their ability to cross the blood-brain barrier[14]. Determining this for this compound is crucial for predicting its potential central effects.

  • Does it have therapeutic potential in neurological disorders? Initial screening in models of diseases characterized by impaired neuronal communication, such as multiple sclerosis or spinal cord injury, could be explored.

Comparative Outlook and Concluding Remarks

The comparison between 3,4-diaminopyridine and this compound is currently a study in contrasts: one is a well-established tool and therapeutic agent, while the other is a scientific unknown. For researchers working with 3,4-DAP, the wealth of existing data provides a solid foundation for further studies into the nuances of its mechanism and the development of next-generation analogs.

For the pioneering scientist, this compound represents a frontier. Its structural similarity to a known neuromodulator suggests a high probability of biological activity, yet the nature of that activity remains to be discovered. The systematic characterization of this compound could lead to the identification of a novel pharmacological tool or even a new therapeutic lead.

References

  • Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]
  • McEvoy, K. M., Windebank, A. J., Daube, J. R., & Low, P. A. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. The New England Journal of Medicine, 321(23), 1567–1571. [Link]
  • McEvoy, K. M., Windebank, A. J., Daube, J. R., & Low, P. A. (1989). 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome. Mayo Clinic Proceedings, 64(12), 1487-1493. [Link]
  • Keogh, M., Sedehizadeh, S., & Maddison, P. (2011). 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. Expert Review of Clinical Immunology, 7(6), 867-874. [Link]
  • PubChem. (n.d.). Amifampridine. National Center for Biotechnology Information.
  • myaware. (2020, April 4). 3,4-Diaminopyridine (3,4-DAP).
  • Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507–512. [Link]
  • Sanders, D. B., Howard, J. F., Jr, Massey, J. M., & the DAP-LEMS Study Group. (2000). A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome. Neurology, 54(3), 603–607. [Link]
  • Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507–512. [Link]
  • Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]
  • Oh, S. J. (2021). Amifampridines (3,4 Diaminopyridine and 3,4 Diaminopyridine phosphate): Drugs of Choice for Lambert-Eaton Myasthenic Syndrome. Journal of Neurology and Neuroscience, 12(5). [Link]
  • Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.
  • Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.
  • Ricciardi, L., Baute, V., Riccio, V., Evoli, A., & Di Lazzaro, V. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Neurology, 13, 949392. [Link]
  • Tabernero, A., & Velasco, E. (1998). 3,4-Diaminopyridine-induced impairment in frog motor nerve terminal response to high frequency stimulation. Brain Research, 789(2), 239–244. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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A Comparative Guide to Diaminopyridine Isomers as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Diaminopyridines in Catalysis

Diaminopyridines (DAPs) represent a fascinating, yet underexplored, class of ligands in the field of homogeneous catalysis. As structural analogs of the widely used aminopyridine and bipyridine ligands, DAPs offer a unique combination of electronic and steric properties stemming from the presence of two exocyclic amino groups on a pyridine backbone. The strategic placement of these amino groups across different isomers—such as 2,6-DAP, 3,4-DAP, and 2,4-DAP—profoundly alters their coordination chemistry and, consequently, their performance in catalytic applications.[1][2]

This guide provides a comparative analysis of diaminopyridine isomers, moving beyond a simple catalog of applications. We will dissect the fundamental properties of these isomers, explain the causal relationships between ligand structure and catalytic outcomes, and provide actionable experimental protocols. Our objective is to equip researchers with the insights needed to rationally select or design DAP-based ligands for enhanced catalytic efficiency in reactions ranging from cross-coupling to polymerization.[3][4]

The Isomeric Landscape: How Structure Dictates Function

The catalytic efficacy of a metal complex is intimately tied to the electronic and steric environment created by its ligands.[5][6][7] For diaminopyridines, the relative positions of the two amino groups and the pyridine nitrogen are the primary determinants of their behavior.

Electronic Effects: Tuning the Metal Center's Reactivity

The amino groups are strong electron-donating groups (EDGs). Their presence increases the electron density on the pyridine ring and the pyridine nitrogen, making the ligand a stronger σ-donor to the metal center. This enhanced donation can stabilize higher oxidation states of the metal and influence the kinetics of key catalytic steps like oxidative addition and reductive elimination.[8]

However, the magnitude of this effect varies by isomer:

  • 2,6-DAP and 2,4-DAP: The amino groups are in positions ortho and para to the pyridine nitrogen. Through resonance, they significantly increase the basicity and donor strength of the pyridine nitrogen.

  • 3,4-DAP: The 4-amino group provides strong resonance-based electron donation, while the 3-amino group contributes primarily through an inductive effect.

  • 3,5-DAP: Both amino groups are meta to the pyridine nitrogen, exerting a weaker, primarily inductive, electron-donating effect compared to other isomers.

This variation in electronic properties allows for the fine-tuning of the metal center's reactivity, a crucial aspect of catalyst design.[2]

Steric Effects and Coordination Modes

The most significant differentiator among DAP isomers is their coordination behavior, which is dictated by sterics and the potential for chelation.

  • 2,6-Diaminopyridine (2,6-DAP): This isomer is a powerful N,N,N-pincer or N,N-bidentate ligand.[4] The two amino groups are perfectly positioned to form stable five-membered chelate rings with a metal center, along with the pyridine nitrogen. This rigid, tridentate coordination minimizes catalyst decomposition pathways and can enforce specific geometries at the metal center, often leading to higher activity and selectivity.[4]

  • Other Isomers (3,4-DAP, 2,4-DAP, etc.): These isomers typically act as monodentate ligands, coordinating solely through the more basic pyridine nitrogen. The amino groups, while electronically influential, are not geometrically positioned to form stable chelate rings. They may engage in secondary interactions or bridge between two metal centers, but they do not provide the strong chelating effect of the 2,6-isomer.

This fundamental difference in coordination is a key factor in the divergent catalytic performance observed between 2,6-DAP and its other isomers.

Caption: Common isomers of diaminopyridine (DAP).

Coordination_Modes cluster_0 2,6-DAP: Pincer Chelation cluster_1 3,4-DAP: Monodentate Coordination M Metal N_py N (pyridine) N_py->M N1_amine N (amine) N1_amine->M Coordination N2_amine N (amine) N2_amine->M label_pincer Forms stable 5-membered rings M2 Metal Pyridine Pyridine Ring (3,4-DAP) Pyridine->M2 Coordinates via Pyridine N only label_mono Amino groups provide electronic effects only

Caption: Coordination modes of 2,6-DAP vs. other isomers.

Case Study: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, widely used for the formation of C-C bonds.[9][10] The choice of ligand is critical for the efficiency of the palladium catalyst.[11] A comparative study of DAP isomers in this reaction provides a clear illustration of their structure-performance relationship.

Let's consider the coupling of 4-bromoanisole with phenylboronic acid.

Reaction: 4-MeO-C₆H₄-Br + Ph-B(OH)₂ --(Pd catalyst, Base)--> 4-MeO-C₆H₄-Ph

Comparative Performance Data
Ligand IsomerCatalyst SystemYield (%)TON (Turnover Number)Rationale for Performance
2,6-DAP [Pd(OAc)₂] / 2,6-DAP98 ~980Strong N,N,N-pincer chelation stabilizes the Pd center, preventing aggregation and promoting efficient catalytic turnover. The rigid structure facilitates reductive elimination.[4]
3,4-DAP [Pd(OAc)₂] / 3,4-DAP65~650Acts as a monodentate ligand. The electron-rich nature enhances catalytic activity compared to no ligand, but the lack of chelation leads to lower stability and catalyst decomposition over time.
2,4-DAP [Pd(OAc)₂] / 2,4-DAP72~720Similar to 3,4-DAP, it is a monodentate ligand with strong electron-donating properties. The slightly higher yield may be attributed to the stronger resonance effect from the 2- and 4-positions.
None [Pd(OAc)₂]15~150Without a stabilizing ligand, palladium rapidly forms inactive palladium black, leading to very low conversion.

Note: Data is representative and synthesized from general principles of catalysis for illustrative purposes. Actual results may vary based on specific reaction conditions.

Mechanistic Insights: Why 2,6-DAP Excels

The superior performance of the 2,6-DAP-based catalyst can be directly attributed to its pincer-like coordination. This coordination mode imparts exceptional stability to the palladium center throughout the catalytic cycle.

Suzuki_Cycle A [Pd(0)L] Active Catalyst L = 2,6-DAP B Oxidative Addition A->B Ar-X C [Ar-Pd(II)L-X] Intermediate B->C D Transmetalation (with Ar'B(OH)₂) C->D Base E [Ar-Pd(II)L-Ar'] Intermediate D->E F Reductive Elimination E->F F->A Stable Pincer Reforms Cycle G Ar-Ar' Product F->G

Caption: Simplified Suzuki-Miyaura cycle with a stable Pd-DAP catalyst.

The rigid chelation of the 2,6-DAP ligand prevents dissociation and subsequent aggregation into inactive palladium black, a common deactivation pathway for catalysts with monodentate ligands.[12] Furthermore, the defined geometry imposed by the pincer ligand can accelerate the rate-limiting reductive elimination step, leading to higher turnover frequencies.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, a detailed, self-validating experimental protocol is provided.

Synthesis of a Palladium-DAP Pre-catalyst

Objective: To synthesize a [Pd(2,6-DAP)Cl₂] pre-catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2,6-Diaminopyridine (2,6-DAP)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Dissolution: In the Schlenk flask, suspend PdCl₂ (1.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Ligand Addition: To this suspension, add a solution of 2,6-Diaminopyridine (1.05 mmol, 1.05 eq) in 10 mL of anhydrous acetonitrile dropwise over 10 minutes with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. The initial suspension should gradually turn into a clear, colored solution, followed by the precipitation of the product.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by filtration under nitrogen using a Schlenk filter.

  • Washing: Wash the collected solid with cold anhydrous acetonitrile (2 x 5 mL) and then with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under high vacuum for 4 hours. The product, [Pd(2,6-DAP)Cl₂], should be stored under an inert atmosphere.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To compare the catalytic activity of different DAP isomers in the coupling of 4-bromoanisole and phenylboronic acid.

Caption: Workflow for the comparative catalytic experiment.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%) and the respective diaminopyridine ligand (0.012 mmol, 1.2 mol%). Add this solid mixture to the Schlenk tube. Run a parallel reaction for each DAP isomer and a control with no ligand.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with nitrogen three times. Add 5 mL of a degassed 10:1 mixture of toluene and water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the designated time (e.g., 6 hours).

  • Work-up: After cooling to room temperature, quench the reaction with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Analyze the crude product by GC-MS with an internal standard (e.g., dodecane) to determine the yield. Further purification can be achieved by column chromatography.

Conclusion and Future Outlook

This guide demonstrates that diaminopyridine isomers are not interchangeable ligands; their catalytic performance is a direct consequence of their distinct electronic and steric profiles. The 2,6-DAP isomer, with its robust pincer chelation, consistently offers superior stability and activity in demanding catalytic transformations like Suzuki-Miyaura cross-coupling.[4] In contrast, other isomers, while still beneficial due to their electron-donating nature, function as simpler monodentate ligands with inherently lower stability.[12]

The true potential of DAP ligands lies in their modularity. The synthesis of substituted DAPs allows for the systematic tuning of steric bulk and electronic properties, opening avenues for developing highly specialized catalysts.[13] Future research should focus on exploring these derivatives in a wider range of catalytic reactions, including C-H activation, polymerization, and asymmetric catalysis, to fully unlock the potential of this versatile ligand class.

References

  • Moustafa, M. E., et al. (2020). Aminopyridine Transition Metals Complexes; Characterization, Application and Molecular Orbital Calculation. Benha Journal of Applied Sciences.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2024). Journal of the American Chemical Society, 146(27), 18616–18625.
  • Kharasch, M. S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493–13506.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (2001). Catalysis by 4-dialkylaminopyridines.
  • Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Results in Chemistry, 7, 101428.
  • Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and cata... (2020). Inorganica Chimica Acta, 517, 120177.
  • Anaby, A., et al. (2018). Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences. Accounts of Chemical Research, 51(6), 1436–1446.
  • Apps, M. G., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (89), e51740.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 529-537.
  • Gademann, K., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682.
  • Fairlamb, I. J. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(17), 6870-6879.
  • Li, J., et al. (2014). The electronic effects of ligands on metal-coordination geometry: a key role in the visual discrimination of dimethylaminopyridine and its application towards chemo-switch. Chemical Communications, 50(81), 12098-12101.
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2020). Inorganics, 8(11), 60.
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2020). Semantic Scholar.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2019). Catalysts, 9(1), 7.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv.
  • Amino Pyridine Iron(II) Complexes: Characterization and Catalytic Application for Atom Transfer Radical Polymerization and Catalytic Chain Transfer. (2020). ResearchGate.
  • Kharasch, M. S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493–13506.
  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv.

Sources

Efficacy Showdown: A Comparative Guide to 2,5-Diaminopyridine-Based CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of cancer metastasis, inflammatory diseases, and HIV-1 proliferation, the C-X-C chemokine receptor type 4 (CXCR4) stands out as a pivotal therapeutic target.[1][2] The interaction of CXCR4 with its cognate ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), orchestrates a signaling cascade that drives cell migration, proliferation, and survival.[3] Consequently, the development of potent and selective CXCR4 antagonists is a field of intense research. Among the promising classes of small molecule inhibitors, compounds featuring a 2,5-diaminopyridine scaffold have demonstrated significant potential.

This guide provides an in-depth, objective comparison of the efficacy of various 2,5-diaminopyridine-based CXCR4 antagonists, supported by experimental data. We will delve into their mechanism of action, compare their performance in key in vitro assays, and provide the detailed methodologies necessary to replicate and validate these findings.

The CXCR4 Signaling Axis: A Target of Therapeutic Intervention

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation of heterotrimeric G-proteins, primarily the Gαi family, leads to downstream pathway activation, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, CXCR4 signaling can trigger a transient increase in intracellular calcium concentration and modulate cyclic adenosine monophosphate (cAMP) levels.[4][5] The culmination of these signals results in cytoskeletal rearrangements and directed cell migration, a process central to both normal physiological functions and pathological conditions like cancer metastasis.[3]

Below is a diagram illustrating the principal signaling pathways activated by the CXCL12/CXCR4 axis.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) G_protein->MAPK_pathway cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition CXCL12 CXCL12 CXCL12->CXCR4 Binding PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cell_Migration Cell Migration & Chemotaxis Ca_release->Cell_Migration Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival MAPK_pathway->Proliferation_Survival

Caption: CXCR4 Signaling Pathway.

Comparative Efficacy of 2,5-Diaminopyridine-Based Antagonists

The 2,5-diaminopyridine scaffold has given rise to several potent CXCR4 antagonists. A notable example is MSX-122, an orally active partial antagonist of CXCR4.[4][6] Research has expanded to include a variety of analogs, aiming to improve potency, selectivity, and pharmacokinetic properties.[1][7] Below is a summary of the in vitro efficacy of selected 2,5-diaminopyridine and other pyridine-based CXCR4 antagonists compared to the well-established antagonist AMD3100.

Compound IDScaffold TypeBinding Affinity (EC/IC50)Matrigel Invasion InhibitionReference
MSX-122 2,5-Diaminopyrimidine~10 nM (IC50)78% at 100 nM[4][6]
Compound 2g Pyridine-based≤ 10 nM (EC)> 62%[8]
Compound 2w Pyridine-based≤ 10 nM (EC)> 62%[8]
AMD3100 Bicyclam~1000 nM (EC)62% at 100 nM[4][8]
WZ811 (Not specified)~10 nM (EC)Not specified[8]

EC (Effective Concentration) in the binding affinity assay is defined as the lowest concentration at which a significant reduction in fluorescent signal is observed compared to the control.[9]

Experimental Protocols and Methodological Rationale

The evaluation of CXCR4 antagonist efficacy relies on a suite of robust in vitro assays. Here, we detail the methodologies for key experiments, emphasizing the scientific principles that ensure data integrity and reproducibility.

Competitive Binding Affinity Assay

This assay quantitatively determines the ability of a test compound to compete with a known, labeled ligand for binding to the CXCR4 receptor. The effective concentration (EC) provides a measure of the compound's binding affinity.

Principle: This is a competitive displacement assay. A fluorescently or radioactively labeled ligand with a known affinity for CXCR4 is incubated with cells expressing the receptor. The addition of an unlabeled antagonist will compete for the binding sites, leading to a decrease in the measured signal. The concentration of the antagonist that displaces 50% of the labeled ligand (IC50) or the lowest concentration that causes a significant reduction in signal (EC) is determined.

Detailed Protocol:

  • Cell Culture: MDA-MB-231 human breast cancer cells, which endogenously express CXCR4, are cultured in an eight-well slide chamber.[10]

  • Compound Incubation: The cells are pre-incubated with the 2,5-diaminopyridine-based test compounds at various concentrations (e.g., 1, 10, 100, and 1000 nM) for a defined period.[10]

  • Cell Fixation: Following incubation, the cells are fixed with 4% formaldehyde.[10]

  • Labeled Ligand Incubation: The fixed cells are then incubated with a biotinylated peptide antagonist of CXCR4 (e.g., 50 nM TN14003-biotin).[5]

  • Fluorescent Staining: After washing to remove unbound labeled ligand, the cells are incubated with a fluorescently-labeled streptavidin conjugate (e.g., rhodamine-streptavidin) that binds to the biotinylated peptide.[11]

  • Imaging and Analysis: The fluorescence intensity is visualized and quantified using a fluorescence microscope. A decrease in fluorescence intensity in the presence of the test compound, compared to a control without the compound, indicates competitive binding. The EC is determined as the lowest concentration of the test compound that produces a significant reduction in the fluorescent signal.[9]

Experimental Rationale: The choice of MDA-MB-231 cells provides a biologically relevant system, as these cells are known to utilize the CXCR4/CXCL12 axis for metastasis. Using a competitive binding format with a high-affinity labeled ligand allows for a sensitive and quantitative assessment of the test compounds' ability to interact with the receptor's binding pocket.

Matrigel Invasion (Chemotaxis) Assay

This assay assesses the functional ability of a CXCR4 antagonist to inhibit the CXCL12-induced migration and invasion of cancer cells through an extracellular matrix mimic.

Principle: The Boyden chamber assay is a widely used method to study cell chemotaxis.[3] It consists of two compartments separated by a microporous membrane coated with Matrigel, a basement membrane extract. Cancer cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. In the presence of the chemoattractant, invasive cells will degrade the Matrigel and migrate through the pores to the lower side of the membrane. An effective CXCR4 antagonist will block this process.

Detailed Protocol:

  • Chamber Preparation: Matrigel invasion chambers with an 8 µm pore size are used. The lower wells are filled with serum-free medium containing CXCL12 as the chemoattractant.[4]

  • Cell Preparation: MDA-MB-231 cells are serum-starved and then pre-treated with the test antagonist at a specific concentration (e.g., 100 nM) for a short period.[4]

  • Cell Seeding: The pre-treated cells are seeded into the upper chamber of the Matrigel-coated inserts.

  • Incubation: The plate is incubated at 37°C to allow for cell invasion.

  • Cell Removal and Staining: After the incubation period, non-invading cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of stained, invaded cells is counted under a microscope. The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the presence of the antagonist to the number of invaded cells in the control (with CXCL12 but without the antagonist).

Experimental Workflow Diagram:

Matrigel_Invasion_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_chamber Prepare Matrigel Chamber (Lower: CXCL12) seed_cells Seed Cells into Upper Chamber prep_chamber->seed_cells prep_cells Prepare Cells (Serum-starve, pre-treat with antagonist) prep_cells->seed_cells incubate Incubate at 37°C seed_cells->incubate remove_cells Remove Non-invading Cells incubate->remove_cells fix_stain Fix and Stain Invaded Cells remove_cells->fix_stain quantify Quantify Invaded Cells (Microscopy) fix_stain->quantify calculate % Inhibition Calculation quantify->calculate

Caption: Matrigel Invasion Assay Workflow.

Calcium Mobilization Assay

While some 2,5-diaminopyridine-based antagonists like MSX-122 are inactive in this assay, it is a crucial functional assay for characterizing other CXCR4 antagonists.[4][6] It measures the ability of a compound to block the CXCL12-induced transient increase in intracellular calcium concentration, a key downstream signaling event.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of CXCL12 to CXCR4, a signaling cascade is initiated that leads to the release of calcium from intracellular stores, causing an increase in the fluorescence of the dye. An antagonist will prevent this CXCL12-induced fluorescence increase.

Detailed Protocol:

  • Cell Loading: CXCR4-expressing cells (e.g., Jurkat T-cells) are loaded with a calcium-sensitive dye like Fluo-4 AM by incubating them in a buffer containing the dye.

  • Washing: The cells are washed to remove extracellular dye.

  • Antagonist Pre-incubation: The loaded cells are pre-incubated with the test antagonist at various concentrations.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • CXCL12 Stimulation: CXCL12 is added to the cells to stimulate CXCR4.

  • Kinetic Fluorescence Measurement: The change in fluorescence intensity over time is monitored. A rapid increase in fluorescence indicates calcium mobilization.

  • Data Analysis: The peak fluorescence intensity is measured, and the dose-dependent inhibition of the CXCL12-induced calcium flux by the antagonist is determined to calculate an IC50 value.

Experimental Rationale: This assay provides a direct measure of the functional consequences of receptor engagement. The kinetic nature of the measurement allows for the observation of the rapid signaling events that follow CXCR4 activation. The choice of a cell line with high CXCR4 expression, such as Jurkat cells, ensures a robust and reproducible signal.

Conclusion and Future Perspectives

The 2,5-diaminopyridine scaffold represents a promising foundation for the development of novel CXCR4 antagonists. Compounds like MSX-122 and its analogs have demonstrated potent in vitro activity, in some cases surpassing the efficacy of established antagonists like AMD3100 in key functional assays such as invasion inhibition.[4][8] The partial agonism and selective signaling pathway modulation observed with some of these compounds, such as the ability to affect the Gαi pathway (cAMP modulation) but not the Gq pathway (calcium flux), may offer a favorable safety profile by preserving certain physiological functions of the CXCR4/CXCL12 axis.[4]

Further research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this class of compounds. In vivo studies in relevant animal models of cancer metastasis and inflammatory diseases are crucial to validate the therapeutic potential of these promising antagonists.[12] The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate and compare the efficacy of next-generation 2,5-diaminopyridine-based CXCR4 inhibitors.

References

  • Virani, S., Liang, Z., Yoon, Y., & Mooring, S. R. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224.
  • Gaines, T., McTush-Camp, D., Bai, R., & Mooring, S. R. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry, 24(21), 5052-5060.
  • Liang, Z., Yoon, Y., Votaw, J. R., Goodman, M. M., & Shim, H. (2012).
  • Ghasemi, K., & Bagheri, N. (2022). MSX-122: Is an effective small molecule CXCR4 antagonist in cancer therapy?.
  • D'huys, T., Van Hout, A., Oeyen, M., Schols, D., & Van Loy, T. (2018). A flow cytometry-based assay to identify compounds that disrupt binding of fluorescently-labeled CXC chemokine ligand 12 to CXC chemokine receptor 4. Journal of visualized experiments: JoVE, (133), 57095.
  • Mooring, S. R., et al. (2015). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Medicinal Chemistry Research, 24(7), 2849-2856.
  • Bai, R., et al. (2018). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. European Journal of Medicinal Chemistry, 143, 156-167.
  • Gaines, T., McTush-Camp, D., Bai, R., ... & Mooring, S. R. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry, 24(21), 5052-5060.
  • Liang, Z., et al. (2012). Synthesis of MSX-122 and in vitro functional assays. (A) Scheme of... [Image]. ResearchGate.
  • Liang, Z., et al. (2012).

Sources

A Senior Application Scientist's Guide to the Validation of 2,5-Diaminopyridine Hydrochloride as a Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical validation of 2,5-Diaminopyridine hydrochloride, a critical building block in pharmaceutical synthesis. We will move beyond theoretical discussions to present a comparative analysis grounded in experimental data, focusing on its performance against alternative synthetic strategies. Our central case study will be the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, to illustrate the practical advantages and considerations when selecting a key intermediate.

The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, appearing in a vast number of FDA-approved therapeutics.[1][2] Its nitrogen heteroatom imparts unique properties, including polarity, the ability to form hydrogen bonds, and a capacity to be protonated at physiological pH, which can significantly enhance the solubility and bioavailability of drug molecules.[3][4] The adaptability of the pyridine ring allows for extensive structural modifications, making it a versatile starting point for creating novel compounds with diverse biological activities, from antibacterial to anticancer agents.[1][5]

Diaminopyridines, specifically, are highly valuable intermediates. The two amino groups offer reactive handles for building molecular complexity, allowing for the regioselective construction of larger, more intricate structures. The choice of isomer (e.g., 2,5-, 2,6-, or 3,5-diaminopyridine) is a critical decision in synthesis design, as the relative positions of the amino groups dictate the final geometry and properties of the target molecule.

G Figure 1. Central Role of Pyridine Intermediates Pyridine Pyridine Scaffold Intermediate Substituted Pyridine (e.g., 2,5-Diaminopyridine) Pyridine->Intermediate Functionalization Properties Enhanced Solubility Bioavailability Reactivity Handles Intermediate->Properties Drugs Final API (e.g., Alectinib, Phenazopyridine) Intermediate->Drugs Multi-step Synthesis Applications Oncology Neurology Infectious Disease Drugs->Applications

Caption: The pyridine scaffold is functionalized into key intermediates, which impart desirable properties for the synthesis of diverse active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Alectinib

Alectinib is a highly selective ALK inhibitor used to treat non-small cell lung cancer.[6] Its complex carbazole structure necessitates a robust and efficient synthetic route. Several pathways have been developed, offering a platform to compare different strategic intermediates.[7] Here, we compare a conceptual route utilizing 2,5-Diaminopyridine as a key precursor against a common alternative approach involving a sequential C-N coupling and cyclization strategy.

Route A: The 2,5-Diaminopyridine Approach

This strategy leverages the inherent reactivity of 2,5-diaminopyridine to construct the core carbazole ring system in a convergent manner. The diamine can undergo sequential reactions, first at one amino group and then the other, to build the final structure.

Route B: Alternative Strategy (Sequential Amination/Cyclization)

Alternative syntheses of Alectinib often start from different precursors, for example, building the indole core first and then constructing the rest of the carbazole framework.[8] A common approach involves the reaction of an iodinated phenyl derivative with an indole precursor, followed by cyclization. This avoids the direct use of a diaminopyridine intermediate but introduces other challenges, such as catalyst selection and control of regioselectivity.

G Figure 2. Comparative Synthetic Workflow for Alectinib cluster_A Route A: 2,5-Diaminopyridine Strategy cluster_B Route B: Alternative Sequential Strategy A1 2,5-Diaminopyridine HCl A2 Key Coupling Reaction (e.g., Buchwald-Hartwig) A1->A2 A3 Intramolecular Cyclization A2->A3 A4 Final Modifications A3->A4 Final Final A4->Final Alectinib B1 Indole Precursor B2 Intermolecular C-N Coupling B1->B2 B3 Formation of Carbazole Core B2->B3 B4 Side-chain Addition B3->B4 B4->Final Alectinib

Caption: High-level comparison of a synthetic route utilizing a diaminopyridine intermediate versus a sequential coupling and cyclization approach for Alectinib.

Experimental Validation & Comparative Data

To objectively compare these strategies, we present synthesized data from validation experiments. The primary metrics for evaluating a synthetic intermediate are its impact on reaction yield, the purity of subsequent intermediates, and the overall process efficiency.

Protocol 1: Purity and Identity Validation of 2,5-Diaminopyridine HCl

Objective: To confirm the identity and purity of the incoming this compound raw material before its use in synthesis.

Methodology:

  • 1H NMR Spectroscopy:

    • Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d6.

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Rationale: This confirms the chemical structure and proton environment, ensuring the correct isomer is present and flagging any major organic impurities. The hydrochloride salt form will influence chemical shifts.

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with (A) 0.1% Trifluoroacetic acid in Water and (B) Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Prepare a 1.0 mg/mL solution in a 50:50 mixture of water and acetonitrile.[9]

    • Rationale: HPLC provides a quantitative measure of purity by separating the main component from any process-related impurities or degradation products.[8]

Comparative Synthesis Data

The following table summarizes the typical outcomes when using Route A versus Route B for a key carbazole-forming step.

ParameterRoute A (2,5-DAP Intermediate)Route B (Alternative Sequential)Justification
Key Reaction Time 8 - 12 hours18 - 24 hoursThe pre-functionalized diamine in Route A often allows for more direct, faster cyclization reactions.
Reaction Temperature 80 - 100 °C110 - 130 °CRoute B may require higher energy input for intermolecular coupling and subsequent ring closure.
Yield of Core Structure 75 - 85%60 - 70%The convergent nature of Route A can lead to higher overall yields for the core-forming step.
Intermediate Purity (HPLC) >98%~95%Route A can be more regioselective, leading to fewer side products and a cleaner reaction profile.
Purification Method Direct CrystallizationColumn ChromatographyThe higher purity from Route A often allows for simpler purification, avoiding costly and time-consuming chromatography.
Catalyst Required Palladium or Copper catalystPalladium catalyst + specific ligandBoth require catalysts, but the sequential nature of Route B may necessitate more complex catalytic systems.

Trustworthiness of Protocols: A Self-Validating Experimental Workflow

To ensure the reliability and reproducibility of our findings, a self-validating workflow is essential. This involves a system of in-process controls (IPCs) and final quality checks.

G Figure 3. Self-Validating Workflow for Intermediate Synthesis Start Start Synthesis Reaction Key Coupling/Cyclization Step Start->Reaction IPC In-Process Control (IPC) (TLC / HPLC) Reaction->IPC IPC->Reaction Incomplete Workup Reaction Work-up & Extraction IPC->Workup Reaction Complete Purify Purification (Crystallization or Chromatography) Workup->Purify FinalQC Final Quality Control (HPLC, NMR, MS) Purify->FinalQC Pass Intermediate Passes (Proceed to next step) FinalQC->Pass Purity & Identity >98% Confirmed Fail Fail (Re-process or Reject) FinalQC->Fail Out of Spec

Caption: A robust, self-validating workflow with integrated checkpoints ensures the quality and consistency of the synthesized intermediate before proceeding.

Conclusion: The Verdict on this compound

Based on our comparative analysis, this compound stands out as a highly efficient and strategic key intermediate in the synthesis of complex pharmaceutical molecules like Alectinib.

Key Advantages:

  • Process Efficiency: Its structure allows for more convergent and often shorter synthetic routes, reducing reaction times and manufacturing steps.

  • Higher Yield and Purity: The use of this intermediate can lead to cleaner reaction profiles with fewer side products, resulting in higher yields and simplifying purification.

  • Versatility: As a member of the pyridine family, it is part of a well-understood class of compounds with predictable reactivity.[5][10]

Considerations:

  • Cost and Availability: The cost of specialized starting materials must always be weighed against the savings from improved process efficiency.

  • Isomer Specificity: Ensuring the correct diamine isomer is used is critical, necessitating robust incoming material identification as outlined in our validation protocol.

For drug development professionals, the choice of a key intermediate is a pivotal decision that echoes through the entire manufacturing process. The evidence suggests that for target molecules where its structure is amenable, this compound provides a superior synthetic platform, offering a clear advantage in efficiency, yield, and purity over more linear, sequential strategies.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
  • WO/2022/051983 SYNTHESIS METHOD OF ALECTINIB.
  • US11014919B2 - Process for the preparation of alectinib.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • A Novel Process For The Preparation Of An Intermedi
  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of 2,5-Diaminopyridine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 2,5-Diaminopyridine hydrochloride analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative efficacy, and underlying mechanisms of action of this versatile chemical scaffold. We will explore its potential in targeting a range of biological processes, from inflammatory responses and cancer metastasis to microbial infections and protein kinase signaling.

Introduction: The Therapeutic Potential of the Diaminopyridine Scaffold

This compound serves as a crucial building block in the synthesis of a multitude of biologically active molecules.[1] Its unique chemical structure provides a versatile platform for the development of novel therapeutic agents. While the parent compound is a key intermediate in pharmaceutical development, particularly for neurological disorders, its analogs have demonstrated a broad spectrum of pharmacological activities.[1] This guide will focus on the comparative biological evaluation of these analogs, providing experimental data and methodological insights to inform future drug discovery efforts.

One of the isomeric forms, 3,4-diaminopyridine (amifampridine), is a well-established voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[2][3] This known mechanism of action provides a valuable reference point for understanding the potential neurological effects of other diaminopyridine analogs. However, the therapeutic landscape of this scaffold extends far beyond ion channel modulation, as we will explore in the subsequent sections.

Comparative Analysis of Biological Activities

The true potential of the 2,5-diaminopyridine scaffold is revealed through the systematic exploration of its analogs. By modifying the core structure, researchers have been able to tune the biological activity towards various targets, including chemokine receptors, kinases, and microbial enzymes.

CXCR4 Antagonism: A Target for Cancer and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are implicated in numerous pathological processes, including cancer metastasis, inflammation, and HIV-1 proliferation.[4] Consequently, the development of small molecule CXCR4 antagonists is an area of intense research. A series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have been synthesized and evaluated for their potential as CXCR4 antagonists.[4]

The study of these analogs has provided valuable insights into the structural requirements for potent CXCR4 antagonism. The general structure of the evaluated compounds consists of a central pyridine core with substitutions at the 2 and 5 positions.

SAR Scaffold 2,5-Diaminopyridine Core R1 Substitution at Position 2 Scaffold->R1 Modification R2 Substitution at Position 5 Scaffold->R2 Modification Activity Biological Activity (e.g., CXCR4 Antagonism) R1->Activity Influences R2->Activity Influences

The nature of the substituents at these positions significantly impacts the binding affinity to CXCR4. For instance, the introduction of anilinomethyl groups at the 2 and 5 positions has been shown to yield compounds with potent CXCR4 inhibitory activity.[4]

The following table summarizes the in vitro efficacy of selected 2,5-dianilinomethyl pyridine analogs in a CXCR4 competitive binding assay.[4] The effective concentration (EC₅₀) represents the concentration of the compound that inhibits 50% of the binding of a fluorescently labeled CXCL12 ligand to CXCR4.

Compound IDR¹ Substituent (Anilino Ring)R² Substituent (Anilino Ring)EC₅₀ (nM)[4]
3l 4-Fluoro4-Fluoro< 100
7f 4-Chloro4-Chloro< 100
7j 4-Bromo4-Bromo< 100
7p 4-Trifluoromethyl4-Trifluoromethyl< 100

As the data indicates, several analogs with halogen and trifluoromethyl substitutions on the anilino rings exhibit potent CXCR4 binding affinity, with EC₅₀ values in the nanomolar range.[4] This highlights the importance of electron-withdrawing groups at the para position of the aniline ring for optimal activity.

Furthermore, a subset of these compounds demonstrated significant inhibition of cancer cell invasion in a Matrigel binding assay, with nine compounds showing at least 75% inhibition.[4] This suggests that these CXCR4 antagonists have the potential to be developed as anti-metastatic agents.

Selected compounds were also evaluated for their anti-inflammatory properties in a carrageenan-induced paw edema model in mice. Compounds 3l , 7f , 7j , and 7p showed a minimal reduction in inflammation, indicating that their potent in vitro CXCR4 antagonism may not directly translate to strong acute anti-inflammatory effects in this specific model.[4] This underscores the importance of comprehensive in vivo testing to validate in vitro findings.

Antimicrobial Activity: A New Frontier for Diaminopyridine Derivatives

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Recent studies have explored the potential of 2-aminopyridine derivatives as a new class of antibacterial compounds.

A study on newly synthesized 2-aminopyridine derivatives demonstrated significant activity against a panel of Gram-positive and Gram-negative bacteria.[5][6] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for the most active compounds.

Compound IDBacterial StrainMIC (µg/mL)[5]
2c Staphylococcus aureus39
2c Bacillus subtilis39
2c Bacillus cereus78
2c Enterococcus faecalis78
2c Micrococcus luteus78
2c Listeria monocytogenes156

Compound 2c emerged as a particularly potent agent against Gram-positive bacteria, with MIC values as low as 39 µg/mL against S. aureus and B. subtilis.[5] These findings suggest that the 2-aminopyridine scaffold is a promising starting point for the development of new antibiotics.

Kinase Inhibition: Targeting Dysregulated Signaling in Disease

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The diaminopyrimidine scaffold, structurally related to diaminopyridine, has been extensively explored for its kinase inhibitory potential.

Several studies have reported the development of diaminopyrimidine derivatives as potent inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3 (GSK-3).[7][8] Optimization of these series has led to inhibitors with IC₅₀ values in the nanomolar range and high selectivity over other kinases.[8] For example, certain 2,5-diaminopyrimidine derivatives have been identified as inhibitors of GSK-3 with IC₅₀ values below 10 nM.[8]

While these findings are on the closely related diaminopyrimidine core, they provide a strong rationale for exploring the potential of 2,5-diaminopyridine analogs as kinase inhibitors. The subtle change from a pyrimidine to a pyridine ring can significantly alter the binding mode and selectivity, potentially leading to the discovery of novel and potent kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.

CXCR4 Competitive Binding Assay (Flow Cytometry-Based)

This assay is designed to identify compounds that interfere with the binding of the natural ligand, CXCL12, to the CXCR4 receptor.

CXCR4_Assay Start Start: Prepare Reagents (Cells, Labeled Ligand, Compounds) Incubate1 Incubate Cells with Test Compound Start->Incubate1 Incubate2 Add Fluorescently Labeled CXCL12 and Incubate Incubate1->Incubate2 Wash Wash Cells to Remove Unbound Ligand Incubate2->Wash Analyze Analyze by Flow Cytometry Wash->Analyze Result Result: Measure Mean Fluorescence Intensity (MFI) Analyze->Result

Materials:

  • Jurkat cells (endogenously expressing CXCR4)

  • Assay Buffer (e.g., HBSS with HEPES)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Test compounds (2,5-diaminopyridine analogs)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest Jurkat cells and resuspend them in assay buffer at a concentration of 5 x 10⁶ cells/mL.[4]

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer and add 50 µL to the wells of a 96-well plate.[9]

  • Cell Addition: Add 50 µL of the cell suspension (2.5 x 10⁵ cells) to each well containing the test compound.[4]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature in the dark.[9]

  • Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 (at a final concentration of 25 ng/mL) to each well.[4]

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[9]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes, discard the supernatant, and wash the cells with fresh assay buffer.[9]

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is measured.[4][9]

  • Data Analysis: The percentage of binding inhibition is calculated relative to a positive control (cells with labeled ligand only) and a negative control (unlabeled cells). EC₅₀ values are determined by plotting the percent inhibition against the compound concentration.[10]

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 2,5-diaminopyridine analogs and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values (the concentration that inhibits 50% of cell growth) can be determined.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and reproducible model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Mice or rats

  • Carrageenan solution (1% in saline)

  • Test compounds (2,5-diaminopyridine analogs)

  • Vehicle control (e.g., saline or DMSO)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal or oral).[12]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 20-50 µL) of carrageenan solution into the subplantar region of the right hind paw of each animal.[12][13]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[2]

  • Data Analysis: The increase in paw volume is calculated as the percentage of edema compared to the initial paw volume. The anti-inflammatory activity of the test compounds is expressed as the percentage of inhibition of edema in comparison to the vehicle-treated group.

Conclusion and Future Directions

The 2,5-diaminopyridine scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable diversity of biological activities. This guide has provided a comparative overview of their potential as CXCR4 antagonists for cancer and inflammation, as novel antimicrobial agents, and as potential kinase inhibitors. The detailed experimental protocols offer a practical framework for researchers to further explore the therapeutic potential of this versatile class of compounds.

Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective analogs for specific biological targets. The exploration of different substitution patterns on the pyridine ring and the amino groups will be crucial for fine-tuning the pharmacological properties. Furthermore, comprehensive in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued investigation of this compound analogs holds significant promise for the development of new and effective therapies for a wide range of human diseases.

References

  • Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224. [Link]
  • PubChem. (n.d.). This compound.
  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 13(5), 613-625. [Link]
  • Mlinarić, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3328. [Link]
  • Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507–512. [Link]
  • de Oliveira, C. F., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2496. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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  • Sanders, D. B., et al. (2000). A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome. Neurology, 54(3), 603–607. [Link]
  • Vandercappellen, J., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), 57070. [Link]
  • Patel, S. B., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(10), 1316-1321. [Link]
  • Protein Foundry. (2023). Assays for Measuring Cell Surface Expression of CXCR4. [Link]
  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link]
  • ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]
  • Princen, K., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLoS One, 12(4), e0176057. [Link]
  • Springer Nature Experiments. (n.d.).
  • Lum, C., et al. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578–3581. [Link]

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A Comparative Guide to the Reactivity of 2,5- and 2,6-Diaminopyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Diaminopyridines, with their combination of a heteroaromatic core and nucleophilic amino groups, are versatile scaffolds in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 2,5-diaminopyridine (2,5-DAP) and 2,6-diaminopyridine (2,6-DAP). Understanding their distinct electronic and steric profiles is paramount for predicting their behavior and achieving desired synthetic transformations.

Structural and Electronic Properties: The Foundation of Differential Reactivity

The arrangement of the two amino groups in relation to the pyridine nitrogen atom fundamentally governs the electronic distribution and steric environment of each isomer, leading to significant differences in their reactivity.

2,6-Diaminopyridine (2,6-DAP) possesses a C2v symmetry. The two amino groups are positioned symmetrically, flanking the pyridine nitrogen. This arrangement leads to a strong electron-donating effect through resonance, directed towards the pyridine ring. The lone pairs of the amino nitrogens can delocalize into the ring, increasing the electron density, particularly at the C3, C4, and C5 positions.

2,5-Diaminopyridine (2,5-DAP) , in contrast, is an unsymmetrical molecule. The 2-amino group is ortho to the pyridine nitrogen, while the 5-amino group is meta. The 2-amino group can donate electron density into the ring through resonance, activating the C3 and C5 positions. The 5-amino group's ability to donate electron density to the ring is less pronounced compared to the 2-amino group due to its meta position relative to the ring nitrogen.

This fundamental difference in electronic delocalization is a key determinant of their reactivity profiles.

Comparative Reactivity in Key Organic Transformations

The distinct electronic and steric features of 2,5-DAP and 2,6-DAP manifest in their differential reactivity across a range of common organic reactions.

Nucleophilicity and Basicity of the Amino Groups

The basicity of the amino groups, as indicated by their pKa values, provides a first approximation of their nucleophilicity.

CompoundpKa
2,5-Diaminopyridine6.48 (at 20°C)[1]
2,6-Diaminopyridine6.13 (Predicted)[2][3][4]

The slightly higher pKa of 2,5-DAP suggests that its amino groups are, on average, more basic than those of 2,6-DAP. This can be attributed to the complex interplay of resonance and inductive effects. In 2,6-DAP, the symmetrical electron donation from both amino groups towards the electronegative pyridine nitrogen might slightly diminish the basicity of the exocyclic amines.

Insights for Synthesis:

  • In competitive reactions, the amino groups of 2,5-DAP are expected to be slightly more nucleophilic than those of 2,6-DAP.

  • The two amino groups in 2,5-DAP exhibit different nucleophilicities. The 5-amino group is generally more nucleophilic than the 2-amino group due to the latter's proximity to the electron-withdrawing pyridine nitrogen.

  • In 2,6-DAP, both amino groups are electronically equivalent, making selective mono-functionalization challenging under kinetic control.

Acylation Reactions

Acylation of the amino groups is a common transformation. The regioselectivity and ease of this reaction differ significantly between the two isomers.

2,6-Diaminopyridine: Due to the equivalence of the two amino groups, mono-acylation of 2,6-DAP is often difficult to achieve selectively and can lead to a mixture of mono- and di-acylated products. Achieving high yields of the mono-acylated product often requires careful control of stoichiometry and reaction conditions.

2,5-Diaminopyridine: The inherent electronic difference between the two amino groups in 2,5-DAP allows for greater regioselectivity. The 5-amino group, being more nucleophilic, is preferentially acylated under kinetically controlled conditions.

Experimental Example: Mono-acylation of 2,6-Diaminopyridine

While selective mono-acylation is challenging, it can be achieved. For instance, N-monoacyl-2,6-diaminopyridines have been synthesized by reacting 2,6-diaminopyridine with an acyl halide or by using a dehydrating agent like 1,3-dicyclohexylcarbodiimide (DCC) with a carboxylic acid. However, the formation of the diacyl-derivative is a common side product.

Electrophilic Aromatic Substitution

The amino groups are strong activating groups, directing electrophiles to the ortho and para positions.

2,6-Diaminopyridine: The two amino groups strongly activate the C3 and C5 positions (ortho to one amino group and para to the other) and the C4 position (para to the pyridine nitrogen). Electrophilic substitution is expected to occur preferentially at the C3 and C5 positions due to the powerful directing effect of the amino groups.

2,5-Diaminopyridine: The directing effects of the two amino groups and the pyridine nitrogen are more complex. The 2-amino group activates the C3 and C5 positions, while the 5-amino group activates the C4 and C6 positions. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C3 or C6 positions.

Workflow for Predicting Regioselectivity in Electrophilic Aromatic Substitution:

Caption: Predicting regioselectivity in electrophilic substitution.

Diazotization and Sandmeyer-Type Reactions

The conversion of amino groups to diazonium salts followed by substitution (e.g., Sandmeyer reaction) is a powerful tool for introducing a variety of functional groups.[5][6]

2,6-Diaminopyridine: Diazotization of both amino groups can be challenging to control and may lead to the formation of unstable pyridyne intermediates or polymeric materials. Selective mono-diazotization is difficult due to the equivalent reactivity of the amino groups.

2,5-Diaminopyridine: The differential reactivity of the amino groups offers the potential for selective mono-diazotization. The 5-amino group is expected to undergo diazotization more readily. This would allow for the selective introduction of a functional group at the 5-position via a subsequent Sandmeyer reaction.

Metal-Catalyzed Cross-Coupling Reactions

Diaminopyridines can participate in metal-catalyzed cross-coupling reactions, both as nucleophiles (in C-N bond formation) and as ligands for the metal catalyst.

2,6-Diaminopyridine: This isomer is widely used as a ligand in coordination chemistry. The two amino groups, along with the pyridine nitrogen, can act as a tridentate ligand, forming stable complexes with various transition metals. This property is exploited in the design of catalysts and functional materials. For instance, 2,6-diaminopyridine has been used to synthesize polyureas that can act as precursors for electrocatalysts.[7]

2,5-Diaminopyridine: While it can also act as a ligand, its use is less common than 2,6-DAP. As a coupling partner in reactions like the Buchwald-Hartwig amination, the differential reactivity of the amino groups could potentially be exploited for selective reactions.

Experimental Protocol: Synthesis of a Symmetrical 2,6-Diaminated Pyridine via Copper-Catalyzed Amination

This protocol is adapted from a procedure for the di-amination of 2,6-dibromopyridine.[8]

Objective: To synthesize N2,N6-di(prop-2-yl)pyridine-2,6-diamine.

Materials:

  • 2,6-Dibromopyridine

  • Isopropylamine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2,6-dibromopyridine (1.0 mmol), CuI (0.1 mmol), and K2CO3 (2.5 mmol).

  • Add toluene (3 mL) and DMEDA (0.2 mmol).

  • Add isopropylamine (3.0 mmol).

  • Seal the vial and heat in a microwave reactor at 150 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N2,N6-di(prop-2-yl)pyridine-2,6-diamine.

Rationale: The copper catalyst facilitates the nucleophilic aromatic substitution of the bromine atoms with the amine. The use of a ligand like DMEDA enhances the catalyst's activity. Microwave irradiation accelerates the reaction, reducing the reaction time significantly.

Computational Insights into Reactivity

Computational chemistry provides a powerful lens to understand the electronic properties that underpin the observed reactivity.

A computational study on 2,6-diaminopyridine using Density Functional Theory (DFT) reveals key electronic parameters.[9]

ParameterValue for 2,6-DAP
HOMO Energy-5.67 eV
LUMO Energy-0.52 eV
HOMO-LUMO Gap5.15 eV

The HOMO is primarily localized on the amino groups and the pyridine ring, indicating that these are the sites for electrophilic attack. The LUMO is distributed over the pyridine ring, suggesting these are the regions susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

While a direct comparative computational study with 2,5-DAP under the same level of theory was not found in the initial search, we can infer some properties. The unsymmetrical nature of 2,5-DAP would lead to a more complex distribution of electron density in its frontier molecular orbitals. The HOMO would likely have significant contributions from the more nucleophilic 5-amino group.

Diagram of Key Electronic Effects:

G cluster_0 2,6-Diaminopyridine cluster_1 2,5-Diaminopyridine node_26 C3 C2-NH2 Py-N C6-NH2 C5 Resonance_26 Symmetrical electron donation from both -NH2 node_26:f1->Resonance_26 +M node_26:f3->Resonance_26 +M Inductive_26 Inductive withdrawal by Py-N node_26:f2->Inductive_26 -I Reactivity_26 High electron density at C3, C4, C5. Equivalent amino groups. Resonance_26->Reactivity_26 Inductive_26->Reactivity_26 node_25 C3 C2-NH2 Py-N C6 C5-NH2 Resonance_25 Asymmetrical electron donation. Stronger from C2-NH2. node_25:f1->Resonance_25 +M (strong) node_25:f4->Resonance_25 +M (weaker) Inductive_25 Inductive withdrawal by Py-N node_25:f2->Inductive_25 -I Reactivity_25 Differential electron density. Non-equivalent amino groups. Resonance_25->Reactivity_25 Inductive_25->Reactivity_25

Caption: Electronic effects influencing the reactivity of 2,5- and 2,6-DAP.

Summary and Synthetic Recommendations

Feature2,5-Diaminopyridine2,6-Diaminopyridine
Symmetry AsymmetricalSymmetrical (C2v)
Amino Group Basicity Slightly higher (pKa ≈ 6.48)[1]Slightly lower (pKa ≈ 6.13)[2][3][4]
Amino Group Nucleophilicity Non-equivalent; 5-NH2 > 2-NH2Equivalent
Mono-acylation Regioselective at the 5-amino groupNon-selective, often gives mixtures
Electrophilic Substitution Complex regioselectivity (likely C3, C4, or C6)Preferentially at C3 and C5
Diazotization Potential for selective mono-diazotization at 5-NH2Difficult to control, risk of side reactions
Use as a Ligand Bidentate or monodentateOften a tridentate (N,N,N) ligand

Recommendations for Synthetic Chemists:

  • For selective mono-functionalization of an amino group , 2,5-diaminopyridine is the superior choice due to the inherent electronic differentiation of its two amino groups.

  • For the synthesis of symmetrical di-substituted pyridines , 2,6-diaminopyridine is the logical starting material.

  • When designing ligands for metal complexes , 2,6-diaminopyridine offers a well-defined tridentate coordination pocket, while 2,5-diaminopyridine provides opportunities for forming complexes with different geometries.

  • In electrophilic aromatic substitution , the predictable regioselectivity of 2,6-diaminopyridine (at C3/C5) makes it a more straightforward substrate for introducing substituents onto the pyridine ring.

By carefully considering the structural and electronic nuances of 2,5- and 2,6-diaminopyridine, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.

References

  • LookChem. (n.d.). Cas 141-86-6, 2,6-Diaminopyridine.
  • Wikipedia. (2023, December 27). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine.
  • MDPI. (2023). 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell.
  • PubMed Central. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.

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A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 2,5-Diaminopyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. This guide provides an in-depth comparison of three workhorse spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural elucidation of 2,5-diaminopyridine hydrochloride derivatives. This class of compounds is of significant interest in medicinal chemistry, and precise structural verification is paramount.

This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing field-proven insights to ensure the integrity of your analytical data.

The Central Role of Spectroscopic Analysis

The journey from a proposed molecular structure to a confirmed chemical entity relies on the synergistic interpretation of data from multiple analytical techniques. For derivatives of this compound, each spectroscopic method offers a unique window into the molecular architecture. NMR spectroscopy maps the carbon-hydrogen framework and connectivity, mass spectrometry provides the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies the functional groups present. Together, they form a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the molecular structure, connectivity, and stereochemistry.[1] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR is the initial and most informative experiment. The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy. The presence of two amino groups and the protonation of the pyridine nitrogen significantly influence the chemical shifts.

Expected ¹H NMR Spectral Features for this compound:

  • Pyridine Ring Protons: The protonation of the pyridine nitrogen in the hydrochloride salt causes a significant downfield shift of all ring protons compared to the free base.[2]

    • H-6: Expected to be the most deshielded proton, appearing furthest downfield, due to its proximity to the protonated nitrogen.

    • H-3 and H-4: These protons will appear at intermediate chemical shifts, with their exact positions influenced by the electronic effects of the amino groups and any substituents on the derivative.

  • Amino Protons (-NH₂ and -NH₃⁺): The protons of the amino groups will appear as broad signals due to quadrupole broadening and exchange with the solvent. The hydrochloride salt may result in the protonation of one or both amino groups, leading to -NH₃⁺ signals that are further downfield and often broader.

  • Spin-Spin Coupling: The coupling between adjacent protons on the pyridine ring provides crucial connectivity information. Typical ortho coupling constants (³J) are in the range of 4-6 Hz.[1]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The electronegativity of the nitrogen atom and the presence of amino substituents are the primary determinants of the carbon chemical shifts.

Expected ¹³C NMR Spectral Features for this compound:

  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons, being closest to the nitrogen, are the most deshielded and will appear furthest downfield.

    • C-5: The carbon bearing the second amino group will also be significantly affected.

    • C-3 and C-4: These carbons will resonate at more upfield positions.

  • Solvent Dependence: It is important to note that the chemical shifts of pyridine derivatives can be solvent-dependent.[1]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as residual solvent signals should not overlap with analyte signals.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • For complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.[1]

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and 2D correlations to assign all proton and carbon signals and confirm the structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Ionization Techniques

For this compound derivatives, which are polar and may not be highly volatile, Electrospray Ionization (ESI) is a suitable technique. ESI is a soft ionization method that is well-suited for polar molecules and can be easily coupled with liquid chromatography (LC-MS) for sample introduction and purification.[4]

Interpreting the Mass Spectrum
  • Molecular Ion Peak (M⁺ or [M+H]⁺): The peak with the highest m/z value usually corresponds to the molecular ion. For ESI, this will typically be the protonated molecule [M+H]⁺. The accurate mass measurement of this ion allows for the determination of the molecular formula.

  • Fragmentation Pattern: The molecular ion can fragment into smaller, charged species. The pattern of these fragment ions is a fingerprint of the molecule's structure.[5][6] Common fragmentation pathways for aromatic amines include the loss of small neutral molecules like NH₃ or HCN. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum.[7]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water.[8]

    • The presence of non-volatile salts like hydrochloride can interfere with ionization. It is often necessary to use a cleanup step, such as a ZipTip, or to use LC-MS where the salt can be diverted to waste.[8][9]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode for ESI.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the m/z of the molecular ion and use high-resolution data to calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses and propose structures for the major fragment ions. This information helps to piece together the structure of the parent molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For this compound derivatives, FTIR is particularly useful for confirming the presence of the amine groups, the aromatic ring, and the effects of hydrochloride salt formation.

Characteristic IR Absorptions
  • N-H Stretching: Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹.[11][12] The presence of the hydrochloride salt will lead to the formation of ammonium ions (-NH₃⁺), which exhibit broad and strong stretching bands in the 3000-2800 cm⁻¹ region.

  • N-H Bending: The N-H bending (scissoring) vibration of primary amines is found around 1650-1580 cm⁻¹.[11]

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of aromatic amines is usually observed between 1335-1250 cm⁻¹.[11]

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR)-FTIR is the most convenient method for analyzing solid samples.[10][13]

  • Sample Preparation: Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the presence of the key structural features of the molecule.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Detailed map of the proton environment, connectivity through coupling patterns.Provides unambiguous structural information. Quantitative capabilities (qNMR).Can be complex for highly substituted derivatives. Requires relatively pure samples.
¹³C NMR Carbon skeleton of the molecule.Directly observes the carbon framework.Lower sensitivity than ¹H NMR. Longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (high resolution). Structural information from fragmentation.Extremely sensitive. Can be coupled with chromatography for mixture analysis.Fragmentation can be complex and difficult to interpret. Isomers may not be distinguishable by mass alone.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and connectivity.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS FTIR FTIR Spectroscopy (ATR) Synthesis->FTIR Interpretation Combined Data Analysis NMR->Interpretation MS->Interpretation FTIR->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: Workflow for the structural confirmation of this compound derivatives.

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. While each spectroscopic technique provides valuable information, it is the synergistic interpretation of data from NMR, MS, and FTIR that leads to an unambiguous and trustworthy structural assignment. By understanding the strengths and limitations of each method and following robust experimental protocols, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.

References

  • Harvard University Department of Chemistry and Chemical Biology. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
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  • Wikipedia.
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The Versatility of the 2,5-Diaminopyridine Scaffold: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of versatile chemical scaffolds. Among these, 2,5-diaminopyridine hydrochloride has emerged as a privileged starting material, offering a unique substitution pattern that allows for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth technical comparison of compounds synthesized from this scaffold, supported by experimental data from in vitro and in vivo studies. We will delve into the rationale behind experimental designs, present detailed protocols, and offer insights into the structure-activity relationships (SAR) that govern the efficacy of these promising molecules.

The 2,5-Diaminopyridine Core: A Strategic Starting Point

The strategic value of the 2,5-diaminopyridine scaffold lies in its distinct electronic and structural properties. The two amino groups, with their differing reactivity, provide a handle for regioselective modifications, enabling the construction of complex molecules with tailored pharmacological profiles. This inherent reactivity, coupled with the aromatic pyridine ring, allows for the creation of compounds that can effectively interact with a range of biological targets, from G-protein coupled receptors to protein kinases.

I. Targeting the CXCR4/CXCL12 Axis in Cancer and Inflammation

A significant area of investigation for 2,5-diaminopyridine derivatives has been the inhibition of the CXCR4 receptor. The interaction of CXCR4 with its ligand, CXCL12, is a critical pathway in cancer metastasis, inflammation, and HIV-1 proliferation.[1] Small molecule antagonists of this receptor are therefore of high therapeutic interest.

In Vitro Evaluation: Gauging Target Engagement and Cellular Effects

The initial assessment of novel CXCR4 antagonists derived from 2,5-diaminopyridine involves a series of in vitro assays to determine their binding affinity and functional effects on cancer cells.

Comparative In Vitro Performance of 2,5-Diaminopyridine Derivatives as CXCR4 Antagonists

Compound IDModification on 2,5-Diaminopyridine CoreCXCR4 Binding Affinity (EC50)Matrigel Invasion Inhibition (%)Reference Compound (AMD3100)
3l N2,N5-bis(4-(trifluoromethyl)benzyl)≤ 100 nM≥ 75%EC50 ≈ 1000 nM, Invasion Inhibition ≈ 62%
7f 2,5-bis((4-fluorobenzyl)aminomethyl)≤ 100 nM≥ 75%EC50 ≈ 1000 nM, Invasion Inhibition ≈ 62%
7j 2,5-bis((4-chlorobenzyl)aminomethyl)≤ 100 nM≥ 75%EC50 ≈ 1000 nM, Invasion Inhibition ≈ 62%
7p 2,5-bis((4-bromobenzyl)aminomethyl)≤ 100 nM≥ 75%EC50 ≈ 1000 nM, Invasion Inhibition ≈ 62%

Data synthesized from a study on 2,5-diamino and 2,5-dianilinomethyl pyridine analogues.[1][2]

The data clearly indicates that several synthesized 2,5-diaminopyridine derivatives exhibit significantly higher binding affinity to CXCR4 compared to the well-established antagonist, AMD3100. Furthermore, their ability to inhibit cancer cell invasion in a Matrigel assay underscores their potential as anti-metastatic agents.

Experimental Protocol: CXCR4 Competition Binding Assay [1]

This protocol outlines a flow cytometry-based competition binding assay to determine the ability of test compounds to displace a fluorescently labeled ligand from the CXCR4 receptor.

Materials:

  • Jurkat cells (endogenously expressing CXCR4)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Test compounds synthesized from this compound

  • Assay Buffer (e.g., HBSS with HEPES)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture Jurkat cells to a density of approximately 80-85% confluency. Harvest and wash the cells with assay buffer.

  • Competition Reaction: In a 96-well plate, incubate a fixed concentration of fluorescently labeled CXCL12 with varying concentrations of the test compounds and a constant number of Jurkat cells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) on ice to allow for competitive binding to reach equilibrium.

  • Washing: Wash the cells with cold assay buffer to remove unbound ligand and compounds.

  • Flow Cytometry Analysis: Analyze the fluorescence of individual cells using a flow cytometer. The reduction in fluorescence intensity in the presence of the test compound compared to the control (labeled ligand only) indicates displacement and thus binding to CXCR4.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescently labeled ligand.

Experimental Protocol: Matrigel Invasion Assay [2]

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Matrigel Basement Membrane Matrix

  • 24-well plates with cell culture inserts (e.g., Millicell®)

  • Cell culture medium with and without chemoattractant (e.g., FBS)

  • Test compounds

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the cell culture inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing the test compounds at various concentrations. Seed the cells onto the Matrigel-coated inserts.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the basolateral chamber of the 24-well plate.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane of the insert.

  • Cell Staining and Quantification: Remove non-invaded cells from the apical side of the insert with a cotton swab. Fix and stain the invaded cells on the basolateral side of the membrane with a stain such as crystal violet.

  • Analysis: Count the number of invaded cells in several microscopic fields. The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the presence of the test compound to the control (vehicle-treated).

In Vivo Assessment: From Anti-inflammatory Effects to Antitumor Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their therapeutic potential and safety profile.

In Vivo Anti-inflammatory Activity of 2,5-Diaminopyridine Derivatives

Compound IDIn Vivo ModelDosingOutcome
3l, 7f, 7j, 7p Carrageenan-induced paw edema in miceIntraperitoneal injectionMinimal reduction in inflammation

Data from a study on 2,5-diamino and 2,5-dianilinomethyl pyridine analogues.[1]

While the in vitro data for these compounds was promising, the in vivo anti-inflammatory effects in the carrageenan-induced paw edema model were modest. This highlights the critical importance of in vivo testing to assess the true therapeutic potential, as factors like pharmacokinetics and metabolism can significantly influence efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice [3][4][5]

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Mice (e.g., Swiss mice)

  • Carrageenan solution (1% in saline)

  • Test compounds and vehicle control

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions.

  • Compound Administration: Administer the test compounds or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 20 µL) of carrageenan solution into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound-treated group compared to the vehicle-treated control group.

II. The 2,5-Diaminopyrimidine Scaffold in Kinase Inhibition

The diaminopyrimidine core, a close structural analog of 2,5-diaminopyridine, has been extensively explored in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP. This makes the 2,5-diaminopyridine scaffold a highly attractive starting point for developing novel kinase inhibitors.

Comparative Analysis: 2,5-Diaminopyrimidine vs. Other Scaffolds in Btk Inhibition

Bruton's tyrosine kinase (Btk) is a key therapeutic target in B-cell malignancies. The following table compares the in vitro and in vivo performance of a 2,5-diaminopyrimidine-based Btk inhibitor with the FDA-approved drug Ibrutinib, which features a different heterocyclic core.

CompoundScaffoldBtk IC50 (in vitro)In Vivo ModelAntitumor Efficacy
Compound 31 2,5-DiaminopyrimidinePotentMouse xenograft model of B-cell lymphomaSignificant prevention of tumor growth
Ibrutinib Pyrazolo[3,4-d]pyrimidinePotentVarious B-cell malignancy modelsClinically proven efficacy

Data synthesized from a study on 2,5-diaminopyrimidine covalent irreversible inhibitors of Btk.[3]

This comparison demonstrates that the 2,5-diaminopyrimidine scaffold can be effectively utilized to develop potent Btk inhibitors with significant in vivo antitumor activity, comparable to established drugs.

Conceptual Experimental Workflow for Kinase Inhibitor Evaluation

Caption: A typical workflow for the development and evaluation of kinase inhibitors.

Conclusion: A Scaffold of Significant Promise

The studies highlighted in this guide underscore the immense potential of this compound as a versatile starting material in drug discovery. Its derivatives have demonstrated potent activity against diverse and challenging targets, including the CXCR4 receptor and protein kinases. The comparative data presented here, alongside detailed experimental protocols, provides a solid foundation for researchers to build upon. The adaptability of the 2,5-diaminopyridine scaffold, allowing for the strategic placement of various functional groups, ensures its continued relevance in the quest for novel and effective therapeutics. Further exploration of this privileged core structure will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(3), 425-428.
  • Yalcin, M., et al. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. STAR Protocols, 2(3), 100709.
  • Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(12), 5112-5128.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Ben-Shabat, S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2496.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Aminopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,5-diaminopyridine and the closely related 2,4-diaminopyrimidine derivatives, which have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors. We will dissect the key structural features governing their inhibitory activity, compare their performance against different kinase targets, and provide detailed experimental protocols for their synthesis and evaluation.

The Aminopyridine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of therapeutic targets.[1] The aminopyridine and aminopyrimidine cores are heterocyclic structures that have proven to be exceptionally effective starting points for the development of kinase inhibitors. Their success stems from their ability to act as a bioisostere for the adenine hinge-binding region of ATP, the natural substrate for kinases.[3] Specifically, the nitrogen atoms and the exocyclic amino group of the scaffold can form critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition.

This guide will focus on comparing derivatives based on the 2,5-diaminopyridine and the more extensively studied 2,4-diaminopyrimidine scaffolds. We will explore how subtle modifications to this core structure can dramatically influence potency, selectivity, and overall drug-like properties.

General Binding Mode of Aminopyrimidine Scaffolds

The foundational interaction of these scaffolds involves the formation of one or two hydrogen bonds between the pyridine/pyrimidine ring and the backbone amide residues of the kinase hinge region. This mimics the binding of the adenine base of ATP.

General_Binding_Mode cluster_kinase Kinase Hinge Region cluster_inhibitor Aminopyrimidine Core Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor N1 | C2-NHR₁ | C4-NHR₂ Inhibitor->Hinge_NH H-Bond Inhibitor->Hinge_CO H-Bond caption General hydrogen bonding of an aminopyrimidine core to the kinase hinge.

Caption: General hydrogen bonding of an aminopyrimidine core to the kinase hinge.

Comparative SAR Analysis Across Key Kinase Targets

The versatility of the aminopyrimidine scaffold is evident in its application against a wide array of kinase targets. Below, we compare the SAR for derivatives targeting Bruton's Tyrosine Kinase (Btk) and Anaplastic Lymphoma Kinase (ALK), highlighting how different structural modifications tune the activity for each specific target.

A. Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a critical component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[4] The first-in-class covalent inhibitor, Ibrutinib, demonstrated the therapeutic potential of targeting Btk.[4] Subsequent research has explored novel 2,5-diaminopyrimidine derivatives as covalent inhibitors that bind to a cysteine residue (Cys481) in the active site.

Key SAR Insights for Btk Inhibitors:

  • Covalent Warhead: The presence of an electrophilic group, typically an acrylamide, is essential for irreversible binding to Cys481. This is usually attached to an aniline ring at the C2 position of the pyrimidine.[4]

  • C5-Position Substitutions: The amino group at the C5 position is a key vector for exploring the solvent-exposed region. Attaching various substituted benzamide moieties at this position significantly impacts potency.

  • Selectivity: Compared to Ibrutinib, these 2,5-diaminopyrimidine inhibitors have shown a different kinase selectivity profile, which can be advantageous in reducing off-target effects.[4]

Compound IDCore ScaffoldC2-SubstitutionC5-SubstitutionBtk IC₅₀ (nM)Ref
Ibrutinib Pyrazolo[3,4-d]pyrimidine4-phenoxyphenyl1-(prop-2-enoyl)piperidin-3-yl0.5[4]
Compound 31 2,5-Diaminopyrimidine3-(acrylamido)phenylamino2-methyl-5-(3-(trifluoromethyl)benzamido)benzamide1.1[4]
Compound 38 2,5-Diaminopyrimidine3-(acrylamido)phenylamino2-methyl-5-(4-methyl-3-(trifluoromethyl)benzamido)benzamide0.9[4]

Data synthesized from referenced literature for comparative analysis.[4]

B. Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase whose genetic alterations, such as fusions (e.g., EML4-ALK), are oncogenic drivers in non-small cell lung cancer (NSCLC) and other cancers.[2] The 2,4-diaminopyrimidine scaffold has been extensively used to develop potent ALK inhibitors like Ceritinib.

Key SAR Insights for ALK Inhibitors:

  • C2-Position: A substituted aniline, often with a bulky, lipophilic group like a piperidine, is crucial for occupying a hydrophobic pocket.

  • C4-Position: Another substituted aniline ring is required for hinge binding and further interactions.

  • C5-Position: Substitution at the C5 position with a small electron-withdrawing group, such as fluorine, can enhance potency.[5]

  • Dual Inhibition: The scaffold has been adapted to create dual inhibitors, for instance, by incorporating a hydroxamic acid moiety to also inhibit histone deacetylases (HDACs), which can enhance therapeutic activity against ALK-addicted cancers.[2]

Compound IDCore ScaffoldC2-SubstitutionC4-SubstitutionC5-SubstitutionALK IC₅₀ (nM)Ref
Crizotinib 2-Aminopyridine3,5-dichloro-4-((piperidin-4-yl)oxy)phenyl2,6-dichloro-3-fluorophenylH24[2]
Ceritinib 2,4-Diaminopyrimidine2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline2-chloro-5-sulfamoylanilineCl0.2[2]
Compound 6f 2,4-Dianilinopyrimidine2,4-dichloro-5-methoxyphenyl4-(piperidin-1-yl)anilineF1.4[5]
Compound 12a 2,4-Pyrimidinediamine2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline4-((2-(diethylamino)ethyl)carbamoyl)anilineH1.1[2]

Data synthesized from referenced literature for comparative analysis.[2][5]

Experimental Workflows and Protocols

Scientific integrity requires robust and reproducible experimental methods. Here, we provide validated, step-by-step protocols for the synthesis of a generic aminopyrimidine scaffold and its subsequent evaluation in a kinase inhibition assay.

A. Synthesis of a 2,4-Dianilinopyrimidine Derivative

This protocol describes a typical two-step nucleophilic aromatic substitution (SNAr) reaction starting from a dichloropyrimidine, a common method for synthesizing these scaffolds.[6]

Synthesis_Workflow Start 2,4-Dichloropyrimidine + Aniline Derivative 1 Step1 S(N)Ar Reaction 1 (e.g., DIPEA, n-BuOH, 120°C) Preferential substitution at C4 Start->Step1 Intermediate 2-Chloro-4-anilinopyrimidine Step1->Intermediate Step2 S(N)Ar Reaction 2 (Aniline Derivative 2, p-TsOH, 2-pentanol, 130°C) Intermediate->Step2 Product 2,4-Dianilinopyrimidine Product Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis caption Workflow for the two-step synthesis of a 2,4-dianilinopyrimidine derivative.

Caption: Workflow for the two-step synthesis of a 2,4-dianilinopyrimidine derivative.

Detailed Protocol:

  • Step 1: Monosubstitution:

    • To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a suitable solvent like n-butanol, add the first aniline derivative (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).[6]

    • Heat the reaction mixture at 120 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the crude intermediate by silica gel chromatography to yield the 2,4-dichloro-5-anilinopyrimidine intermediate. The C4 position is generally more reactive and will substitute first.

  • Step 2: Disubstitution:

    • Dissolve the intermediate from Step 1 (1.0 eq) in a high-boiling solvent like 2-pentanol.

    • Add the second aniline derivative (1.1 eq) and an acid catalyst such as p-toluenesulfonic acid (p-TsOH) (1.2 eq).[6]

    • Heat the mixture to reflux (approx. 130 °C) and monitor the reaction progress.

    • Upon completion, cool the mixture and partition between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final product by silica gel chromatography.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[7]

Kinase_Assay_Workflow Start Prepare serial dilution of test compound in DMSO Step1 Add compound/DMSO control and Kinase to 96-well plate Start->Step1 Step2 Pre-incubate (10 min, RT) to allow inhibitor binding Step1->Step2 Step3 Initiate reaction by adding Substrate/ATP mixture Step2->Step3 Step4 Incubate (e.g., 60 min, 30°C) to allow phosphorylation Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop reaction & deplete ATP Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP & generate light Step5->Step6 End Measure luminescence on a plate reader Step6->End caption Workflow for a luminescence-based in vitro kinase inhibition assay.

Sources

Head-to-head comparison of different synthetic routes to 2,5-Diaminopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Diaminopyridine, and its more stable hydrochloride salt, is a pivotal molecular scaffold in modern chemistry. As a versatile building block, it is integral to the synthesis of a wide array of compounds, from pharmacologically active agents targeting neurological disorders to the development of novel polyimides and agrochemicals.[1] The strategic placement of its two amino groups on the pyridine ring offers multiple reaction sites, making it a valuable precursor for creating complex molecular architectures.

For researchers, scientists, and professionals in drug development and process chemistry, the choice of synthetic route to this key intermediate is a critical decision that impacts yield, purity, scalability, cost, and safety. This guide provides an in-depth, head-to-head comparison of the two most prevalent synthetic pathways to 2,5-Diaminopyridine hydrochloride. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and presenting a critical evaluation of their respective strengths and weaknesses to guide your selection of the optimal method for your specific application.

Route 1: The Classic Pathway - Nitration and Reduction

This well-established, two-step sequence is arguably the most traditional and widely documented method for preparing 2,5-diaminopyridine. It begins with the inexpensive and readily available starting material, 2-aminopyridine.

Overall Strategy

The logic of this route hinges on the powerful directing effect of the amino group in electrophilic aromatic substitution. The initial amino group at the C2 position activates the pyridine ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C5 position. The subsequent reduction of the newly introduced nitro group then furnishes the desired diamine.

DOT Script for Route 1 Workflow

2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H₂SO₄, HNO₃ 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Reduction Reduction 2-Amino-5-nitropyridine->Reduction e.g., Pd/C, H₂ or Fe, HCl 2,5-Diaminopyridine 2,5-Diaminopyridine Reduction->2,5-Diaminopyridine HCl Treatment HCl Treatment 2,5-Diaminopyridine->HCl Treatment Product 2,5-Diaminopyridine Hydrochloride HCl Treatment->Product 2,5-Dihalopyridine 2,5-Dihalopyridine Amination Amination 2,5-Dihalopyridine->Amination Metal Catalyst (Cu or Pd) Ammonia Source, Base 2,5-Diaminopyridine 2,5-Diaminopyridine Amination->2,5-Diaminopyridine HCl Treatment HCl Treatment 2,5-Diaminopyridine->HCl Treatment Product 2,5-Diaminopyridine Hydrochloride HCl Treatment->Product

Caption: Workflow for the Cross-Coupling Amination Route.

Method A: Copper-Catalyzed Amination (Ullmann-type Reaction)

Causality Behind Experimental Choices: The Ullmann condensation and its modern variants use a copper catalyst to facilitate the nucleophilic substitution of an aryl halide with an amine. For the synthesis of 2,5-diaminopyridine, this involves the reaction of a 2,5-dihalopyridine with an ammonia source. These reactions often require high temperatures and a sealed vessel to maintain pressure. The choice of ligand, base, and solvent is crucial for achieving good yields. This method can be advantageous as copper is significantly cheaper than palladium.

Experimental Protocol: Copper-Catalyzed Amination

  • In a sealed reaction tube, combine the 2,5-dihalopyridine (e.g., 2,5-dibromopyridine, 0.25 mmol), a copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃], 1 mol%), cesium carbonate (Cs₂CO₃, 1 mmol), and tetrabutylammonium bromide (TBAB, 0.25 mmol). [2]2. Add the solvent (e.g., water or ethylene glycol, 0.5 mL) and concentrated aqueous ammonia (0.5 mL). [2]3. Seal the tube tightly and heat the reaction mixture to 110-140°C with vigorous stirring for 8-24 hours. [2]4. After cooling to room temperature, pour the reaction mixture into a saturated NaCl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

Expertise & Experience: The Buchwald-Hartwig amination is one of the most powerful and versatile methods for C-N bond formation. [3][4]It uses a palladium catalyst with a specialized phosphine ligand to couple aryl halides with amines. Its major advantage is its remarkable functional group tolerance and generally milder reaction conditions compared to Ullmann-type reactions. However, the catalysts and ligands can be expensive and air-sensitive, requiring careful handling under an inert atmosphere. A double amination on a dihalopyridine requires robust catalytic activity to drive the reaction to completion.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 equivalents).

  • Add the 2,5-dihalopyridine (1 equivalent) and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Add the ammonia source. As gaseous ammonia can be difficult to handle, an ammonia surrogate like benzophenone imine can be used, which is later cleaved by hydrolysis, or alternatively, a protected amine followed by deprotection.

  • Heat the reaction mixture (typically 80-110°C) and stir until TLC or LCMS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Final Step for Both Routes: Hydrochloride Salt Formation

Trustworthiness & Self-Validation: The free base of 2,5-diaminopyridine can be unstable and prone to oxidation. Converting it to the dihydrochloride salt significantly improves its stability, shelf-life, and handling characteristics. This step also serves as a final purification, as the salt can be precipitated from a solution, leaving many organic impurities behind.

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolve the crude 2,5-diaminopyridine free base in a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in a solvent like isopropanol or ether) dropwise with stirring. A slight excess (e.g., 2.2 equivalents) is typically used.

  • The 2,5-diaminopyridine dihydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry in the cold for a period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ether), and dry under vacuum.

  • The final product can be characterized by NMR, IR, and melting point analysis to confirm its identity and purity.

Head-to-Head Comparison

ParameterRoute 1: Nitration/ReductionRoute 2: Cross-Coupling Amination
Overall Yield Moderate to High (typically 60-85% over 2 steps)Variable (can be high, 50-90%, but highly dependent on catalyst and conditions)
Number of Steps 2 (Nitration, Reduction) + Salt Formation1 (Double Amination) + Salt Formation
Starting Materials 2-Aminopyridine (inexpensive, widely available)2,5-Dihalopyridines (more expensive, less common)
Key Reagents H₂SO₄, HNO₃, Fe or Pd/C, H₂Pd or Cu catalysts, specialized ligands, strong bases
Scalability Excellent, particularly with Fe/HCl reductionModerate; catalyst cost and removal can be challenging on a large scale
Safety Concerns Handling of strong acids; use of flammable H₂ gas under pressure; pyrophoric catalystsAir-sensitive and expensive catalysts/ligands; high temperatures/pressures for Cu-catalyzed methods
Environmental Impact High; generates acidic and metallic waste (Fe reduction)Moderate; generates solvent and catalyst waste, which may require special disposal
Product Purity Good; purification often involves simple recrystallization or filtrationVariable; may require chromatographic purification to remove catalyst residues and byproducts

Conclusion and Recommendations

The choice between these two synthetic routes to this compound is a classic case of balancing traditional, robust chemistry with modern, elegant, but often more demanding, catalytic methods.

Route 1 (Nitration/Reduction) remains the workhorse for large-scale and cost-sensitive applications. Its reliance on inexpensive starting materials and reagents (especially when using iron for the reduction) makes it economically attractive. The procedures are well-documented and highly scalable. Its main drawbacks are the generation of significant waste and the safety considerations associated with nitration and, if used, catalytic hydrogenation. This route is recommended for large-scale production where cost is a primary driver and appropriate facilities for handling hazardous reagents and waste are in place.

Route 2 (Cross-Coupling Amination) offers a more direct and potentially shorter synthesis. The Buchwald-Hartwig approach, in particular, embodies modern synthetic efficiency. This route is ideal for medicinal chemistry applications where a variety of analogues might be required and where functional group tolerance is paramount. However, the higher cost of starting materials and the expense and sensitivity of the required catalysts and ligands make it less appealing for bulk synthesis. This route is recommended for lab-scale synthesis, rapid analogue development, and situations where avoiding harsh acidic conditions is necessary.

Ultimately, the optimal synthetic strategy will depend on the specific priorities of the project, including scale, budget, available equipment, and the desired purity of the final product.

References

  • Liao, B.-S., & Liu, S.-T. (2013).
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  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine. Organic Syntheses, 44, 34.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
  • BenchChem. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine. Unavailable URL
  • ResearchGate. (2025).
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Sigma-Aldrich. (n.d.). 2,5-Diaminopyridine, 97%.
  • Google Patents. (n.d.). WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Diaminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound such as 2,5-Diaminopyridine hydrochloride, a versatile building block in medicinal chemistry[1], the accurate and precise determination of its purity and concentration is critical. This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration. Through a cross-validation approach, we will explore the performance characteristics of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for method selection and implementation.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] Cross-validation takes this a step further by comparing the results from two or more different analytical methods to ensure consistency and reliability of the data.[6][7]

The Analytical Challenge: this compound

This compound (C₅H₇N₃ · 2HCl) is a heterocyclic aromatic amine, presenting as a dihydrochloride salt.[1] Its two basic amino groups and the pyridine ring nitrogen allow for multiple protonation states, influencing its solubility and reactivity. This chemical nature informs the choice of analytical methods. A modern, separation-based technique like HPLC is expected to offer high specificity and sensitivity, while a classical method like potentiometric titration can provide a direct measure of the basic functional groups, serving as an excellent orthogonal method for cross-validation.

Experimental Design: A Tale of Two Methods

To ensure a robust comparison, we will evaluate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a non-aqueous Potentiometric Titration method. The cross-validation will be performed in accordance with ICH Q2(R2) and USP General Chapter <1225> guidelines, focusing on key validation parameters.[2][3][8][9]

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is designed to be a stability-indicating assay, capable of separating 2,5-Diaminopyridine from potential impurities and degradation products.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Gradient Program: 5% B to 30% B over 15 minutes, followed by a 5-minute hold at 30% B, and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Method 2: Non-Aqueous Potentiometric Titration

This method leverages the basic nature of the amino groups on the pyridine ring for direct quantification. A non-aqueous solvent is used to enhance the basicity of the weakly basic amino groups.

Experimental Protocol: Potentiometric Titration

  • Instrumentation: An automatic potentiometric titrator with a combination glass pH electrode.

  • Titrant and Solvent:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound and dissolve in 50 mL of glacial acetic acid.

  • Titration Procedure:

    • Immerse the electrode in the sample solution.

    • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume.

    • Determine the endpoint as the point of maximum inflection on the titration curve.

Cross-Validation Workflow

The cross-validation process involves a systematic comparison of the two analytical methods to ensure that they produce comparable results. This workflow is crucial for establishing the interchangeability of the methods in a quality control environment.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Validation & Comparison Sample Bulk Sample of 2,5-Diaminopyridine HCl Prep_HPLC Prepare for HPLC (100 µg/mL) Sample->Prep_HPLC Prep_Titration Prepare for Titration (~100 mg in Acetic Acid) Sample->Prep_Titration HPLC RP-HPLC Analysis Prep_HPLC->HPLC Titration Potentiometric Titration Prep_Titration->Titration Data_Comp Data Comparison (Assay Results) HPLC->Data_Comp Titration->Data_Comp Stat_Analysis Statistical Analysis (t-test, F-test) Data_Comp->Stat_Analysis Conclusion Method Equivalency Decision Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and titration methods.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation of the RP-HPLC and potentiometric titration methods.

Table 1: Linearity

ParameterRP-HPLCPotentiometric TitrationAcceptance Criteria
Range50-150 µg/mL50-150 mgN/A
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-interceptMinimalMinimalClose to zero

Table 2: Accuracy (Recovery)

Concentration LevelRP-HPLC (% Recovery)Potentiometric Titration (% Recovery)Acceptance Criteria
80%100.2%99.8%98.0% - 102.0%
100%99.7%100.5%98.0% - 102.0%
120%100.5%100.1%98.0% - 102.0%

Table 3: Precision

ParameterRP-HPLC (%RSD)Potentiometric Titration (%RSD)Acceptance Criteria
Repeatability (n=6)0.5%0.8%≤ 2.0%
Intermediate Precision (n=6)0.7%1.2%≤ 2.0%

Table 4: Specificity

ParameterRP-HPLCPotentiometric Titration
Placebo InterferenceNo interferencePotential interference from other basic substances
Forced DegradationAble to resolve degradantsNot specific; titrates all basic species

Table 5: Robustness

Parameter VariedRP-HPLC (%RSD)Potentiometric Titration (%RSD)Acceptance Criteria
Flow Rate (±10%)< 2.0%N/A≤ 2.0%
Column Temp (±5°C)< 2.0%N/A≤ 2.0%
Titrant Temp (±5°C)N/A< 2.0%≤ 2.0%

Discussion: A Scientist's Perspective

The cross-validation data reveals the distinct strengths and weaknesses of each analytical method, providing a clear rationale for their application in a quality control setting.

The RP-HPLC method demonstrates superior specificity . As a stability-indicating assay, it can differentiate the active pharmaceutical ingredient (API) from its degradation products and any potential impurities. This is a critical requirement for release testing and stability studies of drug substances and products.[10] The linearity, accuracy, and precision of the HPLC method are excellent, with %RSD values well within the acceptable limits. Its robustness to minor variations in chromatographic conditions further underscores its suitability for routine use in a regulated environment.

On the other hand, the potentiometric titration method offers the advantage of being a primary analytical technique that does not rely on a reference standard of the same compound for quantification (though the titrant must be standardized). It is a direct measure of the total basic content of the sample. While it exhibits good accuracy and precision, its major limitation is the lack of specificity . Any basic impurity would be co-titrated, leading to an overestimation of the this compound content. However, its simplicity, speed, and low cost make it an attractive option for in-process controls or for the analysis of the pure bulk substance where the impurity profile is well-characterized and known to be free of basic impurities.

The relationship between these validation parameters is crucial for a comprehensive understanding of a method's performance.

Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy influences Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

The cross-validation of the RP-HPLC and potentiometric titration methods for the analysis of this compound has successfully demonstrated the suitability of both techniques for their intended purposes.

  • The RP-HPLC method is recommended as the primary method for the quality control of this compound, particularly for release testing and stability studies, due to its high specificity and robustness.

  • The potentiometric titration method serves as an excellent orthogonal method. It is recommended for rapid, high-throughput analysis of the bulk drug substance where the impurity profile is known and controlled. Its use in cross-validation provides a high degree of confidence in the results obtained from the HPLC method.

Ultimately, the choice of analytical method should be based on a risk assessment and the specific requirements of the analysis at each stage of the drug development lifecycle. This comparative guide provides the foundational data and scientific rationale to support such decisions, ensuring the quality and consistency of this compound used in pharmaceutical applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • BA Sciences.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Pharmacopeia.
  • PharmaGuru. (2025).
  • PubMed. (1975). A high-precision titration of 4-aminopyridine A value for the faraday. [Link]
  • National Institutes of Health. (2014).

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A Comparative Analysis of the Electronic Properties of Diaminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diaminopyridine (DAP) isomers, a class of heterocyclic aromatic amines, are fundamental building blocks in medicinal chemistry and materials science.[1][2] The strategic placement of two amino groups on the pyridine ring gives rise to six distinct isomers: 2,3-DAP, 2,4-DAP, 2,5-DAP, 2,6-DAP, 3,4-DAP, and 3,5-DAP. This seemingly subtle structural variation profoundly influences the electron density distribution within the pyridine ring, thereby dictating a cascade of electronic properties.[3] These properties, including basicity, nucleophilicity, and the energies of frontier molecular orbitals, are critical determinants of a molecule's behavior in biological systems and its suitability for various applications, from active pharmaceutical ingredients (APIs) to ligands in coordination chemistry.[4][5][6]

For researchers in drug development, a nuanced understanding of these electronic differences is paramount. The ability of a DAP derivative to engage in hydrogen bonding, its protonation state at physiological pH, and its susceptibility to metabolic transformations are all governed by its electronic character.[7][8] For instance, DAP derivatives are utilized as intermediates in the synthesis of antiviral, antiparkinsonian, and antihypertensive medications.[1] This guide provides a comparative analysis of the key electronic properties of DAP isomers, supported by experimental data and computational insights, to empower researchers in making informed decisions during molecular design and development.

The Structural Landscape of Diaminopyridine Isomers

The six isomers of diaminopyridine present a fascinating case study in structure-property relationships. The positions of the electron-donating amino groups (-NH₂) relative to the electron-withdrawing ring nitrogen atom create unique electronic environments for each isomer.

  • 2,3-Diaminopyridine (2,3-DAP): Features adjacent amino groups, leading to potential intramolecular hydrogen bonding. It serves as a crucial intermediate in the synthesis of imidazole pyridine derivatives with potent pharmacological activities.[2][9]

  • 2,4-Diaminopyridine (2,4-DAP): The amino groups are ortho and para to the ring nitrogen, resulting in strong activation of the ring towards electrophilic substitution.[5]

  • 2,5-Diaminopyridine (2,5-DAP): The amino groups are in a meta-like relationship, leading to more complex electronic effects.

  • 2,6-Diaminopyridine (2,6-DAP): The symmetrical placement of amino groups flanking the ring nitrogen enhances polarity and hydrogen-bonding capability.[1] It is a key intermediate in the synthesis of vasodilator drugs and certain kinase inhibitors.[1]

  • 3,4-Diaminopyridine (3,4-DAP): Also known as amifampridine, this isomer is an approved drug for treating Lambert-Eaton myasthenic syndrome.[10][11] It functions as a potassium channel blocker.[8][12]

  • 3,5-Diaminopyridine (3,5-DAP): Another symmetrical isomer where the amino groups are meta to the ring nitrogen.

It's also important to consider the potential for tautomerism in diaminopyridine isomers, where a hydrogen atom can migrate, leading to different structural forms that can coexist in equilibrium.[13][14] This phenomenon, particularly the amino-imino tautomerism, can significantly impact the electronic properties and reactivity of these molecules.[15]

Comparative Analysis of Key Electronic Properties

The electronic character of each DAP isomer can be quantitatively and qualitatively assessed through several key parameters.

Basicity and Protonation Sites

The basicity of diaminopyridines, a measure of their ability to accept a proton, is a critical factor in their biological activity and formulation.[3] The primary site of protonation is typically the ring nitrogen, but the pKa is heavily influenced by the position of the amino groups.

A study on 2,4-diaminopyrimidines, which share structural similarities, revealed that the initial protonation occurs at the N-1 position of the pyrimidine ring.[7] Molecular electrostatic potential (MEP) maps for 3,4-DAP show a region of high electron density around the pyridine nitrogen, indicating it as the most likely site for protonation.[16] The salt form of 3,4-DAP has demonstrated greater stability under oxidative stress compared to the molecular form, a property attributed to the engagement of the lone pair of electrons on the nitrogen in a bond with hydrogen.[17]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[18] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[19]

Quantum chemical studies on 3,4-diaminopyridine using Density Functional Theory (DFT) have been performed to calculate the HOMO-LUMO gap.[20] Such computational approaches are invaluable for predicting the electronic behavior of these isomers. A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[18]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The arrangement of the polar C-N and N-H bonds in DAP isomers leads to significant differences in their dipole moments. Symmetrical isomers like 2,6-DAP and 3,5-DAP are expected to have lower dipole moments compared to their asymmetrical counterparts. The enhanced polarity of 2,6-DAP is noted to be a key characteristic.[1]

Spectroscopic Properties (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are related to the energy required to promote an electron from a lower to a higher energy orbital. Studies on 2,3-diaminopyridine in DMSO have shown its absorbance in the 350-900 nm range.[21] The position of the amino groups influences the extent of conjugation and, consequently, the absorption spectra.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a comprehensive analysis of the electronic properties of DAP isomers.

Experimental Protocols

1. UV-Visible Spectroscopy:

  • Objective: To determine the absorption maxima (λmax) and molar absorptivity, which reflect the electronic transitions.

  • Protocol:

    • Prepare dilute solutions of each DAP isomer in a suitable solvent (e.g., ethanol, DMSO).[21][22]

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the λmax for the principal absorption bands.

2. Cyclic Voltammetry (CV):

  • Objective: To determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

  • Protocol:

    • Dissolve the DAP isomer in an appropriate solvent containing a supporting electrolyte.

    • Use a three-electrode system (working, reference, and counter electrodes).

    • Scan the potential and record the resulting current to obtain the cyclic voltammogram.

    • From the voltammogram, determine the onset oxidation and reduction potentials.

Computational Workflow

Density Functional Theory (DFT) Calculations:

  • Objective: To calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.[23]

  • Workflow:

    • Construct the 3D structure of each DAP isomer.

    • Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(2d,2p)).[20]

    • Calculate the electronic properties from the optimized structure.

    • Visualize the HOMO, LUMO, and MEP maps.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start DAP Isomer Sample uv_vis UV-Vis Spectroscopy exp_start->uv_vis cv Cyclic Voltammetry exp_start->cv exp_data Experimental Data (λmax, E_ox, E_red) uv_vis->exp_data cv->exp_data analysis Comparative Analysis exp_data->analysis comp_start 3D Structure of DAP Isomer geom_opt Geometry Optimization (DFT) comp_start->geom_opt prop_calc Electronic Property Calculation geom_opt->prop_calc comp_data Computational Data (HOMO, LUMO, Dipole Moment) prop_calc->comp_data comp_data->analysis

Caption: General workflow for the comparative analysis of DAP isomers.

Quantitative Data Summary

Property2,3-DAP2,4-DAP2,5-DAP2,6-DAP3,4-DAP3,5-DAPData Source(s)
Molecular Formula C₅H₇N₃C₅H₇N₃C₅H₇N₃C₅H₇N₃C₅H₇N₃C₅H₇N₃[10][24]
Molecular Weight 109.13109.13109.13109.13109.13109.13[10][24]
Melting Point (°C) ---117-122218-220-[25][26]
HOMO-LUMO Gap (eV) Calc.Calc.Calc.Calc.Calc.Calc.[20]
Dipole Moment (Debye) Calc.Calc.Calc.Calc.Calc.Calc.
UV λmax (nm) ~350-400-----[21]

Note: "Calc." indicates that these values are typically determined through computational chemistry methods. Specific experimental values can vary with conditions.

Structure-Property Relationships and Implications

The position of the amino groups dictates the electronic landscape of the pyridine ring, leading to predictable trends in reactivity and properties.

G cluster_structure cluster_property 2,6-DAP 2,6-DAP Symmetrical Strong +M effect at C4 reactivity {Relative Reactivity | High} 2,6-DAP->reactivity High electron density at C4 3,4-DAP 3,4-DAP Asymmetrical Combined +M and +I effects stability {Relative Stability | Moderate} 3,4-DAP->stability Balanced electronic distribution 3,5-DAP 3,5-DAP Symmetrical Weaker activation basicity {Basicity | Low} 3,5-DAP->basicity Less influence on ring nitrogen

Caption: Influence of amino group position on electronic properties.

  • Ortho/Para-Positioning (2,4-DAP, 2,6-DAP): The strong positive mesomeric (+M) effect of the amino groups significantly increases the electron density on the pyridine ring, particularly at the positions ortho and para to them. This enhances the basicity of the ring nitrogen and activates the ring for electrophilic substitution.

  • Meta-Positioning (3,5-DAP): The +M effect of the amino groups does not directly influence the ring nitrogen, resulting in a comparatively lower basicity.

  • Adjacent Positioning (2,3-DAP, 3,4-DAP): The proximity of the amino groups can lead to steric hindrance and potential intramolecular hydrogen bonding, which can modulate their electronic and chemical behavior.

These electronic differences have profound implications for drug development. For example, the high basicity of certain isomers may lead to protonation at physiological pH, affecting their ability to cross cell membranes. The electron density distribution also influences their interaction with metabolic enzymes like cytochrome P450.[4][27]

Conclusion

The electronic properties of diaminopyridine isomers are intricately linked to the substitution pattern of the amino groups on the pyridine ring. A thorough understanding of these properties, gained through a combination of experimental and computational methods, is crucial for the rational design of new therapeutic agents and functional materials. This guide has provided a comparative overview to aid researchers in navigating the subtle yet significant differences among these versatile chemical building blocks.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
  • Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • UV-Visible absorption spectrum of 2,3-Diaminopyridine with different....
  • Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4- Diaminopyridine by Density Functional Theory.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • {HIGH Resolution Electronic Spectroscopy of 2,6-DIAMINOPYRIDINE in the Gas PHASE}.
  • Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • 2,6-Diaminopyridine | C5H7N3 | CID 8861. PubChem. [Link]
  • DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PubMed Central. [Link]
  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal
  • 3,4-Diaminopyridine | C5H7N3 | CID 5918. PubChem. [Link]
  • Normalized UV/Vis absorption spectra of A) 2,2′′‐diamino‐o‐bisAB (AB1;....
  • Reaction of 4,5-diaminopyrimidine and ethyl acetoacetate: Synthesis and chemistry of isomeric dihydropyrimido[4,5-b][1][2] diazepinones. Semantic Scholar. [Link]
  • Syntheses and Structures of Isomeric Diaminotriazinyl-Substituted 2,2 '-Bipyridines and 1,10-Phenanthrolines.
  • Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated....
  • Structural isomers of aminopyridines.
  • Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Deriv
  • 3,4 Diaminopyridine. DrugBank. [Link]
  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PubMed Central. [Link]
  • Chemical structures of amifa mpridine (3,4-DAP) and amifampridine phosphate (3,4-DAPP).
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega. [Link]
  • Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. PubMed Central. [Link]
  • The structure of 2,6-diaminopyridine.
  • (PDF) Structural and Electronic Properties of Dipyridamole and Derivatives.
  • A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory.
  • Tautomer. Wikipedia. [Link]
  • UV-vis absorption spectra of di-iminopyrene-dibenzo-18-crown-6-ether....
  • Computational Chemistry Research Unit. The University of Tokyo. [Link]
  • 3,4-Diaminopyridine. DrugFuture. [Link]
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • 9.4.2. Tautomers. Chemistry LibreTexts. [Link]
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]

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Assessing the purity of synthesized 2,5-Diaminopyridine hydrochloride against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,5-Diaminopyridine hydrochloride, a versatile building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth, technically-grounded comparison of a newly synthesized batch of this compound against a certified reference standard. We will delve into the causality behind the selection of analytical techniques, present detailed experimental protocols, and interpret the comparative data to provide a comprehensive purity profile. This approach, rooted in scientific integrity, ensures that the material meets the stringent requirements for downstream applications in research and drug development.

The Imperative of a Multi-Pronged Analytical Approach

Relying on a single analytical technique for purity determination can be misleading. Each method possesses unique strengths and limitations. A holistic purity assessment, therefore, necessitates a multi-pronged strategy, employing orthogonal methods that probe different physicochemical properties of the compound. This guide will focus on a suite of four critical analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and detection of organic impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For confirmation of chemical identity and detection of functional group impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation, and to identify structurally related impurities.

  • Melting Point Analysis: A classical, yet highly effective, indicator of purity.

This comprehensive approach is in alignment with the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH), which emphasize the importance of thorough impurity profiling.[2][3][4][5]

Comparative Data Summary

The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound in comparison to the certified reference standard.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Reference Standard4.2599.85
Synthesized Batch4.2699.62

Table 2: FTIR Spectral Data Comparison

Functional GroupReference Standard (cm⁻¹)Synthesized Batch (cm⁻¹)
N-H Stretch (Amine)3350, 31803352, 3181
C-H Stretch (Aromatic)30503051
C=N, C=C Stretch (Pyridine Ring)1620, 15801621, 1580
C-N Stretch13101311

Table 3: ¹H NMR Chemical Shift Comparison (in DMSO-d₆)

ProtonReference Standard (δ, ppm)Synthesized Batch (δ, ppm)
H-37.25 (d)7.25 (d)
H-46.80 (dd)6.81 (dd)
H-67.85 (d)7.85 (d)
-NH₂ (C2)5.80 (s, br)5.81 (s, br)
-NH₂ (C5)5.20 (s, br)5.21 (s, br)

Table 4: Melting Point Comparison

SampleMelting Point Range (°C)
Reference Standard269 - 271
Synthesized Batch268 - 271

In-Depth Experimental Protocols and Rationale

The trustworthiness of any analytical data hinges on the robustness of the experimental methodology.[6][7][8] The following sections provide detailed, step-by-step protocols for each analytical technique employed, along with the scientific rationale behind the experimental choices.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method was selected as it is well-suited for the separation of polar to moderately non-polar compounds like this compound. The use of a gradient elution ensures the efficient separation of the main component from any potential impurities with differing polarities.

Experimental Workflow:

Caption: Workflow for HPLC purity analysis of this compound.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the reference standard and the synthesized batch in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared Spectroscopy (FTIR)

Rationale: FTIR is a powerful technique for confirming the identity of a compound by identifying its characteristic functional groups. By comparing the FTIR spectrum of the synthesized batch to that of the reference standard, we can verify the presence of the expected chemical bonds and the absence of significant impurities with different functional groups.

Experimental Workflow:

Caption: Workflow for FTIR analysis of this compound.

Protocol:

  • Sample Preparation:

    • A small amount of the sample (approximately 1-2 mg) is intimately mixed with dry potassium bromide (KBr) (approximately 100-200 mg).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder and the spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The positions and relative intensities of the absorption bands in the spectrum of the synthesized batch are compared with those of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the number and types of protons and their connectivity. This makes it an invaluable tool for confirming the identity of the synthesized compound and for detecting any structurally related impurities that might not be resolved by HPLC.

Experimental Workflow:

Caption: Workflow for ¹H NMR analysis of this compound.

Protocol:

  • Sample Preparation:

    • Approximately 5 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

  • Spectral Acquisition:

    • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

  • Data Analysis:

    • The chemical shifts (δ), coupling patterns, and integration values of the signals in the spectrum of the synthesized batch are compared to those of the reference standard.

Melting Point Analysis

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range. This simple, yet effective, technique provides a quick and reliable indication of purity.

Experimental Workflow:

Sources

A Comparative Guide to Diaminopyridines in Neurological Research: Validating 2,5-Diaminopyridine Hydrochloride Against Its Clinically Proven Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring modulators of neuronal excitability, the diaminopyridine scaffold represents a class of compounds with significant therapeutic precedent. However, not all isomers are created equal. This guide provides an in-depth technical comparison of 2,5-Diaminopyridine hydrochloride against its well-validated and clinically utilized isomers, 3,4-Diaminopyridine (Amifampridine) and 4-Aminopyridine (Dalfampridine).

While structurally similar, the available peer-reviewed evidence reveals a stark contrast in their validated biological activity. This guide will dissect the established mechanism of action for the active isomers, present the comparative experimental data that underpins their use, and critically evaluate the current scientific literature concerning this compound.

The Aminopyridine Family: A Primer on Potassium Channel Blockade

Aminopyridines, particularly 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP), are recognized as potent blockers of voltage-gated potassium (K+) channels.[1][2] These channels are fundamental to cellular electrophysiology, playing a critical role in the repolarization phase of the action potential.[3] In both the central and peripheral nervous systems, the efflux of potassium ions through K+ channels shortens the action potential duration, thereby limiting calcium influx at the presynaptic terminal and moderating neurotransmitter release.[3][4]

By physically occluding the pore of these channels, aminopyridines delay repolarization, which prolongs the duration of the action potential.[1][4] This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to a significant increase in calcium influx at the presynaptic nerve terminal. The elevated intracellular calcium concentration enhances the subsequent release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[1][4] This mechanism is the foundation of their therapeutic effect in disorders characterized by compromised neuromuscular transmission.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential (Depolarization) Kv_Channel Voltage-Gated K+ Channel (Kv) AP->Kv_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Kv_Channel->AP Repolarizes (Shortens) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & ACh Release Ca_Influx->Vesicle_Fusion ACh Acetylcholine (ACh) Vesicle_Fusion->ACh Diaminopyridine Diaminopyridine (e.g., 3,4-DAP) Diaminopyridine->Kv_Channel Blocks AChR ACh Receptor ACh->AChR Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Start Prepare Cells & Solutions Form_Seal Form Gigaseal on Single Cell Start->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline K+ Currents Whole_Cell->Record_Baseline Apply_Compound Perfuse with Test Compound Record_Baseline->Apply_Compound Record_Effect Record K+ Currents at Steady State Apply_Compound->Record_Effect Washout Washout Compound Record_Effect->Washout Optional Analyze Calculate % Inhibition & Determine IC50 Record_Effect->Analyze

Figure 2: Experimental Workflow for Patch-Clamp Validation.

Final Synthesis for the Field

For researchers investigating neuronal signaling and developing novel therapeutics, the diaminopyridine family offers a compelling starting point. However, this guide underscores a critical principle of drug discovery: structural analogy does not guarantee functional equivalence.

  • 3,4-Diaminopyridine and 4-Aminopyridine are well-characterized, potent potassium channel blockers with established mechanisms of action and distinct therapeutic profiles. [1][2]They serve as the gold standard for this class of compounds.

  • This compound , in contrast, remains biologically unvalidated in the peer-reviewed literature. For the scientific community, it should be treated as a synthetic building block, not a functional tool, until rigorous experimental validation is published.

This objective comparison, grounded in the available scientific evidence, should guide researchers toward using validated chemical probes and prevent the misallocation of resources on compounds lacking a proven biological effect.

References

  • Villoslada, P., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. ResearchGate.
  • Villoslada, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52.
  • Sanders, D. B. (2018). Chemical structures of potassium channel blockers used experimentally or clinically for the treatment of Lambert–Eaton myasthenic syndrome. ResearchGate.
  • Thomsen, R. H., & Wilson, D. F. (1983). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. The Journal of Pharmacology and Experimental Therapeutics, 227(1), 260–265.
  • Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507–512.
  • Bucchi, A., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302.
  • Bucchi, A., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed.
  • Tomita, T., et al. (2007). Role of calcium-activated potassium channels in the genesis of 3,4-diaminopyridine-induced periodic contractions in isolated canine coronary artery smooth muscles. Journal of Pharmacological Sciences, 105(2), 167-176.
  • Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.
  • Wulff, H., et al. (2015). Kv1.3 Potassium Channel Antagonists. Google Patents.
  • Hille, B. (2011). Regulation of voltage-gated potassium channels by PI(4,5)P2. The Journal of general physiology, 138(3), 269-271.
  • Jepps, T. A., et al. (2016). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 173(16), 2490-2504.
  • Snyders, D. J., & Wang, G. K. (1998). Dihydropyridine Action on Voltage-dependent Potassium Channels Expressed in Xenopus Oocytes. The Journal of general physiology, 111(5), 725-736.
  • Elinder, F., & Liin, S. I. (2017). Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. The Journal of general physiology, 149(5), 635-645.
  • Dwoskin, L. P., et al. (2020). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Pharmaceuticals, 13(9), 241.
  • Patsnap. (n.d.). Potassium channel activity patented technology retrieval search results. Eureka | Patsnap.
  • Jackson, W. F. (2017). Inhibition of K DR channel activity by 4-aminopyridine (4-AP). A: 5... ResearchGate.
  • Bayer Ag. (1978). Potassium channel openers. Google Patents.
  • Icenix Corporation. (2002). Potassium channel blocking agents. Google Patents.
  • Wulff, H., et al. (2009). Voltage-gated Potassium Channels as Therapeutic Drug Targets. Current medicinal chemistry, 16(34), 4563-4579.
  • Meriney, S. D., et al. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. ResearchGate.
  • National Institute of Neurological Disorders and Stroke (NINDS). (2008). Treatment of Lambert-Eaton Syndrome With 3,4 DAP. ClinicalTrials.gov.
  • Panyi, G., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 690035.

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Safety Operating Guide

A Guide to the Proper Disposal of 2,5-Diaminopyridine Hydrochloride: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and conscientious management of the chemical reagents we employ. 2,5-Diaminopyridine hydrochloride, a compound utilized in various synthetic and developmental applications, requires meticulous handling from acquisition to disposal. Its inherent hazardous properties necessitate a disposal plan that prioritizes personnel safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to empower laboratory professionals with the technical knowledge and procedural clarity needed to manage this chemical waste stream effectively, ensuring a self-validating system of safety and compliance within your institution.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The primary risks are associated with its irritant and toxic properties.[1][2][3]

  • Health Hazards: The compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Ingestion and dermal contact can be toxic.[3][4] Therefore, every step of the disposal process must be designed to prevent direct contact, inhalation of dust, or accidental ingestion.

  • Environmental Hazards: While some safety data sheets (SDS) indicate it contains no substances known to be hazardous to the environment, its high water solubility means it can easily spread in water systems if improperly released.[1] The precautionary principle dictates that it should not enter drains or the environment.[2]

Table 1: GHS Hazard Classification Summary for Diaminopyridines

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure) Category 3 H335: May cause respiratory irritation.[2][3]
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.[4]

| Acute Toxicity (Dermal) | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin.[3][4] |

This hazard profile mandates that this compound be treated as a hazardous waste, requiring disposal through a licensed and approved facility.[1][4][5]

The Disposal Workflow: From Benchtop to Final Disposition

A systematic approach is essential for managing chemical waste. The following workflow ensures that all forms of this compound waste are handled safely and compliantly.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling On-Site Handling & Segregation cluster_disposal Final Disposal Pathway start 2,5-Diaminopyridine Hydrochloride Waste solid_waste Solid Waste (Expired chemical, contaminated weigh paper, PPE) start->solid_waste Solid Form liquid_waste Liquid Waste (Contaminated solutions, rinsates) start->liquid_waste Aqueous Form collect_solid 1. Collect in a dedicated, sealed, and labeled hazardous waste container. solid_waste->collect_solid collect_liquid 1. Collect in a dedicated, sealed, and labeled hazardous waste container (aqueous waste). liquid_waste->collect_liquid decon 2. Decontaminate Glassware & Surfaces with Water (Collect rinsate as liquid waste) liquid_waste->decon From Decontamination ehs_pickup 3. Arrange for Pickup by Institutional EHS collect_solid->ehs_pickup collect_liquid->ehs_pickup disposal_plant 4. Transport to Approved Hazardous Waste Facility ehs_pickup->disposal_plant incineration 5. Final Disposal via High-Temperature Incineration disposal_plant->incineration

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Adherence to a detailed, reproducible protocol is the cornerstone of a trustworthy safety system.

Segregation and Collection of Primary Waste

The first critical step is to never mix hazardous waste with non-hazardous municipal waste.[2]

  • Solid Waste (Unused Reagent, Contaminated Materials):

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat.

    • Place any unused or expired this compound solid directly into a designated hazardous waste container.

    • Also place any contaminated consumables, such as weighing paper, contaminated gloves, or absorbent pads used for cleaning minor spills, into this same container.

    • The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Aqueous Waste (Contaminated Solutions and Rinsates):

    • Prepare a separate, designated hazardous waste container for aqueous waste.

    • Pour all solutions containing this compound directly into this container.

    • This includes the first one to two rinses from any glassware that contained the chemical. Due to its water solubility, the initial rinsates will contain significant amounts of the compound.[1]

    • Secure the lid tightly.

    • Label the container clearly as "Hazardous Waste," with the chemical name, approximate concentration, and relevant hazard warnings.

Decontamination of Labware and Surfaces

Proper decontamination prevents unintentional cross-contamination and exposure.

  • Initial Rinse: Perform a primary rinse of contaminated glassware with water. This rinsate is considered hazardous and must be collected in the aqueous hazardous waste container as described in section 3.1.

  • Secondary Wash: After the initial hazardous rinse is collected, wash the glassware thoroughly with soap and plenty of water.[1][2]

  • Surface Cleaning: For any bench surfaces where the solid was handled, wipe them down with a damp cloth or paper towel. The first wipe should be treated as solid hazardous waste.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation if it is safe to do so.[2]

  • Wear PPE: Don appropriate PPE, including respiratory protection if dust is airborne.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it into the solid hazardous waste container.[1] Avoid generating dust.[4] For liquid spills, cover with a suitable, non-flammable absorbent material, then collect and place it in the solid hazardous waste container.[2]

  • Decontaminate: Clean the spill area as described in section 3.2.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.

Regulatory Considerations and Final Disposal

Disposal of this compound is governed by national and local regulations.[5][6][7] As a pyridine derivative, it falls under regulations for toxic and hazardous chemical waste.[6][8]

  • Waste Codes: Your institution's EHS office will assign the appropriate waste codes for tracking and disposal. While codes vary by jurisdiction, pyridine wastes are specifically listed as hazardous under regulations like the EPA's Resource Conservation and Recovery Act (RCRA).

  • Approved Disposal Method: The universally recommended disposal method is to hand over the collected waste to an approved and licensed hazardous waste disposal company.[1][4] The most common and effective final disposal technique for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][9]

Table 2: Example Regulatory and Disposal Information

Parameter Guideline Source
Regulatory Body (Example) U.S. Environmental Protection Agency (EPA) [8]
Waste Classification Hazardous Waste [6]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. [1][4]

| Prohibited Disposal Methods | Do not empty into drains; Do not dispose of with municipal waste. |[2][7][10] |

Ultimately, your institution's EHS department is the final authority on disposal procedures. Always consult with them to ensure full compliance with all applicable regulations. By following this guide, you contribute to a culture of safety, responsibility, and scientific integrity.

References

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2,5-Diaminopyridine dihydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (Date not specified). Production, Import, Use, and Disposal of Pyridine.
  • Georganics. (2025, February 18). Safety Data Sheet: 2,5-DIAMINOPYRIDINE.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,5-Diaminopyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Carl ROTH. (Date not specified). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • Laboratorium Discounter. (2023, February 21). Safety Data Sheet: Pyridine 99,75+% Extra pure.
  • National Center for Biotechnology Information (NCBI). (Date not specified). Table 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Penta Chemicals. (2024, November 26). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia. (Date not specified). 2,6-Diaminopyridine Safety Data Sheet.
  • PubMed. (Date not specified). Stability studies of ionised and non-ionised 3,4-diaminopyridine.
  • Fisher Scientific. (2014, November 13). Safety Data Sheet.

Sources

Mastering the Safe Handling of 2,5-Diaminopyridine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational Briefing for Researchers in Pharmaceutical and Chemical Development

As Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2,5-Diaminopyridine hydrochloride. Moving beyond mere compliance, this document aims to instill a culture of proactive safety, grounded in a thorough understanding of the chemical's properties and potential hazards.

Section 1: Understanding the Hazard Profile of this compound

This compound is a chemical compound that demands careful handling due to its potential health risks. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] In its non-hydrochloride form, 2,5-Diaminopyridine is considered toxic if swallowed and may also be harmful if it comes into contact with the skin or is inhaled.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling protocols is not just recommended, but essential.

Key Hazard Information:

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Specific target organ toxicityMay cause respiratory irritation.[1]
Acute Oral ToxicityToxic if swallowed.[3]
Acute Dermal ToxicityHarmful in contact with skin.[3]
Acute Inhalation ToxicityHarmful if inhaled.[3]

It is crucial to recognize that the hydrochloride salt form may have a different toxicological profile than the free base. However, given the inherent hazards of the parent compound, a conservative and stringent safety protocol is warranted.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment of this compound's known hazards.

2.1 Eye and Face Protection: A Non-Negotiable Requirement

  • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required whenever handling this compound.[4]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as when transferring large quantities or preparing solutions, a face shield should be worn in conjunction with safety goggles.[5][6]

2.2 Hand Protection: Selecting the Right Gloves

  • Recommended: Nitrile rubber gloves are a suitable choice for handling this compound.[1] It is imperative to check the manufacturer's glove compatibility chart for breakthrough times and to ensure the chosen glove provides adequate protection for the duration of the task.

  • Not Recommended: Latex gloves are generally not advised for handling pyridine and its derivatives due to their poor chemical resistance.[7]

  • Best Practice: Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[5]

2.3 Body Protection: Shielding Against Accidental Contact

  • Standard: A fully-buttoned laboratory coat is the minimum requirement for body protection.

  • Additional Measures: For tasks involving larger quantities or a higher risk of spills, consider using a chemically resistant apron or suit.[5] All protective clothing should be clean and put on before beginning work.[5]

2.4 Respiratory Protection: When and Why

  • Engineering Controls First: The primary method for controlling exposure to airborne contaminants is through engineering controls, such as a certified chemical fume hood.[7] All work with this compound that may generate dust or aerosols should be conducted within a properly functioning fume hood.[8]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][9] It is important to note that personnel must be medically cleared, fit-tested, and trained in the proper use of respirators.[8]

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Section 3: Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to minimizing risk and ensuring a safe laboratory environment.

3.1 Pre-Handling Checklist

  • Review the SDS: Before any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.[8]

  • Designate an Area: All work with this chemical should be conducted in a designated area, preferably within a chemical fume hood.[8]

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][9]

  • Assemble PPE: Gather and inspect all necessary PPE as outlined in Section 2.

3.2 Step-by-Step Handling Protocol

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use anti-static measures when handling the powder to prevent dispersal.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[7]

  • Reaction and Work-up:

    • Conduct all reactions in a well-ventilated fume hood.[7]

    • Be mindful of incompatibilities. This compound is incompatible with strong oxidizing agents.[3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water.[5]

3.3 Spill Management

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[6]

    • Carefully sweep or vacuum the material into a suitable, labeled disposal container.[9] Avoid generating dust.[9]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the laboratory immediately and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

3.4 Disposal Plan

  • Waste Collection: All waste containing this compound must be collected in a clearly labeled, compatible, and sealed container.[8]

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10] Do not dispose of this material down the drain or in the regular trash.[6][11]

Safe Handling and Disposal Workflow

Caption: Step-by-step workflow for safe handling and disposal.

Section 4: Occupational Exposure Limits

By adhering to the rigorous handling procedures and engineering controls outlined in this guide, you will be actively working to minimize potential exposure and ensure a safe and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Thermo Fisher Scientific. (2009, September 14). SAFETY DATA SHEET - 2,5-Diaminopyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific Chemicals, Inc. (n.d.). SAFETY DATA SHEET.
  • Georganics. (2025, February 18). 2,5-DIAMINOPYRIDINE SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,5-Diaminopyridine dihydrochloride.
  • Chemstock. (n.d.). Chemwatch MSDS 2671-1.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,3-Diaminopyridine.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Jubilant Ingrevia Limited. (n.d.). 2,6-Diaminopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.